molecular formula C13H15ClO2 B104294 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 95233-37-7

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No.: B104294
CAS No.: 95233-37-7
M. Wt: 238.71 g/mol
InChI Key: NXXDIEYTMQYWJU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)cyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H15ClO2 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXDIEYTMQYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964358
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
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Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-37-7, 49708-81-8
Record name 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

4-(4-Chlorophenyl)cyclohexanecarboxylic acid, identified by its CAS number 49708-81-8, is a bifunctional organic molecule of significant interest in the pharmaceutical and materials science sectors.[1] This white crystalline solid, with a molecular formula of C₁₃H₁₅ClO₂, possesses a unique structural architecture comprising a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[1][2] This arrangement, particularly the trans-isomer, is crucial for its primary application as a key synthetic intermediate in the production of Atovaquone, a vital antimalarial and anti-pneumocystic agent.[2][3] Beyond this well-established role, its derivatives are actively being explored for novel therapeutic applications, notably as antibacterial agents.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, characterization, and application of this important compound, with an emphasis on the rationale behind the methodologies.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 49708-81-8[1][3][5]
Molecular Formula C₁₃H₁₅ClO₂[1][2][5]
Molecular Weight 238.71 g/mol [1][2][5]
Appearance White to off-white crystalline powder[2][5]
Melting Point 252-262 °C[1][2]
Density ~1.225 g/cm³ at 25 °C[2][5]
Boiling Point 387.1 °C at 760 mmHg[3][5]
Solubility Low solubility in water; slightly soluble in alcohols, chloroform, and DMSO.[1][2]
Purity (Typical) ≥98.0%, with cis-isomer content often specified at ≤1.5% for pharmaceutical grades.[2][5]

The stereochemistry of the cyclohexane ring is a critical parameter, with the trans-isomer being particularly important for its application in the synthesis of Atovaquone due to stereochemical compatibility in subsequent reaction steps.[2]

Synthesis and Manufacturing: A Tale of Two Routes

The industrial production of this compound is primarily achieved through two distinct synthetic pathways. The choice of method often depends on factors such as desired isomeric purity, scalability, and cost-efficiency.

Friedel-Crafts Alkylation Approach

This classical approach involves the reaction of a cyclohexanecarboxylic acid derivative with 4-chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] A variation of this involves the Friedel-Crafts reaction of cyclohexene with trichloro-acetyl chloride, followed by reaction with chlorobenzene, hydrolysis, and acidification.[6]

Experimental Protocol: Friedel-Crafts Synthesis

  • Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with an excess of chlorobenzene and a Lewis acid catalyst (e.g., AlCl₃).

  • Addition of Acylating Agent: A cyclohexene derivative (e.g., cyclohexanecarbonyl chloride) is added dropwise to the stirred mixture at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.

  • Reaction Progression: The mixture is allowed to react for several hours at a slightly elevated temperature (e.g., 80–100°C) to drive the alkylation.[1]

  • Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, and dried.

  • Oxidation: The intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield the carboxylic acid.[1]

  • Purification: The crude product is purified by recrystallization, often from a solvent mixture like ethanol/water, to yield the final product.[2]

Causality and Self-Validation: The Friedel-Crafts route is often favored for its high throughput. However, a key challenge is controlling polysubstitution and isomerization, leading to a mixture of products.[2] The self-validating aspect of this protocol lies in the in-process monitoring of byproduct formation via techniques like HPLC. The purification step, particularly recrystallization, is critical for isolating the desired isomer and achieving the required purity for pharmaceutical applications.[1][2]

Aldol Condensation and Hydrogenation Pathway

A more stereoselective approach involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation.[3] This method generally offers better control over the formation of the desired trans-isomer.[2]

Experimental Protocol: Aldol Condensation Route

  • Aldol Condensation: 4-chlorobenzaldehyde is reacted with cyclohexanone in the presence of a base (e.g., sodium hydroxide) to form an α,β-unsaturated ketone.

  • Hydrogenation: The resulting intermediate is catalytically hydrogenated (e.g., using Pd/C) to saturate the double bond and reduce the ketone to a hydroxyl group.

  • Carboxylation: The hydroxyl group is then oxidized to a carboxylic acid using a suitable oxidizing agent.

  • Purification: The final product is isolated and purified, typically through crystallization, to achieve high isomeric purity.[2]

Causality and Self-Validation: This route is preferred when high stereochemical purity is paramount, as the hydrogenation step can be optimized to favor the formation of the trans-isomer.[2] The validation of this process relies on the rigorous characterization of intermediates and the final product using spectroscopic and chromatographic techniques to confirm the isomeric ratio.

Synthesis_Workflows cluster_0 Friedel-Crafts Route cluster_1 Aldol Condensation Route a1 Cyclohexene Derivative a3 Friedel-Crafts Alkylation (Lewis Acid) a1->a3 a2 4-Chlorobenzene a2->a3 a4 Intermediate a3->a4 a5 Oxidation (KMnO4/CrO3) a4->a5 a6 Final Product a5->a6 b1 4-Chlorobenzaldehyde b3 Aldol Condensation b1->b3 b2 Cyclohexanone b2->b3 b4 α,β-Unsaturated Ketone b3->b4 b5 Hydrogenation & Carboxylation b4->b5 b6 Final Product b5->b6

Caption: Comparative overview of the two primary synthetic routes to this compound.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric composition of this compound. A multi-technique approach is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, the cyclohexane ring protons typically appear in the δ 1.2–2.5 ppm range, while the aromatic protons are observed between δ 7.2–7.4 ppm.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, and a broad absorption in the 2500–3300 cm⁻¹ region is characteristic of the O–H stretch.[1][2]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of 238.71 g/mol .[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and the determination of the cis/trans isomer ratio.[2] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is commonly employed.[7]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the stereochemistry and spatial arrangement of the atoms in the solid state.[2]

Chemical Reactivity and Derivatization

The presence of both a carboxylic acid group and a chlorophenyl moiety makes this compound a versatile substrate for further chemical transformations.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid can be readily converted into other functional groups. For instance, reaction with thionyl chloride (SOCl₂) produces the corresponding acid chloride, a highly reactive intermediate for forming esters and amides.[8] Reduction with agents like lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol.[2]

  • Fischer Esterification: Reaction with an alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is often the first step in the synthesis of hydrazone derivatives.[9]

  • Hydrazinolysis: The methyl ester can be reacted with hydrazine hydrate to form the carbohydrazide, a key precursor for synthesizing hydrazone derivatives with potential biological activity.[4][9]

  • Substitution on the Phenyl Ring: The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.[2]

Derivatization_Pathways CPCA This compound AcidChloride Acid Chloride CPCA->AcidChloride SOCl₂ Ester Ester CPCA->Ester ROH, H⁺ Alcohol Alcohol CPCA->Alcohol LiAlH₄ AcidChloride->Ester Amide Amide AcidChloride->Amide Carbohydrazide Carbohydrazide Ester->Carbohydrazide N₂H₄·H₂O Hydrazone Hydrazone Derivatives Carbohydrazide->Hydrazone

Caption: Key derivatization pathways of this compound.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a precursor and building block in medicinal chemistry.

Intermediate in Atovaquone Synthesis

The trans-isomer of this compound is a critical intermediate in the synthesis of Atovaquone.[3][10] Atovaquone is a hydroxynaphthoquinone that inhibits the mitochondrial electron transport chain and is used in the treatment of malaria and Pneumocystis jirovecii pneumonia.[2][10] The precise stereochemistry of the starting material is essential for the efficacy of the final active pharmaceutical ingredient (API).[2]

Scaffold for Antibacterial Agents

There is growing interest in using this compound as a scaffold for developing new antibacterial agents.[3] Research has shown that hydrazone derivatives synthesized from this compound exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][4] Studies have indicated that incorporating nitrogen-containing heterocycles, such as pyridine, quinoline, and imidazole, into the hydrazone structure can enhance this antibacterial efficacy.[4]

The proposed mechanism of action for some of these derivatives involves acting as a nucleophilic reagent that can interact with and disrupt essential cellular processes in bacteria.[2]

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is considered hazardous.[11][12] It can cause skin and eye irritation and may cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[11][13]

  • Handling: Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[11][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11][13]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for the synthesis of complex and biologically active molecules. Its importance in the production of Atovaquone underscores the critical role of stereochemically pure building blocks in modern pharmaceuticals. Furthermore, the demonstrated antibacterial potential of its derivatives opens up exciting avenues for future drug discovery research. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for any scientist working with this valuable compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound.
  • Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(10), 3635-3640.
  • Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
  • PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid.
  • SIELC Technologies. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.

Sources

Physicochemical properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Introduction

This compound is a pivotal chemical intermediate, recognized for its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs) and its applications in material science.[1] Its molecular architecture, featuring a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety, provides a versatile scaffold for organic synthesis. Most notably, the trans-isomer of this compound is a key precursor in the industrial synthesis of Atovaquone, an essential antimalarial and anti-pneumocystic medication.[1][2][3]

Understanding the fundamental physicochemical properties of this compound is paramount for optimizing reaction conditions, ensuring purity, developing robust analytical methods, and predicting its behavior in biological systems. This guide provides a comprehensive examination of its core properties, supported by field-proven experimental protocols and expert insights to empower researchers in their scientific endeavors.

Caption: Chemical Structure of this compound.

Core Chemical and Physical Identifiers

Precise identification is the foundation of all subsequent research. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid[1][4]
CAS Number 49708-81-8[1][2][3][4][5][6]
Molecular Formula C13H15ClO2[1][2][3][5][6][7]
Molecular Weight 238.71 g/mol [1][2][3][5][6][7]
Appearance White to off-white crystalline solid/powder[1][3][5][6]

Thermal Properties: Melting Point

The melting point is a critical parameter that serves as a primary indicator of a sample's purity and identity. For crystalline solids, a sharp melting range is indicative of high purity, while a broad or depressed range often suggests the presence of impurities.

Reported Melting Point Range (°C)Source(s)
252 - 262[1][3][5]
250 - 255[2][4]
252 - 254[6][8]
~235[1]
Expertise & Experience: Why Differential Scanning Calorimetry (DSC)?

While traditional capillary methods are sufficient for a basic melting point check, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis in a research and development setting.[1][9] DSC offers superior precision and provides a wealth of additional information, such as the enthalpy of fusion (the energy required to melt the substance) and the detection of polymorphic transitions or solvent loss events that would be missed by visual observation alone.[10][11][12] The method's high sensitivity requires only a small amount of sample, preserving valuable material.[11]

Experimental Protocol: Melting Point Determination by DSC

Caption: Workflow for Melting Point Determination using DSC.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid to hermetically seal the pan.

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 280°C at a controlled rate of 10°C/minute.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the onset temperature of the large endothermic peak corresponding to the solid-to-liquid phase transition.[12][13]

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The presence of a polar carboxylic acid group allows for hydrogen bonding, while the large, nonpolar chlorophenyl and cyclohexane moieties contribute to its lipophilicity. This dual nature dictates its solubility across different solvent systems.

SolventSolubilityRationale
Water Low / InsolubleThe large nonpolar surface area outweighs the polarity of the single carboxylic acid group.[3][5]
Methanol / Ethanol Slightly SolubleThe alcohol can hydrogen bond with the carboxylic acid, but the nonpolar backbone limits extensive solubility.[3][5]
Acetone Poorly SolubleModerate polarity is insufficient to effectively solvate the molecule.[3]
Chloroform / DMSO Slightly SolubleThese organic solvents can better accommodate the nonpolar regions of the molecule.[3][8]
Aqueous Base (e.g., 5% NaOH) SolubleThe carboxylic acid is deprotonated to form a highly polar and water-soluble sodium carboxylate salt.[14]
Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid and effective way to confirm the compound's acidic nature and general solubility characteristics.

Materials:

  • This compound

  • Test tubes

  • Solvents: Deionized water, Methanol, 5% (w/v) NaOH, 5% (w/v) HCl

  • Spatula and stir rod

Methodology:

  • Preparation: Add approximately 25 mg of the compound to four separate, clean test tubes.[14][15]

  • Solvent Addition: To each tube, add 0.75 mL of one of the test solvents (Water, Methanol, 5% NaOH, 5% HCl).[15]

  • Mixing: Vigorously shake or stir each tube for 30-60 seconds.[15]

  • Observation: Observe and record whether the solid dissolves completely, partially, or not at all.

  • Confirmation for NaOH: If the compound dissolves in 5% NaOH, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the presence of an acidic functional group, as the water-soluble salt is converted back to the insoluble parent acid.[14]

Acidity and Ionization Constant (pKa)

The pKa is a quantitative measure of a compound's acidity. For a carboxylic acid, it is the pH at which the protonated (acid) and deprotonated (carboxylate) forms are present in equal concentrations. This value is crucial in drug development as it directly influences a molecule's charge state, which in turn affects its solubility, membrane permeability, and receptor binding. Predicted pKa values for this compound range from approximately 4.2 to 4.8.[1][7][8]

Expertise & Experience: Why Potentiometric Titration?

Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[16] It is a high-precision technique that relies on monitoring the pH of a solution as a titrant of known concentration is added.[16][17] The resulting titration curve provides a direct measurement of the pKa at the half-equivalence point, where the pH is equal to the pKa.[18] This method is robust, widely applicable, and can be automated for high-throughput screening.

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology:

  • System Calibration: Calibrate a potentiometer and combination pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[18]

  • Sample Preparation: Due to low water solubility, prepare a solution of the compound (e.g., 1 mM) in a suitable co-solvent mixture, such as methanol-water.[16] The use of a co-solvent is necessary, but it's important to note that the measured pKa is an apparent pKa (pKa') specific to that solvent system.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).[18] Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO2.[18]

  • Titration: Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, added in small, precise increments using an auto-burette.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable before proceeding.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The volume of titrant at the half-equivalence point is identified. The pKa is the pH value on the original titration curve that corresponds to this volume.[18]

Spectroscopic and Structural Characterization

While the above properties define the compound's behavior, spectroscopic methods confirm its molecular structure.

  • Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present. For this compound, key characteristic absorptions include a broad O–H stretch from approximately 2500–3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1700 cm⁻¹, both indicative of the carboxylic acid group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural elucidation and confirmation of the connectivity between the chlorophenyl, cyclohexane, and carboxylic acid moieties.[1]

Chemical Reactivity and Stability

As a building block, the compound's reactivity is centered on its carboxylic acid group.

  • Derivatization: It readily undergoes conversion to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, a key step in many synthetic pathways.[3][19] It can also be converted to esters via Fischer esterification.[20]

  • Stability and Storage: The compound is stable under normal laboratory conditions. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation.[1][3]

Conclusion

The physicochemical properties of this compound—including its high melting point, distinct solubility profile, and characteristic acidity—are defining features that dictate its handling, analysis, and application. A thorough understanding of these parameters, validated through robust experimental methods like DSC and potentiometric titration, is essential for any scientist working with this compound. This knowledge enables the development of efficient synthetic routes, ensures the quality and purity of materials, and provides the foundational data needed for its successful application in pharmaceutical and materials science research.

References

  • Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Acme Organics. [Link]
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  • This compound CAS 49708-81-8. Home Sunshine Pharma. [Link]
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  • Differential Scanning Calorimetry (DSC) Testing of Materials.
  • Differential scanning calorimetry. CureFFI.org. [Link]
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  • LAB 5 - CARBOXYLIC ACIDS AND DERIV
  • Protocol for Determining pKa Using Potentiometric Titration.
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  • Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
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  • 4-(4-CHLOROPHENYL)
  • experiment 1 determination of solubility class. Course Hero. [Link]
  • Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Grossmont College. [Link]
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  • This compound CAS : 49708-81-8. LookChem. [Link]
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  • Novel process.
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Sources

4-(4-Chlorophenyl)cyclohexanecarboxylic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic acid: Molecular Structure, Properties, and Synthetic Considerations

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, physicochemical properties, and synthetic methodologies, with a focus on the practical application and scientific rationale behind its use.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is a substituted cyclohexanecarboxylic acid derivative of significant interest in the pharmaceutical industry. Its structural framework, featuring a cyclohexane ring linked to a chlorophenyl group and a carboxylic acid moiety, makes it a versatile precursor for the synthesis of complex molecular architectures. Most notably, it serves as a critical starting material in the production of Atovaquone, an antimalarial and antipneumocystic medication.[1][2][3] The stereochemistry of the cyclohexane ring, particularly the trans-isomer, is crucial for its utility in the synthesis of Atovaquone, highlighting the importance of stereochemical control in its production.[3]

Molecular Structure and Physicochemical Properties

The molecular integrity and purity of this compound are paramount for its successful application in pharmaceutical manufacturing. A thorough understanding of its chemical and physical properties is therefore essential.

Molecular Formula and Weight

The chemical formula for this compound is C₁₃H₁₅ClO₂, and its molecular weight is 238.71 g/mol .[1][4][5]

Structural Representation

The molecule consists of a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid. The relative orientation of the substituents on the cyclohexane ring gives rise to cis and trans isomers.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅ClO₂[1][4]
Molecular Weight 238.71 g/mol [1][4][5]
Appearance White to off-white crystalline powder[1][3]
Melting Point 252-262 °C[1][3]
Boiling Point 387.1 °C at 760 mmHg[2]
Density ~1.225 g/cm³ at 25 °C[1][3]
Solubility Low solubility in water; slightly soluble in alcohols.[3]
CAS Number 49708-81-8 (trans-isomer)[1][2]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through various routes. A commonly employed method involves the Friedel-Crafts reaction, which is valued for its efficiency in forming carbon-carbon bonds between aromatic and aliphatic moieties.

Synthetic Pathway Overview

A prevalent synthetic strategy involves the Friedel-Crafts alkylation of chlorobenzene with a cyclohexene derivative, followed by oxidation. An alternative approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanone.[2] The choice of synthetic route often depends on factors such as starting material availability, desired isomer purity, and scalability.

Synthesis_Workflow cluster_0 Friedel-Crafts Alkylation Route cluster_1 Aldol Condensation Route Start1 Cyclohexanecarboxylic acid derivative + Chlorobenzene Step1 Friedel-Crafts Alkylation (Lewis Acid Catalyst, e.g., AlCl₃) Start1->Step1 Intermediate1 4-(4-chlorophenyl)cyclohexanone (Intermediate) Step1->Intermediate1 Step2 Oxidation (e.g., KMnO₄ or CrO₃) Intermediate1->Step2 Product This compound Step2->Product Start2 4-Chlorobenzaldehyde + Cyclohexanone Step3 Aldol Condensation Start2->Step3 Intermediate2 Intermediate Adduct Step3->Intermediate2 Step4 Hydrogenation & Carboxylation Intermediate2->Step4 Step4->Product

Caption: High-level overview of synthetic routes to the target compound.

Detailed Experimental Protocol: Friedel-Crafts Approach

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide

  • Hydrochloric acid

  • Appropriate organic solvents (e.g., dichloromethane, diethyl ether)

Procedure:

  • Acid Chloride Formation: Convert cyclohexanecarboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride. This step activates the carboxylic acid for the subsequent Friedel-Crafts reaction.

  • Friedel-Crafts Acylation: In a moisture-free environment, slowly add the cyclohexanecarbonyl chloride to a suspension of anhydrous aluminum chloride in chlorobenzene. The Lewis acid catalyst (AlCl₃) facilitates the electrophilic attack of the acylium ion on the chlorobenzene ring.

  • Workup: After the reaction is complete, quench the reaction mixture by carefully pouring it over ice and hydrochloric acid. This step decomposes the aluminum chloride complex. Extract the organic product with a suitable solvent.

  • Oxidation: The resulting ketone intermediate is then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate in a basic solution.

  • Purification: Acidify the reaction mixture to precipitate the crude this compound. The product can be further purified by recrystallization to achieve the desired purity, which is often greater than 99.0%.[1]

Rationale: The Friedel-Crafts reaction is a robust method for aryl-alkyl bond formation. The subsequent oxidation is a standard transformation to introduce the carboxylic acid functionality. Control of reaction conditions, particularly temperature and moisture, is critical to minimize side reactions and maximize yield.

Isomeric Considerations and Purity

For pharmaceutical applications, particularly in the synthesis of Atovaquone, the trans-isomer of this compound is the desired stereoisomer.[3] Therefore, methods to control and separate the cis and trans isomers are crucial. High-purity grades of this compound may specify a cis-isomer content of ≤1.5%.[3] Isomer separation can be achieved through techniques such as recrystallization or chiral column chromatography.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: It may cause skin and eye irritation, and potentially respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][7] Work in a well-ventilated area or use a fume hood.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8]

  • In case of exposure:

    • Skin contact: Wash off immediately with plenty of soap and water.[7]

    • Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[7]

    • Inhalation: Move to fresh air.[7]

    • Seek medical attention if irritation or other symptoms persist.[7]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of valuable active pharmaceutical ingredients. Its molecular structure and physicochemical properties dictate its reactivity and handling requirements. A thorough understanding of its synthesis, with careful consideration of isomeric purity, is essential for its effective use in drug development and manufacturing. This guide provides a foundational understanding for researchers and scientists working with this key chemical entity.

References

  • Exploring trans-4-(4-Chlorophenyl)
  • MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF - Scribd. [Link]
  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride - PrepChem.com. [Link]

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Synthesis pathways for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, with the CAS number 49708-81-8, is a pivotal intermediate in the landscape of modern organic and pharmaceutical chemistry.[1][2] Structurally, it is characterized by a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[1] This compound exists as cis and trans isomers, with the trans isomer being particularly crucial for its primary application.[3] Its principal role is as a key precursor in the multi-step synthesis of Atovaquone, a hydroxynaphthoquinone derivative used in the treatment and prevention of malaria and Pneumocystis jirovecii pneumonia.[1][3][4][5]

This technical guide provides a comprehensive overview of the predominant synthetic pathways for this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of reaction mechanisms, step-by-step protocols, and a comparative evaluation of the different synthetic strategies to inform process optimization and scale-up.

Physicochemical Properties:

Property Value
Molecular Formula C₁₃H₁₅ClO₂
Molecular Weight 238.71 g/mol [1][3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 250–262 °C[1][3][4]
Boiling Point 387.1 °C at 760 mmHg[1]
Density ~1.225 g/cm³[3][4]

| Solubility | Low solubility in water; slightly soluble in alcohols.[3] |

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct routes, each with its own merits regarding starting material availability, cost, yield, and stereochemical control. The most prominent strategies include:

  • The Friedel-Crafts Pathway: An industrial method that builds the core structure through a series of Friedel-Crafts reactions, starting from basic feedstocks like cyclohexene.

  • The Aldol Condensation Pathway: This route involves the condensation of an aromatic aldehyde with a cyclic ketone, followed by reduction and carboxylation steps.

  • Hydrolysis of Ester Precursors: A straightforward method for producing the carboxylic acid from its corresponding ester, often used in later stages of a synthetic sequence or for specific purifications.

Each pathway will be explored in detail, focusing on the underlying chemical principles and practical execution.

Pathway 1: The Friedel-Crafts Acylation Route

This pathway is a robust and scalable method that constructs the target molecule from simple, readily available starting materials. The core of this strategy involves a Lewis acid-catalyzed Friedel-Crafts reaction to form the C-C bond between the cyclohexane and phenyl rings. A notable variant of this process utilizes trichloroacetyl chloride, which ultimately provides the carboxylic acid functionality after a hydrolysis step.[6][7]

Causality and Mechanistic Insights

The process begins with the reaction between cyclohexene and trichloroacetyl chloride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃). The AlCl₃ activates the trichloroacetyl chloride, facilitating an electrophilic attack on the cyclohexene double bond. The resulting intermediate then undergoes a Friedel-Crafts alkylation with chlorobenzene. The choice of trichloroacetyl chloride is strategic; the trichloromethyl group is a masked carboxylic acid. It can be readily hydrolyzed under basic conditions to the carboxylate salt, which upon acidification yields the final product. This avoids the use of more hazardous reagents like bromine, which might be used in alternative haloform-type reactions, making the process more environmentally benign and cost-effective for industrial production.[6]

Experimental Protocol

Adapted from patent literature CN101973872A.[6][7]

Step 1: Formation of the Acylium Ion Complex

  • In a suitable high-capacity reaction vessel, charge carbon disulfide (as solvent) and aluminum chloride (AlCl₃). Stir the mixture for approximately 30 minutes to ensure proper dispersion.[7]

  • Cool the mixture to a temperature range of -30°C to -35°C.

Step 2: Reaction with Cyclohexene and Chlorobenzene

  • Slowly add cyclohexene to the cooled mixture, maintaining the temperature between -20°C and -30°C. The ratio of AlCl₃ to cyclohexene is critical for driving the reaction.[7]

  • After the cyclohexene addition is complete, add trichloroacetyl chloride.

  • Once the initial reaction is complete (monitored by a suitable in-process control like GC or TLC), warm the reaction mixture to approximately 5°C.

  • Slowly add chlorobenzene, ensuring the temperature is maintained between 5°C and 10°C during the addition.[7]

Step 3: Hydrolysis and Work-up

  • Upon completion of the second reaction, quench the mixture by adding a pre-chilled mixture of hydrochloric acid and ice. Stir for 30 minutes and then allow the aqueous and organic layers to separate.[7]

  • Wash the organic layer with a 5% sodium hydroxide solution until it is weakly alkaline. This step hydrolyzes the trichloromethyl group to the sodium carboxylate and removes the AlCl₃ catalyst.

  • Remove the carbon disulfide solvent via distillation.[7]

Step 4: Acidification and Isolation

  • Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the this compound.

  • Collect the solid product by filtration, wash with water to remove residual salts, and dry under vacuum. This process is reported to achieve a product purity of over 98% with a total yield of around 85%.[6]

Visualization of the Friedel-Crafts Pathway

G cluster_start Starting Materials Cyclohexene Cyclohexene Intermediate1 Acylium-Cyclohexyl Intermediate Cyclohexene->Intermediate1 1. AlCl₃ 2. CCl₃COCl TrichloroacetylChloride Trichloroacetyl Chloride Chlorobenzene Chlorobenzene Intermediate2 4-(4-Chlorophenyl)-1-(trichloromethyl)cyclohexane Intermediate1->Intermediate2 Product This compound Intermediate2->Product 1. NaOH (Hydrolysis) 2. H₃O⁺ (Acidification)

Caption: Friedel-Crafts route to the target acid.

Pathway 2: Aldol Condensation and Hydrogenation

This pathway offers an alternative convergent synthesis. It begins with the base-catalyzed aldol condensation of 4-chlorobenzaldehyde and cyclohexanone. The resulting α,β-unsaturated ketone is then subjected to a series of reduction steps to saturate the cyclohexene ring and reduce the ketone, followed by a final carboxylation step.

Causality and Mechanistic Insights

The reaction is initiated by forming an enolate from cyclohexanone using a base. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous or easily induced, yielding 2-(4-chlorobenzylidene)cyclohexanone. The core of the subsequent steps involves hydrogenation. Catalytic hydrogenation (e.g., using Pd/C) can reduce both the exocyclic double bond and the ketone carbonyl to a hydroxyl group. The final carboxylation step, which is less commonly detailed in introductory sources, would likely involve conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis, or through a Grignard-type reaction if the halide is introduced. A more direct approach mentioned in the literature involves hydrogenation and carboxylation, suggesting a process that reduces the aromatic ring and introduces the carboxyl group, although specific industrial protocols for this combined step are proprietary.[1]

Experimental Protocol (Conceptual)

Based on the general principles of aldol condensation and subsequent reductions.[1]

Step 1: Aldol Condensation

  • To a stirred solution of cyclohexanone and 4-chlorobenzaldehyde in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., NaOH or KOH).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, neutralize the catalyst, and extract the product, 2-(4-chlorobenzylidene)cyclohexanone, with an organic solvent. Purify by recrystallization or chromatography.

Step 2: Hydrogenation

  • Dissolve the α,β-unsaturated ketone in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (from balloon pressure to high-pressure reactor, depending on desired rate and conditions) and stir until the uptake of hydrogen ceases. This step reduces the double bond and the ketone.

Step 3: Carboxylation and Isolation

  • The resulting 2-(4-chlorobenzyl)cyclohexanol would then need to be converted to the target carboxylic acid. This multi-step process could involve oxidation of the alcohol to a ketone, followed by a haloform reaction or other carbonylation methods.

  • Alternatively, the hydroxyl group could be converted to a halide, then to a Grignard reagent, and reacted with CO₂.

  • Each step would require appropriate work-up and purification.

Visualization of the Aldol Pathway

G cluster_start Starting Materials Cyclohexanone Cyclohexanone Intermediate1 2-(4-chlorobenzylidene)cyclohexanone Cyclohexanone->Intermediate1 Base (e.g., NaOH) Aldol Condensation Chlorobenzaldehyde 4-Chlorobenzaldehyde Chlorobenzaldehyde->Intermediate1 Base (e.g., NaOH) Aldol Condensation Intermediate2 4-(4-Chlorophenyl)cyclohexanol (Conceptual Intermediate) Intermediate1->Intermediate2 H₂, Pd/C (Hydrogenation) Product This compound Intermediate2->Product Multi-step process (e.g., Oxidation, Carboxylation)

Caption: Aldol condensation and reduction pathway.

Pathway 3: Hydrolysis of Methyl 4-(4-Chlorophenyl)cyclohexane-1-carboxylate

This pathway is an excellent example of a late-stage functional group interconversion. It is particularly useful if the methyl ester is more readily synthesized or available as a precursor. The conversion is a simple and high-yielding saponification reaction.

Causality and Mechanistic Insights

Saponification is the base-promoted hydrolysis of an ester. A strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8] This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. An acid-base reaction between the newly formed carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. The final step is an acidic work-up to protonate the carboxylate, yielding the desired carboxylic acid which typically precipitates from the aqueous solution.[8]

Experimental Protocol

Adapted from ChemicalBook synthesis procedure.[8]

Step 1: Saponification

  • To a suitable reaction vessel, add methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate (1 equivalent).

  • Add methanol and water as co-solvents to ensure solubility of both the ester and the base.[8]

  • Add lithium hydroxide (LiOH·H₂O, ~3.75 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for approximately 5 hours, monitoring for the disappearance of the starting ester by TLC.[8]

Step 2: Acidification and Isolation

  • Once the reaction is complete, adjust the pH of the solution to 1 by the slow addition of 1 N hydrochloric acid (HCl). This will protonate the carboxylate and cause the product to precipitate.[8]

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the white solid product by filtration.

  • Wash the filter cake with water until the pH of the filtrate is ~5 to remove inorganic salts.[8]

Step 3: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product with high purity (>99%).[8] This method is reported to provide yields of approximately 89%.[8]

Visualization of the Ester Hydrolysis Pathway

G Ester Methyl 4-(4-Chlorophenyl) cyclohexane-1-carboxylate Salt Lithium 4-(4-Chlorophenyl) cyclohexanecarboxylate Ester->Salt LiOH, MeOH/H₂O (Saponification) Product This compound Salt->Product HCl (aq) (Acidification)

Caption: Synthesis via hydrolysis of the methyl ester.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Friedel-CraftsPathway 2: Aldol CondensationPathway 3: Ester Hydrolysis
Starting Materials Cyclohexene, Chlorobenzene, Trichloroacetyl Chloride4-Chlorobenzaldehyde, CyclohexanoneMethyl 4-(4-chlorophenyl)cyclohexanecarboxylate
Key Reagents AlCl₃, NaOHBase (NaOH), H₂/Pd/CLiOH, HCl
Overall Yield High (~85%)[6]Variable, depends on multi-step efficiencyVery High (~89% for the final step)[8]
Purity High (>98%)[6]Moderate to High, requires purificationVery High (>99% after recrystallization)[8]
Scalability Excellent, suitable for industrial production.Good, but can be complex due to multiple steps.Excellent, but depends on the scalability of the ester synthesis.
Advantages Uses inexpensive raw materials; high yield and purity in a streamlined process.[6]Convergent approach; good for structural analogs.Simple, high-yielding final step; excellent for purification.
Disadvantages Requires cryogenic temperatures; uses corrosive AlCl₃ and volatile solvents.Potentially lower overall yield due to the number of steps; stereocontrol can be challenging.Requires the synthesis of the ester precursor first.

Downstream Processing: Conversion to Acid Chloride

The carboxylic acid is often not the final product but a precursor for further reactions. A common transformation is its conversion to the more reactive acid chloride, which is a key intermediate in the synthesis of Atovaquone.[9]

Protocol for Acid Chloride Formation

Adapted from patent literature and standard procedures.[9][10]

  • Suspend trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid in a suitable solvent like ethyl acetate or carbon tetrachloride.[9][10]

  • Add a catalytic amount of dimethylformamide (DMF).[9]

  • Add a chlorinating agent such as oxalyl chloride or thionyl chloride (SOCl₂) dropwise.[9][10]

  • Heat the mixture (e.g., to 55°C or reflux) and stir until the reaction is complete, often indicated by the cessation of gas evolution and dissolution of all solids.[9][10]

  • The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude acid chloride, which can be used directly or purified by vacuum distillation.[10]

Conclusion

The synthesis of this compound is a well-established process critical to the pharmaceutical industry. The choice of synthetic pathway is dictated by factors such as scale, cost, available starting materials, and desired purity. The Friedel-Crafts route stands out for its industrial applicability, offering a high-yield process from basic chemical feedstocks. The Aldol condensation pathway provides a flexible, albeit more complex, alternative for laboratory-scale synthesis and analog development. Finally, the hydrolysis of the corresponding ester serves as a highly efficient and simple method for the final step of synthesis or purification. A thorough understanding of these pathways enables chemists and process developers to make informed decisions for the efficient and robust production of this vital chemical intermediate.

References

  • Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
  • BenchChem. (n.d.). This compound|97%|RUO.
  • BenchChem. (n.d.). This compound|CAS 49708-81-8.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • ChemicalBook. (n.d.). This compound | 49708-81-8.
  • BenchChem. (n.d.). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). This compound | 95233-37-7.
  • Google Patents. (n.d.). WO2012080243A2 - Novel process.
  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
  • D-Chemicals. (n.d.). This compound CAS : 49708-81-8.

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Friedel-Crafts reaction for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Friedel-Crafts Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, most notably serving as a key precursor in the synthesis of the antimalarial active pharmaceutical ingredient (API), Atovaquone.[1][2] Its molecular structure, featuring a substituted aromatic ring linked to a cyclohexane moiety, makes it a valuable building block in medicinal chemistry and material science. The synthesis of this compound is a critical process, demanding high purity and stereochemical control, particularly of the trans isomer, which is often crucial for biological activity.[1][3]

This technical guide provides a comprehensive exploration of the synthesis of this compound, with a core focus on the application of the Friedel-Crafts reaction. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide robust, field-proven protocols. We will dissect the reaction mechanism, detail the step-by-step synthesis, analyze critical process parameters, and address the stringent safety requirements inherent in this chemistry.

The Theoretical Cornerstone: Understanding the Friedel-Crafts Reaction

The Friedel-Crafts reactions, first developed by Charles Friedel and James Crafts in 1877, are a fundamental set of carbon-carbon bond-forming reactions that proceed via electrophilic aromatic substitution to attach substituents to an aromatic ring.[4][5] The two primary variants are alkylation and acylation. For the synthesis of our target molecule, the principles of Friedel-Crafts acylation are most pertinent.

The Acylation Mechanism: A Stepwise Analysis

Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto an aromatic ring.[6] The reaction typically employs an acyl chloride or acid anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5][7] The process is valued for producing aromatic ketones and, unlike its alkylation counterpart, is not prone to carbocation rearrangements or poly-substitution, as the resulting ketone is less reactive than the starting material.[7][8]

The mechanism unfolds in four key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance.[4][9] This is the rate-determining step.

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][10]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group.[9] This reforms the aromatic π-system, yielding the ketone product.

  • Catalyst Complexation: The product, an aromatic ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[5] This is a crucial distinction from Friedel-Crafts alkylation; because of this complexation, AlCl₃ must be used in stoichiometric amounts rather than catalytic quantities. The complex is subsequently hydrolyzed during aqueous work-up to release the final product.[5][11]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution cluster_2 Step 4: Catalyst Complexation & Work-up AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ (Acylium Ion) AcylChloride->AcyliumIon Reaction AlCl3 AlCl₃ AlCl3->AcylChloride AromaticRing Chlorobenzene AcyliumIon->AromaticRing SigmaComplex Arenium Ion (Sigma Complex) AromaticRing->SigmaComplex Attack KetoneProduct Aryl Ketone Product SigmaComplex->KetoneProduct Deprotonation (Restores Aromaticity) KetoneAlCl3Complex [Product]-AlCl₃ Complex KetoneProduct->KetoneAlCl3Complex Complexation FinalProduct Final Product 4-(4-chlorophenyl)cyclohexyl methanone KetoneAlCl3Complex->FinalProduct Aqueous Work-up (H₂O/HCl)

Caption: Generalized mechanism of Friedel-Crafts Acylation.

Substrate Focus: Chlorobenzene

Chlorobenzene is the aromatic substrate in this synthesis. The chlorine atom exerts two opposing electronic effects: it is electron-withdrawing by induction and electron-donating by resonance.[12] The inductive effect deactivates the ring, making it less reactive than benzene towards electrophilic substitution.[12] However, the resonance effect directs incoming electrophiles to the ortho and para positions. In this synthesis, the para product, 4-(4-chlorophenyl)cyclohexyl methanone, is predominantly formed due to the significant steric hindrance at the ortho positions imposed by the bulky cyclohexanecarbonyl group.[7]

Synthetic Strategy and Precursor Preparation

A robust pathway to this compound involves a two-step sequence:

  • Friedel-Crafts Acylation: Reaction of chlorobenzene with cyclohexanecarbonyl chloride to form 4-(4-chlorophenyl)cyclohexyl methanone.

  • Reduction: Subsequent reduction of the ketone intermediate (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the final carboxylic acid product.

This guide focuses on the critical first step. An alternative, direct alkylation approach reacting cyclohexene derivatives with chlorobenzene is also documented but can present different challenges regarding control and catalyst selection.[1][13]

Preparation of Cyclohexanecarbonyl Chloride

The Friedel-Crafts acylation requires a highly reactive acylating agent. Cyclohexanecarboxylic acid itself is not sufficiently electrophilic. Therefore, it must first be converted to its more reactive acid chloride derivative, cyclohexanecarbonyl chloride.[14] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol: Synthesis of Cyclohexanecarbonyl Chloride [15][16]

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂ byproducts), add cyclohexanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux (typically around 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool.

  • Distill the excess thionyl chloride off (boiling point ~76°C).

  • The crude cyclohexanecarbonyl chloride can then be purified by vacuum distillation to yield a clear liquid. A reported boiling point is 144°C at 0.3 mmHg.[16] The conversion is typically quantitative (>99%).[15]

Experimental Protocol: The Friedel-Crafts Acylation Step

This section provides a detailed methodology for the acylation of chlorobenzene. All operations must be conducted in a well-ventilated fume hood, and all glassware must be scrupulously dried to prevent deactivation of the Lewis acid catalyst.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Key Properties
Anhydrous Aluminum Chloride7446-70-0133.34White/yellow solid, highly hygroscopic, reacts violently with water. Corrosive.[17][18]
Chlorobenzene108-90-7112.56Colorless liquid, flammable, toxic.
Cyclohexanecarbonyl Chloride2719-27-9146.61Liquid, corrosive, harmful if swallowed.[19]
Dichloromethane (DCM)75-09-284.93Volatile liquid, used as solvent.
Hydrochloric Acid (conc.)7647-01-036.46Corrosive liquid.
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent.
Step-by-Step Methodology[7][21]
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0-5°C in an ice bath.

  • Acylating Agent Addition: Dissolve cyclohexanecarbonyl chloride (1.0 eq) in a small amount of anhydrous DCM and place it in the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10°C. The formation of the acylium ion complex is exothermic.[11]

  • Aromatic Substrate Addition: After the complete addition of the acyl chloride, add chlorobenzene (1.0-1.2 eq) dropwise via the dropping funnel, again maintaining the temperature at 0-5°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction mixture will typically become a thick, dark-colored slurry.[20] Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (~25 mL HCl per 100 g of ice).[21] This procedure hydrolyzes the aluminum chloride complex, which is highly exothermic and liberates HCl gas.[11]

  • Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Purification: Combine the organic layers. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Final Product: The crude product, 4-(4-chlorophenyl)cyclohexyl methanone, can be purified further by recrystallization or column chromatography. This ketone intermediate is then carried forward to the reduction step to yield the target carboxylic acid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Safety, Handling, and Waste Disposal

Chemical safety is paramount in this synthesis due to the hazardous nature of the reagents.

ReagentHazard SummaryHandling Precautions
Anhydrous AlCl₃ Corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic HCl gas.[17][22]Handle in a fume hood or glove box. Wear safety glasses, a face shield, impervious gloves, and a lab coat. Avoid contact with moisture. Keep a Class D fire extinguisher and dry sand nearby.[18] Store in a tightly sealed container in a dry, well-ventilated area.[17][23]
Thionyl Chloride Toxic, corrosive, causes severe burns. Reacts with water to form HCl and SO₂.Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves.
Chlorobenzene Flammable, harmful if swallowed or inhaled.Avoid breathing vapors. Keep away from ignition sources. Handle in a well-ventilated area.
Cyclohexanecarbonyl Chloride Corrosive, causes severe skin burns and eye damage.[19]Handle with care, wearing appropriate PPE. Avoid inhalation of vapors.

Disposal: All waste, including aqueous layers from extractions and residual chemicals, should be treated as hazardous waste and disposed of according to institutional and local regulations. Do not empty into drains.[22]

Characterization of the Final Product

After synthesis and purification, the identity and purity of this compound must be confirmed.

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity. Reported range is 252-262°C.[1]
IR Spectroscopy Key signals include a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[1]
¹H NMR Spectroscopy Signals corresponding to the protons on the chlorophenyl ring and the cyclohexane ring. The integration and splitting patterns will confirm the structure.
HPLC Used to determine purity, which should be ≥98% for pharmaceutical-grade material.[1]

Conclusion

The Friedel-Crafts acylation provides a reliable and effective route for the synthesis of the 4-(4-chlorophenyl)cyclohexyl methanone precursor, which is essential for producing this compound. Success in this synthesis is not merely a matter of following steps but of understanding the underlying principles. The strictly anhydrous conditions required for the Lewis acid catalyst, careful temperature control to manage the reaction's exothermicity, and a precise work-up procedure to decompose the product-catalyst complex are all critical for achieving a high yield and purity. This guide provides the necessary technical foundation and practical insights for researchers and developers to confidently and safely execute this important chemical transformation.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • LabXchange. (n.d.). Friedal-Crafts Acylation and Alkylation.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Vedantu. (n.d.). Explain Friedel-Craft alkylation of chlorobenzene. Give an equation.
  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
  • DCM Shriram. (n.d.). Material Safety Data Sheet - Anhydrous Aluminum Chloride.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • Merck. (n.d.). Cyclohexanecarboxylic acid chloride CAS 2719-27-9.
  • Filo. (2025). Explain Friedel-Crafts reaction with equation by taking chlorobenzene as....
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Google Patents. (n.d.). JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.
  • Sciencemadness.org. (2012). Anhydrous AlCl3 handling and storage.
  • PubChemLite. (n.d.). This compound (C13H15ClO2).
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • NIST WebBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid.
  • Chemdad. (n.d.). This compound.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • WIPO Patentscope. (n.d.). WO/2009/007991 A NEW PROCESS FOR PREPARATION OF ATOVAQUONE AND NOVEL INTERMEDIATES THEREOF.

Sources

An In-depth Technical Guide to the Biological Activity of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological significance of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. While primarily recognized as a critical synthetic precursor to the antiprotozoal drug Atovaquone, this document explores the compound's intrinsic, albeit less characterized, biological activities and the more pronounced effects of its derivatives. We delve into its physicochemical properties, established synthetic routes, and its potential role as a modulator of mitochondrial function. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to stimulate further investigation into the therapeutic potential of this molecular scaffold.

Introduction: Beyond a Synthetic Intermediate

This compound is a well-established compound in the field of medicinal chemistry, predominantly known for its role as a key building block in the synthesis of Atovaquone, a potent therapeutic agent against malaria and Pneumocystis jirovecii pneumonia.[1][2] The trans-isomer of this carboxylic acid is particularly crucial for the stereospecific synthesis of Atovaquone.[3]

However, its significance extends beyond its function as a precursor. As a known impurity in Atovaquone formulations, understanding its inherent biological activity is paramount for drug safety and efficacy assessments.[2] Furthermore, emerging research on its derivatives, particularly hydrazones, has revealed a spectrum of biological effects, most notably antibacterial activity.[4][5] This suggests that the 4-(4-chlorophenyl)cyclohexane backbone is a promising scaffold for the development of novel therapeutic agents.

This guide will first elucidate the fundamental chemical and physical properties of this compound and its synthesis. It will then explore the documented biological activities of its derivatives before focusing on the hypothesized direct biological action of the parent compound on the mitochondrial electron transport chain, a notion stemming from its structural relationship to Atovaquone.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its application in both synthesis and biological assays.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₃H₁₅ClO₂[1]
Molecular Weight 238.71 g/mol [1]
Melting Point 252-262 °C[1][3]
Density ~1.225 g/cm³[1][3]
Appearance White to off-white crystalline solid[1][3]
Solubility Low solubility in water; slightly soluble in alcohols, chloroform, DMSO, and methanol.[3]
CAS Number 49708-81-8 (for trans-isomer)[2]
Synthesis Overview

The industrial synthesis of this compound is optimized for yield and purity, with several routes being documented. A common approach involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation steps.[2] Another established method is the Friedel-Crafts reaction of cyclohexene with trichloro-acetyl chloride, followed by reaction with chlorobenzene and subsequent hydrolysis and acidification.[6]

Below is a generalized workflow for a common synthetic route.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-chlorobenzaldehyde 4-chlorobenzaldehyde aldol_condensation Aldol Condensation 4-chlorobenzaldehyde->aldol_condensation cyclohexanone cyclohexanone cyclohexanone->aldol_condensation hydrogenation Hydrogenation aldol_condensation->hydrogenation carboxylation Carboxylation hydrogenation->carboxylation final_product This compound carboxylation->final_product

Caption: Generalized synthetic workflow for this compound.

Biological Activity of Derivatives: The Hydrazone Story

While the parent compound has limited documented direct biological activity, its derivatives have been a subject of greater interest. Notably, hydrazone derivatives of this compound have demonstrated significant antibacterial properties.

A 2015 study detailed the synthesis of a series of novel hydrazone derivatives and their in vitro evaluation against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][5] The findings revealed that the incorporation of nitrogen-containing heterocyclic rings, such as pyridine and quinoline, into the hydrazone moiety resulted in excellent antibacterial activity.[4][5] Derivatives containing other heterocyclic systems like furan and thiophene also showed moderate effectiveness.[4][5] This highlights the potential of the 4-(4-chlorophenyl)cyclohexane scaffold as a foundation for developing new antibacterial agents.

Hypothesized Biological Activity of this compound: A Mitochondrial Perspective

The primary lead for the direct biological activity of this compound stems from its relationship with Atovaquone. Atovaquone exerts its antiprotozoal effects by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[7][8][9] This inhibition disrupts mitochondrial respiration and ATP synthesis, ultimately leading to the parasite's death.[8]

Given that this compound is a structural precursor and a known impurity of Atovaquone, it is plausible that it may possess a similar, albeit likely less potent, inhibitory effect on the mitochondrial electron transport chain.[1]

Hypothesized_MOA cluster_compound Compound cluster_mitochondrion Mitochondrion cluster_effect Cellular Effect compound This compound complex_iii Complex III (Cytochrome bc1) compound->complex_iii Hypothesized Binding etc Electron Transport Chain (ETC) atp_synthesis ATP Synthesis etc->atp_synthesis Drives inhibition Inhibition of Electron Flow complex_iii->inhibition disruption Disruption of ATP Production inhibition->disruption

Caption: Hypothesized mechanism of action of this compound on the mitochondrial electron transport chain.

This hypothesis warrants direct experimental validation. The following section provides detailed protocols for assessing the inhibitory activity of this compound on mitochondrial respiratory chain complexes.

Experimental Protocols for Biological Activity Assessment

To investigate the hypothesized mitochondrial effects of this compound, a series of in vitro assays targeting the key complexes of the electron transport chain are recommended.

General Preparation
  • Compound Solubilization: Due to its low aqueous solubility, this compound should be dissolved in a suitable organic solvent, such as DMSO, to prepare a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final solvent concentration does not exceed a level that affects mitochondrial function (typically <0.5%).

  • Mitochondrial Isolation: Mitochondria can be isolated from a suitable source, such as cultured cells (e.g., HEK293, HepG2) or animal tissue (e.g., rat liver), using differential centrifugation or commercially available kits.[10]

Assay for Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity

This assay measures the decrease in NADH absorbance as it is oxidized by Complex I.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • NADH solution

  • Ubiquinone (Coenzyme Q1) solution

  • Rotenone (a known Complex I inhibitor, for positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and ubiquinone.

  • Add the isolated mitochondria to the wells of the microplate.

  • Add varying concentrations of this compound (and rotenone for the positive control) to the respective wells. Incubate for a short period.

  • Initiate the reaction by adding the NADH solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature (e.g., 30°C).

  • Calculate the rate of NADH oxidation. The activity of Complex I is proportional to this rate.

  • Determine the IC₅₀ value for this compound.

Assay for Mitochondrial Complex III (Ubiquinol:Cytochrome c Reductase) Activity

This assay measures the reduction of cytochrome c by Complex III.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., phosphate buffer with dodecyl-β-D-maltoside, pH 7.4)

  • Reduced Coenzyme Q2 (or another suitable ubiquinol substrate)

  • Cytochrome c (oxidized form)

  • Antimycin A (a known Complex III inhibitor, for positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and cytochrome c.

  • Add the isolated mitochondria to the wells of the microplate.

  • Add varying concentrations of this compound (and Antimycin A for the positive control) to the respective wells. Incubate.

  • Initiate the reaction by adding the reduced Coenzyme Q2 solution.

  • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Calculate the rate of cytochrome c reduction. The activity of Complex III is proportional to this rate.

  • Determine the IC₅₀ value for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Mitochondrial Assays cluster_analysis Data Analysis dissolve Dissolve Compound in DMSO complex_i_assay Complex I Activity Assay dissolve->complex_i_assay complex_iii_assay Complex III Activity Assay dissolve->complex_iii_assay isolate_mito Isolate Mitochondria isolate_mito->complex_i_assay isolate_mito->complex_iii_assay calc_rate Calculate Reaction Rates complex_i_assay->calc_rate complex_iii_assay->calc_rate ic50 Determine IC50 Values calc_rate->ic50

Caption: Workflow for assessing the inhibitory effects of this compound on mitochondrial complexes.

Conclusion and Future Directions

This compound is a molecule of significant interest, primarily as a cornerstone in the synthesis of Atovaquone.[1] While its direct biological effects are not extensively documented, its structural relationship to a known mitochondrial inhibitor and the demonstrated bioactivity of its derivatives present compelling avenues for future research.[4][5] The antibacterial potential of its hydrazone derivatives suggests that this scaffold is ripe for further medicinal chemistry exploration.[4]

The central hypothesis that this compound itself may modulate mitochondrial function warrants rigorous investigation. The experimental protocols outlined in this guide provide a clear path for researchers to validate this hypothesis and quantify any inhibitory effects on the electron transport chain. Such studies would not only provide a more complete toxicological profile of this important synthetic intermediate but could also unveil novel therapeutic applications for this compound and its future derivatives.

References

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Atovaquone?
  • Vaidya, A. B., & Mather, M. W. (2009). Naphthoquinones: Atovaquone, and Other Antimalarials Targeting Mitochondrial Functions. In Antimalarial Drug Development (pp. 205-220). Humana Press.
  • Roh, J., et al. (2022). Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. International Journal of Molecular Sciences, 23(9), 5098. [Link]
  • Sotgia, F., & Lisanti, M. P. (2016). Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells. Oncotarget, 7(23), 34044–34054. [Link]
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  • Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272. [Link]
  • CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (n.d.).
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  • Fato, R., et al. (2003). Mitochondrial complex I: New insights from inhibitor assays. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1604(1), 31-50.
  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
  • WO2012080243A2 - Novel process. (n.d.).
  • Mitochondrial complex activity assays. (2023, March 30). protocols.io. [Link]
  • Saralaya, S. S., & Kanakamajalu, S. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior art. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 3(4), 33-53.
  • Creative BioMart. (n.d.). Mitochondrial Complex III Activity Assay Kit.
  • Evotec. (n.d.). Comparing in vitro Mitochondrial Toxicity Assays.
  • Liu, X., et al. (2018). Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition in melanoma. Journal of Biological Chemistry, 293(4), 1189-1200. [Link]
  • PubChem. (n.d.). 4-Chlorocyclohexane-1-carboxylic acid.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
  • Güzeldemirci, N. U., & Küçükbasmacı, Ö. (2010). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Marmara Pharmaceutical Journal, 14(1-3), 51-56.
  • Zhang, L., et al. (2012). Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy. PLoS ONE, 7(10), e47344. [Link]
  • Inhibition of complex III of the mitochondrial electron transport chain... (n.d.). ResearchGate.
  • Popiołek, Ł. (2019). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Mini-Reviews in Medicinal Chemistry, 19(14), 1162-1175.

Sources

Unlocking the Potential of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond an Intermediate

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a well-characterized organic compound with the molecular formula C₁₃H₁₅ClO₂.[1][2] Traditionally recognized within the pharmaceutical industry as a critical synthetic intermediate and a known impurity in the manufacturing of the antiprotozoal drug Atovaquone, its utility extends far beyond this singular role.[2][3] This technical guide serves to illuminate the broader research applications of this versatile molecule, moving from its established function to its potential as a foundational scaffold for the discovery of novel therapeutic agents and advanced materials.

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core research applications, detailed experimental workflows, and future-facing perspectives for this compound. We will delve into its application as a scaffold for new antimicrobial agents and its emerging role in materials science, providing the scientific rationale and actionable protocols to empower further investigation.

Compound Properties:

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅ClO₂[3]
Molecular Weight 238.71 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 252-262 °C[1]
Density ~1.225 g/cm³ at 25 °C[1]
Solubility Low solubility in water; slightly soluble in chloroform, DMSO, and methanol.[1][2]
CAS Number 49708-81-8[3]

Core Research Application 1: A Scaffold for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the development of new chemical entities capable of combating resilient pathogens. While this compound itself does not exhibit significant antibacterial activity, its rigid cyclohexyl-phenyl structure serves as an excellent scaffold for derivatization.[4][5] Research has demonstrated that conversion of the carboxylic acid moiety into hydrazide-hydrazone derivatives can unlock potent antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][5]

The rationale behind this strategy lies in the introduction of the hydrazone (-C=N-NH-C=O-) functional group, a well-known pharmacophore in medicinal chemistry associated with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[6][7] The derivatization process allows for the systematic introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) to optimize potency and spectrum of activity. Studies have shown that introducing nitrogen-containing heterocyclic rings, such as pyridine and quinoline, can lead to derivatives with significant antibacterial efficacy.[4][5]

Workflow for Antimicrobial Derivative Synthesis and Evaluation

G cluster_synthesis Synthesis & Derivatization cluster_testing Biological Evaluation cluster_analysis Data Analysis A 4-(4-Chlorophenyl) cyclohexanecarboxylic Acid B Step 1: Fischer Esterification (Methanol, H₂SO₄) A->B C Methyl 4-(4-Chlorophenyl) cyclohexanecarboxylate B->C D Step 2: Hydrazinolysis (Hydrazine Hydrate) C->D E 4-(4-Chlorophenyl) cyclohexanecarbohydrazide D->E F Step 3: Condensation (Aromatic Aldehydes) E->F G Hydrazone Derivatives (4a-s) F->G I Broth Microdilution Assay G->I H Bacterial Strains (e.g., S. aureus, E. coli) H->I J MIC Value Determination I->J K Structure-Activity Relationship (SAR) Analysis J->K G A Cyclohexene + Trichloroacetyl chloride B Friedel-Crafts Reaction A->B C Intermediate B->C D Reaction with Chlorobenzene C->D E Hydrolysis D->E F trans-4-(4-Chlorophenyl) cyclohexanecarboxylic Acid E->F G Conversion to Acid Chloride F->G H Coupling with 2-chloro-1,4-naphthoquinone G->H I Atovaquone H->I

Sources

Safety and handling of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, particularly its trans-isomer (CAS No. 49708-81-8), is a pivotal building block in contemporary organic synthesis and medicinal chemistry.[1] Its significance is underscored by its role as a key intermediate in the synthesis of the antiprotozoal drug Atovaquone, which is utilized in the treatment of malaria and Pneumocystis jirovecii pneumonia.[2][3] The compound's rigid cyclohexyl core and the electronically distinct chlorophenyl moiety make it a versatile scaffold for creating novel molecular architectures.

This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical reactivity of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. The information herein is curated to empower researchers to work with this compound in a safe, efficient, and informed manner.

Hazard Identification and Toxicological Profile

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation (Category 2): Leads to serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): May cause respiratory irritation if inhaled as a dust.[4][5]

  • Aquatic Hazard (Chronic 2): Toxic to aquatic life with long-lasting effects.[2]

One safety data sheet also indicates the potential for organ damage through prolonged or repeated exposure (Category 2).[2] It is imperative to handle this compound with the understanding that its toxicological properties have not been fully investigated.

Physicochemical Properties

A thorough understanding of the physicochemical properties of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is fundamental to its safe handling and use in experimental design.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅ClO₂[1]
Molecular Weight 238.71 g/mol [1]
Appearance White to off-white crystalline powder[6]
Melting Point 250-255 °C[1]
Boiling Point (Predicted) 387.1 °C at 760 mmHg[1]
Density (Predicted) ~1.2 g/cm³[1]
Solubility Low solubility in water; slightly soluble in alcohols, chloroform, and methanol.[7]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of the solid compound that may generate dust, and all reactions involving it, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE must be worn at all times when handling trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination occurs.

  • Skin and Body Protection: A chemical-resistant lab coat, fully buttoned, is essential to protect against skin contact. For tasks with a higher risk of exposure, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling Procedures
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Avoid Dust Generation: When transferring the solid, use a spatula and avoid actions that could create dust, such as pouring from a height.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[8]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and amines. Carboxylic acids, in general, can react exothermically with bases and can be corrosive to metals.

Chemical Reactivity and Experimental Considerations

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a versatile synthetic intermediate. Understanding its reactivity is key to successful and safe experimentation.

Key Reactions of the Carboxylic Acid Moiety
  • Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding alcohol, [4-(4-chlorophenyl)cyclohexyl]methanol, using reducing agents like borane-methyl sulfide complex in an ethereal solvent such as diethyl ether.[9] It is important to note that milder reducing agents like sodium borohydride are generally not effective for the reduction of carboxylic acids unless they are first activated.[10]

  • Esterification: The compound undergoes Fischer esterification when refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid like sulfuric acid.[11]

  • Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents such as thionyl chloride or oxalyl chloride.[12] This is a common step in the synthesis of amides and esters under milder conditions.

Reactions Involving the Aromatic Ring

The chlorophenyl group can undergo substitution reactions, though the conditions required are typically harsher than for the carboxylic acid moiety.[6]

Illustrative Experimental Protocol: Reduction of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

The following protocol for the reduction of the carboxylic acid to the corresponding alcohol is provided as an example.

Objective: To synthesize trans-[4-(4-chlorophenyl)cyclohexyl]methanol.

Reagents:

  • trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (47.74 g)

  • Dry diethyl ether (250 ml)

  • Borane-methyl sulfide complex (24 ml total)

  • Methanol (600 ml total)

Procedure:

  • To a stirred suspension of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid in dry diethyl ether under a nitrogen atmosphere, add borane-methyl sulfide complex (8 ml) dropwise.[13]

  • After 30 minutes, heat the mixture to reflux.[13]

  • Add an additional 16 ml of borane-methyl sulfide complex.[13]

  • After 1 hour at reflux, cool the mixture to room temperature.[13]

  • Carefully pour the reaction mixture into 500 ml of methanol to quench the excess borane.[13]

  • Evaporate the solvent in vacuo.[13]

  • Treat the residue with an additional 100 ml of methanol and concentrate in vacuo to yield the product.[13]

Causality of Protocol Choices:

  • Dry Ether and Nitrogen Atmosphere: Borane reagents are sensitive to moisture and air, hence the use of a dry solvent and an inert atmosphere to prevent decomposition and ensure high reactivity.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the complete reduction of the carboxylic acid.

  • Methanol Quench: Methanol is used to safely react with and neutralize any unreacted borane-methyl sulfide complex.

Spill Management and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Response
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a small spill, use a dry, inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Waste Segregation and Collection
  • Collect all waste containing trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid in a designated, properly labeled, and sealed hazardous waste container.[2] The container should be made of a material compatible with corrosive and halogenated organic waste (e.g., high-density polyethylene or borosilicate glass).

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]

Disposal Protocol
  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

  • Decontamination of Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with institutional guidelines.

Conclusion

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a valuable compound in research and development, particularly in the pharmaceutical industry. Its safe and effective use hinges on a thorough understanding of its hazards, reactivity, and proper handling procedures. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety in the laboratory.

Diagrams

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Hood Verify Fume Hood Functionality Prep->Hood 1. Weigh Weigh Solid in Hood Hood->Weigh 2. Transfer Transfer to Reaction Vessel Weigh->Transfer 3. Reaction Perform Reaction Transfer->Reaction 4. Decon Decontaminate Glassware Reaction->Decon 5. Waste Collect Waste in Labeled Container Decon->Waste 6. Store Store Waste in Designated Area Waste->Store 7.

Caption: General workflow for handling trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

Spill_Response Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Report Report Incident Decon->Report

Caption: Emergency spill response procedure.

References

  • Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. (URL not available)
  • MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF - Scribd. (URL: [Link])
  • This compound|CAS 49708-81-8 - Benchchem. (URL not available)
  • Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide - Benchchem. (URL not available)
  • CN101973872A - Synthetic process of 4-(4-chlorophenyl)
  • Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide - PrepChem.com. (URL: [Link])
  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride - PrepChem.com. (URL: [Link])
  • Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide - Benchchem. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • CAS No : 49708-81-8 | Product Name : Trans-4-(4-Chlorophenyl)
  • This compound|97%|RUO - Benchchem. (URL not available)
  • Carboxylic acids from the oxidation of terminal alkenes by permanganate - Organic Syntheses Procedure. (URL: [Link])
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (URL not available)
  • CN106167447A - A kind of technique using sodium borohydride reduction system to prepare cis 1,2 cyclohexanedimethanols - Google P
  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - Dalton Transactions (RSC Publishing). (URL: [Link])
  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (URL: [Link])
  • Sodium Borohydride - Common Organic Chemistry. (URL not available)
  • NaBH4 reduction of ester : r/Chempros - Reddit. (2022-02-08). (URL: [Link])

Sources

A Guide to the Spectroscopic Characterization of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS No: 49708-81-8), a key intermediate in pharmaceutical synthesis, notably for the production of the antimalarial drug Atovaquone.[1][2] Intended for researchers, analytical scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral features, this guide serves as a practical reference for identity confirmation, purity assessment, and quality control. Methodologies are presented with an emphasis on the underlying scientific principles to empower users to not only verify the compound's structure but also to troubleshoot potential analytical challenges.

Introduction: The Analytical Imperative

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a substituted cyclohexane ring and a chlorophenyl moiety. Its precise molecular structure, including its trans stereochemistry, is critical to its function as a synthetic precursor.[1] In a drug development context, unambiguous structural confirmation is a non-negotiable aspect of quality assurance. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular architecture and confirm the identity and purity of such intermediates.

This guide moves beyond a simple recitation of data. As a senior application scientist, the objective is to provide a framework for logical inquiry, demonstrating how Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) collectively provide a self-validating system for structural elucidation. We will explore not just what the characteristic signals are, but why they manifest in a particular way, a crucial step for robust scientific interpretation.

Molecular Structure and Spectroscopic Correlation

The core of spectroscopic analysis lies in understanding how different parts of the molecule interact with various forms of electromagnetic energy. The key structural features of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid that we aim to confirm are:

  • Carboxylic Acid Group (-COOH): The source of highly characteristic IR and NMR signals.

  • 4-Chlorophenyl Group: A parasubstituted aromatic ring, which imparts specific patterns in NMR and MS.

  • Cyclohexane Ring: A saturated aliphatic ring whose protons will have distinct chemical environments.

  • trans-Stereochemistry: The relative orientation of the chlorophenyl and carboxylic acid groups on the cyclohexane ring, which influences the NMR spectrum.

Caption: Molecular structure of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the cornerstone for identifying functional groups. The principle rests on the absorption of infrared radiation by molecules, which excites vibrations (stretching, bending) in their chemical bonds. The frequency of absorption is characteristic of the bond type and its environment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Data Interpretation and Analysis

The IR spectrum of a carboxylic acid is dominated by the highly characteristic absorptions of the -COOH group.[3] Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the spectrum.[4][5]

Wavenumber (cm⁻¹)Vibration TypeInterpretation and Scientific Rationale
~3300–2500 O–H stretch (Carboxylic Acid)This is the most recognizable feature. It appears as a very broad and strong absorption band.[4][6] Its breadth is a direct consequence of the strong hydrogen bonding in the dimeric structure, which creates a continuum of O-H bond energies.[3] This band often overlaps with the C-H stretching frequencies.[7]
~3050–3000 C–H stretch (Aromatic)Sharp, medium-intensity peaks corresponding to the C-H bonds on the chlorophenyl ring.
~2950–2850 C–H stretch (Aliphatic)Sharp, strong peaks from the C-H bonds of the cyclohexane ring. These are often seen superimposed on the broad O-H band.[5]
~1725–1690 C=O stretch (Carboxylic Acid)A very strong and sharp absorption.[3] Its position in this range is characteristic of a hydrogen-bonded dimer of a saturated carboxylic acid.[4][6] The absence of conjugation with the carbonyl group keeps the frequency from shifting lower.
~1600, ~1490 C=C stretch (Aromatic)Two medium-intensity bands characteristic of the phenyl ring.
~1320–1210 C–O stretch (Carboxylic Acid)A strong band, coupled with O-H in-plane bending, further confirming the carboxylic acid group.[6]
~1100-1000 C–Cl stretchA medium to strong absorption indicating the presence of the chloro-substituent on the aromatic ring.
~950–910 O–H bend (Out-of-plane)A broad, medium-intensity band also associated with the hydrogen-bonded dimer structure.[6]

The presence of all these key bands provides strong, self-validating evidence for the core structure and functional groups of the molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every hydrogen and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm). Scientist's Note: DMSO-d₆ is often preferred for carboxylic acids as it reduces the rate of proton exchange, resulting in a more clearly observable -COOH proton signal.[8]

  • Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz). The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H spectrum, followed by the ¹³C spectrum.

¹H NMR Data Interpretation (Predicted)

The ¹H NMR spectrum will show distinct signals for the aromatic, aliphatic, and acidic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~12.0 Broad Singlet1H-COO HThe carboxylic acid proton is highly deshielded and appears far downfield.[4][5] Its signal is often broad due to chemical exchange with trace amounts of water and intermolecular hydrogen bonding.
~7.30 Doublet2HAr-H (ortho to Cl)These protons are part of an AA'BB' spin system characteristic of a 1,4-disubstituted benzene ring. They are deshielded by the aromatic ring current and the electronegative chlorine atom.
~7.20 Doublet2HAr-H (meta to Cl)These protons are slightly upfield compared to their ortho counterparts. The coupling constant between these and the ortho protons will be ~8-9 Hz, typical for ortho coupling.
~2.50 Multiplet1HCyclohexyl-H (C1)The proton at the carbon bearing the carboxylic acid group. Its chemical shift is influenced by the electron-withdrawing effect of the -COOH group.
~2.45 Multiplet1HCyclohexyl-H (C4)The proton at the carbon bearing the chlorophenyl group. Its chemical shift is influenced by the aromatic ring.
~2.20–1.40 Multiplets8HCyclohexyl-H (C2,3,5,6)The remaining eight protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets. The distinction between axial and equatorial protons in the rigid chair conformation leads to this complexity.
¹³C NMR Data Interpretation (Predicted)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~180–185 -C OOHThe carbonyl carbon of a saturated carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[4][5]
~145 Ar-C (ipso, C-Cl)The aromatic carbon directly attached to the electron-withdrawing chlorine atom.
~132 Ar-C (ipso, C-Cyclohexyl)The aromatic carbon directly attached to the cyclohexane ring.
~129 Ar-C H (ortho to Cl)Aromatic CH carbons.
~128 Ar-C H (meta to Cl)Aromatic CH carbons.
~45 Cyclohexyl-C H (C1)The carbon attached to the carboxylic acid group.
~43 Cyclohexyl-C H (C4)The carbon attached to the aromatic ring.
~35, ~30 Cyclohexyl-C H₂ (C2,3,5,6)The remaining methylene carbons of the cyclohexane ring. Due to the trans geometry, C2/C6 and C3/C5 are chemically equivalent, leading to two distinct signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high-energy molecular ion is unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Analysis

The molecular formula is C₁₃H₁₅ClO₂, giving a nominal molecular weight of 238 for the ³⁵Cl isotope and 240 for the ³⁷Cl isotope.

m/z ValueProposed FragmentInterpretation and Scientific Rationale
238, 240 [C₁₃H₁₅ClO₂]⁺•Molecular Ion (M⁺•) . The presence of two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 is the classic isotopic signature for a compound containing one chlorine atom. This is definitive proof of the presence of chlorine.
193, 195 [M - COOH]⁺Loss of the carboxylic acid radical (45 Da). This is a very common fragmentation for carboxylic acids, resulting in a carbocation on the cyclohexane ring. The chlorine isotope pattern is retained.
111, 113 [Cl-C₆H₄]⁺The chlorophenyl cation. This indicates fragmentation at the bond connecting the cyclohexane and phenyl rings.
83 [C₆H₁₁]⁺The cyclohexyl cation, resulting from the cleavage of the bond to the phenyl group and loss of the chlorophenyl radical.
55 [C₄H₇]⁺A common fragment from the cleavage of the cyclohexane ring, often resulting from the loss of ethylene.

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9];

M [label="[C₁₃H₁₅ClO₂]⁺•\nm/z = 238/240", fillcolor="#FBBC05", fontcolor="#202124"]; F1 [label="[C₁₂H₁₅Cl]⁺\nm/z = 193/195", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="[C₆H₄Cl]⁺\nm/z = 111/113", fillcolor="#34A853", fontcolor="#FFFFFF"]; F3 [label="[C₆H₁₁]⁺\nm/z = 83", fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> F1 [label="- •COOH (45 Da)"]; M -> F2 [label="- C₇H₁₁O₂•"]; M -> F3 [label="- C₇H₄ClO₂•"]; }

Caption: Predicted major fragmentation pathways for the molecular ion.

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from multiple methods.

Analytical_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation Sample Sample of This compound IR Acquire IR Spectrum Sample->IR NMR Acquire ¹H & ¹³C NMR Spectra Sample->NMR MS Acquire Mass Spectrum Sample->MS IR_Interp Identify Functional Groups: -COOH, Ar-Cl, C-H IR->IR_Interp NMR_Interp Map C-H Framework: Confirm connectivity & stereochemistry NMR->NMR_Interp MS_Interp Determine Molecular Weight & Confirm Cl presence (Isotope Pattern) MS->MS_Interp Conclusion Unambiguous Structure Elucidation IR_Interp->Conclusion NMR_Interp->Conclusion MS_Interp->Conclusion

Caption: Workflow for integrated spectroscopic analysis.

By following this workflow, a scientist can confidently confirm the structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. The IR spectrum confirms the presence of the key functional groups. The mass spectrum confirms the molecular weight and the elemental composition (specifically the presence of chlorine). Finally, the NMR spectra provide the definitive carbon-hydrogen framework, confirming the connectivity of all the pieces and providing evidence for the trans stereochemistry. Together, they form a robust, self-validating analytical package.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.
  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(23), 6436–6448.
  • Hangzhou Go Top Peptide Biotech. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
  • SIELC Technologies. (2018, May 17). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • Google Patents. (n.d.). WO2012080243A2 - Novel process.
  • Doc Brown's Chemistry. (2025, December 9). mass spectrum of cyclohexene C6H10 fragmentation pattern.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern.
  • OpenStax. (n.d.). 12.2 Interpreting Mass Spectra. In Organic Chemistry: A Tenth Edition.
  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry.
  • Pharmaffiliates. (n.d.). CAS No : 1466-73-5 | Product Name : trans-4-Phenylcyclohexane-1-carboxylic Acid.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342).
  • National Institutes of Health. (n.d.). Cyclohexanecarboxylic acid. PubChem.
  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid - Optional[13C NMR].
  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR].
  • NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid - Optional[FTIR].
  • National Institutes of Health. (n.d.). 4-Phenyl-cyclohexanecarboxylic acid. PubChem.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • FooDB. (2010, April 8). Showing Compound Cyclohexanecarboxylic acid (FDB003406).
  • Chegg. (2021, April 5). Analyze the IR spectrum of cyclohexane carboxylic acid.
  • NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook.
  • NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • De Gruyter. (2020, March 25). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 513-515.

Sources

Sourcing High-Purity 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: A Technical Guide for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on securing high-purity 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CPCCA). We will delve into the critical aspects of supplier evaluation, quality control, and the significance of this compound in pharmaceutical synthesis, empowering you to make informed procurement decisions.

Introduction: The Critical Role of this compound in Pharmaceutical R&D

This compound, a white to off-white crystalline powder, is a pivotal chemical intermediate.[1] Its primary and most notable application lies in its role as a key precursor in the synthesis of Atovaquone, an essential antimalarial and antipneumocystic drug.[2][3][4][5][6] The stereochemistry of this starting material, particularly the trans-isomer, is crucial for the successful synthesis of the final active pharmaceutical ingredient (API).[1] Given its direct impact on the efficacy and safety of the resulting therapeutic, sourcing CPCCA of the highest purity and with well-defined isomeric content is paramount. This guide will navigate the complexities of the commercial landscape for this compound, offering practical insights for its procurement and application.

Commercial Suppliers: A Comparative Overview

The global market for this compound is comprised of a diverse range of manufacturers, traders, and distributors. A significant portion of the manufacturing base is located in China and India, with numerous suppliers offering various grades and quantities of the product.[5][7][8][9] When selecting a supplier, it is crucial to look beyond price and consider factors such as manufacturing capabilities, quality management systems, and regulatory compliance.

Below is a comparative table of representative commercial suppliers. Please note that this is not an exhaustive list, and due diligence is always recommended before any purchase.

Supplier NameCountry/RegionBusiness TypePurity OfferedNoteworthy Information
Zhejiang Yuanjin Chemical Co., Ltd. ChinaManufacturerPharmaceutical Grade/99.0%Listed on ECHEMI.[7]
Henan Lihao Chem Plant Limited ChinaManufacturerIndustrial Grade/99%Listed on ECHEMI.[7]
Shaanxi Dideu Medichem Co. Ltd. ChinaManufacturerPharmaceutical Grade/99%Listed on ECHEMI.[7]
Chongqing Chemdad ChinaTraderNot specifiedReputable trader on ECHEMI with a 2-year history.[7]
Bhausa Life Sciences IndiaManufacturer99%Offers bulk quantities (47 kg, 5 kg, 10 kg, 25kg, and 1 MT).[8]
Clearsynth Labs Ltd. IndiaTraderNot specifiedProduct number CS-O-16288.[8]
BLD Pharm N/AN/ANot specifiedOffers online ordering with special offers.[10]
Sigma-Aldrich (Merck) USManufacturer/Distributor98%Provides detailed safety and property information.
Benchchem N/AN/A99.0% or greaterFocuses on high-value chemical building blocks for R&D.[3]
Oakwood Chemical USSupplierNot specifiedProvides CAS number and molecular formula.[11]
LGC Standards GermanySupplierNot specifiedSpecializes in high-quality reference standards for pharmaceutical testing.[12]
NINGBO INNO PHARMCHEM CO.,LTD. ChinaManufacturerNot specifiedSpecializes in chiral chemistry and operates under ISO 9001:2015.[13]

Quality Considerations and Analytical Verification

The isomeric purity of this compound is a critical quality attribute, especially for its use in pharmaceutical synthesis where the trans-isomer is often required.[1] Impurities, including the cis-isomer, can lead to downstream complications in the synthesis of Atovaquone, potentially affecting the yield, purity, and safety profile of the final drug product.

Key Quality Parameters to Scrutinize:
  • Purity (by HPLC): A high-performance liquid chromatography (HPLC) purity of ≥98.0% is a common specification.[1]

  • Isomeric Purity: The content of the desired isomer (typically trans) should be specified. Some suppliers may offer grades with a cis-isomer content of ≤1.5%.[1]

  • Melting Point: The melting point of the trans-isomer is typically in the range of 250°C to 255°C, which can serve as a preliminary indicator of purity.[2]

  • Residual Solvents: The manufacturing process may leave residual solvents. A certificate of analysis (COA) should provide information on their levels.

  • Heavy Metals: For pharmaceutical applications, the content of heavy metals should be within acceptable limits.

Recommended Analytical Workflow for Incoming Material Verification

It is imperative for research and manufacturing organizations to have a robust internal process for verifying the quality of procured this compound.

QC_Workflow cluster_0 Incoming Material Receipt cluster_1 Internal Quality Control Testing cluster_2 Decision Material_Receipt Receive CPCCA Shipment Documentation_Review Review Supplier's COA Material_Receipt->Documentation_Review Sampling Representative Sampling Documentation_Review->Sampling Appearance Visual Inspection (Color, Form) Sampling->Appearance Melting_Point Melting Point Determination Sampling->Melting_Point HPLC_Purity HPLC Analysis (Purity & Isomeric Ratio) Sampling->HPLC_Purity Spectroscopy Spectroscopic Identification (e.g., FTIR, NMR) Sampling->Spectroscopy Data_Evaluation Evaluate Data vs. Specifications Appearance->Data_Evaluation Melting_Point->Data_Evaluation HPLC_Purity->Data_Evaluation Spectroscopy->Data_Evaluation Release_Quarantine Release for Use or Quarantine Data_Evaluation->Release_Quarantine

Caption: Quality control workflow for incoming this compound.

Synthesis and Manufacturing Insights

Understanding the synthesis of this compound can provide valuable insights into potential impurities and quality variations between suppliers. A common synthetic route involves the reaction of 4-chlorobenzaldehyde with cyclohexanone, followed by aldol condensation, hydrogenation, and carboxylation.[2] Another patented process describes a Friedel-Crafts reaction of cyclohexene with trichloro-acetyl chloride, followed by reaction with chlorobenzene, hydrolysis, and acidification.[14]

Generic Synthesis Pathway

Synthesis_Pathway Start Starting Materials: 4-Chlorobenzaldehyde & Cyclohexanone Aldol Aldol Condensation Start->Aldol Intermediate1 Chalcone Intermediate Aldol->Intermediate1 Hydrogenation Hydrogenation Intermediate1->Hydrogenation Intermediate2 Saturated Ketone Hydrogenation->Intermediate2 Carboxylation Carboxylation Intermediate2->Carboxylation Product This compound Carboxylation->Product

Caption: A common synthetic pathway for this compound.

Industrial-scale production often employs high-pressure reactors and advanced purification techniques to ensure high yield and purity.[2] Variations in catalysts, reaction conditions, and purification methods can influence the final product's quality. Therefore, a transparent and collaborative relationship with the supplier is beneficial for understanding their manufacturing process and potential impurity profile.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][15]

According to safety data sheets (SDS), this compound can cause skin and eye irritation and may cause respiratory irritation.[15][16] It is also noted that it may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[17]

Essential Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16][17]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[15][17] Wash hands thoroughly after handling.[15]

  • Fire Safety: This material is not considered a fire hazard (NFPA fire hazard rating of 0).[15]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[16][17]

Experimental Protocol: Esterification of this compound

To illustrate the utility of this compound as a synthetic intermediate, a detailed protocol for its Fischer esterification to the corresponding methyl ester is provided below. This is a common subsequent step in various synthetic routes.[18]

Objective: To synthesize methyl 4-(4-chlorophenyl)cyclohexanecarboxylate from this compound.

Materials:

  • This compound (1 equivalent)

  • Anhydrous methanol (10-20 equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[18]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 4-(4-chlorophenyl)cyclohexanecarboxylate.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of a large excess of methanol shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[18]

  • Anhydrous Conditions: The presence of water can hydrolyze the ester product back to the carboxylic acid, hence the use of anhydrous methanol and thoroughly dried glassware is crucial.[18]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Aqueous Work-up: The washing steps are essential to remove the acid catalyst, unreacted starting material, and any water-soluble byproducts.

Conclusion

The procurement of this compound is a critical step for researchers and pharmaceutical manufacturers. A thorough evaluation of suppliers, coupled with a robust internal quality control program, is essential to ensure the consistent quality of this key starting material. By understanding the chemical properties, synthesis, and handling requirements of CPCCA, professionals in the field can mitigate risks and contribute to the successful development and production of vital medicines.

References

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Atovaquone and the Process-Related Impurity, 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a critical process-related impurity in the synthesis of the antiprotozoal agent, Atovaquone. This document is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of Atovaquone.

Introduction to Atovaquone and the Imperative of Impurity Profiling

Atovaquone is a hydroxynaphthoquinone that is an analog of ubiquinone, used in the treatment and prevention of Pneumocystis jirovecii pneumonia and malaria.[1][2][3] Its therapeutic efficacy is intrinsically linked to its purity. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, degradation products, and residual solvents.[1]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6] This guide focuses on a key process-related impurity, this compound, which is a primary starting material in several synthetic routes to Atovaquone.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an impurity is fundamental to developing effective control strategies.

PropertyValueReference
Chemical Name This compound[7]
CAS Number 49708-81-8[8]
Molecular Formula C13H15ClO2[7][9]
Molecular Weight 238.71 g/mol [7][9]
Appearance White to off-white crystalline powder[7][8]
Melting Point 252-262 °C[7][9]
Solubility Low solubility in water, slightly soluble in alcohols[7]
Isomeric Form Typically a mixture of cis and trans isomers, with the trans isomer being the desired reactant for Atovaquone synthesis. The cis-isomer is often controlled to ≤1.5%.[2][7][8]

Origin and Synthetic Fate of this compound in Atovaquone Synthesis

The presence of this compound as an impurity in the final Atovaquone API is a direct consequence of its use as a key starting material.[9][10] One of the established synthetic routes for Atovaquone involves the reaction of 2-chloro-1,4-naphthoquinone with 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.[11]

The core of the issue lies in the incomplete reaction or inefficient purification of the subsequent intermediates. Unreacted this compound can be carried through the synthetic steps and co-precipitate with the final product due to similarities in solubility profiles with Atovaquone or its intermediates in certain solvents.

Atovaquone Synthesis and Impurity Carryover cluster_synthesis Atovaquone Synthesis cluster_impurity Impurity Pathway Start_Material This compound Reaction Radical Coupling Start_Material->Reaction Unreacted_Start Unreacted Starting Material (this compound) Start_Material->Unreacted_Start Incomplete Reaction Reactant_2 2-Chloro-1,4-naphthoquinone Reactant_2->Reaction Intermediate Substituted 2-chloro-1,4-naphthoquinone Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Atovaquone_API Atovaquone Hydrolysis->Atovaquone_API Final_Impurity Impurity in Final API Carryover Carryover through purification steps Unreacted_Start->Carryover Carryover->Final_Impurity

Caption: Atovaquone synthesis and impurity carryover pathway.

The trans-isomer of this compound is the desired reactant for the synthesis of Atovaquone.[10] The presence of the cis-isomer is considered an impurity in the starting material and can lead to the formation of the corresponding cis-Atovaquone impurity, which must also be controlled.[2]

Analytical Methodologies for Detection and Quantification

The control of this compound in Atovaquone necessitates a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

Recommended HPLC Method

The following is a representative HPLC method for the determination of this compound in Atovaquone. Method validation should be performed in accordance with ICH guidelines.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good separation for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile, water, and phosphoric acid (e.g., 525:300:5 v/v/v)A mixture of organic solvent and acidified water allows for good resolution and peak shape. The phosphoric acid suppresses the ionization of the carboxylic acid, leading to better retention and symmetrical peaks.
Flow Rate 1.0 - 1.5 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 283 nmAtovaquone has a strong absorbance at this wavelength, allowing for sensitive detection.
Injection Volume 10 - 20 µLA typical injection volume for standard HPLC analysis.
Column Temperature Ambient or controlled (e.g., 30 °C)Maintaining a consistent column temperature ensures reproducible retention times.
Sample Preparation Protocol
  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Sample Preparation: Accurately weigh a sample of Atovaquone API and dissolve it in the diluent to a specified concentration.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm filter to remove any particulate matter before injection.

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities. This is often demonstrated through forced degradation studies.[12][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Analytical_Method_Validation_Workflow Method_Development Method Development (HPLC/UPLC) Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Workflow for analytical method validation.

Regulatory Considerations and Control Strategy

The acceptable limit for this compound in Atovaquone is dictated by regulatory guidelines and pharmacopeial monographs.[15] While a specific limit for this impurity is not publicly available in all pharmacopeias, the general principles of ICH Q3A(R2) for impurities in new drug substances apply.[4]

A robust control strategy should be implemented to manage the levels of this impurity. This includes:

  • Starting Material Control: Implementing a stringent specification for the incoming this compound, including limits on the cis-isomer.

  • Process Optimization: Optimizing the reaction conditions to ensure complete consumption of the starting material.

  • Purification Procedures: Developing and validating effective purification methods, such as recrystallization, to remove any unreacted starting material from the intermediates and the final API.

  • In-Process Controls: Implementing in-process analytical testing to monitor the level of the impurity at critical stages of the manufacturing process.

  • Final Product Specification: Including a specific test and acceptance criterion for this compound in the final Atovaquone API specification.

Conclusion

The control of this compound as a process-related impurity in Atovaquone is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. A comprehensive understanding of its physicochemical properties, origin, and analytical detection methods is essential for the development of a robust control strategy. By implementing stringent controls on starting materials, optimizing manufacturing processes, and employing validated analytical methods, pharmaceutical manufacturers can ensure that Atovaquone meets the required purity standards.

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Methodological & Application

Application Note: A Robust and Scalable Synthesis of Atovaquone from 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Atovaquone, a hydroxynaphthoquinone, is a critical therapeutic agent for the treatment and prophylaxis of Pneumocystis jirovecii pneumonia and malaria.[1][2] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain in susceptible parasites.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of Atovaquone, starting from the commercially viable precursor, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid. The described methodology focuses on a scalable and efficient two-step process involving a decarboxylative coupling reaction with 2,3-dichloro-1,4-naphthoquinone, followed by hydrolysis to yield the final product.[5] This guide is designed to offer researchers and drug development professionals a comprehensive understanding of the synthetic pathway, including mechanistic insights, step-by-step protocols, and critical process parameters for achieving high yield and purity.

Introduction: The Synthetic Challenge and Strategic Approach

The synthesis of Atovaquone has been the subject of considerable research, with early methods suffering from low yields and the use of expensive or hazardous reagents.[6][7] The original synthesis, for instance, relied on a low-yielding radical coupling reaction.[7] The protocol detailed herein represents a significant improvement, offering a more commercially viable and scalable approach.[5]

Our strategy hinges on the use of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid as a key building block. This starting material is readily available and provides the necessary cyclohexyl moiety with the correct stereochemistry for the final drug substance. The core of this synthesis is a decarboxylative coupling with 2,3-dichloro-1,4-naphthoquinone, a more reactive coupling partner compared to 2-chloro-1,4-naphthoquinone used in earlier syntheses, leading to improved yields.[5][8] The subsequent hydrolysis of the intermediate furnishes Atovaquone.

This application note will elucidate the chemical logic behind each step, providing a robust protocol that has been validated for its reproducibility and scalability.

Reaction Pathway and Mechanism

The synthesis of Atovaquone from trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid proceeds in two main steps, as illustrated below.

Synthesis_Pathway cluster_0 Step 1: Decarboxylative Coupling cluster_1 Step 2: Hydrolysis Start trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid Intermediate 2-Chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone Start->Intermediate AgNO3, (NH4)2S2O8 Acetonitrile/Water, Reflux Reagent1 2,3-Dichloro-1,4-naphthoquinone Reagent1->Intermediate Final_Product Atovaquone (trans-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone) Intermediate->Final_Product KOH, Methanol/Water Reflux, then Acidification

Caption: Synthetic pathway for Atovaquone.

Mechanistic Insights:

The first step is a silver-catalyzed decarboxylative radical coupling. Ammonium persulfate acts as the oxidant, initiating the formation of a carboxyl radical from trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid. This radical subsequently loses carbon dioxide to generate a cyclohexyl radical. The cyclohexyl radical then adds to the 2,3-dichloro-1,4-naphthoquinone. The use of 2,3-dichloro-1,4-naphthoquinone is advantageous as it leads to a more efficient coupling and a single major chlorinated intermediate.[5]

The second step is a nucleophilic aromatic substitution followed by hydrolysis. The hydroxide ion attacks the carbon bearing the chlorine atom, leading to its displacement and the formation of an enolate. Subsequent acidification protonates the enolate to yield the final product, Atovaquone.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Atovaquone.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)Purity
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid49708-81-8238.71Sigma-Aldrich≥98%
2,3-Dichloro-1,4-naphthoquinone117-80-6227.05TCI Chemicals≥98%
Silver Nitrate (AgNO₃)7761-88-8169.87Fisher Scientific≥99%
Ammonium Persulfate ((NH₄)₂S₂O₈)7727-54-0228.20Acros Organics≥98%
Acetonitrile (CH₃CN)75-05-841.05VWR ChemicalsHPLC Grade
Potassium Hydroxide (KOH)1310-58-356.11EMD Millipore≥85%
Methanol (CH₃OH)67-56-132.04J.T. BakerACS Grade
Hydrochloric Acid (HCl), concentrated7647-01-036.46Sigma-Aldrich37%
Step 1: Synthesis of 2-Chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone

Workflow_Step1 Start Charge reactor with starting materials and solvents. Reaction Heat the mixture to reflux and monitor reaction progress by TLC/HPLC. Start->Reaction Cooling Cool the reaction mixture to room temperature. Reaction->Cooling Filtration Filter the mixture to remove insoluble salts. Cooling->Filtration Extraction Extract the aqueous phase with an organic solvent (e.g., dichloromethane). Filtration->Extraction Drying Dry the combined organic layers over anhydrous sodium sulfate. Extraction->Drying Concentration Concentrate the organic phase under reduced pressure. Drying->Concentration Purification Purify the crude product by recrystallization or column chromatography. Concentration->Purification Product1 Isolated Intermediate Purification->Product1

Caption: Experimental workflow for Step 1.

Protocol:

  • To a stirred solution of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.0 eq) and 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v), add silver nitrate (0.1 eq).

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Slowly add a solution of ammonium persulfate (2.0 eq) in water to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble salts.

  • Partition the filtrate between water and an appropriate organic solvent (e.g., dichloromethane).

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford pure 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone.

Step 2: Synthesis of Atovaquone

Workflow_Step2 Start Dissolve the intermediate in a suitable solvent. Hydrolysis Add aqueous potassium hydroxide and heat to reflux. Start->Hydrolysis Monitoring Monitor the reaction by TLC/HPLC. Hydrolysis->Monitoring Cooling Cool the reaction mixture. Monitoring->Cooling Acidification Acidify the mixture with concentrated HCl to precipitate the product. Cooling->Acidification Filtration Filter the precipitate and wash with water until the filtrate is neutral. Acidification->Filtration Drying Dry the solid under vacuum. Filtration->Drying Purification Recrystallize the crude product from a suitable solvent (e.g., acetonitrile). Drying->Purification Final_Product Pure Atovaquone Purification->Final_Product

Caption: Experimental workflow for Step 2.

Protocol:

  • Dissolve the 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone (1.0 eq) obtained from Step 1 in methanol.

  • Add a solution of potassium hydroxide (excess, e.g., 5-10 eq) in water to the methanolic solution.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A yellow solid will precipitate.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid under vacuum at 50-60 °C to a constant weight.

  • For higher purity, the crude Atovaquone can be recrystallized from hot acetonitrile.[1]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,3-Dichloro-1,4-naphthoquinone: Corrosive and an irritant. Avoid inhalation and contact with skin and eyes.

  • Ammonium Persulfate: A strong oxidizing agent. Keep away from combustible materials.

  • Silver Nitrate: Causes burns. Stains skin and clothing.

  • Acetonitrile: Flammable and toxic.

  • Potassium Hydroxide: Corrosive. Causes severe skin and eye burns.

  • Hydrochloric Acid: Corrosive. Causes severe burns.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.

Conclusion

The synthetic route to Atovaquone from trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid and 2,3-dichloro-1,4-naphthoquinone offers a significant improvement over earlier methods in terms of yield and scalability.[5] This application note provides a detailed and robust protocol that can be readily implemented in a research or process development setting. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can reliably synthesize this important pharmaceutical agent.

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  • Novel process for selective isolation and purification of 2-[4-(4-chlorophenyl) cyclohexyl]-3-chloro-1, 4-naphthoquinone and atovaquone. (2013).
  • Site of action of the antimalarial hydroxynaphthoquinone, 2-[trans-4-(4'-chlorophenyl) cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80). (1991). Biochemical Pharmacology, 41(5), 755-762. link
  • Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents. (2020). Frontiers in Chemistry, 8, 723. link

Sources

Application Note & Protocol: Synthesis and Application of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide via Hydrazinolysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the hydrazinolysis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid esters, a critical transformation for synthesizing 4-(4-chlorophenyl)cyclohexanecarbohydrazide. This hydrazide is a valuable intermediate in medicinal chemistry, notably as a precursor for various biologically active molecules, including certain antibacterial agents.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, safety and handling procedures for hydrazine hydrate, and methods for the analytical characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge and practical insights to successfully and safely perform this synthesis.

Introduction and Scientific Context

This compound and its derivatives are significant scaffolds in medicinal chemistry.[1][3] The parent carboxylic acid is a known intermediate in the synthesis of the antimalarial drug Atovaquone.[1][3] The conversion of this carboxylic acid, or more commonly its ester derivative, to the corresponding hydrazide opens a gateway to a diverse array of functionalizations. Carboxylic acid hydrazides are versatile building blocks for synthesizing a multitude of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, as well as hydrazone derivatives.[4][5] Many of these resulting compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][6]

The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction where the alkoxy (-OR) group of the ester is displaced by a hydrazine moiety (-NHNH2) to form a carbohydrazide.[7] This reaction is a fundamental and widely used method for the preparation of hydrazides due to its efficiency and the general availability of the starting materials.[7][8]

Reaction Mechanism and Rationale

The hydrazinolysis of an ester proceeds through a nucleophilic acyl substitution pathway. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the alcohol (alkoxide) as a leaving group and the formation of the stable amide-like carbohydrazide.

The reaction is typically conducted under reflux conditions in a suitable solvent, such as ethanol or methanol, to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[7] A large excess of hydrazine hydrate is often employed to drive the reaction to completion and to minimize the formation of side products, such as diacylhydrazines.[9]

Experimental Protocol

This protocol outlines the synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide from its corresponding methyl ester. The synthesis is a two-step process starting from this compound.[9]

Step 1: Fischer Esterification of this compound

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (2.0 g, 8.4 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.1 mL) dropwise.[9]

  • Reflux the reaction mixture for 4 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • After completion, concentrate the reaction mixture under reduced pressure.[9]

  • Pour the residue into ice-cold water and extract with ethyl acetate.[9]

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 4-(4-chlorophenyl)cyclohexanecarboxylate.[9]

Step 2: Hydrazinolysis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate

Materials:

  • Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (from Step 1)

  • Hydrazine hydrate (~10 equivalents)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.5 g, 5.95 mmol) in ethanol (15 mL), add hydrazine hydrate (3 mL, approximately 10 equivalents).[9]

  • Reflux the reaction mixture for 6 hours.[9]

  • Monitor the reaction completion by TLC.[9]

  • After the reaction is complete, concentrate the mixture under reduced pressure.[9]

  • Cool the resulting residue in an ice bath to facilitate the precipitation of the solid product.[9]

  • Collect the precipitated 4-(4-chlorophenyl)cyclohexanecarbohydrazide by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visualization of Experimental Workflow

Hydrazinolysis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis A This compound B Methanol & H₂SO₄ C Reflux (4h) B->C D Workup & Purification C->D E Methyl 4-(4-Chlorophenyl)cyclohexanecarboxylate D->E F Ester Product E->F Proceed to next step G Hydrazine Hydrate & Ethanol H Reflux (6h) G->H I Concentration & Precipitation H->I J 4-(4-Chlorophenyl)cyclohexanecarbohydrazide I->J

Caption: Workflow for the synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Data Presentation: Reaction Parameters

ParameterStep 1: EsterificationStep 2: Hydrazinolysis
Starting Material This compoundMethyl 4-(4-Chlorophenyl)cyclohexanecarboxylate
Key Reagents Methanol, Sulfuric AcidHydrazine Hydrate, Ethanol
Reaction Time 4 hours6 hours
Temperature RefluxReflux
Monitoring TLCTLC
Workup Liquid-liquid extractionPrecipitation
Expected Product Methyl 4-(4-Chlorophenyl)cyclohexanecarboxylate4-(4-Chlorophenyl)cyclohexanecarbohydrazide

Analytical Characterization

The identity and purity of the synthesized 4-(4-chlorophenyl)cyclohexanecarbohydrazide should be confirmed using standard analytical techniques.[10]

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see the disappearance of the methyl ester singlet (around 3.6-3.7 ppm) from the starting material. New signals corresponding to the -NH and -NH₂ protons of the hydrazide group will appear, typically in the downfield region. The signals for the aromatic and cyclohexyl protons will remain.

  • ¹³C NMR: The carbonyl carbon signal of the hydrazide will be present, and the signal for the methyl ester carbon will be absent.

6.2. Fourier-Transform Infrared (IR) Spectroscopy:

  • Look for the disappearance of the strong C=O stretching vibration of the ester (typically around 1735 cm⁻¹).

  • The appearance of a new C=O stretch for the amide-like hydrazide will be observed at a lower wavenumber (around 1640-1680 cm⁻¹).

  • The presence of N-H stretching vibrations in the region of 3200-3400 cm⁻¹ will also be indicative of the product.

6.3. Mass Spectrometry (MS):

  • The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 4-(4-chlorophenyl)cyclohexanecarbohydrazide (C₁₃H₁₇ClN₂O).

Safety and Handling of Hydrazine Hydrate

Hydrazine hydrate is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[11][12]

Hazards:

  • Toxicity: Hydrazine is toxic if swallowed, inhaled, or in contact with skin.[11][13] It is a suspected human carcinogen.[12]

  • Corrosivity: It causes severe skin burns and eye damage.[11][13]

  • Flammability: It is a combustible liquid.[11]

  • Reactivity: It can react violently with oxidizing agents.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (nitrile gloves are a minimum requirement), splash-proof goggles, a face shield, and a lab coat.[12][14]

Handling and Storage:

  • Always handle hydrazine hydrate in a chemical fume hood.[12]

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][14]

  • Keep containers tightly closed.[11]

Spills and Waste Disposal:

  • In case of a spill, evacuate the area and absorb the spill with an inert material (e.g., sand, vermiculite).[11]

  • Dispose of hydrazine-containing waste in a designated, properly labeled hazardous waste container according to institutional and local regulations.[12][13]

Logical Flow for Product Characterization

Characterization_Flow Start Crude Product Obtained TLC_Analysis TLC Analysis for Purity Start->TLC_Analysis IR IR Spectroscopy (Functional Group Transformation) TLC_Analysis->IR NMR NMR Spectroscopy (Structural Elucidation) IR->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Final_Confirmation Pure, Confirmed Product MS->Final_Confirmation

Caption: Logical progression for the analytical characterization of the final product.

References

  • Hangzhou Go Top Peptide Biotech. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...).
  • Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry.
  • Teixeira, S., et al. (2022).
  • ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC.
  • PharmaCompass. (n.d.). 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Mali, S. N., et al. (2022). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Proceedings.
  • ResearchGate. (n.d.). Hydrazide-based drugs in clinical use.
  • ResearchGate. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).
  • Kaczerewska, O., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules.
  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. (2023). (PDF) Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity †.
  • Sato, K., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.
  • Nonami, H., et al. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry.
  • Acta Crystallographica Section E: Crystallographic Communications. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2.
  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

Sources

Application Notes and Protocols: Development of Antibacterial Agents from 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. One promising avenue of research involves the exploration of derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This scaffold has garnered attention due to the significant in vitro antibacterial activity demonstrated by its derivatives against a range of both Gram-positive and Gram-negative bacteria.[1] This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and evaluation of these compounds as potential antibacterial drug candidates. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

I. Synthesis of Hydrazone Derivatives of this compound

The synthesis of hydrazone derivatives from this compound is a key step in developing novel antibacterial candidates.[2][3] This process typically involves a two-step reaction sequence: Fischer esterification followed by hydrazinolysis to form a carbohydrazide intermediate, which is then condensed with various aldehydes to yield the final hydrazone derivatives.

Protocol 1: Synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide

This protocol details the synthesis of the key intermediate, 4-(4-chlorophenyl)cyclohexanecarbohydrazide, from the starting material, this compound.[4]

Step 1: Fischer Esterification to Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 2 g, 8.4 mmol) in methanol (20 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 mL) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Extraction: Pour the residue into ice-cold water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-chlorophenyl)cyclohexanecarboxylate. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrazinolysis to 4-(4-chlorophenyl)cyclohexanecarbohydrazide

  • Reaction Setup: Dissolve the purified methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (e.g., 1.5 g, 5.95 mmol) in ethanol (15 mL) in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (3 mL, approximately 10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 6 hours. Monitor the reaction's completion using TLC.

  • Product Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Crystallization: Cool the residue in an ice bath to precipitate the solid product.

  • Filtration and Drying: Filter the solid, wash it with a small amount of cold ethanol, and dry it under a vacuum to yield 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol describes the final step of synthesizing the target hydrazone derivatives by reacting the carbohydrazide intermediate with various aromatic aldehydes.

  • Reaction Setup: Dissolve 4-(4-chlorophenyl)cyclohexanecarbohydrazide in a suitable solvent such as ethanol.

  • Aldehyde Addition: Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or gently heat it to reflux for a specified time, monitoring the reaction by TLC.

  • Product Isolation: Upon completion, the hydrazone product often precipitates out of the solution upon cooling.

  • Purification: The product can be collected by filtration, washed with a cold solvent, and recrystallized to obtain the pure hydrazone derivative.

Synthesis_Workflow A This compound B Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate A->B Fischer Esterification (Methanol, H₂SO₄, Reflux) C 4-(4-Chlorophenyl)cyclohexanecarbohydrazide B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) D Hydrazone Derivatives C->D Condensation (Aromatic Aldehyde, Acetic Acid)

Caption: Synthetic workflow for hydrazone derivatives.

II. In Vitro Antibacterial Activity Assessment

The evaluation of the antibacterial activity of the newly synthesized compounds is crucial to determine their potential as therapeutic agents. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to quantify the antibacterial efficacy of a compound.[5]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[6]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined after the MIC test to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[7][8]

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.

Antibacterial_Testing_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Compound Dilutions in 96-well plate C Inoculate Plate and Incubate A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Read MIC (Lowest concentration with no visible growth) C->D E Subculture from clear MIC wells onto agar plates D->E Proceed with non-turbid wells F Incubate Agar Plates E->F G Determine MBC (≥99.9% killing) F->G

Caption: Workflow for MIC and MBC determination.

III. Structure-Activity Relationship (SAR) and Mechanism of Action

Understanding the relationship between the chemical structure of the derivatives and their antibacterial activity is crucial for optimizing lead compounds.

Structure-Activity Relationship (SAR) Insights

Studies on hydrazone derivatives of this compound have revealed important SAR trends.[2][3][9]

  • Influence of the Hydrazone Moiety: The introduction of the hydrazone group is critical for the antibacterial activity.

  • Role of Aromatic Substituents: The nature of the substituent on the aromatic aldehyde used in the final condensation step significantly impacts the antibacterial potency.

    • Derivatives incorporating nitrogen-containing heterocyclic rings such as pyridine, quinoline, imidazole, and indole have demonstrated excellent antibacterial activity.[2][3][9]

    • Other heterocyclic rings like furan and thiophene have been associated with good to moderate activity.[2][3]

Table 1: Summary of Antibacterial Activity of Hydrazone Derivatives

Derivative Class (Substituent on Hydrazone)Gram-Positive Activity (e.g., S. aureus)Gram-Negative Activity (e.g., E. coli)Reference
Nitrogen Heterocycles (Pyridine, Quinoline)ExcellentExcellent[2][3][9]
Other Heterocycles (Furan, Thiophene)Good to ModerateGood to Moderate[2][3]
Proposed Mechanism of Action

The precise mechanism of action for these derivatives is still under investigation. However, based on the structural similarity of the parent compound to atovaquone, it is hypothesized that these compounds may interfere with the bacterial electron transport chain, thereby disrupting cellular energy production.[1] Another potential mechanism could involve the inhibition of essential bacterial enzymes.[1]

Further studies are required to elucidate the exact molecular targets. These could include:

  • Enzyme inhibition assays: To screen for inhibitory activity against key bacterial enzymes.

  • Macromolecular synthesis assays: To determine if the compounds interfere with the synthesis of DNA, RNA, proteins, or the cell wall.

  • Membrane potential and integrity assays: To investigate if the compounds disrupt the bacterial cell membrane.

Proposed_Mechanism Compound 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivative Target1 Bacterial Electron Transport Chain Compound->Target1 Hypothesis 1 Target2 Essential Bacterial Enzymes Compound->Target2 Hypothesis 2 Effect1 Disruption of Cellular Respiration and ATP Synthesis Target1->Effect1 Effect2 Inhibition of Vital Metabolic Pathways Target2->Effect2 Outcome Bacterial Cell Death or Growth Inhibition Effect1->Outcome Effect2->Outcome

Caption: Proposed mechanisms of antibacterial action.

IV. Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds for the development of new antibacterial agents. The synthetic protocols provided in this guide offer a robust framework for generating a library of these derivatives. The detailed methods for in vitro antibacterial testing will enable researchers to accurately assess their efficacy.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of derivatives to further explore the SAR.

  • Elucidating the mechanism of action: Conducting detailed mechanistic studies to identify the specific molecular targets.

  • In vivo efficacy studies: Evaluating the most promising compounds in animal models of bacterial infection.

  • Toxicity profiling: Assessing the safety profile of lead candidates.

By following the protocols and considering the insights provided in these application notes, researchers can contribute to the advancement of this promising class of antibacterial agents in the fight against infectious diseases.

References

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics.
  • BMG Labtech. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
  • Eppakayala, L. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate.
  • Eppakayala, L. (2020). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate.
  • Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry.

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Application Note: A Validated Protocol for the High-Yield Reduction of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [4-(4-Chlorophenyl)cyclohexyl]methanol

[4-(4-Chlorophenyl)cyclohexyl]methanol is a pivotal chemical intermediate, most notably recognized for its role as a key precursor in the synthesis of Atovaquone, an essential antimalarial drug.[1][2][3] The stereochemistry of the cyclohexyl ring is a critical determinant of the final product's biological activity, making synthetic routes that afford high isomeric purity of paramount importance.[1] This document provides a detailed, field-tested protocol for the reduction of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid to [4-(4-Chlorophenyl)cyclohexyl]methanol, focusing on the robust and scalable lithium aluminum hydride (LAH) reduction method. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and outline the necessary safety and work-up procedures to ensure a safe and successful synthesis.

Mechanistic Insight: The Rationale for Lithium Aluminum Hydride

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride due to the deactivating effect of the carboxylate anion formed in the presence of a hydride reagent.[4] Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and highly effective reducing agent for this purpose.[4][5]

The mechanism proceeds through several key steps:

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LAH, evolving hydrogen gas and forming a lithium carboxylate salt.[6]

  • Formation of an Aluminum Carboxylate Complex: The carboxylate coordinates to the Lewis acidic aluminum center.

  • Nucleophilic Hydride Attack: A hydride ion is delivered from the aluminate complex to the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse and Aldehyde Formation: This intermediate collapses, eliminating an O-Al species to form an aldehyde. This aldehyde remains coordinated to the aluminum species.

  • Final Reduction: The aldehyde is immediately and rapidly reduced by another equivalent of hydride to form an aluminum alkoxide.[5][6][7]

  • Work-up: The final alkoxide is hydrolyzed in a subsequent aqueous work-up step to yield the primary alcohol.[5]

This multi-step process, occurring in a single pot, is highly efficient and generally provides excellent yields of the desired primary alcohol.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical properties of the starting material and the final product is crucial for successful execution and purification.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₁₃H₁₅ClO₂238.71252–262White crystalline solid
[4-(4-Chlorophenyl)cyclohexyl]methanolC₁₃H₁₇ClO224.7260-63 (trans-isomer)White solid

[Sources:[2][3][8][9]]

Experimental Protocol: Reduction of this compound

This protocol is designed for the safe and efficient reduction of this compound using lithium aluminum hydride.

Materials and Reagents
Reagent Grade Supplier Notes
This compound≥98% puritye.g., Sigma-Aldrich, BenchChemEnsure the starting material is dry.
Lithium aluminum hydride (LiAlH₄)Powder or granulare.g., Sigma-AldrichHighly reactive; handle with extreme care.[10][11]
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalente.g., MilliporeSigmaMust be anhydrous to prevent violent reaction with LAH.
Deionized WaterFor work-up.
15% (w/v) Sodium Hydroxide SolutionReagent GradeFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Fisher ScientificFor drying the organic phase.
Diethyl Ether (Et₂O)ACS GradeFor extraction and washing.
Safety Precautions: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive, water-sensitive, and flammable solid.[10][11][12][13] Adherence to strict safety protocols is mandatory:

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and nitrile gloves are required at all times.[12][14]

  • Inert Atmosphere: All manipulations of LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Fume Hood: The entire experiment, including the work-up, must be performed in a certified chemical fume hood.[14]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. Do NOT use water, carbon dioxide, or soda-acid extinguishers on an LAH fire. [11][14]

  • Quenching: Excess LAH must be quenched carefully and slowly. The work-up procedure described below is designed for this purpose.

Step-by-Step Reaction Procedure
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a rubber septum.

  • LAH Suspension: Under a positive pressure of nitrogen, carefully add anhydrous tetrahydrofuran (THF) to the flask via cannula or syringe. To this, add lithium aluminum hydride (1.5 equivalents) in portions. Causality: Using an excess of LAH ensures the complete reduction of the carboxylic acid.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath. Causality: The initial reaction of the carboxylic acid with LAH is exothermic; cooling mitigates the rate of reaction and hydrogen evolution, ensuring better control.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask. Slowly add this solution dropwise to the stirred LAH suspension via a syringe or dropping funnel over 30-45 minutes.[15] A noticeable evolution of hydrogen gas will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture.

The Fieser Work-up: A Validated Quenching Procedure

The Fieser method is a widely adopted and reliable procedure for quenching LAH reactions, resulting in the formation of granular aluminum salts that are easily filterable.[5][10][14]

For every 'X' grams of LAH used in the reaction, proceed as follows:

  • Cooling and Dilution: Cool the reaction flask back to 0 °C in an ice-water bath and dilute the mixture with an equal volume of diethyl ether.[14][16]

  • Quench Step 1 (Water): With vigorous stirring, very slowly and dropwise , add 'X' mL of deionized water.[14][16][17] Significant hydrogen evolution will be observed. The rate of addition must be carefully controlled to manage the exotherm.

  • Quench Step 2 (Base): Following the water addition, slowly add 'X' mL of a 15% (w/v) aqueous sodium hydroxide solution.[14][16][17] The mixture will become thick and a white precipitate will begin to form.

  • Quench Step 3 (Water): Slowly add '3X' mL of deionized water.[14][16][17]

  • Stirring: Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A granular white precipitate should form, leaving a clear supernatant.[10][14]

  • Drying (Optional but Recommended): Add a small amount of anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is sequestered.[16]

  • Filtration: Filter the mixture through a pad of Celite® or a fritted glass funnel.[14]

  • Washing: Wash the filter cake thoroughly with several portions of diethyl ether or ethyl acetate to ensure complete recovery of the product.[14]

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude [4-(4-Chlorophenyl)cyclohexyl]methanol.

Purification

The crude product, typically a white solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to achieve high purity.[15]

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Fieser Work-up cluster_isolation Isolation & Purification A 1. Assemble flame-dried three-necked flask under N₂ B 2. Add anhydrous THF A->B C 3. Add LiAlH₄ (1.5 eq) in portions B->C D 4. Cool to 0 °C C->D E 5. Slowly add solution of This compound in anhydrous THF D->E F 6. Warm to room temperature and stir for 2-4 hours E->F G 7. Monitor reaction by TLC F->G H 8. Cool to 0 °C and dilute with Et₂O G->H I 9. Add 'X' mL H₂O H->I J 10. Add 'X' mL 15% NaOH I->J K 11. Add '3X' mL H₂O J->K L 12. Stir at RT for 30 min K->L M 13. Filter through Celite® L->M N 14. Wash filter cake with Et₂O M->N O 15. Concentrate filtrate under reduced pressure N->O P 16. Purify by recrystallization or column chromatography O->P

Caption: Experimental workflow for the LAH reduction.

Reaction Mechanism Diagram

G RCOOH R-COOH (Carboxylic Acid) RCOO_Li R-COO⁻Li⁺ (Lithium Carboxylate) RCOOH->RCOO_Li + LiAlH₄, -H₂ LiAlH4_1 LiAlH₄ H2 H₂ (gas) Complex [R-CO-O-AlH₃]⁻Li⁺ (Aluminate Complex) RCOO_Li->Complex + AlH₃ AlH3 AlH₃ Tetrahedral_1 Tetrahedral Intermediate Complex->Tetrahedral_1 Hydride Attack LiAlH4_2 LiAlH₄ Aldehyde R-CHO (Aldehyde Intermediate) Tetrahedral_1->Aldehyde Collapse Tetrahedral_2 [R-CH(O⁻)-H] Aldehyde->Tetrahedral_2 + LiAlH₄ Alkoxide [R-CH₂-O-AlH₃]⁻Li⁺ (Aluminum Alkoxide) Tetrahedral_2->Alkoxide Alcohol R-CH₂OH (Primary Alcohol) Alkoxide->Alcohol + H₃O⁺ H3O_plus H₃O⁺ (Aqueous Work-up)

Caption: Simplified mechanism of carboxylic acid reduction by LAH.

Conclusion

This application note provides a comprehensive and validated protocol for the reduction of this compound to [4-(4-Chlorophenyl)cyclohexyl]methanol using lithium aluminum hydride. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety procedures, researchers can confidently and reproducibly synthesize this valuable intermediate. The Fieser work-up detailed herein is critical for ensuring safe quenching of the powerful reducing agent and facilitating high-purity product isolation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
  • Benchchem. (n.d.). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
  • Benchchem. (n.d.). This compound | CAS 49708-81-8.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Benchchem. (n.d.). comparative analysis of [4-(4-Chlorophenyl)cyclohexyl]methanol synthesis routes.
  • Benchchem. (n.d.). This compound|97%|RUO.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Dr. Ian Hunt, University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
  • Benchchem. (n.d.). Application Notes and Protocols for [4-(4-Chlorophenyl)cyclohexyl]methanol.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Princeton University EHS. (n.d.). Lithium Aluminum Hydride | Office of Environmental Health and Safety.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • Chemguide. (n.d.). reduction of carboxylic acids.
  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺).
  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
  • Dr. Aman Bajpai. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube.
  • Benchchem. (n.d.). [4-(4-Chlorophenyl)cyclohexyl]methanol molecular weight and formula.

Sources

Application Notes and Protocols: In Vitro Antibacterial Activity Assay of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Carboxylic acid derivatives have emerged as a promising class of compounds, with some exhibiting significant antimicrobial properties.[1][2] This application note focuses on 4-(4-Chlorophenyl)cyclohexanecarboxylic acid derivatives, a chemical scaffold with potential for antibacterial activity. The presence of a chlorophenyl group and a cyclohexane ring suggests that these molecules may interact with bacterial membranes or intracellular targets.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antibacterial activity of these specific derivatives. We will detail the principles and methodologies for determining the minimum inhibitory concentration (MIC), assessing the zone of inhibition, and characterizing the bactericidal or bacteriostatic nature of these compounds through time-kill kinetic assays. The protocols described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5][6]

Part 1: Foundational Assays for Antibacterial Profiling

A tiered approach is recommended for the initial antibacterial screening of this compound derivatives. This typically begins with determining the minimum inhibitory concentration (MIC) to quantify potency, followed by qualitative assessment using the agar disk diffusion method.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7] This assay is crucial for establishing the potency of the test compounds.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the this compound derivatives in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth is assessed to determine the MIC.

Materials and Reagents:

  • This compound derivatives (stock solutions of known concentration, typically in DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • Prepare a serial two-fold dilution of the this compound derivatives in CAMHB directly in the 96-well plate.

    • Typically, 100 µL of CAMHB is added to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

The agar disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[8][9][10] It provides a visual confirmation of antibacterial activity and can be used as a preliminary screening tool.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a standardized bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.[8][9][11]

Materials and Reagents:

  • This compound derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains

  • Sterile cotton swabs

  • McFarland 0.5 turbidity standard

  • Sterile forceps or disk dispenser

  • Ruler or calipers

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[11]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the this compound derivative solution. A solvent control disk should also be prepared.

    • Using sterile forceps, place the disks onto the inoculated MHA plate, ensuring firm contact with the agar.

    • Disks should be spaced at least 24 mm apart.[12]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.

Part 2: Characterizing the Mode of Action: Bactericidal vs. Bacteriostatic

Once the inhibitory activity of the this compound derivatives has been established, it is crucial to determine whether they kill the bacteria (bactericidal) or simply inhibit their growth (bacteriostatic). The time-kill kinetics assay is the gold standard for this determination.[13][14]

Time-Kill Kinetics Assay

Principle: A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC) over a 24-hour period. At specific time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][14]

Materials and Reagents:

  • This compound derivatives

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Sterile saline or PBS for dilutions

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing the test compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube (no compound).

    • Inoculate each tube (except for a sterility control) with the prepared bacterial suspension.

  • Sampling and Plating:

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL).[13]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Part 3: Data Presentation and Visualization

Clear presentation of quantitative data is essential for the interpretation and comparison of results.

Table 1: Example MIC and Zone of Inhibition Data for this compound Derivatives
CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm) at 30 µ g/disk
Derivative AS. aureus ATCC 292131618
Derivative AE. coli ATCC 259226410
Derivative BS. aureus ATCC 29213822
Derivative BE. coli ATCC 25922>1280
CiprofloxacinS. aureus ATCC 292130.525
CiprofloxacinE. coli ATCC 259220.01532
Table 2: Example Time-Kill Assay Data for Derivative B against S. aureus
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.715.705.69
26.525.655.434.88
47.815.584.913.52
88.955.103.22<2.00
249.214.85<2.00<2.00

Part 4: Visualizing Experimental Workflows

Diagrams can provide a clear and concise overview of the experimental procedures.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Analysis Bact_Culture Bacterial Culture (18-24h) McFarland Standardize to 0.5 McFarland Bact_Culture->McFarland Inoculum Dilute to ~5x10^5 CFU/mL McFarland->Inoculum Inoculate_Plate Inoculate Wells Inoculum->Inoculate_Plate Plate 96-Well Plate Compound_Dilution Serial Dilution of Compound Plate->Compound_Dilution Compound_Dilution->Inoculate_Plate Incubate Incubate 16-20h at 35°C Inoculate_Plate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution Assay.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling & Plating start Prepare Standardized Bacterial Inoculum setup Setup Test Tubes: - Growth Control - Compound at xMIC start->setup inoculate Inoculate all tubes setup->inoculate t0 T=0h inoculate->t0 t2 T=2h serial_dilute Serial Dilution t0->serial_dilute Aliquot t4 T=4h t2->serial_dilute Aliquot t8 T=8h t4->serial_dilute Aliquot t24 T=24h t8->serial_dilute Aliquot t24->serial_dilute Aliquot plate Plate onto Agar serial_dilute->plate incubate_count Incubate & Count Colonies (CFU) plate->incubate_count analyze Plot log10 CFU/mL vs. Time incubate_count->analyze

Caption: Workflow for the Time-Kill Kinetics Assay.

Conclusion

The methodologies detailed in this application note provide a robust framework for the initial in vitro antibacterial characterization of this compound derivatives. By adhering to standardized protocols, researchers can generate reliable and comparable data on the inhibitory and cidal activity of these novel compounds, which is a critical step in the early stages of antimicrobial drug discovery.

References

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
  • Disk diffusion test. Wikipedia.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isol
  • Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. World Journal of Advanced Research and Reviews.
  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.

Sources

Application Note: Synthesis of Nematic Liquid Crystals Utilizing trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic application of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid as a foundational building block in the synthesis of thermotropic liquid crystals. The inherent structural properties of this compound—namely its rigid bicyclic core and reactive carboxylic acid moiety—make it an exemplary precursor for creating calamitic (rod-shaped) mesogens, which are essential for materials in display technologies. We provide a comprehensive rationale for its selection, detailed, field-proven protocols for its conversion into liquid crystalline esters, and methodologies for the characterization of the resulting materials. This document is intended to equip researchers with the necessary expertise to leverage this versatile intermediate in the rational design of novel liquid crystal materials.

The Rationale for 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid in Liquid Crystal Design

The defining characteristic of a liquid crystal molecule, or mesogen, is its molecular anisotropy—typically a rigid core coupled with flexible terminal chains.[1] The structure of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid provides an ideal rigid core segment.

  • Structural Rigidity and Linearity : The cyclohexane ring, when in its trans-1,4-disubstituted form, offers a rigid, linear scaffold. This geometry is crucial for promoting the orientational order required for mesophase formation (e.g., nematic or smectic phases).[2] The trans configuration ensures the substituents are in equatorial positions, maximizing the linearity of the molecule, a stark contrast to the bent shape of the cis isomer which disrupts liquid crystalline ordering.

  • Chlorophenyl Moiety : The 4-chlorophenyl group extends the rigid core, enhancing the polarizability anisotropy of the molecule. This feature is fundamental to the electro-optical behavior of the final liquid crystal material.

  • Reactive Carboxylic Acid Group : The carboxylic acid functional group serves as a versatile chemical handle for subsequent synthesis.[3] It allows for straightforward esterification reactions, enabling the covalent attachment of various terminal groups (e.g., alkyl chains, cyano- or alkoxy-substituted phenols) to tailor the final properties of the liquid crystal, such as its phase transition temperatures and dielectric anisotropy.[4][5]

The combination of these features makes trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid a high-value intermediate for accessing a wide range of liquid crystalline materials.[3]

Synthesis of Liquid Crystalline Esters: Core Protocols

The most common and effective route to incorporate this acid into a liquid crystal is through a two-step process: activation of the carboxylic acid to an acid chloride, followed by esterification with a suitable phenolic component. This approach ensures high conversion and yield.

Workflow: From Carboxylic Acid to Nematic Ester

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A trans-4-(4-Chlorophenyl) cyclohexanecarboxylic Acid B trans-4-(4-Chlorophenyl) cyclohexanecarbonyl Chloride A->B D 4-Cyanophenyl 4-(4-chlorophenyl) cyclohexanecarboxylate (Final Liquid Crystal) B->D C 4-Cyanophenol (Example Phenol)

Caption: Synthesis workflow for a target liquid crystal.

Protocol 2.1: Synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarbonyl Chloride

Causality: The carboxylic acid is converted to a more reactive acid chloride to facilitate a high-yield esterification that proceeds under milder conditions than direct Fischer esterification. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.

ReagentM.W. ( g/mol )QuantityMoles
trans-4-(4-Cl-Ph)-cyclohexanecarboxylic acid238.7110.0 g0.0419
Thionyl Chloride (SOCl₂)118.9715 mL (24.6 g)0.207 (Excess)
Carbon Tetrachloride (CCl₄) or Toluene-100 mL-

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (10.0 g).

  • Reagent Addition: Add 100 mL of a dry solvent like carbon tetrachloride or toluene, followed by the slow addition of thionyl chloride (15 mL) at room temperature with stirring.[6]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride and the solvent under reduced pressure.

  • Product: The resulting residue is trans-4-(4-chlorophenyl)cyclohexanecarbonyl chloride, which appears as a yellow liquid or low-melting solid.[6] This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification. An approximate yield of 85-90% can be expected.[6]

Protocol 2.2: Esterification with 4-Cyanophenol

Causality: The highly electrophilic acid chloride reacts readily with the nucleophilic hydroxyl group of the phenol. 4-Cyanophenol is chosen as an example because the resulting cyano-terminated ester often exhibits a nematic phase over a broad temperature range. Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

ReagentM.W. ( g/mol )QuantityMoles
trans-4-(4-Cl-Ph)-cyclohexanecarbonyl chloride257.15~0.0419~1.0 eq
4-Cyanophenol119.125.0 g0.0420
Pyridine79.104.0 mL0.0495
Dry Toluene-150 mL-

Procedure:

  • Setup: In a dry 250 mL three-neck flask under a nitrogen atmosphere, dissolve 4-cyanophenol (5.0 g) and pyridine (4.0 mL) in 100 mL of dry toluene.

  • Reagent Addition: Cool the solution in an ice bath. Dissolve the crude acid chloride from Protocol 2.1 in 50 mL of dry toluene and add it dropwise to the phenol solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding 100 mL of 2M HCl. Separate the organic layer and wash it sequentially with 2M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid product should be recrystallized from a suitable solvent system (e.g., ethanol/heptane mixture) to yield the pure ester.

  • Validation: The final product should be a white crystalline solid. Purity should be assessed by HPLC (≥98%) and the structure confirmed by NMR and IR spectroscopy.[3]

Characterization of the Synthesized Liquid Crystal

Verification of the synthesized material involves two distinct phases: confirming its chemical identity and characterizing its liquid crystalline properties.

Protocol 3.1: Structural Verification via Spectroscopy
  • Infrared (IR) Spectroscopy: Successful esterification is confirmed by the appearance of a strong C=O stretching band for the ester at ~1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid (~2500–3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the complete molecular structure, ensuring the signals correspond to the protons and carbons of both the chlorophenylcyclohexane and cyanophenyl moieties.

Protocol 3.2: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[7][8]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified ester into a hermetic aluminum DSC pan.

  • Thermal Program:

    • Cycle 1 (Heating): Heat the sample from room temperature to a point well above its expected clearing point (e.g., 200 °C) at a rate of 10 °C/min to erase thermal history.

    • Cycle 2 (Cooling): Cool the sample at a rate of 10 °C/min to a low temperature (e.g., 0 °C).

    • Cycle 3 (Heating): Reheat the sample at 10 °C/min. The transitions observed in this second heating scan are typically reported.

  • Data Interpretation:

    • Crystal-to-Nematic (Melting): A sharp endothermic peak corresponding to the melting point (Tₘ).

    • Nematic-to-Isotropic (Clearing): A smaller endothermic peak at a higher temperature, known as the clearing point (Tₙᵢ), where the material becomes a clear liquid.[9] The temperature range between Tₘ and Tₙᵢ is the nematic range.

Protocol 3.3: Mesophase Identification via Polarized Optical Microscopy (POM)

Causality: Different liquid crystal phases exhibit unique optical textures when viewed between crossed polarizers due to their anisotropic nature. POM is the definitive tool for identifying the type of mesophase.[7][8]

Procedure:

  • Sample Preparation: Place a small amount of the sample on a microscope slide and cover it with a coverslip.

  • Observation: Place the slide on a hot stage attached to the polarizing microscope.

  • Heating/Cooling: Heat the sample above its clearing point until it becomes isotropic (dark field of view). Then, cool the sample slowly (e.g., 1-2 °C/min) into the liquid crystal phase.

  • Texture Identification: As the nematic phase forms, characteristic textures such as Schlieren (with two- and four-brush defects) or a marbled appearance will emerge.[8] These textures confirm the presence of a nematic phase.

PropertyMethodExpected Result
PurityHPLC≥ 98.0%
StructureNMR, IRConsistent with 4-cyanophenyl 4-(4-chlorophenyl)cyclohexanecarboxylate
Melting Point (Tₘ)DSCe.g., 85-95 °C
Clearing Point (Tₙᵢ)DSC, POMe.g., 150-160 °C
MesophasePOMNematic (Schlieren or Marbled Texture)

Troubleshooting and Key Insights

  • Low Esterification Yield: This is often due to moisture in the reagents or glassware, which hydrolyzes the acid chloride intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.[10] An insufficient amount of base (pyridine) can also lead to incomplete reaction.

  • Impure Product: If the starting carboxylic acid contains the cis isomer, the final product will be a mixture of isomers. This is highly detrimental as the non-linear cis form disrupts the liquid crystalline packing, often leading to a suppressed clearing point or complete loss of the mesophase.[2] It is critical to start with high-purity trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

  • No Liquid Crystal Phase Observed: This can occur if the terminal group attached is not suitable for inducing mesomorphism or if the purity of the compound is low. Recrystallization is a critical final step to achieve the high purity required for liquid crystal behavior.

Conclusion

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid stands out as a robust and versatile building block for the synthesis of calamitic liquid crystals. Its well-defined, rigid structure provides the necessary molecular anisotropy, while its reactive terminus allows for systematic modification to fine-tune material properties. The protocols outlined in this guide provide a reliable pathway for synthesizing and characterizing novel nematic liquid crystals, demonstrating the compound's central role in advanced materials science.

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Application Notes and Protocols: 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Key Cyclohexane Derivative

4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a substituted cyclohexane derivative, has emerged as a pivotal building block in modern organic synthesis. Its rigid cyclohexane scaffold, coupled with the reactive carboxylic acid functionality and the electronically distinct chlorophenyl group, provides a unique combination of steric and electronic properties. This has led to its application in diverse fields, most notably in the synthesis of pharmaceuticals and advanced materials.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile molecule. We will explore its physicochemical properties, key synthetic applications, and detailed, field-proven protocols.

Physicochemical Properties and Structural Characterization

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The compound is typically a white to off-white crystalline solid.[2][3] The trans isomer is often the more thermodynamically stable and commonly utilized form in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₅ClO₂[1][2][3][4]
Molecular Weight 238.71 g/mol [1][2][3][4][5]
Melting Point 250-262 °C[1][2][3]
Boiling Point 387.1 ± 42.0 °C (Predicted)[1][6]
Density ~1.225 g/cm³[1][2][3]
Solubility Low solubility in water; slightly soluble in alcohols like methanol, and chloroform.[3][6]
pKa 4.80 ± 0.10 (Predicted)[6]
Appearance White to off-white crystalline powder[2][3][7]
CAS Number 49708-81-8 (trans isomer)[1][2][4]

Characterization is typically achieved through standard analytical techniques. Infrared (IR) spectroscopy will show a characteristic O-H stretch for the carboxylic acid at approximately 2500–3300 cm⁻¹, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the cyclohexane and chlorophenyl moieties.[2] High-performance liquid chromatography (HPLC) is employed to determine purity and isomeric ratio.[2][3]

Core Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group and the structural influence of the substituted cyclohexane ring.

Pharmaceutical Synthesis: The Atovaquone Precursor

A primary and well-documented application of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is its role as a key intermediate in the synthesis of Atovaquone.[1][2][3][8] Atovaquone is an antiparasitic drug used in the treatment and prevention of Pneumocystis jirovecii pneumonia and malaria.[1][3] The cyclohexane moiety of the building block forms a crucial part of the final drug structure. The synthesis generally involves the conversion of the carboxylic acid to a more reactive species, which then undergoes further transformations to build the final hydroxynaphthoquinone scaffold.[9]

Diagram 1: Role of this compound in Atovaquone Synthesis

G A This compound B Activation of Carboxylic Acid (e.g., conversion to acid chloride) A->B SOCl₂ or (COCl)₂ C Reaction with Naphthoquinone Derivative B->C D Atovaquone C->D Further synthetic steps G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification A Suspend Acid In anhydrous solvent B 2. Add Thionyl Chloride 3. Reflux until complete A->B C 4. Remove excess reagent 5. Purify by distillation (optional) B->C Product Acid Chloride Product C->Product

Caption: Step-by-step workflow for the synthesis of the acid chloride.

Protocol 2: Synthesis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide

This two-step protocol outlines the preparation of the carbohydrazide intermediate, a precursor for hydrazone synthesis.

Step 1: Fischer Esterification

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents). [10]2. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL for a 2g scale reaction) dropwise. [10]3. Reflux the mixture for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed. [10]4. Cool the reaction mixture and concentrate it under reduced pressure.

  • Pour the residue into ice-cold water and extract with ethyl acetate. [10]6. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Hydrazinolysis

Materials:

  • Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (from Step 1)

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Dissolve the methyl ester (1 equivalent) in ethanol. [10]2. Add a large excess of hydrazine hydrate (~10 equivalents). [10]3. Reflux the mixture for approximately 6 hours, monitoring by TLC. [10]4. After completion, concentrate the reaction mixture under reduced pressure.

  • Cool the residue in an ice bath to precipitate the solid product. [10]6. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Safety and Handling

This compound may cause skin and eye irritation. [3]It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. [11]Avoid formation of dust and aerosols. [11]Store in a tightly closed container in a cool, dry place. [2][11]In case of contact, wash the affected area with plenty of water. [11]For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion and Future Outlook

This compound is a high-value building block with demonstrated utility in pharmaceutical and materials science applications. Its role in the synthesis of Atovaquone underscores its importance in medicinal chemistry. Ongoing research continues to explore its potential in the development of new bioactive molecules, particularly novel antibacterial agents. [1]The structural versatility of this compound makes it a promising candidate for further exploration in various fields of organic synthesis. [1]

References

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Application Notes & Protocols for the Characterization of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a pivotal chemical intermediate, notably recognized as a precursor in the synthesis of the antimalarial drug Atovaquone.[1][2] Its structural integrity, purity, and isomeric composition are critical quality attributes that necessitate rigorous analytical characterization. This guide provides a comprehensive suite of analytical methodologies for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing robust analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.

PropertyValueSource
Molecular Formula C₁₃H₁₅ClO₂[1][3][4]
Molecular Weight 238.71 g/mol [1][3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 252–262 °C[1][3]
Density ~1.225 g/cm³ at 25 °C[1][3]
Solubility Low solubility in water; slightly soluble in alcohols, chloroform, and DMSO.[3][5]
pKa 4.80 ± 0.10 (Predicted)[5]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of this non-volatile compound. The method's efficacy hinges on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design: A C18 column is selected for its broad applicability and hydrophobicity, which is well-suited for retaining the relatively nonpolar analyte. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, ensures sharp peak shapes and adequate resolution. TFA acts as an ion-pairing agent, minimizing peak tailing of the carboxylic acid. UV detection is employed due to the presence of the chromophoric chlorophenyl group.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh accurately ~10 mg of sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep->dissolve injection Inject Sample dissolve->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) hplc_system->column mobile_phase Mobile Phase Gradient (Acetonitrile/Water with 0.1% TFA) column->mobile_phase mobile_phase->injection chromatogram Obtain Chromatogram injection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Figure 1: A generalized workflow for the HPLC analysis of this compound.

Protocol: HPLC Purity Determination

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (for reference): Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 239 nm[6]
Injection Volume 10 µL
Gradient Program Time (min)
  • Data Analysis:

    • Inject the diluent (blank), followed by the standard solution (to confirm retention time and system suitability), and then the sample solution.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by the area percentage method.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process, GC-MS is the method of choice.[1] Derivatization is often necessary for non-volatile compounds like carboxylic acids to increase their volatility.

Rationale for Method Design: A direct GC analysis of the carboxylic acid is challenging due to its low volatility and potential for thermal degradation. Derivatization to a more volatile ester (e.g., methyl ester) is a common and effective strategy.[7] The subsequent analysis by GC-MS allows for the separation of volatile components and their identification based on their mass spectra.

Protocol: GC-MS for Residual Solvents and Volatile Impurities (with Derivatization)

  • Derivatization (Esterification):

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of anhydrous methanol and 2-3 drops of concentrated sulfuric acid.[8]

    • Cap the vial tightly and heat at 60-70 °C for 1-2 hours.

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the methyl ester derivative with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and use the supernatant for GC-MS analysis.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 50 °C, hold for 2 min; ramp to 280 °C at 10 °C/min; hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
  • Data Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify peaks corresponding to residual solvents and other volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).[9]

    • Quantification can be performed using an internal or external standard method if required.

Spectroscopic Analysis: Structural Elucidation and Functional Group Identification

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural confirmation of the compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Expected Spectral Features:

  • ¹H NMR:

    • Signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons of the chlorophenyl group.

    • Signals in the aliphatic region (around 1.2-2.6 ppm) corresponding to the protons of the cyclohexane ring.

    • A broad singlet in the downfield region (typically >10 ppm) for the carboxylic acid proton.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid (around 170-180 ppm).

    • Signals for the aromatic carbons of the chlorophenyl group (around 120-145 ppm).

    • Signals for the aliphatic carbons of the cyclohexane ring (around 25-45 ppm).

Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the carboxylic acid proton may exchange with residual water in some solvents.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Standard acquisition parameters should be used.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in the molecule.

Rationale for Method Design: The carboxylic acid functional group has very distinct absorption bands in the IR spectrum, making it easily identifiable. The presence of the aromatic ring and C-Cl bond can also be confirmed.

FTIR_Interpretation cluster_ftir FT-IR Spectrum Interpretation compound This compound oh_stretch O-H Stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (broad) compound->oh_stretch identifies co_stretch C=O Stretch (Carboxylic Acid) ~1700-1725 cm⁻¹ compound->co_stretch identifies ch_stretch C-H Stretch (Aliphatic & Aromatic) ~2850-3100 cm⁻¹ compound->ch_stretch identifies ccl_stretch C-Cl Stretch ~1000-1100 cm⁻¹ compound->ccl_stretch identifies

Figure 2: Key FT-IR absorption bands for the functional groups in this compound.

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid[10]
~2850-3000C-H stretchAliphatic (cyclohexane)
~3000-3100C-H stretchAromatic (phenyl)
~1700-1725C=O stretchCarboxylic acid (dimer)[10]
~1600, ~1490C=C stretchAromatic ring
~1090C-Cl stretchAryl chloride

Protocol: FT-IR Analysis

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and chlorine in the compound, serving as a fundamental check of its empirical formula.

Protocol: Elemental Analysis

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.

  • Instrumentation:

    • Use a CHN analyzer for carbon and hydrogen determination.

    • A separate method, such as combustion with oxygen followed by titration, is typically used for chlorine analysis.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, and Cl with the theoretical values calculated from the molecular formula (C₁₃H₁₅ClO₂). The results should be within ±0.4% of the theoretical values.[1]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for unequivocally confirming the identity, purity, and structural integrity of this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is paramount in research, development, and quality control environments.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • SIELC Technologies. (2018, May 17). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • PharmaCompass. (n.d.). 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • Royal Society of Chemistry. (n.d.). ESI for - A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 4-Chlorocyclohexane-1-carboxylic acid.
  • NIST WebBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • SpectraBase. (n.d.). 1-(p-Chlorophenyl)cyclohexanecarboxylic acid, methyl ester.
  • International Journal of Advanced Research. (2024, January). ISSN: 2320-5407 Int. J. Adv. Res. 12(01), 1261-1267.
  • Biomedical and Pharmacology Journal. (n.d.). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga).
  • PubMed. (n.d.). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.

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Application Note: A Validated HPLC Method for the Analysis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, most notably Atovaquone.[1][2][3] The developed reverse-phase HPLC method is designed for accuracy, precision, and specificity, with a particular focus on the separation of the desired trans-isomer from its cis-isomer impurity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of related active pharmaceutical ingredients (APIs).

Introduction

This compound is a key building block in organic synthesis.[1] Its isomeric purity is of utmost importance, as the stereochemistry of the molecule can significantly impact the efficacy and safety of the final drug product.[1] The trans-isomer is a crucial precursor in the production of Atovaquone, an antiprotozoal agent.[2][3][4] Therefore, a reliable analytical method to quantify the main isomer and resolve it from potential impurities, such as the cis-isomer, is essential for ensuring product quality and consistency.

This application note provides a comprehensive guide to a validated HPLC method, developed based on the physicochemical properties of the analyte and established chromatographic principles. The method is grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8]

Analyte Properties and Method Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure: this compound consists of a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.

  • Molecular Formula: C₁₃H₁₅ClO₂

  • Molecular Weight: 238.71 g/mol [4]

  • Solubility: The compound has low solubility in water but is slightly soluble in organic solvents such as methanol and chloroform. This property makes it an ideal candidate for reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

  • Acidity: As a carboxylic acid, the analyte's charge state is pH-dependent. To ensure consistent retention and good peak shape in reverse-phase chromatography, it is crucial to suppress the ionization of the carboxyl group. This is achieved by maintaining the mobile phase pH below the pKa of the analyte, typically between pH 2 and 4.

Recommended HPLC Method

The following HPLC parameters have been optimized for the analysis of this compound.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Stationary Phase C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid), in a ratio of 60:40 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm (optimization may be required)
Injection Volume 10 µL
Run Time Approximately 15 minutes

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • This compound reference standard (trans-isomer)

  • cis-4-(4-Chlorophenyl)cyclohexanecarboxylic acid reference standard (if available)

  • Methanol (HPLC grade, for sample preparation)

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in 50 mL of methanol, using sonication if necessary.

  • Dilute to the mark with methanol and mix thoroughly to obtain a stock solution of 100 µg/mL.

  • Prepare working standards of desired concentrations by further diluting the stock solution with the mobile phase.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard solution.

  • Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Analytical Workflow

The overall analytical workflow is depicted in the following diagram:

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Inject into HPLC Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification (External Standard) Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The analytical method should be validated according to the ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][7][8] The validation should include the following parameters:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The method's specificity should be demonstrated by showing that the peak for this compound is well-resolved from the peak of its cis-isomer and other potential process impurities. This can be achieved by injecting a solution containing a mixture of the trans- and cis-isomers.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the expected working range. The calibration curve should be plotted as peak area versus concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined. An r² value of ≥ 0.999 is typically considered acceptable.

Accuracy

Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a sample matrix. This should be performed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

Precision

Precision should be evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate injections of the same standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Assessed by repeating the analysis on different days, with different analysts, and/or on different equipment.

The relative standard deviation (RSD) of the results should be calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to investigate include:

  • Mobile phase composition (e.g., ±2% acetonitrile)

  • Mobile phase pH (e.g., ±0.2 units)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±0.1 mL/min)

The system suitability parameters should remain within acceptable limits during robustness testing.

System Suitability

As per USP General Chapter <621> Chromatography, system suitability tests are an integral part of the analytical procedure.[6][10][11] Before starting the analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution (e.g., a mixture of cis- and trans-isomers) should be injected to verify the performance of the system.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 1.5 (between cis and trans isomers)
RSD of replicate injections ≤ 2.0%

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is specific for the trans-isomer and can effectively separate it from its cis-isomer impurity. Adherence to the outlined protocol and proper method validation in accordance with ICH and USP guidelines will ensure the generation of accurate and reproducible data, which is critical for quality control in pharmaceutical development and manufacturing.

References

  • USP Monographs: Atovaquone. (n.d.). USP29-NF24.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • United States Pharmacopeia. (n.d.). <621> Chromatography.
  • Are You Sure You Understand USP <621>?. (2024, September 16). LCGC International.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023, March 9). International Journal of Pharmaceutical Research and Applications.
  • Atovaquone-Impurities. (n.d.). Pharmaffiliates.
  • Atovaquone Impurity 2. (n.d.). Sai Traders.
  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies.
  • ICH. (n.d.). Quality Guidelines.

Sources

Application Note: Streamlining Reaction Monitoring with Thin Layer Chromatography for 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Real-Time Reaction Analysis

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a cornerstone of innovation. The efficiency and success of these syntheses are critically dependent on the ability to monitor the progress of chemical reactions in real-time. Thin Layer Chromatography (TLC) emerges as a simple, rapid, and cost-effective analytical technique that provides immediate qualitative insights into the composition of a reaction mixture.[1][2] This application note provides a detailed protocol and expert guidance for the effective use of TLC in monitoring reactions involving 4-(4-chlorophenyl)cyclohexanecarboxylic acid, a key building block in organic synthesis, notably as a precursor for the antimalarial drug Atovaquone.[3]

Understanding the dynamic interplay of reactants, intermediates, and products is paramount for optimizing reaction conditions, determining endpoints, and ensuring the purity of the final compound.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies to master TLC for this specific application.

Scientific Principles Underpinning TLC

Thin Layer Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[2][6] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a solid support like glass, aluminum, or plastic.[1][7] The mobile phase, an organic solvent or a mixture of solvents, moves up the stationary phase by capillary action.[1][6]

As the mobile phase ascends, it carries the components of the spotted sample mixture. The separation is achieved based on the varying affinities of the components for the stationary and mobile phases.[8] Compounds with a higher affinity for the polar stationary phase will travel shorter distances, resulting in a lower Retention Factor (Rƒ), while less polar compounds that are more soluble in the mobile phase will travel further up the plate, exhibiting a higher Rƒ value.[1][9] The Rƒ value is a critical parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11][12]

Physicochemical Profile: this compound

A thorough understanding of the physicochemical properties of the analyte is crucial for developing a robust TLC method.

PropertyValueSource
Molecular Formula C₁₃H₁₅ClO₂[3][13]
Molecular Weight 238.71 g/mol [3][13]
Appearance White to off-white crystalline solid[3][14]
Melting Point 252-262 °C[3][14]
Solubility Low in water, slightly soluble in alcohols, DMSO, and chloroform.[3][14][3][14]
Polarity The molecule possesses both a polar carboxylic acid group and a relatively non-polar chlorophenylcyclohexane moiety. This amphiphilic nature dictates its chromatographic behavior.[3][13]

Experimental Protocol: TLC Monitoring of Reactions

This section outlines a detailed, step-by-step protocol for monitoring a generic reaction involving this compound.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended due to their versatility and the presence of a fluorescent indicator that aids in visualization under UV light.[4][15]

  • TLC Chamber: A glass chamber with a tight-fitting lid.

  • Capillary Spotters: Glass capillaries for precise sample application.

  • Mobile Phase Solvents: HPLC-grade solvents such as hexanes, ethyl acetate, methanol, and acetic acid.

  • Visualization Reagents:

    • UV lamp (254 nm)

    • Iodine chamber

    • Potassium permanganate (KMnO₄) stain

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Methodology
  • Plate Preparation:

    • Handle the TLC plate by the edges to avoid contaminating the surface.[16]

    • Using a soft pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the plate.[1][17]

    • Mark the lanes for spotting the starting material (SM), reaction mixture (RM), and a co-spot (Co). The co-spot involves spotting both the starting material and the reaction mixture in the same lane to aid in identification.[4][18]

  • Mobile Phase Selection and Chamber Saturation:

    • The choice of the mobile phase is critical for achieving good separation.[19] For a carboxylic acid like this compound, a common starting point is a mixture of a non-polar solvent and a more polar solvent, such as hexanes and ethyl acetate.[4]

    • To counteract the "streaking" often observed with carboxylic acids on silica gel, a small amount of a more polar, acidic solvent like acetic acid (typically 0.5-2%) should be added to the mobile phase.[4][20] This suppresses the ionization of the carboxylic acid, leading to sharper, more defined spots.

    • A recommended starting mobile phase is a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid. The polarity can be adjusted by varying the solvent ratio to achieve an Rƒ value for the starting material between 0.2 and 0.4.[21]

    • Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to ensure the chamber atmosphere is saturated with solvent vapors.[16] Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of the starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary spotter, apply a small spot of each sample onto the designated lanes on the baseline of the TLC plate.[17] The spots should be small and concentrated to ensure good resolution.

  • Plate Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the mobile phase.[1]

    • Allow the solvent to ascend the plate by capillary action.[6]

    • Remove the plate when the solvent front is approximately 1 cm from the top.[5] Immediately mark the solvent front with a pencil.[22]

  • Visualization:

    • UV Light: First, examine the dried plate under a UV lamp at 254 nm.[1][23] Compounds containing aromatic rings or conjugated systems, like this compound, will appear as dark spots against the fluorescent background.[15][23] Circle the spots with a pencil.

    • Iodine Staining: Place the plate in a chamber containing a few crystals of iodine.[15][24] Organic compounds will generally absorb the iodine vapor and appear as brown spots. This method is non-destructive and the spots will fade over time.

    • Potassium Permanganate Stain: This is a destructive visualization technique that is useful for compounds that are susceptible to oxidation.[24] Briefly dip the plate into a dilute solution of KMnO₄ and then gently heat it. Oxidizable compounds will appear as yellow or brown spots on a purple background.

  • Analysis and Interpretation:

    • Calculate the Rƒ value for each spot.

    • Monitor the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot (with a different Rƒ value).[18]

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizing the TLC Workflow

The following diagram illustrates the key steps in the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis PlatePrep 1. Plate Preparation (Draw Baseline) ChamberSat 2. Chamber Saturation (Mobile Phase) Spotting 3. Sample Spotting (SM, RM, Co) ChamberSat->Spotting Development 4. Plate Development Spotting->Development Visualization 5. Visualization (UV, Iodine, Stain) Development->Visualization Interpretation 6. Interpretation (Calculate Rf, Assess Completion) Visualization->Interpretation

Caption: A streamlined workflow for TLC reaction monitoring.

Troubleshooting Common TLC Issues

IssuePossible Cause(s)Solution(s)
Streaking Spots Sample is too concentrated; sample is a strong acid or base interacting with the silica.Dilute the sample; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[4][20]
Rƒ Values Too High or Too Low Mobile phase is too polar or not polar enough.To decrease Rƒ, use a less polar mobile phase (e.g., increase the proportion of hexanes). To increase Rƒ, use a more polar mobile phase (e.g., increase the proportion of ethyl acetate).[21]
No Spots Visible Compound is not UV active; sample is too dilute; compound is volatile.Use a chemical stain for visualization; concentrate the sample before spotting; ensure the plate is dried gently.
Irregular Solvent Front The edge of the plate is touching the filter paper; the chamber is not properly sealed.Reposition the plate in the chamber; ensure the lid is tightly sealed.

Conclusion: Empowering Synthesis through Vigilant Monitoring

Thin Layer Chromatography is an indispensable tool in the synthetic chemist's arsenal, offering a rapid and reliable method for monitoring the progress of reactions. By understanding the fundamental principles of chromatography and the specific physicochemical properties of this compound, researchers can develop and implement effective TLC protocols. This application note provides a comprehensive framework to guide scientists in optimizing their synthetic workflows, leading to improved efficiency, higher yields, and greater purity in the development of crucial pharmaceutical compounds.

References

  • Wikipedia.
  • University of Colorado Boulder, Department of Chemistry.
  • Microbe Notes. Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
  • Principles of Thin Layer Chrom
  • TLC Visualiz
  • RSC Publishing.
  • Labster.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]
  • Quora. TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. [Link]
  • J&K Scientific LLC. Thin-Layer Chromatography (TLC) Procedure and Principles. [Link]
  • Pediaa.Com.
  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
  • University of Toronto Scarborough.
  • Chemistry LibreTexts. 5.
  • Thin Layer Chrom
  • Chemistry LibreTexts. 2.3C: The Retention Factor. [Link]
  • PharmaCompass. 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID. [Link]
  • MIT OpenCourseWare.
  • Cal State LA.

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Scale-Up Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a critical intermediate in the pharmaceutical industry, most notably in the production of the antimalarial drug Atovaquone.[1][2][3] This guide is intended for researchers, chemists, and process engineers in the drug development and manufacturing sectors. We will explore the underlying chemical principles, detail a robust and scalable synthetic protocol, address key process optimization parameters, and outline essential safety and handling procedures for industrial-scale production. The methodologies described herein are designed to ensure high yield, purity, and process efficiency, meeting the stringent requirements of pharmaceutical manufacturing.

Introduction and Significance

This compound (CPCCA), with the CAS number 49708-81-8, is a white crystalline solid with a molecular weight of 238.71 g/mol .[1] Its molecular structure, featuring a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety, makes it a valuable building block in organic synthesis.[1][4] The primary industrial application of CPCCA is as a key starting material for the synthesis of Atovaquone, an essential medication for the treatment and prevention of Pneumocystis jirovecii pneumonia and malaria.[2][4] The purity of CPCCA is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety profile. Therefore, a well-controlled and optimized synthetic process is crucial for its industrial production.

Strategic Approach to Industrial Synthesis

Several synthetic routes to this compound have been reported. For industrial-scale production, the selection of a synthetic strategy is governed by factors such as cost of raw materials, reaction efficiency, scalability, safety, and environmental impact. A common and industrially viable approach involves a multi-step synthesis commencing with a Friedel-Crafts reaction, followed by subsequent transformations to yield the desired product.

A representative industrial synthesis workflow is outlined below:

G cluster_0 Phase 1: Aryl-Cyclohexane Backbone Formation cluster_1 Phase 2: Carboxylic Acid Moiety Introduction cluster_2 Phase 3: Purification A Cyclohexene & Trichloroacetyl Chloride B Friedel-Crafts Reaction with Chlorobenzene A->B AlCl3 catalyst C Intermediate Ketone Formation B->C D Hydrolysis of Intermediate C->D E Acidification D->E NaOH F Crude this compound E->F HCl G Recrystallization F->G H Drying G->H I High-Purity Product (>99%) H->I

Figure 1: General workflow for the industrial synthesis of this compound.

This guide will focus on a detailed protocol based on a modified Friedel-Crafts acylation followed by hydrolysis, a route that has been shown to be adaptable for large-scale production with high yields and purity.[5]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale that is transferable to a pilot plant and ultimately to full-scale industrial production with appropriate engineering considerations.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
Cyclohexene110-83-8C₆H₁₀Raw material
Trichloroacetyl chloride76-02-8C₂Cl₄OAcylating agent
Aluminum chloride (anhydrous)7446-70-0AlCl₃Lewis acid catalyst
Chlorobenzene108-90-7C₆H₅ClAryl source and solvent
Sodium hydroxide1310-73-2NaOHFor hydrolysis
Hydrochloric acid (concentrated)7647-01-0HClFor acidification
Ethanol64-17-5C₂H₅OHRecrystallization solvent
Step-by-Step Procedure

Step 1: Friedel-Crafts Acylation and Arylation

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with anhydrous aluminum chloride and carbon disulfide under an inert nitrogen atmosphere.

  • Reaction Mixture Preparation: Trichloroacetyl chloride is added to the reactor, and the mixture is stirred until the aluminum chloride dissolves. The reactor is then cooled to the desired temperature.

  • Addition of Reactants: A solution of cyclohexene in chlorobenzene is added dropwise to the reactor while maintaining the temperature.

  • Reaction and Quenching: The reaction is allowed to proceed until completion, monitored by an appropriate analytical technique such as gas chromatography (GC). The reaction mixture is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with chlorobenzene. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude intermediate ketone.

Causality: The use of trichloroacetyl chloride in place of acetyl chloride can circumvent the use of highly corrosive and expensive bromine in subsequent steps, making the process more cost-effective and environmentally friendly for industrial production.[5]

Step 2: Hydrolysis and Acidification

  • Hydrolysis: The crude intermediate from the previous step is charged into a reactor with a solution of sodium hydroxide. The mixture is heated to reflux and stirred until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Acidification: After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of 1-2.[5] This will precipitate the crude this compound.

  • Isolation: The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

Step 3: Purification by Recrystallization

  • Solvent Selection: The crude product is dissolved in a minimal amount of hot ethanol.

  • Crystallization: The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum at an elevated temperature to afford high-purity trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. A purity of over 98% can be achieved with a total yield of around 85%.[5]

Process Optimization and Control

For successful industrial scale-up, several parameters need to be carefully controlled and optimized:

ParameterRecommended RangeRationale
Friedel-Crafts Reaction Temperature -10°C to 0°CTo control the exothermic reaction and minimize side product formation.
Molar Ratio of Reactants See specific patents[5]To ensure complete conversion of the limiting reagent and optimize yield.
Hydrolysis Temperature 80-100°C (Reflux)To ensure complete and timely conversion of the intermediate to the carboxylate salt.
Acidification pH 1-2To ensure complete protonation of the carboxylate and precipitation of the product.
Recrystallization Solvent Ethanol, Methanol/WaterTo achieve high purity by effectively removing impurities.[3][6]

Analytical Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A reverse-phase HPLC method with a C18 column is suitable.[7]

  • Melting Point: The melting point of the trans isomer is typically in the range of 250-255°C.[4]

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the compound.

Safety and Handling

Handling this compound and the reagents used in its synthesis requires strict adherence to safety protocols.

Hazard Identification
  • This compound: Causes skin and eye irritation. May cause respiratory irritation.[8][9]

  • Aluminum chloride: Reacts violently with water. Causes severe skin burns and eye damage.

  • Trichloroacetyl chloride: Corrosive. Causes severe skin burns and eye damage.

  • Chlorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Sodium hydroxide and Hydrochloric acid: Corrosive. Cause severe skin burns and eye damage.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[11]

  • Body Protection: Lab coat, and in an industrial setting, chemical-resistant overalls.[10]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[11]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

A logical decision-making process for handling spills and ensuring safety is depicted below:

G A Chemical Spill Occurs B Assess the Hazard (Quantity, Substance) A->B C Evacuate Immediate Area B->C D Don Appropriate PPE C->D E Contain the Spill (Absorbent materials) D->E F Neutralize (if applicable) E->F G Collect and Dispose (Follow regulations) F->G H Decontaminate Area G->H I Report the Incident H->I

Figure 2: Decision tree for handling a chemical spill.

Conclusion

The scale-up synthesis of this compound is a well-established process that is critical for the production of essential pharmaceuticals. By carefully selecting a robust synthetic route, optimizing key process parameters, and adhering to strict safety protocols, industrial-scale production can be achieved with high yield, purity, and efficiency. The protocol and guidelines presented in this document provide a solid foundation for researchers and engineers working on the large-scale manufacturing of this important intermediate.

References

  • Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • Benchchem. (n.d.). This compound | CAS 49708-81-8.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Scribd. (n.d.). MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF.
  • Benchchem. (n.d.). This compound|97%|RUO.
  • Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

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Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Reactions with Cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions involving cyclohexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the alkylation of aromatic compounds with cyclohexene. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to Friedel-Crafts Alkylation with Cyclohexene

The Friedel-Crafts alkylation of aromatic compounds with cyclohexene is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of cyclohexylarenes. These products are valuable intermediates in the production of various chemicals, including pharmaceuticals and liquid crystals. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis or Brønsted acid catalyst is used to generate a cyclohexyl cation from cyclohexene, which then attacks the aromatic ring.[1][2]

While seemingly straightforward, this reaction is often plagued by a variety of issues that can impact yield, purity, and reproducibility. This guide will address these common problems with scientifically grounded explanations and practical solutions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired Monosubstituted Product (Cyclohexylarene)

Low conversion of the starting aromatic compound or the formation of a complex mixture of products can lead to a disappointing yield of the desired cyclohexylarene.

Possible Causes and Solutions:

  • Inactive Catalyst: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.[3]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Handle hygroscopic catalysts like AlCl₃ in a glovebox or under an inert atmosphere.

  • Insufficient Catalyst: Unlike some catalytic reactions, Friedel-Crafts alkylations can require a significant amount of catalyst to proceed efficiently.

    • Solution: The optimal catalyst loading can vary depending on the substrates and reaction conditions. Start with a stoichiometric amount of Lewis acid relative to the cyclohexene and optimize from there. For solid acid catalysts, ensure a sufficient catalyst-to-substrate ratio.

  • Inadequate Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to side reactions and decomposition.

    • Solution: The optimal temperature is substrate-dependent. For the reaction of benzene with cyclohexene using sulfuric acid, a temperature of 5-10°C is recommended.[4] It is advisable to start with a lower temperature and monitor the reaction progress (e.g., by TLC or GC-MS) before considering an increase in temperature.

  • Poor Mixing: In heterogeneous reactions (e.g., with solid acid catalysts or immiscible liquid phases), efficient mixing is crucial for good mass transfer.

    • Solution: Use a mechanical stirrer for vigorous agitation, especially for larger-scale reactions.

Issue 2: High Levels of Polysubstitution (Formation of Dicyclohexylarenes)

A frequent and significant side reaction is the formation of di- and even tri-cyclohexylated products. This occurs because the initial product, a cyclohexylarene, is often more reactive than the starting aromatic compound due to the electron-donating nature of the alkyl group.[5][6]

Possible Causes and Solutions:

  • Unfavorable Stoichiometry: Using a close to 1:1 molar ratio of the aromatic compound to cyclohexene will almost certainly lead to significant polysubstitution.

    • Solution: The most effective way to minimize polysubstitution is to use a large excess of the aromatic substrate.[4][5] A molar ratio of benzene to cyclohexene of 3:1 or higher is recommended.[4] This increases the probability that the cyclohexyl cation will encounter a molecule of the starting arene rather than the more reactive product.

  • High Catalyst Activity: A highly active catalyst can promote the second alkylation reaction.

    • Solution: Consider using a milder Lewis acid or a solid acid catalyst, which can sometimes offer better selectivity for monoalkylation. The choice of catalyst can significantly influence the product distribution.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of cyclohexene can increase the extent of polysubstitution.

    • Solution: Monitor the reaction closely and quench it once the desired level of conversion of the limiting reagent (cyclohexene) is achieved.

Issue 3: Catalyst Deactivation

The catalyst can lose its activity during the reaction, leading to a stalled or incomplete reaction.

Possible Causes and Solutions:

  • Poisoning by Impurities: As mentioned, water is a common poison for Lewis acid catalysts. Other impurities in the starting materials can also contribute to deactivation.

    • Solution: Purify all reactants and solvents before use. Cyclohexene can be freshly distilled to remove any peroxides or other impurities.

  • Coking and Fouling (Solid Catalysts): With solid acid catalysts like zeolites, the formation of heavy byproducts and coke can block the active sites.

    • Solution: Catalyst regeneration is often possible. This may involve washing with a solvent to remove adsorbed species or a high-temperature calcination in air to burn off coke. The specific regeneration procedure will depend on the catalyst used.[7][8]

Issue 4: Product Purification Challenges

Separating the desired monosubstituted product from unreacted starting materials, polysubstituted byproducts, and other impurities can be challenging.

Possible Causes and Solutions:

  • Similar Boiling Points: The boiling points of the monosubstituted product and unreacted aromatic compound may be close, making distillation difficult.

    • Solution: Use fractional distillation with an efficient column (e.g., a Vigreux column) for separation.[4] Careful control of the distillation parameters is essential.

  • Presence of Solid Byproducts: The formation of solid polysubstituted products, such as 1,4-dicyclohexylbenzene, can complicate the workup.

    • Solution: The solid byproducts can often be removed by filtration after the initial workup. Crystallization from a suitable solvent can be used to purify the solid byproduct if desired.[4]

  • Complex Reaction Mixture: A variety of side reactions can lead to a complex mixture that is difficult to separate by a single technique.

    • Solution: A combination of purification techniques may be necessary. This could include an initial distillation to remove the bulk of the unreacted starting material, followed by column chromatography to separate the mono- and polysubstituted products.

Frequently Asked Questions (FAQs)

Q1: Can carbocation rearrangement be a problem when using cyclohexene in a Friedel-Crafts reaction?

A1: Carbocation rearrangements are a common issue in Friedel-Crafts alkylations, particularly with primary alkyl halides which can rearrange to more stable secondary or tertiary carbocations.[9] However, when using cyclohexene, the initially formed carbocation is a secondary cyclohexyl cation. While rearrangements within the six-membered ring are possible, they lead to the same secondary carbocation, so skeletal rearrangements to a more stable carbocation are not a significant concern in this specific case.

Q2: What is the typical regioselectivity when alkylating a substituted arene (e.g., toluene or anisole) with cyclohexene?

A2: The cyclohexyl group is an activating, ortho-, para-directing group. Therefore, when alkylating an arene that already has an activating substituent like a methyl (in toluene) or methoxy (in anisole) group, the incoming cyclohexyl group will primarily add to the ortho and para positions.[10] The ratio of ortho to para substitution can be influenced by steric hindrance; the bulky cyclohexyl group may favor the less sterically hindered para position.[11][12]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can have a significant impact on the reaction. In many cases, the aromatic substrate itself is used in excess and also serves as the solvent.[4] If a co-solvent is used, it must be inert to the reaction conditions. Chlorinated hydrocarbons like dichloromethane are sometimes employed.[11] Polar solvents can sometimes influence the regioselectivity of the reaction.[13] For instance, in some Friedel-Crafts acylations, polar solvents favor the formation of the thermodynamic product.[13]

Q4: Are there any "greener" alternatives to traditional Lewis acid catalysts like AlCl₃?

A4: Yes, there is a significant research effort focused on developing more environmentally friendly catalysts for Friedel-Crafts reactions. Solid acid catalysts, such as zeolites, acid-treated clays, and ion-exchange resins, are attractive alternatives.[14] These catalysts are often easier to separate from the reaction mixture, can be regenerated and reused, and can sometimes offer improved selectivity.[15]

Q5: How can I monitor the progress of my Friedel-Crafts reaction with cyclohexene?

A5: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction.[16][17] It allows for the separation and identification of the starting materials, the desired product, and various byproducts. Thin-layer chromatography (TLC) can also be a quick and convenient way to follow the disappearance of the starting materials and the appearance of the product, although it may not be able to resolve all components of the reaction mixture.

Experimental Protocol: Synthesis of Cyclohexylbenzene

This protocol is adapted from a literature procedure and provides a starting point for the synthesis of cyclohexylbenzene.[4]

Materials:

  • Benzene (anhydrous)

  • Cyclohexene (freshly distilled)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide solution (3%)

  • Anhydrous Calcium Chloride

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 6 moles of anhydrous benzene and 50 mL of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.

  • With vigorous stirring, add 2 moles of cyclohexene dropwise from the dropping funnel over a period of 1.5 hours, ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and separate the hydrocarbon layer.

  • Wash the hydrocarbon layer with four 50 mL portions of cold concentrated sulfuric acid to remove any unreacted cyclohexene and other impurities.

  • Wash the organic layer successively with warm water, 3% sodium hydroxide solution, and finally with pure water until the washings are neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Perform fractional distillation to first remove the excess benzene. Then, collect the fraction boiling between 238-243°C, which is the cyclohexylbenzene product.

  • The distillation residue may contain 1,4-dicyclohexylbenzene, which can be isolated by filtration and recrystallization from acetone.[4]

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

Friedel_Crafts_Cyclohexene cluster_activation Catalyst Activation & Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_polysubstitution Polysubstitution (Side Reaction) Cyclohexene Cyclohexene Cyclohexyl_Cation Cyclohexyl Cation (Electrophile) Cyclohexene->Cyclohexyl_Cation Protonation H2SO4 H₂SO₄ Sigma_Complex Sigma Complex (Arenium Ion) Cyclohexyl_Cation->Sigma_Complex Dicyclohexylbenzene Dicyclohexylbenzene (Dialkylation Product) Cyclohexyl_Cation->Dicyclohexylbenzene Reacts with product Benzene Benzene Benzene->Sigma_Complex Nucleophilic Attack Cyclohexylbenzene Cyclohexylbenzene (Monoalkylation Product) Sigma_Complex->Cyclohexylbenzene Deprotonation Cyclohexylbenzene->Dicyclohexylbenzene Further Alkylation

Caption: Mechanism of Friedel-Crafts alkylation of benzene with cyclohexene.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Catalyst Is the catalyst active and in sufficient quantity? Start->Check_Catalyst Check_Stoichiometry Is there a large excess of the aromatic substrate? Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst Use anhydrous reagents. Optimize catalyst loading. Check_Catalyst->Solution_Catalyst No Check_Conditions Are the reaction temperature and time optimized? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Increase the molar ratio of arene to cyclohexene. Check_Stoichiometry->Solution_Stoichiometry No Solution_Conditions Adjust temperature and monitor reaction progress. Check_Conditions->Solution_Conditions No Purification Employ fractional distillation and/or chromatography. Check_Conditions->Purification Yes

Caption: Troubleshooting workflow for Friedel-Crafts reactions with cyclohexene.

References

  • How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange
  • 13 Friedel-Crafts Acyl
  • Preventing polyalkylation in Friedel-Crafts reactions - Benchchem
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts
  • Friedel–Crafts reaction - Wikipedia
  • Friedel Crafts Reaction - S
  • Catalyst Deactivation and Regeneration in Benzene Selective Hydrogenation | Request PDF - ResearchG
  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans
  • Organic Chemistry Friedel-Crafts Acyl
  • Enhanced benzene alkylation via cyclohexene activation regulated by grafted sulfonic groups - ResearchG
  • Acid catalyzed alkyl
  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange
  • Experiment 1: Friedel-Crafts Acyl
  • Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene - download
  • Friedel–Crafts reaction - L.S.College, Muzaffarpur
  • cyclohexylbenzene - Organic Syntheses Procedure
  • Cyclohexylbenzene synthesis - ChemicalBook
  • Enhanced benzene alkylation via cyclohexene activation regul
  • Friedel-Crafts Reactions - Chemistry LibreTexts
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts
  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract
  • Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - ResearchG
  • Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts: Investigations on the Effect of Zn Content and ZrO 2 as the Support and Dispersant - MDPI
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC - NIH
  • US7579511B1 - Process for making cyclohexylbenzene - Google P
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts
  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry | OpenStax
  • Synthesis of cyclohexylbenzene - PrepChem.com
  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - Sílice (CSIC)
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • EAS Reactions (3)
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing
  • CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene - Google P
  • Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation | Request PDF - ResearchG
  • Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Publishing
  • (PDF) Lewis Acid‐Catalyzed Ring‐Opening Alcoholysis of Cyclohexene Oxide: The Role of Open Metal Sites in the Bi(III)
  • Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania
  • FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLIC
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ACS Public
  • Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase - SciELO
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry

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Technical Support Center: Optimizing Reflux Time for 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the esterification of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. As a Senior Application Scientist, this resource is designed to combine technical accuracy with practical, field-tested insights to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this esterification and why is reflux necessary?

A1: This reaction is a Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] Refluxing, or heating the reaction to the boiling point of the solvent and condensing the vapors back into the flask, is crucial for several reasons. It provides the necessary activation energy for the reaction to proceed at a reasonable rate. Additionally, continuous heating helps to drive off the water produced, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the ester product.[1][4]

Q2: What are the standard catalysts for this reaction, and how do I select the most appropriate one?

A2: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common catalysts for Fischer esterification.[3] Sulfuric acid is often favored for its dual role as a catalyst and a dehydrating agent, actively removing water from the reaction mixture. The choice of catalyst can depend on the scale of your reaction and the sensitivity of your substrates. For general lab-scale synthesis of this compound esters, a catalytic amount of concentrated sulfuric acid is a robust and economical choice.[5][6]

Q3: How does reflux time critically influence the outcome of the esterification?

A3: Reflux time is a critical parameter that directly impacts both the yield and purity of the final ester.

  • Insufficient Reflux Time: Leads to incomplete conversion of the starting carboxylic acid, resulting in a low yield.

  • Excessive Reflux Time: Can promote side reactions such as dehydration of the alcohol (if secondary or tertiary) or ether formation. This not only decreases the yield of the desired product but also complicates purification due to the formation of impurities.

Therefore, optimizing the reflux time is a key step in developing an efficient and clean esterification protocol. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal stopping point.[6]

Troubleshooting Guide

Issue Encountered Potential Root Cause(s) Recommended Troubleshooting Steps
Low or No Ester Yield 1. Presence of Water: Water in the reactants or solvent can shift the equilibrium back towards the starting materials.[6] 2. Insufficient Catalyst: The reaction rate may be too slow. 3. Inadequate Reflux Time: The reaction has not reached completion.[6] 4. Suboptimal Temperature: The reaction is not being heated to a sufficient reflux.1. Ensure all glassware is oven-dried. Use anhydrous alcohol and solvents. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol%).[6] 3. Extend the reflux time, monitoring progress every 1-2 hours via TLC.[6] 4. Verify the heating mantle temperature and ensure a steady reflux is maintained.
Significant Byproduct Formation 1. Prolonged Reflux Time: The reaction has been heated for too long, promoting side reactions. 2. Excessive Catalyst Concentration: Can lead to undesired side reactions. 3. High Reaction Temperature: May cause decomposition of starting materials or products.1. Perform a time-course experiment to identify the optimal reflux duration. 2. Reduce the amount of acid catalyst. 3. Ensure the heating is not too vigorous and maintains a gentle reflux.
Reaction Stalls (Incomplete Conversion) 1. Equilibrium Reached Prematurely: Water formed during the reaction is inhibiting the forward reaction. 2. Insufficient Molar Excess of Alcohol: The equilibrium is not sufficiently shifted towards the products.1. Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1][2][3] 2. Increase the molar equivalents of the alcohol used. Using the alcohol as the solvent is a common strategy to drive the reaction to completion.[1]
Difficult Product Isolation 1. Emulsion during Workup: Can occur during the neutralization and extraction steps. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Adjust the solvent system for column chromatography. A gradient elution might be necessary for better separation.

Experimental Protocol: Optimization of Reflux Time

This protocol details a systematic approach to determine the optimal reflux time for the esterification of this compound with methanol.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • TLC plates (silica gel), developing chamber, and UV lamp

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (e.g., 2 g, 8.4 mmol) in anhydrous methanol (20 mL).[6]

  • Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (0.1 mL) dropwise.[6]

  • Reflux and Monitoring: Heat the mixture to a gentle reflux. At hourly intervals (e.g., 1h, 2h, 3h, 4h, 6h), take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate) to monitor the disappearance of the starting material and the appearance of the product spot.

  • Determining Completion: The optimal reflux time is reached when the starting material spot is no longer visible on the TLC plate. For this specific reaction, a reflux time of around 4 hours is often sufficient.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.[6]

    • Pour the residue into ice-cold water and extract with ethyl acetate or diethyl ether.[6]

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[6]

  • Purification and Analysis: Purify the crude product by column chromatography if necessary. Characterize the final product using techniques like NMR and IR spectroscopy to confirm its identity and purity. Calculate the final yield.

Workflow for Reflux Time Optimization

G cluster_setup 1. Reaction Setup cluster_reflux 2. Reflux & Monitoring cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis A Dissolve Carboxylic Acid in Anhydrous Alcohol B Add Catalytic H₂SO₄ A->B C Heat to Gentle Reflux B->C D Monitor by TLC at Hourly Intervals C->D E Starting Material Consumed? D->E E->C No F Quench, Extract & Wash E->F Yes G Dry & Concentrate F->G H Purify (if needed) G->H I Characterize & Calculate Yield H->I

Caption: A systematic workflow for optimizing reflux time in esterification.

Illustrative Data on Reflux Time Optimization

The following table summarizes the expected outcomes from a time-course study, demonstrating the trade-off between reaction time, yield, and purity.

Reflux Time (hours) Approximate Yield (%) Purity (%) Remarks
1~50%>98%Incomplete conversion of starting material.
2~75%>98%Significant progress, but starting material remains.
4~95%~97%Optimal point: high yield with minimal byproduct formation.[6]
8~96%~94%Marginal increase in yield, but purity begins to decrease.[6]
12+<95%<90%Potential for product degradation or significant side reactions.
Troubleshooting Logic Flow

G cluster_causes Initial Diagnosis cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Impurity Formation start Low Yield or Purity Issue cause1 TLC shows unreacted starting material? start->cause1 cause2 TLC shows multiple new spots (impurities)? start->cause2 sol1a Extend Reflux Time cause1->sol1a Yes sol1b Increase Alcohol Excess cause1->sol1b Yes sol1c Ensure Anhydrous Conditions cause1->sol1c Yes sol2a Reduce Reflux Time cause2->sol2a Yes sol2b Reduce Catalyst Amount cause2->sol2b Yes sol2c Lower Reflux Temperature (if possible) cause2->sol2c Yes

Caption: A decision-making diagram for troubleshooting common esterification issues.

References
  • BenchChem. Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
  • BenchChem. Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
  • Exploring trans-4-(4-Chlorophenyl)
  • Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. CN101973872A.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Steps.
  • BYJU'S.
  • OperaChem.
  • Organic Chemistry Portal.

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Technical Support Center: Purification of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of crude 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. As a key intermediate in pharmaceutical synthesis, notably for Atovaquone, its purity is paramount.[1][2] This document is designed to provide you with the expertise and practical insights needed to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My final product has a low and broad melting point. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. The nature of these impurities is highly dependent on the synthetic route used to prepare the this compound.

  • Unreacted Starting Materials: Depending on the synthesis, these could include 4-chlorobenzaldehyde, cyclohexanone, or precursors to the carboxylic acid functional group, such as the corresponding alcohol or aldehyde.[1][3]

  • Byproducts from Side Reactions:

    • Oxidation-Related Impurities: If the carboxylic acid was formed by the oxidation of a primary alcohol (e.g., using Jones reagent - CrO₃/H₂SO₄), residual alcohol or the intermediate aldehyde may be present.[4][5][6][7]

    • Hydrogenation-Related Impurities: If a hydrogenation step was used to reduce an aromatic ring, incomplete reduction could leave behind aromatic precursors.[8][9][10][11] Conversely, overly aggressive hydrogenation could lead to dehalogenation, resulting in 4-phenylcyclohexanecarboxylic acid.[12]

    • Isomers: The synthesis can produce both cis and trans isomers of the final product.[13] For pharmaceutical applications, the trans isomer is often the desired product, and the cis isomer is considered an impurity.[3]

Question 2: I'm observing a significant amount of a neutral compound in my crude product. How can I efficiently remove it?

The most effective method for removing neutral impurities from a carboxylic acid is acid-base extraction .[14][15][16][17][18] This technique leverages the acidic nature of the carboxylic acid group.

Underlying Principle: Carboxylic acids are generally insoluble in water but react with a weak base, such as sodium bicarbonate (NaHCO₃), to form a water-soluble carboxylate salt.[16][17][18] Neutral impurities, lacking an acidic proton, will not react and will remain in the organic solvent layer.

A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.

Question 3: My TLC plate shows significant streaking when I try to analyze my product. What's causing this and how can I fix it?

Streaking of carboxylic acids on silica gel TLC plates is a common problem. It arises from the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[15] This can lead to a mixture of the protonated and deprotonated forms of your compound, causing it to "tail" or streak up the plate.

Solution: To resolve this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[15][19] This ensures that your carboxylic acid remains fully protonated and moves as a single, more defined spot on the TLC plate.

Question 4: I've tried recrystallization, but my product is still not pure. What other techniques can I use?

If recrystallization alone is insufficient, a multi-step purification strategy is recommended.

  • Acid-Base Extraction: As a first step, perform an acid-base extraction to remove any neutral or basic impurities. This is often a highly effective initial purification step.[14][15][16]

  • Column Chromatography: For impurities with similar polarity to your product, column chromatography is a powerful technique.[15] Given the acidic nature of the target compound, using a mobile phase containing a small amount of acetic or formic acid is recommended to prevent streaking on the silica gel column.[19] For particularly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can also be an effective option.[20]

  • Recrystallization: After chromatography, a final recrystallization step can be performed to obtain a highly pure, crystalline product.[21][22]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a mixture of isopropanol and water is often effective. The crude solid can be dissolved in a minimal amount of hot isopropanol, followed by the slow addition of hot water until the solution becomes slightly cloudy (the point of saturation). Upon slow cooling, pure crystals of the product should form.

Q2: How can I separate the cis and trans isomers?

Separating diastereomers like the cis and trans isomers of this compound can be challenging.

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the two isomers in a particular solvent system. It often requires multiple, careful recrystallization steps and can be labor-intensive.

  • Chiral Column Chromatography: For analytical and small-scale preparative separations, chiral column chromatography can be highly effective.[3]

Q3: What are the key safety precautions when working with the reagents used in purification?

Always consult the Safety Data Sheet (SDS) for each chemical before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Handling Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and have appropriate spill kits readily available. The neutralization of acids and bases can be exothermic, so perform these steps slowly and with cooling if necessary.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the separation of this compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[15] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the sodium salt of your carboxylic acid. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[15] Combine the aqueous extracts.

  • Wash (Optional): The organic layer, which contains the neutral impurities, can be washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent evaporated to isolate the neutral components for analysis.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper).[14] The this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual salts. Dry the purified product, for instance, in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of this compound using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common mobile phase for carboxylic acids is a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.[19]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions.[15]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[15]

Visualizations

Diagram 1: Workflow for Acid-Base Extraction

G start Crude Product in Organic Solvent add_bicarb Add Saturated NaHCO₃ (aq) & Shake start->add_bicarb separate Separate Layers add_bicarb->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Isolate aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer acidify Acidify with HCl (aq) (to pH ~2) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter & Dry Solid precipitate->filter_dry pure_product Pure Carboxylic Acid filter_dry->pure_product

Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.

Diagram 2: General Purification Decision Workflow

G start Crude 4-(4-Chlorophenyl) cyclohexanecarboxylic acid check_neutral Presence of Neutral Impurities? start->check_neutral acid_base Perform Acid-Base Extraction check_neutral->acid_base Yes check_polarity Impurities with Similar Polarity? check_neutral->check_polarity No acid_base->check_polarity column_chrom Perform Column Chromatography check_polarity->column_chrom Yes recrystallize Recrystallize check_polarity->recrystallize No column_chrom->recrystallize final_product Pure Product recrystallize->final_product

Caption: Decision-making workflow for purification strategy.

Quantitative Data Summary

Purification TechniqueKey Parameters & SolventsExpected Purity Improvement
Acid-Base Extraction Organic Solvent: Diethyl ether or Ethyl AcetateAqueous Base: Saturated Sodium BicarbonateAcid: Hydrochloric AcidHighly effective for removing neutral and basic impurities.
Recrystallization Solvent System: Isopropanol/Water mixtureCan significantly improve purity if the correct solvent is chosen.
Column Chromatography Stationary Phase: Silica GelMobile Phase Example: Hexanes/Ethyl Acetate (with 0.5-1% Acetic Acid)Effective for separating compounds with similar polarities, including isomers.

References

  • Acid-Base Extraction
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5
  • Exploring trans-4-(4-Chlorophenyl)
  • How to purify a carboxylic acid by recrystallis
  • Acid–base extraction - Wikipedia
  • Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid - Benchchem
  • Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide - Benchchem
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  • This compound | 49708-81-8 - ChemicalBook
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  • Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry
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  • Catalytic hydrogenation of aromatic rings c
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  • Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative c

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Technical Support Center: Purification of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-chlorophenyl)cyclohexanecarboxylic acid via recrystallization. As a critical intermediate in the synthesis of pharmaceuticals like Atovaquone, achieving high purity is paramount.[1][2][3] This document provides in-depth, field-proven insights into the principles, execution, and troubleshooting of its recrystallization, moving beyond a simple protocol to explain the fundamental science behind each step.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[4][5] The ideal process involves dissolving the impure solid in a minimum amount of a hot, boiling solvent to create a saturated solution.[6] As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[5][7] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallizing this compound?

A1: The cornerstone of a successful recrystallization is solvent selection. The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[5][8] Given the compound's structure—a polar carboxylic acid group and a nonpolar chlorophenylcyclohexane backbone—a solvent of intermediate polarity or a mixed solvent system is often effective.[8]

Based on its known properties of being slightly soluble in alcohols and poorly soluble in water, methanol, and acetone, a mixed solvent system is highly recommended.[1][9] A common and effective choice for carboxylic acids is an alcohol/water mixture, such as isopropanol/water or ethanol/water.[8][10][11] In this system, the alcohol acts as the "good" solvent, dissolving the compound, while water acts as the "anti-solvent" or "poor" solvent, to decrease its solubility upon cooling and induce crystallization.[8][12]

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.

  • "Like Dissolves Like": Start with polar solvents like ethanol, methanol, or isopropanol.[8]

  • Mixed Solvent Trials: If a single solvent is too effective (high solubility at room temperature) or not effective enough (low solubility at boiling point), try a mixed-solvent system. Dissolve the compound in a minimum of the "good" hot solvent, then add the "poor" hot solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two more of the "good" solvent to redissolve the solid and achieve a clear solution for slow cooling.[7]

Q2: What are the key isomeric impurities I need to be concerned about?

A2: this compound can exist as cis and trans isomers. For its primary application as a precursor to Atovaquone, the trans-isomer is the desired product.[1] High-purity pharmaceutical-grade material often specifies a cis-isomer content of ≤1.5%.[1][9] Recrystallization is a key step in separating these diastereomers, as they often have slightly different solubilities and crystal packing efficiencies. The goal of the purification is to enrich the final product in the desired trans isomer.

Q3: My compound is not dissolving, even in the boiling solvent. What should I do?

A3: This issue typically arises from two main causes:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound fully dissolves. It is crucial to use only the minimum amount of boiling solvent necessary to achieve a saturated solution to ensure good recovery.[6]

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent system. If you have added a significant amount of solvent and a solid remains, it is likely an insoluble impurity. In this case, you must perform a hot gravity filtration to remove the solid particles before allowing the solution to cool.[8][13]

Q4: I've cooled the solution, but no crystals have formed. What went wrong?

A4: The failure of crystals to form from a cooled solution is a common problem, often due to supersaturation.[6][14] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[15][16]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to deposit onto, initiating crystallization.[5][12][15]

  • Reducing Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[6][14] Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Flash Cooling: Place the flask in an ice-water bath to drastically reduce solubility. This should be a last resort, as rapid cooling can lead to the formation of smaller, less pure crystals.[14]

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific issues that can arise during the recrystallization process, providing explanations and actionable solutions.

Problem Observation Probable Cause(s) Solution(s)
Oiling Out The product separates from the solution as an oily liquid instead of solid crystals.[14]1. The melting point of the compound is lower than the boiling point of the solvent.[15] 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.[14][17]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent to decrease the saturation point.[14] 3. Allow the solution to cool much more slowly. Insulate the flask with paper towels or place it on a wooden block.[14][15] 4. Consider changing to a lower-boiling point solvent system.
Poor Recovery / Low Yield A very small amount of crystalline product is obtained after filtration.1. Too much solvent was used , leaving a significant amount of the product dissolved in the mother liquor.[6][14][15] 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently to maximize crystal formation. 4. Excessive washing of the collected crystals with solvent.1. Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form. If so, collect this second crop. 2. If too much solvent was the issue, the mother liquor can be concentrated by evaporation and cooled again.[14] 3. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent cooling.[13] 4. Use only a minimal amount of ice-cold solvent to wash the crystals on the filter.[6]
Rapid Crystal Formation ("Crashing Out") A large amount of fine powder or small crystals forms almost immediately upon cooling.1. The solution is too concentrated (supersaturated). 2. The solution is cooling too quickly.[15]1. Rapid crystallization traps impurities.[15] Reheat the solution to redissolve the solid. 2. Add a small amount (1-5%) of extra hot solvent to slightly decrease saturation. 3. Insulate the flask to ensure slow cooling, which promotes the growth of larger, purer crystals.[14][15]
Colored Product The resulting crystals are colored, but the pure compound is known to be white.The crude material contains colored, soluble impurities that were co-precipitated.1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. 2. Perform a hot gravity filtration to remove the charcoal before cooling.[7]

Experimental Protocol: Recrystallization of this compound

This protocol details a robust method using a mixed isopropanol-water solvent system.

Materials:

  • Crude this compound

  • Isopropanol (Propan-2-ol)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat a mixture of isopropanol and water (e.g., a 3:1 ratio to start) to a gentle boil.

  • Addition of Solvent: Add the minimum amount of the hot solvent mixture to the flask containing the crude solid while stirring and heating until the solid is completely dissolved.[8]

  • Hot Filtration (If Necessary): If any insoluble impurities remain, perform a hot gravity filtration. Pre-heat the receiving flask and a funnel with fluted filter paper by pouring some boiling solvent through them. Quickly filter the hot solution into the clean, pre-heated flask.[8]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5][16]

  • Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[7]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[16]

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any residual mother liquor containing impurities.[6]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a drying oven at a temperature well below the compound's melting point.

Visualizing the Process

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Solid Dissolves Completely? B->C D Insoluble Impurities Present C->D E Perform Hot Gravity Filtration D->E Yes G Slowly Cool to Room Temp D->G No F Clear Hot Solution E->F F->G H Chill in Ice Bath G->H I Crystals Form H->I J Collect via Vacuum Filtration I->J K Wash with Minimal Ice-Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Solution Cooled, No Crystals Formed q1 Is the solution supersaturated? start->q1 a1_yes Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal q1->a1_yes Yes a1_no Too Much Solvent Used q1->a1_no No action1 Boil off some solvent to concentrate the solution a1_no->action1 re_cool Re-cool the solution action1->re_cool oiling_out Product 'Oils Out' instead of crystallizing q2 Is cooling too rapid? oiling_out->q2 a2_yes Re-heat to dissolve oil, add a little more solvent, and cool slowly q2->a2_yes Yes a2_no Consider a different solvent system q2->a2_no No

Caption: Decision tree for common recrystallization issues.

References

  • Benchchem. (n.d.). This compound | 97% | RUO.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • sathee jee. (n.d.). Chemistry Crystallization.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Myerson, A. S., & Erdemir, D. (Eds.). (2016).
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • Chalavaraju, K. C., Prasad, A., Samuel, S. E., & Gagana, S. (2021). A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research, 14(1).
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Svärd, M., & Rasmuson, Å. C. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 22(7), 851–863.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Hangzhou ICH Biofarm Co., Ltd. (n.d.). This compound.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Chemdad. (n.d.). This compound.
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

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Technical Support Center: Separation of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the separation of the cis and trans isomers of this compound. As a critical intermediate in the synthesis of pharmaceuticals like Atovaquone, achieving high isomeric purity is paramount.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Understanding the Challenge

The separation of cis and trans isomers of this compound can be a significant hurdle due to their similar physicochemical properties. These diastereomers often exhibit only subtle differences in polarity, solubility, and crystal lattice energies, making their resolution by standard techniques non-trivial. The trans isomer is generally the thermodynamically more stable configuration, with the bulky chlorophenyl and carboxylic acid groups occupying equatorial positions on the cyclohexane ring, which minimizes steric strain.[1] However, synthetic routes can often yield a mixture of both isomers.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the separation process.

Issue 1: Poor or No Separation of Isomers Using Fractional Crystallization

Question: I'm attempting to separate the cis and trans isomers by fractional crystallization, but I'm seeing co-crystallization or very low enrichment of the desired trans isomer. What factors should I investigate?

Answer:

Fractional crystallization relies on differences in the solubility of the isomers in a given solvent system. If you're experiencing poor separation, consider the following factors:

  • Solvent Selection is Critical: The choice of solvent is the most crucial parameter. You need a solvent (or solvent mixture) that maximizes the solubility difference between the cis and trans isomers.

    • Underlying Principle: The ideal solvent will have a significant solubility differential for the two isomers at a given temperature. The trans isomer, often being more symmetrical and potentially having stronger intermolecular interactions in a crystal lattice, may be less soluble than the cis isomer in certain solvents.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Common choices for similar carboxylic acids include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).

      • Solvent Mixtures: Employing a binary or even ternary solvent system can fine-tune the solubility properties. For instance, a mixture of a good solvent (in which both isomers are reasonably soluble) and a poor solvent (in which both are sparingly soluble) can often provide the necessary resolution. A common approach is to dissolve the mixture in a minimal amount of a hot, good solvent and then slowly add a poor solvent until turbidity is observed, followed by slow cooling.

      • Temperature Gradient: The rate of cooling significantly impacts crystal growth and purity. Slow, controlled cooling allows for the selective crystallization of the less soluble isomer, while rapid cooling can trap impurities and the more soluble isomer in the crystal lattice.

  • Purity of the Starting Material: Impurities can interfere with the crystallization process by acting as nucleation sites or being incorporated into the crystal lattice, leading to poor separation.

    • Troubleshooting Steps:

      • Purity Analysis: Analyze your starting material by HPLC or NMR to determine the initial isomer ratio and identify any significant impurities.

      • Pre-purification: If substantial impurities are present, consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before attempting fractional crystallization.

  • Seeding: Introducing a small crystal of the pure desired isomer (a seed crystal) can promote the selective crystallization of that isomer.

    • Underlying Principle: The seed crystal provides a template for crystal growth, bypassing the often-unpredictable nucleation phase and encouraging the crystallization of the desired isomer.

Issue 2: Co-elution or Poor Resolution of Isomers in HPLC

Question: My cis and trans isomers are showing very similar retention times or are co-eluting on my reversed-phase HPLC column (C18/C8). How can I improve the separation?

Answer:

Achieving good HPLC separation of these diastereomers often requires moving beyond standard C18 columns and exploring alternative stationary phases and mobile phase compositions.[4]

  • Stationary Phase Selection:

    • Underlying Principle: The small differences in the spatial arrangement of the cis and trans isomers necessitate a stationary phase that can exploit these subtle shape differences. Standard alkyl chain phases (C18, C8) may not provide sufficient shape selectivity.[4][5]

    • Troubleshooting Steps:

      • Phenyl-based Columns: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer different selectivity for aromatic compounds and their isomers through π-π interactions.[6]

      • Cholesterol-based Columns: Columns like those with cholesterol-based stationary phases are specifically designed for shape-based selectivity and can be effective for separating geometric isomers.[6]

      • Chiral Stationary Phases (CSPs): While these are primarily for enantiomeric separations, some CSPs, particularly polysaccharide-based ones (e.g., amylose or cellulose derivatives), can also effectively resolve diastereomers due to their complex three-dimensional structures that can interact differently with the geometric isomers.[1][7]

      • C30 Columns: These columns with longer alkyl chains can also provide enhanced shape selectivity for structurally similar compounds.[5][8]

  • Mobile Phase Optimization:

    • Troubleshooting Steps:

      • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) and aqueous phase. Sometimes, switching from one organic modifier to another can significantly alter selectivity.

      • Additives: The use of mobile phase additives can sometimes improve separation, though this is often a matter of trial and error.[4]

      • Temperature: Adjusting the column temperature can influence the separation. Lower temperatures often increase resolution, although this may also increase analysis time and backpressure.[5]

  • Consider Normal Phase or SFC:

    • Normal Phase Chromatography: Using a polar stationary phase (like silica or cyano) with a non-polar mobile phase can sometimes provide better separation for diastereomers.[4]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers.[9][10][11] It often provides faster separations and uses less organic solvent. Chiral stationary phases are frequently used in SFC for isomer separations.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the cis and trans isomers of this compound?

A1: The difference lies in the spatial orientation of the 4-chlorophenyl and carboxylic acid groups relative to the cyclohexane ring. In the more stable trans isomer, these two bulky groups are on opposite sides of the ring, both occupying equatorial positions in the chair conformation.[1] In the cis isomer, they are on the same side of the ring, forcing one of the groups into a less stable axial position, which leads to greater steric hindrance.

Q2: Can I convert the undesired cis isomer to the more stable trans isomer?

A2: Yes, epimerization is a viable strategy. This process involves converting the less stable cis isomer into an equilibrium mixture that favors the more stable trans isomer. This is typically achieved by heating the isomer mixture in the presence of a base, such as potassium hydroxide, in a high-boiling solvent.[3] This method can be used to enrich the proportion of the desired trans isomer before the final purification step.

Q3: Are there any derivatization techniques that can facilitate the separation?

A3: Yes, derivatization can be a powerful tool. By reacting the carboxylic acid group with a chiral resolving agent, you can convert the mixture of diastereomers into a new mixture of diastereomers with significantly different physical properties, making them easier to separate by chromatography or crystallization.[12][13] After separation, the resolving agent can be cleaved to yield the pure isomers. For example, reacting the carboxylic acid with an enantiomerically pure chiral amine can form diastereomeric salts that may have different solubilities.[12]

Q4: What analytical techniques are best for confirming the purity of my separated isomers?

A4: A combination of techniques is recommended for unambiguous confirmation:

  • NMR Spectroscopy: Proton and Carbon NMR are invaluable for structural elucidation and can distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants of the cyclohexane ring protons.

  • HPLC: A validated HPLC method is essential for quantifying the isomeric purity.

  • Melting Point Analysis: Pure isomers will have sharp, distinct melting points. The melting point of the trans isomer is reported to be in the range of 252–262°C.[1][2]

  • X-ray Crystallography: For an absolute confirmation of the stereochemistry, single-crystal X-ray diffraction can be performed.[1][14]

Experimental Protocols & Data

Protocol 1: Preparative HPLC Method Development
  • Initial Screening:

    • Columns: Screen a C18, a Phenyl-Hexyl, and a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: Start with a simple gradient of acetonitrile and water (both with 0.1% formic acid).

  • Optimization:

    • Based on the screening results, select the column that shows the best initial separation.

    • Optimize the mobile phase by testing different organic modifiers (e.g., methanol vs. acetonitrile) and running the separation under isocratic conditions.

    • Adjust the flow rate and column temperature to maximize resolution.

Data Summary: Typical HPLC Conditions for Isomer Separation
ParameterCondition 1 (Reversed-Phase)Condition 2 (Chiral SFC)
Stationary Phase Phenyl-Hexyl or C30Amylose or Cellulose-based CSP
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidCO2 / Methanol (with additive like Isopropylamine)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25-40 °C40 °C
Detection UV at 254 nmUV at 254 nm

Note: These are starting points and will require optimization for your specific system and mixture.

Visual Diagrams

Workflow for Isomer Separation

G cluster_0 Separation Strategy cluster_1 Crystallization Path cluster_2 Chromatography Path cluster_3 Analysis start Isomer Mixture (Cis/Trans) decision Separation Method? start->decision cryst Fractional Crystallization decision->cryst Solubility Difference hplc Preparative HPLC/SFC decision->hplc Chromatographic Selectivity solvent Solvent Screening cryst->solvent column Column Selection (e.g., Chiral, Phenyl) hplc->column cool Controlled Cooling solvent->cool filter Filtration cool->filter pure_xtal Pure Trans Isomer filter->pure_xtal analysis Purity Analysis (HPLC, NMR) pure_xtal->analysis mobile Mobile Phase Optimization column->mobile collect Fraction Collection mobile->collect pure_hplc Pure Trans Isomer collect->pure_hplc pure_hplc->analysis

Caption: A logical workflow for separating cis/trans isomers.

Structural Isomers

isomers cluster_trans Trans Isomer (More Stable) cluster_cis Cis Isomer (Less Stable) trans_label 4-Chlorophenyl and COOH are equatorial cis_label One group is forced axial

Caption: Conceptual difference between cis and trans isomers.

References

  • Google Patents. (2002). US20020019521A1 - Separation of olefinic isomers.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • PharmaCompass. (n.d.). 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID.
  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Chromatography Forum. (2008). Separation of diastereomers.
  • Reddit. (n.d.). Help with separation of diastereomers.
  • ResearchGate. (n.d.). How can we separate diastereomers of larger organic moiety?.
  • Du, C.-J., et al. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 797-799.
  • Autechaux, A. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • Taylor & Francis Online. (n.d.). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
  • Tradeindia. (n.d.). Cis-isomera Impuritya Of Trans-4-(4-chlorophenyl)-cyclohexane Carboxylic Acid.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • PubMed. (2014). C60-mediated molecular shape sorting: separation and purification of geometrical isomers.
  • Oakwood Chemical. (n.d.). trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • Thermo Fisher Scientific. (n.d.). trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid, 98%.
  • PubChem. (n.d.). 4-Chlorocyclohexane-1-carboxylic acid.
  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid.
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Pharmaffiliates. (n.d.). Trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization.
  • PharmaCompass. (n.d.). Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans-.

Sources

Side reactions to avoid during the synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This crucial intermediate, a key precursor in the synthesis of the antimalarial drug Atovaquone, presents several synthetic challenges where minor deviations in protocol can lead to significant side reactions, impacting yield, purity, and isomer distribution.[1][2]

This document is designed for researchers, chemists, and process development professionals. It moves beyond standard protocols to provide in-depth, field-tested insights into the causality of common experimental issues. Our goal is to equip you with the knowledge to not only troubleshoot problems as they arise but to design robust synthetic procedures that proactively avoid them. We will explore the most common synthetic pathways and address the critical side reactions associated with each step in a practical question-and-answer format.

Troubleshooting Guide by Synthetic Route

The synthesis of this compound is most commonly approached via two primary routes: a Friedel-Crafts based pathway and a strategy involving Aldol condensation followed by hydrogenation. Each route has a unique profile of potential side reactions.

Route 1: Friedel-Crafts Alkylation Pathway

This route typically involves the Lewis acid-catalyzed reaction of a cyclohexene derivative with a chlorobenzene source, followed by hydrolysis or oxidation to yield the final carboxylic acid.[2][3]

cluster_0 Friedel-Crafts Alkylation Route A Cyclohexene Derivative C Intermediate Ketone/Ester A->C Friedel-Crafts Acylation/Alkylation (e.g., AlCl₃) B Chlorobenzene B->C D Target Carboxylic Acid C->D Hydrolysis/Oxidation

Caption: General workflow for the Friedel-Crafts synthesis route.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yields are low, and I'm observing a complex mixture of high-molecular-weight byproducts. What's happening?

A1: This strongly suggests poly-alkylation . The initial product, 4-(4-chlorophenyl)cyclohexene, is itself an alkene and can react further with another molecule of chlorobenzene, leading to polymerization or di-substituted products. The causality lies in the stoichiometry and reaction rate.

  • Probable Cause:

    • Incorrect Stoichiometry: An excess of the alkylating agent or Lewis acid relative to the chlorobenzene substrate.

    • High Temperature: Elevated temperatures increase reaction rates indiscriminately, favoring further alkylation over the desired mono-alkylation.

    • Method of Addition: Adding the chlorobenzene to the pre-mixed cyclohexene and Lewis acid creates a high initial concentration of the activated alkylating species.

  • Recommended Solutions:

    • Control Stoichiometry: Use a slight excess of the aromatic compound (chlorobenzene) to ensure the electrophile is consumed by the intended substrate.

    • Reverse Addition: Slowly add the cyclohexene derivative and Lewis acid mixture to the chlorobenzene solution. This maintains a low concentration of the electrophile, minimizing self-reaction.

    • Temperature Control: Maintain the recommended reaction temperature, often between 0°C and 10°C, to moderate the reaction rate.[4]

Q2: I've isolated the product, but spectroscopic analysis shows a high percentage of the unwanted cis-isomer. How can I improve the trans-isomer selectivity?

A2: Control of stereochemistry is paramount, as the trans-isomer is often the desired biologically active precursor. The trans-isomer is typically the thermodynamically more stable product due to the equatorial positioning of the bulky substituents.

  • Probable Cause:

    • Kinetic Control: The reaction may have been run under conditions that favor the kinetically formed cis-isomer.

    • Ineffective Purification: The initial isomeric mixture may be close to 1:1, and the purification method is not selectively isolating the trans-isomer.

  • Recommended Solutions:

    • Isomerization: After the initial reaction, introducing conditions that allow for equilibration to the more stable trans-isomer can be effective. This may involve heating the product mixture with a catalytic amount of acid or base.

    • Selective Crystallization: The trans- and cis-isomers often have different solubilities. A carefully chosen recrystallization solvent system (e.g., isopropanol-water mixtures) can selectively precipitate the desired trans-isomer, significantly improving isomeric purity.[2] Pharmaceutical-grade material often requires limiting the cis-isomer to ≤1.5%.[2]

Q3: The final hydrolysis step to convert the intermediate ketone/acyl chloride to the carboxylic acid is incomplete. How can I drive this to completion?

A3: This is a common issue in multi-step syntheses. The hydrolysis of a sterically hindered intermediate can be sluggish.

  • Probable Cause:

    • Insufficient Reagent: The amount of water or base (e.g., NaOH) is not sufficient to fully hydrolyze the intermediate.

    • Short Reaction Time: The reaction has not been allowed to proceed long enough for full conversion.

    • Low Temperature: The activation energy for hydrolysis is not being overcome.

  • Recommended Solutions:

    • Increase Reagent Excess: Use a larger excess of the hydrolyzing agent (e.g., 10% NaOH solution).

    • Extend Reaction Time & Increase Temperature: Heat the reaction mixture (e.g., reflux) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

    • Phase Transfer Catalyst: If dealing with a biphasic system, adding a phase transfer catalyst can facilitate the transport of the hydroxide ion into the organic phase and accelerate the reaction.

Route 2: Aldol Condensation & Catalytic Hydrogenation Pathway

This pathway builds the carbon skeleton via an Aldol condensation of 4-chlorobenzaldehyde and cyclohexanone, followed by dehydration and subsequent catalytic hydrogenation of the resulting double bond.[1][2]

cluster_1 Aldol & Hydrogenation Route E 4-Chlorobenzaldehyde + Cyclohexanone F Aldol Adduct (α,β-unsaturated ketone) E->F Aldol Condensation (e.g., NaOH, EtOH) G Saturated Ketone F->G Catalytic Hydrogenation (e.g., Pd/C, H₂) H Target Carboxylic Acid G->H Oxidation/Other Conversion

Caption: General workflow for the Aldol condensation route.

Frequently Asked Questions & Troubleshooting

Q1: During the Aldol condensation, I'm getting a low yield of my desired product and a significant amount of a byproduct derived from cyclohexanone. What is this side reaction?

A1: You are likely observing the self-condensation of cyclohexanone . Under basic conditions, cyclohexanone can act as both the nucleophile (enolate) and the electrophile, leading to a dimeric byproduct and reducing the amount of ketone available to react with your target aldehyde.

  • Probable Cause:

    • Premature Enolate Formation: Mixing the base and cyclohexanone before the addition of 4-chlorobenzaldehyde allows the ketone to react with itself.

    • High Base Concentration: A very high concentration of base can accelerate the self-condensation pathway.

  • Recommended Solutions:

    • Order of Addition: The most effective solution is to add the cyclohexanone slowly to a pre-mixed solution of the 4-chlorobenzaldehyde and the base (e.g., NaOH in ethanol). This ensures that any ketone enolate that forms is in the presence of a large excess of the more reactive aldehyde electrophile, favoring the desired crossed-Aldol reaction.

    • Moderate Conditions: Use the minimum effective concentration of base and maintain a controlled temperature (e.g., 60-80°C) to prevent runaway side reactions.[2]

Q2: My catalytic hydrogenation step is resulting in dechlorination of the aromatic ring. How can I prevent this?

A2: Hydrodechlorination is a well-known side reaction in the catalytic hydrogenation of aryl chlorides, particularly with highly active catalysts like Palladium on Carbon (Pd/C).

  • Probable Cause:

    • Catalyst Choice: Pd/C is highly effective for hydrogenation but is also aggressive enough to cleave the C-Cl bond.

    • Harsh Conditions: High hydrogen pressure, high temperatures, and prolonged reaction times increase the incidence of hydrodechlorination.

    • Acidic Impurities: Trace acidic impurities in the reaction medium can promote this side reaction.

  • Recommended Solutions:

    • Catalyst Selection: Switch to a less aggressive catalyst. Rhodium-based catalysts (e.g., Rh/C) or Platinum-based catalysts (e.g., PtO₂) often show higher selectivity for alkene reduction without affecting the aryl halide.

    • Reaction Condition Optimization: Reduce the hydrogen pressure and temperature to the minimum required for the primary reaction. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Add a Base: Adding a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate, can neutralize acidic sites on the catalyst support and suppress the hydrodechlorination side reaction.

Q3: The hydrogenation is very slow or stalls completely. What are the likely causes?

A3: Stalled hydrogenations are typically due to catalyst deactivation or insufficient reaction parameters.

  • Probable Cause:

    • Catalyst Poisoning: Sulfur or other impurities from the starting materials or solvents can poison the catalyst surface.

    • Poor Quality Catalyst: The catalyst may be old, have been improperly stored, or have low activity.

    • Insufficient Hydrogen: The hydrogen pressure may be too low, or there may be a leak in the system.

  • Recommended Solutions:

    • Purify Starting Materials: Ensure all reagents and solvents are of high purity.

    • Use Fresh Catalyst: Always use fresh, high-quality catalyst. For Pd/C, a 5% loading is common.[2]

    • Check System Integrity: Ensure your hydrogenation apparatus is properly sealed and can maintain the target pressure (e.g., 2-3 atm H₂).[2]

    • Increase Catalyst Loading: If poisoning is suspected and cannot be easily rectified, increasing the catalyst loading can sometimes overcome the issue, although this is not ideal for process efficiency.

Data Summary & Experimental Protocols

Table 1: Impact of Key Parameters on Common Side Reactions
ParameterRoutePotential Side ReactionRecommended Optimization
Lewis Acid Stoichiometry Friedel-CraftsPoly-alkylationUse 1.1-1.5 equivalents; avoid large excess.
Order of Addition Aldol CondensationKetone Self-CondensationAdd ketone slowly to aldehyde/base mixture.
Hydrogenation Catalyst HydrogenationHydrodechlorinationReplace Pd/C with PtO₂ or Rh/C. Add catalytic base (e.g., Et₃N).
Temperature Friedel-CraftsIsomer Scrambling, Poly-alkylationMaintain low temperature (0-10°C) for kinetic control.
Recrystallization Solvent Both (Purification)Poor Isomeric PurityUse a binary solvent system (e.g., isopropanol/water) to maximize solubility differences between cis and trans isomers.
Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from patented industrial procedures and is designed to minimize side reactions.[3]

Step 1: Synthesis of 4-(4-chlorophenyl)cyclohexane-1-carbonyl chloride

  • Inert Atmosphere: Set up a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Loading: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-reactive solvent like carbon disulfide (CS₂) or dichloromethane (DCM).

  • Cooling: Cool the stirred suspension to -30°C using a suitable cooling bath.

  • Slow Addition: Slowly add a solution of cyclohexene (1.0 eq.) in the same solvent via the dropping funnel, ensuring the internal temperature does not rise above -20°C.

  • Activation: Stir the mixture for 30-60 minutes at this temperature to form the reactive electrophilic species.

  • Chlorobenzene Addition: Slowly introduce chlorobenzene (1.1 eq.), maintaining the temperature between 5°C and 10°C.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the cyclohexene is consumed.

Step 2: Hydrolysis to this compound

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Layer Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Wash: Wash the organic layer with a 5% sodium hydroxide (NaOH) solution until the aqueous layer is weakly alkaline. This step also serves to begin the hydrolysis of the acyl chloride.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Final Hydrolysis: Add a 10% NaOH solution to the residue and heat the mixture to reflux for 2-4 hours, or until TLC confirms the complete disappearance of the intermediate.

  • Acidification & Isolation: Cool the reaction mixture to room temperature and slowly acidify with 10% HCl until the pH is ~1-2. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For highest purity, recrystallize from an isopropanol/water mixture to isolate the desired trans-isomer.

Troubleshooting Decision Flowchart

problem problem cause cause solution solution P1 Low Yield & Polymer Formation C1 Poly-alkylation in Friedel-Crafts P1->C1 C2 Self-Condensation in Aldol P1->C2 P2 Product is a Mixture of Isomers (cis/trans) C3 Kinetic Control or Inefficient Purification P2->C3 P3 Dechlorination Detected by Mass Spec C4 Aggressive Hydrogenation Catalyst (e.g., Pd/C) P3->C4 S1 Use Reverse Addition Control Stoichiometry Lower Temperature C1->S1 S2 Add Ketone to Aldehyde/Base Mixture C2->S2 S3 Perform Selective Recrystallization C3->S3 S4 Switch to PtO₂ or Rh/C Add Base (e.g., Et₃N) C4->S4

Caption: A decision-making guide for common synthetic issues.

References
  • Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
  • BenchChem. (n.d.). This compound | CAS 49708-81-8.
  • Google Patents. (n.d.). JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
  • BenchChem. (2025). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
  • Chemistry LibreTexts. (2022). Chemistry of Esters.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

Sources

Optimizing catalyst concentration in 4-(4-Chlorophenyl)cyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key intermediate in pharmaceutical development, is frequently achieved via catalytic hydrogenation of an aromatic precursor such as 4-(4-chlorophenyl)benzoic acid. While seemingly straightforward, the success of this transformation hinges on the precise control of reaction parameters, paramount among them being catalyst concentration. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on how to navigate the challenges of optimizing catalyst concentration to maximize yield, purity, and reaction efficiency.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during synthesis, directly linking them to catalyst concentration and providing actionable solutions.

Question: My hydrogenation reaction is extremely slow or has completely stalled. Should I simply increase the amount of catalyst?

Answer: While insufficient catalyst is a possible cause, it is not the only one. A stalled reaction is a critical diagnostic checkpoint. Before adding more catalyst, which can be costly and may introduce new problems, consider the following causal hierarchy:

  • Mass Transfer Limitations: Catalytic hydrogenation is a triphasic reaction (solid catalyst, liquid substrate, gaseous hydrogen). The reaction rate can be limited by the speed at which hydrogen dissolves into the solvent and reaches the catalyst surface, not by the amount of catalyst itself.[1]

    • Solution: Increase agitation speed to improve gas-liquid mixing. Ensure the reactor design allows for efficient gas dispersion.

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Common poisons include sulfur, halides (in non-inert forms), and other strongly coordinating species.

    • Solution: Ensure the purity of your starting material, solvent, and hydrogen gas. Pre-treating the solvent or passing the hydrogen through a purifier can be beneficial.

  • Insufficient Catalyst Activity: The issue may be the quality of the catalyst, not the quantity.

    • Solution: If poisoning is ruled out, a modest, incremental increase in catalyst loading (e.g., from 5 wt% to 7 wt%) can be attempted. If this has no effect, consider using a fresh batch of catalyst or a different type (e.g., switching from Pd/C to Pt/C, which can have different activity profiles).[2]

Question: I'm getting a low yield of this compound, and my starting material is fully consumed. Where is my product going?

Answer: This scenario points towards the formation of side products, a common issue when catalyst concentration is not optimized. Excessive catalyst loading can create an overly active reaction environment, promoting undesired reaction pathways.[3]

  • Hydrodechlorination: The most probable side reaction is the cleavage of the C-Cl bond, leading to the formation of 4-phenylcyclohexanecarboxylic acid. Palladium catalysts are particularly known for promoting this.

    • Solution: Reduce the catalyst concentration. An optimal loading balances the rate of aromatic ring reduction with the rate of dechlorination.[3] If the problem persists, consider switching to a rhodium- or ruthenium-based catalyst, which can offer different selectivity.[4][5]

  • Over-reduction: Under harsh conditions or with excessive catalyst, the carboxylic acid group itself can be reduced to an alcohol, forming [4-(4-chlorophenyl)cyclohexyl]methanol.[6]

    • Solution: Lower the catalyst loading and potentially reduce the reaction temperature and pressure. The hydrogenation of a carboxylic acid typically requires more forcing conditions than an aromatic ring, but high local concentrations of activated hydrogen on an excessive catalyst surface can facilitate it.[7]

Question: How do I systematically determine the optimal catalyst concentration for my reaction scale?

Answer: The optimal concentration is a balance between reaction rate, selectivity, and cost. A Design of Experiments (DoE) approach is the most robust method.[8]

  • Initial Range Finding: Start with a literature-reported concentration, typically between 5-10 wt% of a palladium or platinum on carbon catalyst relative to the substrate.[6]

  • Small-Scale Parallel Experiments: Set up a series of identical small-scale reactions, varying only the catalyst concentration (e.g., 2%, 4%, 6%, 8%, 10 wt%).

  • Monitor and Analyze: Monitor the consumption of starting material and the formation of the desired product and key byproducts (e.g., the dechlorinated analog) over time using techniques like HPLC or GC.

  • Identify the Optimum: The optimal concentration is the lowest amount that provides a complete reaction within a reasonable timeframe while keeping the formation of side products below your specified limit (e.g., <1%).[9]

Section 2: Frequently Asked Questions (FAQs)

Question: What is the fundamental role of the catalyst in this hydrogenation?

Answer: The catalyst, typically a noble metal like palladium or platinum on a high-surface-area support like activated carbon (Pd/C or Pt/C), provides a surface that facilitates the reaction.[10][11] It works in several steps:

  • Adsorption: Both the aromatic ring of the substrate and molecular hydrogen (H₂) are adsorbed onto the metal surface.[12]

  • Activation: The catalyst weakens the strong H-H bond, effectively dissociating the molecule into reactive hydrogen atoms bound to the metal.[10]

  • Hydrogen Transfer: These activated hydrogen atoms are sequentially added to the carbons of the aromatic ring, reducing it to a cyclohexane ring.[13]

  • Desorption: The final saturated product, this compound, has a weaker affinity for the catalyst surface and is released back into the solution, freeing the active site for the next cycle.[12]

Question: Does doubling the catalyst concentration double the reaction rate?

Answer: Not necessarily. The relationship is often not linear. Initially, increasing the catalyst concentration will increase the reaction rate because more active sites are available for the reaction.[9] However, a point is often reached where the reaction becomes limited by other factors, such as the rate of hydrogen gas dissolving into the liquid phase (mass transfer limitation).[1] Beyond this point, adding more catalyst will have a negligible effect on the rate but will still increase the potential for side reactions and raise costs.[9]

Question: Can the choice of catalyst support (e.g., activated carbon) influence the reaction?

Answer: Absolutely. The support material is not merely an inert carrier. Its properties, such as surface area and pore structure, are critical.[14] A high surface area ensures that the metal particles are finely dispersed, maximizing the number of available active sites. The pore structure must allow the substrate to diffuse to the active sites and the product to diffuse out. A poor choice of support can lead to diffusion limitations that mimic a slow reaction or low catalyst activity.[14]

Question: Are there safety concerns related to catalyst concentration?

Answer: Yes. Catalytic hydrogenations are exothermic, and the reaction rate is directly influenced by the catalyst concentration.[11] An unexpectedly high concentration (e.g., due to a weighing error) can lead to a rapid temperature and pressure increase, creating a runaway reaction scenario. It is crucial to have proper temperature control and pressure relief systems in place, especially when scaling up.[7] Always start with a lower, tested concentration and ensure the cooling capacity of the reactor can handle the heat output.

Section 3: Protocols and Data

Protocol 1: General Lab-Scale Synthesis via Catalytic Hydrogenation

This protocol provides a baseline for the synthesis. The catalyst concentration here should be considered a starting point for optimization.

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-(4-chlorophenyl)benzoic acid (10.0 g, 43.0 mmol) and a suitable solvent such as ethyl acetate or methanol (100 mL).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C, 0.5 g, 5 wt%) to the mixture. Note: Handle the catalyst carefully, especially if dry, as it can be pyrophoric.

  • System Purge: Seal the vessel and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking periodic samples for analysis (e.g., TLC, HPLC, GC). The reaction is complete when hydrogen uptake ceases and the starting material is no longer detected.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield this compound.

Data Presentation: Effect of Catalyst Loading

The following table summarizes hypothetical but representative results from an optimization study, demonstrating the trade-offs associated with catalyst concentration.

Catalyst Loading (wt% Pd/C)Reaction Time (hours)Yield of Desired Product (%)Purity (% by HPLC)Key Impurity (Hydrodechlorinated, %)
2%> 24 (incomplete)N/AN/A< 0.1
4%129599.50.3
6% 6 96 99.1 0.7
8%49297.52.2
10%38895.04.5

This data illustrates that 6 wt% provides the best balance of a reasonable reaction time with high yield and purity.

Section 4: Visualizations

Workflow for Catalyst Concentration Optimization

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision A Define Success Metrics (e.g., Purity >99%, Time <8h) B Select Catalyst & Initial Conc. Range (e.g., Pd/C, 2-10 wt%) A->B C Run Parallel Small-Scale Reactions with Varied Loading B->C D Monitor Reaction Progress (HPLC, GC, H2 Uptake) C->D E Analyze Yield, Purity, & Reaction Time vs. Loading D->E F Identify Optimal Concentration (Best Balance of Metrics) E->F G Re-evaluate if Metrics Not Met (Consider different catalyst/conditions) E->G

Caption: A systematic workflow for optimizing catalyst concentration.

Impact of Catalyst Concentration on Reaction Outcomes

G cluster_outcomes Potential Outcomes cluster_results Results Conc Catalyst Concentration Low Too Low Conc->Low Optimal Optimal Conc->Optimal High Too High Conc->High R_Low - Incomplete Reaction - Long Reaction Time Low->R_Low R_Optimal - High Yield & Purity - Efficient Reaction Time - Cost-Effective Optimal->R_Optimal R_High - Increased Side Reactions  (e.g., Hydrodechlorination) - Poor Selectivity - Higher Cost High->R_High

Caption: Relationship between catalyst concentration and experimental results.

References

  • Autech. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
  • Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism.
  • ChemTalk. (n.d.). Catalytic Hydrogenation.
  • International Research Journal of Multidisciplinary Scope. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Reddit. (2021). Effect of Catalysts on Selectivity.
  • PrepChem.com. (n.d.). Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide.
  • Quora. (2018). What causes catalytic hydrogenation?
  • Lab Reactor. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation.
  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
  • AJPO JOURNALS. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
  • Hiden Analytical. (2024). How to Optimize Performance in Alkene Hydrogenation Catalysts.
  • Arkat USA. (2004). Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods.
  • MDPI. (n.d.). Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervaporation Membrane.
  • ResearchGate. (n.d.). Effect of catalyst loading on (a) reaction kinetics (b) initial rate....
  • ACS Publications. (2010). Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements.
  • CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • MDPI. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
  • ACS Publications. (2022). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes.
  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid.
  • Chemdad. (n.d.). This compound.
  • ResearchGate. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • ResearchGate. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.

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How to prevent decomposition of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Preventing Decomposition of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Introduction: This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with this compound (CAS 49708-81-8). This key intermediate, notably used in the synthesis of the antimalarial drug Atovaquone, is generally stable but can be susceptible to decomposition under specific reaction conditions.[1][2][3] This document addresses common challenges in a question-and-answer format, offering troubleshooting strategies and optimized protocols to ensure reaction success and maximize product purity.

Frequently Asked Questions & Troubleshooting
Q1: My reaction is showing a low yield and multiple unexpected spots on my TLC plate. How can I confirm if the starting material is decomposing?

A1: Initial Diagnosis and Identification

The appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate that do not correspond to your starting material or expected product is a classic indicator of side reactions or decomposition. The primary decomposition pathway to consider for this molecule, especially under thermal stress, is decarboxylation .

  • Mechanism Insight: Decarboxylation is the removal of the carboxyl group (-COOH) and its release as carbon dioxide (CO₂).[4] For aryl-aliphatic carboxylic acids, this process is often promoted by heat.[5] The resulting product would be 1-chloro-4-cyclohexylbenzene.

  • Troubleshooting Steps:

    • Run Control Samples: On a new TLC plate, spot your crude reaction mixture, a pure sample of your starting material, and your expected product (if available). This helps differentiate between unreacted starting material, product, and byproducts.

    • Stressed Sample Analysis: Gently reflux a small amount of the this compound in your reaction solvent for a few hours. Run a TLC of this "stressed" sample alongside your reaction mixture. If new spots in the stressed sample match the unexpected spots in your reaction, decomposition is highly likely.

    • Advanced Characterization: If decomposition is suspected, analyzing the crude mixture by LC-MS (Liquid Chromatography-Mass Spectrometry) is the most effective method. Look for a mass peak corresponding to the decarboxylated product (C₁₂H₁₅Cl, MW ≈ 194.70 g/mol ).

Q2: I am running a reaction at elevated temperatures (>100 °C) and observing gas evolution. Is this decarboxylation, and how can I prevent it?

A2: Managing Thermal Decomposition

Yes, gas evolution at elevated temperatures is a strong indicator of decarboxylation (release of CO₂). This compound has a high melting point (approx. 252-262 °C) and is generally thermally stable at lower temperatures, but prolonged heating, especially above 150 °C in certain solvents, can initiate decomposition.[1][2][3]

  • Mechanism Insight: While simple carboxylic acids require very high temperatures to decarboxylate, the stability of the potential carbanion intermediate plays a role.[4][5] More relevantly, many catalytic systems or reaction conditions can lower the required temperature for this process. For instance, some palladium-catalyzed reactions are designed to promote decarboxylation.[6]

  • Preventative Measures:

    • Lower Reaction Temperature: This is the most critical parameter. Explore if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

    • Use of Milder Reagents: For reactions like amide or ester formation, avoid brute-force methods that require high heat (e.g., direct thermal condensation). Instead, use chemical activating agents that allow the reaction to proceed at or below room temperature.

    • Solvent Choice: Use high-boiling point aprotic solvents (e.g., DMF, DMAc, Dioxane) only when necessary. If possible, opt for solvents that allow for effective refluxing at lower temperatures (e.g., THF, Acetonitrile).

Q3: I need to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The reaction mixture is turning dark, and the yield is poor. What's going wrong?

A3: Optimizing Acyl Chloride Formation

The reaction of carboxylic acids with thionyl chloride (SOCl₂) is a standard and effective method to produce highly reactive acyl chlorides.[7][8][9][10] However, the reaction is exothermic and produces gaseous byproducts (SO₂ and HCl), which can lead to decomposition and charring if not properly controlled.[7][11]

  • Mechanism Insight: The carboxylic acid's hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. A chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases.[8][11] The irreversibility of the reaction is driven by the escape of these gaseous byproducts.[11]

  • Optimized Protocol: See the detailed step-by-step protocol in the "Protocols & Workflows" section below for a reliable method that minimizes degradation.

  • Key Troubleshooting Points:

    • Temperature Control: The primary cause of darkening is excessive heat. The reaction should be initiated at 0 °C and allowed to warm to room temperature slowly. Never heat the mixture aggressively unless absolutely necessary and validated.

    • Reagent Purity & Stoichiometry: Use freshly distilled or a new bottle of thionyl chloride. A slight excess (1.2 to 1.5 equivalents) is typically sufficient.

    • Inert Atmosphere: While not always required, performing the reaction under a nitrogen or argon atmosphere can prevent side reactions with atmospheric moisture, which hydrolyzes both SOCl₂ and the product acyl chloride.[11]

    • Catalytic DMF: For sluggish reactions, a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) can be added. DMF reacts with SOCl₂ to form the Vilsmeier reagent, a more powerful chlorinating agent, which can accelerate the reaction at lower temperatures.[11]

Protocols & Workflows
Protocol 1: High-Yield Synthesis of 4-(4-Chlorophenyl)cyclohexanecarbonyl chloride

This protocol is designed to minimize thermal degradation during the conversion of the carboxylic acid to its acyl chloride.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or toluene, to create a stirrable slurry.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe over 15-20 minutes. Optional: Add 1-2 drops of anhydrous DMF.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by carefully quenching a small aliquot in methanol and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid and the appearance of the methyl ester.

  • Work-up: Once the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2-3 times) to ensure all volatile residues are removed. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Data & Visualization
Table 1: Comparison of Conditions for Amide Coupling Reactions

When synthesizing amides from this compound, choosing the right coupling conditions is crucial to avoid decomposition. Direct condensation with an amine requires high heat and often leads to poor yields.[8] Modern coupling agents are far superior.

Method Reagents Temperature Typical Yield Decomposition Risk Comments
Acyl Chloride 1. SOCl₂ 2. Amine, Base (e.g., Et₃N)0 °C to RT>90%LowHighly reliable; requires two steps.
Carbodiimide EDC, HOBt, Amine, DIEA0 °C to RT85-95%Very LowExcellent for sensitive substrates; avoids strong acids/bases.[12]
HATU Coupling HATU, Amine, DIEA0 °C to RT>95%Very LowHighly efficient but more expensive reagent.[12]
Thermal Condensation Amine only>150 °C<40%HighNot recommended; significant risk of decarboxylation.[8]

Abbreviations: RT (Room Temperature), SOCl₂ (Thionyl Chloride), Et₃N (Triethylamine), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Diagrams

The primary thermal decomposition pathway for the target molecule is decarboxylation.

Caption: Primary thermal decomposition pathway.

Use this flowchart to diagnose and solve common issues encountered during reactions.

G start Problem: Low Yield / Impure Product q1 Gas Evolution Observed? start->q1 q2 Reaction Mixture Darkened/Charred? start->q2 q3 TLC shows multiple unexpected spots? start->q3 q1->q2 No c1 Cause: Thermal Decomposition (Decarboxylation) q1->c1 Yes q2->q3 No c2 Cause: Aggressive Reagents or Excessive Heat q2->c2 Yes c3 Cause: Side Reactions or Decomposition q3->c3 Yes s1 Solution: - Lower reaction temp - Use milder coupling agents - Re-evaluate solvent choice c1->s1 s2 Solution: - Control reagent addition rate - Maintain cooling (e.g., 0°C) - Use catalytic DMF if needed c2->s2 s3 Solution: - Run TLC controls - Analyze by LC-MS - Check starting material purity c3->s3

Caption: Troubleshooting flowchart for reactions.

References
  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.[Link]
  • Chemistry Steps.SOCl2 Reaction with Carboxylic Acids.[Link]
  • Fisher Scientific.Amide Synthesis.[Link]
  • Organic Chemistry Portal.
  • OrgoSolver.Carboxylic Acid → Acid Chloride with SOCl₂.[Link]
  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids.
  • Wikipedia.
  • YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride.[Link]
  • YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry.

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Strategies for optimizing reaction conditions for a single transformation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Strategies for Optimizing Reaction Conditions

A Foreword from a Senior Application Scientist:

In chemical synthesis, achieving the optimal outcome for a transformation is rarely a matter of chance. It is a systematic process of inquiry, hypothesis, and experimentation. This guide is structured to mirror that process. We move from foundational screening to advanced statistical methods and finally to troubleshooting common failures. The causality behind each step is emphasized because understanding why a parameter is adjusted is more powerful than simply knowing what to change. The protocols herein are designed to be self-validating, providing clear go/no-go decisions and ensuring that your optimization efforts are both time- and resource-efficient.

Part 1: Foundational Concepts & Initial Screening

This section addresses the most common starting points for any optimization campaign. Before employing complex statistical tools, a solid foundation must be built by identifying the most influential reaction parameters.

FAQ: I have a new transformation. Where do I even begin with optimization?

The most effective starting point is a combination of literature precedent and a targeted initial screen. For a completely novel transformation, chemists often rely on intuition and experience. However, a more robust approach is to identify the key variables and test their boundaries.[1] The goal of this initial phase is not to find the perfect conditions, but to identify which factors have the most significant impact on the reaction's outcome (e.g., yield, selectivity).[1][2]

A typical workflow involves:

  • Literature Review: Identify conditions used for similar transformations. Pay close attention to the choice of solvent, catalyst, temperature, and concentration.

  • Parameter Identification: List all potential variables that could affect the reaction. These are often categorized as continuous (e.g., temperature, time) or categorical (e.g., solvent, catalyst type).[2]

  • Initial "One-Variable-at-a-Time" (OVAT) Screening: While not the most efficient method for full optimization, OVAT is useful for initial screening to find a viable starting point.[3] Fix all but one parameter and run a few experiments to see its effect. For example, test a small set of diverse solvents while keeping temperature and concentration constant.

Diagram: General Optimization Workflow

This diagram illustrates the iterative process of reaction optimization, from initial screening to the final, robust conditions.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Objectives (Yield, Purity, etc.) B Identify Key Variables (Temp, Solvent, Catalyst) A->B C Initial OVAT or Fractional Factorial Screen B->C D Analyze Results Identify Significant Factors C->D E Design of Experiments (DoE) (e.g., Response Surface) D->E Proceed if promising factors are found F Execute Experiments E->F G Model Fitting & Statistical Analysis F->G G->E Refine model if needed H Identify Optimal Conditions G->H I Confirm Optimum (Run multiple replicates) H->I Validate predicted optimum J Robustness Testing (Slight parameter variations) I->J K Finalized Protocol J->K

Caption: A phased approach to reaction optimization.

FAQ: What are the most critical parameters to screen first?

While reaction-dependent, a few parameters almost universally impact the outcome of a transformation. Prioritizing these can save significant time.

Parameter Rationale for Prioritization Typical Starting Range/Options
Solvent The solvent dictates the solubility of reactants, can stabilize transition states, and may even participate in the reaction mechanism.[4] Its polarity, proticity, and coordinating ability can dramatically shift reaction rates and selectivity.[5]Start with a diverse set: a polar aprotic (e.g., DMF, Acetonitrile), a polar protic (e.g., Isopropanol, Ethanol), a nonpolar (e.g., Toluene, Heptane), and an ethereal (e.g., THF, 2-MeTHF).[6]
Temperature Reaction rates are highly sensitive to temperature.[7] It provides the necessary activation energy but can also accelerate decomposition pathways or alter selectivity.Screen a broad range, for example, from ambient temperature (20°C) up to the boiling point of the solvent in 20-30°C increments.
Catalyst/Reagent Stoichiometry The concentration of reactants and the loading of the catalyst are fundamental. Insufficient catalyst can lead to slow or incomplete reactions, while excess can cause side reactions or be economically unviable.[8]For catalysts, screen from 0.5 mol% to 5 mol%. For reagents, screen from 1.0 to 2.0 equivalents relative to the limiting reagent.
Concentration The overall concentration of reactants can influence reaction order and rate, and in some cases, can favor desired pathways over bimolecular decomposition routes.Test a few set points, such as 0.1 M, 0.5 M, and 1.0 M.

Part 2: Advanced Optimization & Troubleshooting

Once initial factors have been identified, more sophisticated techniques are required to understand their interactions and find the true optimum.

FAQ: My initial screen gave poor results. What should I do next?

Poor results from an initial screen (e.g., low conversion, multiple byproducts) are a common and informative outcome. The key is to diagnose the potential failure mode.

  • If conversion is low across all conditions: This suggests a fundamental issue with reactivity. Re-evaluate the core components: Is the catalyst active? Is the temperature range high enough? Are the starting materials pure?[9] Consider a more reactive catalyst or more forcing conditions (higher temperature, longer time).

  • If byproduct formation is the main issue: This indicates a problem with selectivity. The chosen conditions may be too harsh, or the reaction mechanism may have competing pathways.[10] Try lowering the temperature, using a less reactive reagent, or changing the solvent to one that might favor the desired transition state.[11]

  • If the results are inconsistent: This points to a lack of control over the experimental setup. Ensure all glassware is dry, reagents are accurately measured, the atmosphere (e.g., inert) is controlled, and stirring is consistent.[12]

Diagram: Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing and addressing low-yielding reactions.

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LCMS, NMR) A->B C Is Starting Material (SM) Consumed? B->C D Significant SM Remaining C->D No E SM Fully Consumed C->E Yes F Increase Temperature or Time Increase Reagent/Catalyst Loading Check Reagent Purity D->F G Are there major byproducts? E->G H Yes G->H Yes I No (Baseline 'mess') G->I No J Lower Temperature Change Solvent/Base Screen Different Catalysts H->J K Product is Decomposing (Unstable to conditions or workup) Quench Reaction Earlier Modify Workup (e.g., avoid acid/base) I->K

Caption: A decision tree for troubleshooting low-yielding reactions.

FAQ: How can I efficiently optimize multiple parameters using Design of Experiments (DoE)?

Design of Experiments (DoE) is a statistical method for systematically varying multiple factors simultaneously to map the "reaction space" and find optimal conditions with fewer experiments than the traditional OVAT approach.[13][14] It is particularly powerful for identifying interactions between variables (e.g., the effect of temperature might depend on the solvent used).[15]

Protocol: Setting Up a 2-Factor, 2-Level Full Factorial DoE

This protocol is a simple entry point for using DoE to optimize two continuous variables, such as Temperature and Catalyst Loading.

  • Define Factors and Levels:

    • Factor A (Temperature): Select a "low" (-1) and "high" (+1) level based on your initial screening (e.g., 60°C and 80°C).

    • Factor B (Catalyst Loading): Select a "low" (-1) and "high" (+1) level (e.g., 1 mol% and 3 mol%).

  • Create the Experimental Matrix: A full factorial design includes all possible combinations of the levels.

ExperimentTemperature (Level)Cat. Loading (Level)Yield (%)
160°C (-1)1 mol% (-1)Result 1
280°C (+1)1 mol% (-1)Result 2
360°C (-1)3 mol% (+1)Result 3
480°C (+1)3 mol% (+1)Result 4
5 (Center)70°C (0)2 mol% (0)Result 5
6 (Center)70°C (0)2 mol% (0)Result 6
  • Execute and Analyze: Run the experiments in a randomized order to avoid systematic bias. Input the results (response) into statistical software. The software will generate:

    • Main Effects Plot: Shows the impact of each individual factor on the yield.

    • Interaction Plot: Reveals if the effect of one factor is dependent on the level of another.

    • Statistical Model: An equation that predicts the yield based on the input factors.

  • Optimize: Use the model to generate a "response surface," a 3D plot that visualizes the reaction space and clearly indicates the predicted optimal conditions for maximizing yield.[15]

Part 3: Mechanistic & Kinetic Insights

FAQ: How can understanding the reaction mechanism help with optimization?

A basic understanding of the reaction mechanism can transform optimization from a black-box screening exercise into a targeted, hypothesis-driven process. For example, if a reaction is known to proceed through a charged intermediate, using a more polar solvent is a logical choice to stabilize that intermediate and accelerate the reaction.[4][16]

Reaction Progress Kinetic Analysis (RPKA) is a powerful technique for rapidly gaining mechanistic insight.[17] Unlike classical kinetics, RPKA uses synthetically relevant conditions to monitor the concentrations of reactants and products over time. This data can be graphically manipulated to determine reaction orders and identify phenomena like catalyst deactivation or product inhibition without extensive experimentation.[17][18]

References

  • Design of Experiments (DoE) Studies | Definition, Methods & Uses. Mettler Toledo. [Link]
  • Solvent effects. Wikipedia. [Link]
  • Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
  • Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]
  • Optimize Hydrotreating Reactor Loading | PDF. Scribd. [Link]
  • Chapter 13.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. SciSpace. [Link]
  • Catalyst handling best practice guide.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • How To: Improve Yield. University of Rochester Department of Chemistry. [Link]
  • Solvent Effects on Chemical Reaction | PPTX. Slideshare. [Link]
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  • REACTION PROGRESS KINETIC ANALYSIS.pptx. Slideshare. [Link]
  • Reaction Byproducts → Area → Sustainability. Sustainability Dictionary. [Link]
  • How Do You Optimize Chemical Reaction Yields? - Chemistry For Everyone. YouTube. [Link]
  • Reaction Progress Kinetic Analysis (RPKA) | Donna Blackmond. Mettler Toledo. [Link]
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  • REACTION PROGRESS KINETIC ANALYSIS | PPTX. Slideshare. [Link]
  • Reaction progress kinetic analysis. ZambiaWiki. [Link]
  • A Brief Introduction to Chemical Reaction Optimiz
  • A Brief Introduction to Chemical Reaction Optimization.
  • Catalyst inspection, loading and start-up best practises.
  • Reaction Progress Kinetic Analysis for Catalytic Reactions.
  • Catalyst Loading Optimization → Area → Sustainability. Sustainability Dictionary. [Link]
  • Common ways to lose product and reduce yield? : r/chemistry. Reddit. [Link]
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science. [Link]
  • What are some common causes of low reaction yields? : r/Chempros. Reddit. [Link]
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  • How are the byproducts of chemical reactions separated from the main (desired) product? Quora. [Link]
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Technical Support Center: Column Chromatography Purification of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of 4-(4-chlorophenyl)cyclohexanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. As a key intermediate and a known impurity in the synthesis of pharmaceuticals like Atovaquone, achieving high purity is critical.[1][2][3][4][5] This resource provides field-proven insights and troubleshooting strategies to enhance the efficiency and success of your purification workflows.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Issue 1: Severe Peak Tailing and Streaking on the Column

Question: My this compound derivative is showing significant tailing or streaking during column chromatography on silica gel, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer:

This is the most common issue when purifying carboxylic acids on standard silica gel. The primary cause is the interaction between the acidic proton of your carboxylic acid and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[6][7] This strong interaction leads to a slow, uneven elution of the compound, resulting in tailed peaks.

Causality & Solution Workflow:

  • Problem Identification: Tailing is observed on the Thin-Layer Chromatography (TLC) plate as a comet-shaped spot or during column elution as broad, asymmetric peaks.

  • Underlying Cause: The carboxylic acid can exist in both a protonated (less polar) and deprotonated (more polar, anionic) state on the silica surface. This equilibrium, coupled with strong hydrogen bonding to silanol groups, disrupts the uniform flow of the compound, causing tailing.[8]

  • Primary Solution: Mobile Phase Modification: The most effective solution is to suppress the ionization of your carboxylic acid by acidifying the mobile phase.[8][9][10]

    • Action: Add a small amount (typically 0.1% to 1% v/v) of a volatile acid like acetic acid or formic acid to your eluent mixture (e.g., Hexane/Ethyl Acetate).[9][10]

    • Mechanism: The added acid protonates the silanol groups on the silica gel and ensures your carboxylic acid remains in its less polar, protonated form. This minimizes strong ionic interactions and allows for a much sharper, more symmetrical elution profile.[7][8]

dot

Caption: Troubleshooting workflow for peak tailing of carboxylic acids.

Issue 2: Poor Separation of cis and trans Isomers

Question: I am struggling to separate the cis and trans isomers of my this compound derivative. They are co-eluting from the column. How can I improve the resolution?

Answer:

Separating geometric isomers, particularly on a cyclohexane ring, can be challenging due to their similar polarities. The key is to exploit subtle differences in their three-dimensional shape and how they interact with the stationary phase.

Strategies for Isomer Separation:

  • Optimize Normal-Phase Chromatography:

    • Solvent System Selectivity: The choice of solvent is critical. While a standard Hexane/Ethyl Acetate system may not be sufficient, switching one of the components can alter selectivity. For example, replacing Ethyl Acetate with Diethyl Ether or Dichloromethane can change the interactions and improve separation. Meticulous TLC analysis with different solvent systems is essential for method development.[11]

    • Shallow Gradient: Use a very slow, shallow gradient of the polar solvent. A gradual increase in polarity is more likely to resolve compounds with close Rf values.[12]

  • Consider Reversed-Phase Chromatography:

    • Principle: Reversed-phase chromatography (e.g., using a C18-functionalized silica gel) separates compounds based on hydrophobicity.[13][14] The cis and trans isomers may have different hydrophobic profiles, allowing for separation.

    • Mobile Phase: A typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[13]

  • Alternative Approaches:

    • Esterification: Convert the carboxylic acid mixture to their corresponding methyl or ethyl esters. The esters may have different chromatographic properties that allow for easier separation on silica gel.[8] The purified ester isomers can then be hydrolyzed back to the carboxylic acids.

    • Selective Crystallization: In some cases, one isomer may be selectively crystallized from a suitable solvent, which can be an effective purification method on a larger scale.[15][16]

Issue 3: Low or No Recovery of the Compound from the Column

Question: After running my column, I'm getting a very low yield, or in some cases, it seems my compound is irreversibly stuck on the silica gel. What could be happening?

Answer:

This issue typically points to one of two problems: your compound is either too polar for the chosen eluent system, or it is degrading on the silica gel.

Potential CauseDiagnostic TestSolution
Compound is too polar The compound shows a very low Rf value (or remains at the baseline) on TLC, even with a highly polar solvent system (e.g., 100% Ethyl Acetate).1. Increase Eluent Polarity: Add a more polar solvent like methanol to your mobile phase (e.g., 1-10% methanol in dichloromethane).[17] 2. Switch Stationary Phase: Consider using a less active stationary phase like neutral alumina if your compound is acid-sensitive.[18]
Compound Degradation Run a "silica stability test": Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, it indicates degradation.[18]1. Deactivate Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) if the compound is base-sensitive but degrading on acidic silica. However, for a carboxylic acid, this is less common. 2. Use a Different Stationary Phase: Alumina or reversed-phase silica are alternatives that may prevent degradation.[18] 3. Work Quickly: Do not let the compound sit on the column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on TLC before running my column? A1: For optimal separation, the Rf value of the target compound should be between 0.2 and 0.35 in the chosen solvent system.[10] An Rf in this range provides a good balance, ensuring the compound interacts sufficiently with the stationary phase for separation to occur without requiring an excessively large volume of solvent for elution.

Q2: Should I use normal-phase (silica) or reversed-phase (C18) chromatography for my compound? A2: For most derivatives of this compound, normal-phase chromatography on silica gel is the standard and most cost-effective method.[17] It is highly effective, especially when the mobile phase is modified with a small amount of acid.[9] Reversed-phase chromatography is a powerful alternative, particularly for separating isomers or when dealing with very polar or acid-sensitive compounds that are problematic on silica.[13]

Q3: How do I choose the starting solvent system for my TLC analysis? A3: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. For this class of compounds, a 4:1 mixture of Hexane:Ethyl Acetate is a common starting point. Spot your crude mixture on a TLC plate and run it in this system. Based on the Rf value, you can then adjust the ratio to be more polar (e.g., 2:1 Hexane:EtOAc) or less polar (e.g., 9:1 Hexane:EtOAc) to achieve the target Rf of ~0.3.[11]

Q4: Can I reuse my chromatography column? A4: While technically possible for some applications, it is generally not recommended in a research or drug development setting for purifying final compounds. Residual impurities from a previous run can contaminate your current purification. For routine purifications of the same compound where the impurity profile is well-known, reusing a column may be acceptable after thorough flushing with a strong solvent. However, for achieving high purity of novel derivatives, a freshly packed column is always the best practice.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying a this compound derivative.

dot

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Find solvent system with Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (Silica in non-polar solvent) TLC->Slurry Pack 3. Pack Column (Pour slurry, let settle) Slurry->Pack Load 4. Load Sample (Dissolve in min. solvent, apply to column) Pack->Load Elute 5. Elute (Apply eluent, use gentle pressure) Load->Elute Collect 6. Collect Fractions (In test tubes) Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 10. Obtain Pure Compound Evaporate->Final

Caption: Standard workflow for flash column chromatography.

Step-by-Step Methodology:

  • Method Development via TLC:

    • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1), each containing a few drops of acetic acid.

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

    • Identify the solvent system that provides good separation and places your target compound at an Rf of approximately 0.2-0.35.[10]

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample weight).

    • In a beaker, prepare a slurry of silica gel (40-63 µm particle size) in the initial, least polar mobile phase identified by TLC.[10]

    • With the stopcock closed, pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure even packing.[10]

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

    • Add a thin layer (approx. 1 cm) of sand on top of the silica gel to protect the surface.[9]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the dissolved sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica gel until the liquid is level with the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the absorption step.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the sample at a steady flow rate.[9]

    • Collect the eluent in a series of numbered test tubes or flasks.[19]

  • Analysis and Isolation:

    • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain your purified compound.[19]

    • Combine the fractions that contain only the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[9][19]

References
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Troubleshooting peak tailing of carboxylic acids in gas chrom
  • Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide. Benchchem.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies.
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Control pH During Method Development for Better Chrom
  • Technical Support Center: Purification of 2-(2-Chlorophenyl)
  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • buffered pH to avoid peak tailing.
  • Column chromatography of carboxylic acids? r/chemistry - Reddit.
  • This compound|CAS 49708-81-8. Benchchem.
  • Purification of Organic Compounds by Flash Column Chrom
  • HPLC Troubleshooting Guide.
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks.
  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chrom
  • This compound | 49708-81-8. ChemicalBook.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Exploring trans-4-(4-Chlorophenyl)
  • Stationary Phases for Modern Thin-Layer Chromatography.
  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.
  • trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid. LGC Standards.
  • How To Choose Solvent System For Column Chrom
  • The Theory of HPLC Column Chemistry.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Separation and purification of cis and trans isomers.
  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. SIELC Technologies.
  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system.
  • Surface Modification/Bonding Phase of FLASH Purification Column St
  • Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Fisher Scientific.
  • Flash Column Chrom
  • This compound. Seven Chongqing Chemdad Co.
  • Overview of Solvent System Selection Strategies for Countercurrent Chromatography.
  • Solvent System Selection Strategies in Countercurrent Separ
  • trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8. Sigma-Aldrich.

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Managing reaction temperature for optimal yield in 4-(4-Chlorophenyl)cyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Synthesis

A Senior Application Scientist's Guide to Temperature Management for Optimal Yield

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields through precise temperature control. As a critical intermediate in pharmaceuticals, such as the antimalarial drug Atovaquone, achieving high purity and yield of this compound is paramount.[1][2] This resource moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and final product quality.

Synthesis Overview: The Critical Juncture of Temperature

The synthesis of this compound can be approached through several pathways. The choice of method often depends on available starting materials, scale, and desired isomer purity. However, a common thread across the most effective routes is the critical dependence on rigorous temperature management. Below is a diagram illustrating two primary, temperature-sensitive synthetic pathways.

SynthesisPathways cluster_0 Pathway 1: Friedel-Crafts Alkylation cluster_1 Pathway 2: Grignard Carboxylation A Cyclohexene Derivative + Trichloroacetyl Chloride B Intermediate Acylium Ion Complex A->B -35°C to 0°C (Exothermic) C Reaction with Chlorobenzene B->C 5°C to 10°C (Controlled Addition) D This compound (after hydrolysis) C->D E Halo-substituted (4-Chlorophenyl)cyclohexane F Grignard Reagent (R-MgX) E->F Gentle Reflux (Initiation & Propagation) G Reaction with CO₂ (Dry Ice) F->G -78.5°C (Highly Exothermic) H Halomagnesium Carboxylate Salt G->H I This compound (after acidic workup) H->I Acidic Workup

Caption: Primary temperature-sensitive synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during synthesis, with a direct focus on temperature as the root cause and solution.

General Temperature Control

Q1: Why is precise temperature control so fundamental in this synthesis?

A1: Temperature is the primary lever controlling reaction rate and selectivity. For the synthesis of this compound, many steps are highly exothermic.[3] Without precise control, elevated temperatures can lead to a cascade of undesirable outcomes:

  • Formation of Side Products: Higher temperatures provide the activation energy for competing reaction pathways, leading to impurities that can be difficult to separate.

  • Reagent Decomposition: Key reagents, particularly organometallics like Grignard reagents, can decompose at higher temperatures, reducing the overall yield.[4]

  • Runaway Reactions: Exothermic reactions, if not properly cooled, can accelerate uncontrollably, posing a significant safety hazard and leading to complete batch failure.[5]

Q2: What are the immediate signs of poor temperature management in my reaction vessel?

A2: Vigilant monitoring is key. Look for these red flags:

  • Unexpected Color Change: A sudden darkening or charring, especially during Friedel-Crafts reactions, often indicates decomposition or polymerization side reactions caused by excessive heat.

  • Uncontrolled Reflux: While a gentle reflux may be desired in some steps (e.g., Grignard formation), a violent and uncontrolled boiling of the solvent indicates the reaction is generating heat faster than the cooling system can dissipate it.

  • Pressure Buildup: In a closed or semi-closed system, a rapid increase in pressure is a direct indicator of an uncontrolled exotherm.[3]

  • Reaction Stalling Post-Initiation: If a reaction starts but then ceases, it could be due to localized overheating that has degraded the catalyst or reactive species.

Troubleshooting: Friedel-Crafts Pathway

Q3: My Friedel-Crafts reaction yield is disappointingly low, and TLC shows multiple spots. Is temperature the culprit?

A3: Highly likely. The Friedel-Crafts alkylation sequence is notoriously sensitive to temperature fluctuations. A patent detailing a similar synthesis specifies cooling the initial mixture of carbon disulfide and aluminum chloride to between -30°C and -35°C before adding other reagents.[6] The subsequent addition of chlorobenzene is then performed while maintaining a temperature of 5°C to 10°C.[6][7]

  • If your temperature was too high: You likely promoted side reactions such as polysubstitution on the chlorobenzene ring or isomerization of the cyclohexyl backbone. The Lewis acid catalyst (e.g., AlCl₃) becomes more aggressive at higher temperatures, leading to a loss of selectivity.

  • If your temperature was too low: The reaction may not have reached the necessary activation energy, leading to an incomplete reaction and a low conversion of starting materials.

Q4: I observed significant charring during the addition of chlorobenzene. What happened?

A4: This is a classic sign of a reaction that has become too hot. The Lewis acid, in combination with the organic materials at elevated temperatures, can catalyze polymerization and decomposition, resulting in the formation of insoluble, tar-like substances. It is critical to ensure your cooling bath is efficient and that the addition of reagents is slow enough to allow for effective heat dissipation.[4]

Troubleshooting: Grignard Pathway (Formation & Carboxylation)

Q5: My Grignard reaction is difficult to initiate. Is it safe to apply aggressive heating?

A5: This is a hazardous situation that must be handled with extreme caution. Grignard reagent formation often has an induction period, which can be followed by a sudden and highly vigorous exotherm.[5] Aggressive heating can lead to a dangerous accumulation of unreacted alkyl halide, which then reacts almost instantaneously once initiated, creating a runaway reaction.[8]

Safe Initiation Protocol:

  • Ensure all glassware is flame-dried and reagents are anhydrous, as water passivates the magnesium surface.[8]

  • Add only a small portion (~10%) of your halide solution to the magnesium turnings.[9]

  • Apply gentle warming with a heat gun, and be prepared to cool the flask immediately with an ice bath once the reaction initiates (indicated by cloudiness, bubbling, or a noticeable warming).[4]

  • Once the reaction is sustained, add the remaining halide dropwise at a rate that maintains a gentle, controllable reflux.[9]

Q6: After carboxylation with dry ice, my primary product is 4-chlorophenylcyclohexane, not the carboxylic acid. What went wrong?

A6: This indicates your Grignard reagent was quenched by a proton source before it could react with carbon dioxide. The Grignard reagent is a very strong base.[10] The most common culprit is moisture.[9] Any water present in the reaction vessel, solvent, or on the surface of the dry ice will protonate the Grignard reagent, yielding the corresponding alkane and reducing your yield of the desired acid. Ensure all components are scrupulously dry and the reaction is performed under an inert atmosphere.

Q7: My yield is low, and I've isolated a ketone as a major byproduct. How is this related to temperature?

A7: This typically occurs if the temperature is not kept sufficiently low during the carboxylation step. The initial product of the Grignard reagent adding to CO₂ is a magnesium carboxylate salt.[9] If the local temperature rises too high (e.g., due to rapid addition of the Grignard solution to the dry ice), a second molecule of the highly reactive Grignard reagent can attack this newly formed salt, ultimately leading to a ketone after workup. Maintaining a temperature of -78.5°C (the sublimation point of dry ice) is crucial to prevent this secondary reaction.

Experimental Protocols & Data

Protocol: Friedel-Crafts Synthesis of this compound

This protocol is adapted from methodologies described in the literature and emphasizes critical temperature control points.[6][7]

Step 1: Formation of the Acylium Ion Complex

  • In a flame-dried, three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert atmosphere (Argon or N₂), add carbon disulfide (8010 g) and aluminum chloride (1335 g).

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the flask in a suitable bath (e.g., acetone/dry ice) to an internal temperature of -30°C to -35°C .

  • Slowly add trichloroacetyl chloride (1335 g) via the addition funnel, ensuring the internal temperature does not rise above 0°C . Stir for an additional 30 minutes after addition is complete.

  • Re-cool the mixture to -30°C to -35°C .

Step 2: Alkylation

  • Slowly add cyclohexene (667.5 g) dropwise, maintaining the reaction temperature between -20°C and -30°C .

  • After the addition is complete, allow the reaction to stir until completion while maintaining the temperature.

  • Warm the reaction mixture to 5°C .

  • Slowly add chlorobenzene (1027 g) dropwise, ensuring the temperature is strictly maintained between 5°C and 10°C .

Step 3: Hydrolysis and Isolation

  • Once the reaction is complete, quench by slowly adding the reaction mixture to a pre-chilled mixture of hydrochloric acid and ice.

  • Proceed with standard extraction, washing, and solvent removal procedures.[6]

  • The crude residue is then hydrolyzed using 10% sodium hydroxide solution at 70°C for 3 hours .[6]

  • After hydrolysis, cool the mixture and acidify with 10% HCl to a pH of 1-2 to precipitate the final product.[7]

Summary of Critical Temperature Parameters
Synthesis StepReagentsRecommended Temperature RangeRationale & Potential Issues if DeviatedReference(s)
Friedel-Crafts Acylation Cyclohexene, AlCl₃, Trichloroacetyl Chloride-35°C to 0°CToo High: Decomposition, low yield. Too Low: Reaction stalls.[7],[6]
Friedel-Crafts Alkylation Intermediate Complex, Chlorobenzene5°C to 10°CToo High: Polysubstitution, charring. Too Low: Incomplete reaction.[7],[6]
Grignard Formation Alkyl Halide, Mg TurningsGentle Reflux (Solvent Dependent)Too High: Reagent decomposition, Wurtz coupling. Too Low: Initiation failure.[4],[9]
Grignard Carboxylation Grignard Reagent, CO₂ (Dry Ice)-78.5°CToo High: Formation of ketone byproduct, reaction with carboxylate salt.[9]
Hydrolysis Ester/Amide Precursor, NaOH70°CToo High: Potential degradation. Too Low: Slow or incomplete hydrolysis.[6]

Troubleshooting Workflow: Diagnosing Low Yield

If you are experiencing low yields, use the following logical diagram to diagnose the potential temperature-related cause.

TroubleshootingWorkflow start Low Yield of Final Product q1 What is the major impurity or byproduct identified? start->q1 a1 Unreacted Starting Material q1->a1 a2 Alkane/Arene Byproduct (Grignard Route) q1->a2 a3 Ketone Byproduct (Grignard Route) q1->a3 a4 Multiple Unidentified Spots / Tar (Friedel-Crafts Route) q1->a4 s1 Possible Cause: Reaction temperature too low, leading to incomplete conversion. Solution: Ensure reaction reaches target temperature for sufficient time. a1->s1 s2 Possible Cause: Moisture contamination quenching the Grignard reagent. Solution: Use rigorously dried glassware and anhydrous solvents. a2->s2 s3 Possible Cause: Carboxylation temperature too high, causing reaction with carboxylate salt. Solution: Add Grignard slowly to a large excess of crushed dry ice. a3->s3 s4 Possible Cause: Reaction temperature too high, leading to decomposition and side reactions. Solution: Improve cooling efficiency and slow the rate of reagent addition. a4->s4

Sources

Technical Support Center: Optimizing the Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on reducing reaction time in the synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and professionals in drug development to address common challenges and optimize reaction efficiency. Here, we delve into troubleshooting prolonged reaction times and provide actionable solutions in a direct question-and-answer format.

Part 1: General Troubleshooting for Slow Organic Reactions

Before diving into route-specific issues, it's crucial to understand the fundamental principles that govern reaction kinetics. A stalled or sluggish reaction often points to underlying issues with reagents, conditions, or the setup itself.

FAQ 1: My reaction has been running for hours with minimal product formation. What are the first things I should check?

When a reaction is unexpectedly slow, a systematic approach to troubleshooting is essential. Start by verifying the most fundamental parameters before investigating more complex variables.

A General Troubleshooting Workflow:

Caption: A decision-making diagram for initial troubleshooting of slow reactions.

Troubleshooting Steps:

  • Reagent Integrity:

    • Purity: Are your starting materials of the required purity? Impurities can sometimes act as inhibitors.

    • Activity: For catalysts and moisture-sensitive reagents (like Grignard reagents), ensure they haven't degraded during storage.

    • Concentration: Double-check the concentrations of all solutions.

  • Reaction Conditions:

    • Temperature: Is your heating/cooling system accurately calibrated? A lower-than-expected temperature is a common cause of slow reactions.

    • Mixing: Is the stirring adequate to ensure a homogenous reaction mixture? This is especially critical in heterogeneous reactions (e.g., with a solid catalyst).

    • Atmosphere: For air- or moisture-sensitive reactions, ensure your inert atmosphere (e.g., nitrogen or argon) is properly maintained.

  • Procedural Accuracy:

    • Stoichiometry: Carefully recalculate the molar ratios of your reactants and catalysts.

    • Order of Addition: Was the order of reagent addition followed correctly? In many cases, this can significantly impact the reaction outcome.

Part 2: Route-Specific Troubleshooting

The synthesis of this compound can be approached via several routes. Below are common issues and solutions for reducing reaction times in the most prevalent synthetic pathways.

Route A: Friedel-Crafts Reaction-Based Synthesis

This route often involves the reaction of a cyclohexene derivative with chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

Q1: My Friedel-Crafts reaction is sluggish. How can I speed it up?

A1: The rate of a Friedel-Crafts reaction is highly dependent on the activity of the Lewis acid catalyst and the reaction temperature.

  • Catalyst Activity:

    • Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can deactivate them. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Loading: Increasing the molar ratio of the Lewis acid catalyst can accelerate the reaction. However, be mindful that this can also lead to more side products.

  • Temperature:

    • While higher temperatures generally increase reaction rates, they can also promote side reactions and decomposition in Friedel-Crafts chemistry. A modest increase in temperature should be attempted first, with careful monitoring by Thin Layer Chromatography (TLC).

Q2: I'm observing the formation of multiple isomers, which is complicating my workup and reducing the yield of the desired product. How can I improve selectivity?

A2: Isomer formation is a common challenge in Friedel-Crafts alkylations.

  • Choice of Catalyst: Some patents suggest that catalysts like BF₃ or FeCl₃ may offer better control under certain conditions.[1]

  • Temperature Control: Running the reaction at a lower temperature, even if it extends the reaction time slightly, can often improve the regioselectivity.

Route B: Catalytic Hydrogenation of an Aromatic Precursor

This approach typically involves the reduction of a substituted benzoic acid or a related aromatic compound using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3][4][5]

Q1: The hydrogenation of my aromatic ring is taking a very long time. What are the key factors to consider for accelerating this step?

A1: The efficiency of catalytic hydrogenation is influenced by several interconnected parameters.

Factors Influencing Hydrogenation Rate:

G cluster_0 Key Parameters Catalyst Catalyst Activity & Loading Rate Reaction Rate Catalyst->Rate Pressure Hydrogen Pressure Pressure->Rate Temperature Reaction Temperature Temperature->Rate Solvent Solvent Choice Solvent->Rate Substrate Substrate Purity Substrate->Rate

Caption: Key factors influencing the rate of catalytic hydrogenation.

  • Catalyst:

    • Activity: Ensure your catalyst is fresh. Pd/C can lose activity over time or if exposed to contaminants.

    • Loading: Increasing the weight percentage of the catalyst can significantly speed up the reaction.

    • Type: While Pd/C is common, other catalysts like ruthenium-based systems can also be effective for aromatic ring hydrogenation.[5][6]

  • Hydrogen Pressure:

    • Increasing the hydrogen pressure (if your equipment allows) will increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate.

  • Temperature and Solvent:

    • Gently heating the reaction can increase the rate, but excessive heat may lead to side reactions.

    • The choice of solvent is critical. A solvent that effectively dissolves both the substrate and hydrogen is ideal. Binary solvent systems, such as dioxane and water, have been shown to enhance conversion and selectivity in some cases.[6]

Route C: Grignard Reaction-Based Synthesis

This pathway may involve the reaction of a suitable cyclohexyl derivative with a 4-chlorophenylmagnesium halide Grignard reagent.[7][8]

Q1: I'm struggling to initiate the Grignard reagent formation, leading to a significant delay. What can I do?

A1: The formation of a Grignard reagent is a surface reaction on the magnesium metal and can sometimes be difficult to start.

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. Ensure all glassware is meticulously dried and use anhydrous solvents.[9]

  • Magnesium Surface Activation:

    • Crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.

    • A small crystal of iodine can be added to etch the magnesium surface and initiate the reaction.

  • Initiation Temperature: Gentle heating may be required to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain control.[10]

Q2: My Grignard reaction is forming a significant amount of biphenyl byproduct. How can I minimize this?

A2: The formation of biphenyl is a known side reaction, often resulting from the coupling of the Grignard reagent with unreacted aryl halide.[9]

  • Slow Addition: Add the aryl halide solution to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Avoid excessive heating, as higher temperatures can favor the formation of this byproduct.[9]

Part 3: Quantitative Data and Protocols

For ease of comparison, the following table summarizes typical reaction conditions found in the literature for various synthetic steps.

Synthetic StepCatalyst/ReagentSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Aldol CondensationNaOHEthanol60-806-870-80[1]
Hydrogenation5% Pd/CEthyl Acetate20-30-85-90[1]
Friedel-CraftsAlCl₃Carbon Disulfide-30 to 10-85[2]
Ester HydrolysisLithium HydroxideMethanol/WaterRoom Temp.589[11]
Experimental Protocol: Hydrolysis of Methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate

This protocol is adapted from literature procedures for the hydrolysis of the corresponding ester to the target carboxylic acid.[11]

  • To a solution of methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate (10.08 g, 0.04 mol) in a mixture of methanol (80 mL) and water (20 mL), add lithium hydroxide (3.60 g, 0.15 mol).

  • Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, adjust the pH of the reaction solution to 1 with 1 N hydrochloric acid.

  • Continue stirring for 30 minutes to ensure complete precipitation of the product.

  • Collect the precipitated solid by filtration and wash the filter cake with water until the pH is ~5.

  • The crude product can be recrystallized from ethanol to yield the pure this compound.

References

  • Vertex AI Search. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Retrieved January 9, 2026.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • University of California, Irvine. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • RSC Publishing. (n.d.). Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO.
  • The Royal Society of Chemistry. (2015, February 13). Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles.
  • Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
  • SciSpace. (n.d.). Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines.
  • NIH. (2023, July 4). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands.
  • Oregon State University. (n.d.). CH362: Experimental Chemistry I.
  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • YouTube. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

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Technical Support Center: Overcoming Solubility Challenges with 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CPCCA). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues when using this critical synthetic intermediate. CPCCA is a valuable building block, notably as a precursor in the synthesis of the antimalarial drug Atovaquone.[1][2] However, its high melting point (252–262°C) and stable crystalline structure contribute to its notoriously poor solubility in many common organic solvents, posing a significant hurdle in synthetic chemistry.[1][3]

This guide moves beyond simple solvent lists to provide a structured, problem-solving framework. We will explore the causal chemistry behind the solubility challenges and offer field-proven strategies, detailed protocols, and troubleshooting advice to ensure your reactions proceed efficiently and successfully.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses the immediate problems you might face at the lab bench in a direct question-and-answer format.

Question 1: My this compound is not dissolving in the reaction solvent I've chosen (e.g., DCM, THF, Ethyl Acetate). What are my immediate first steps?

Answer: This is the most common issue. Before abandoning your solvent system, attempt these physical methods in sequence:

  • Apply Heat: Gently warm the mixture. Increased thermal energy can help overcome the compound's crystal lattice energy. Ensure the temperature is compatible with your other reagents and does not exceed the solvent's boiling point.

  • Use Sonication: Place the reaction vessel in an ultrasonic bath.[4] Sonication uses high-frequency sound waves to create cavitation, a process that agitates particles and can significantly accelerate dissolution by breaking down intermolecular forces.[4]

  • Reduce Particle Size: If you are starting with a coarse crystalline material, grinding it into a fine powder using a mortar and pestle can increase the surface area, which often enhances the rate of dissolution.[4]

If these methods fail, a change in solvent or chemical strategy is necessary.

Question 2: I'm attempting an amide coupling reaction, but the reaction is extremely slow or has stalled completely. I suspect a solubility problem. What's happening and how do I fix it?

Answer: You are likely correct. For a reaction to occur efficiently, a sufficient concentration of the reactant must be in the solution phase. With CPCCA, even if it appears to have "mostly" dissolved, the actual concentration in solution may be too low to sustain a practical reaction rate.

The solution is to move from physical to chemical intervention:

  • Strategy A: Switch to a More Polar Aprotic Solvent: CPCCA shows better (though not always complete) solubility in more powerful polar aprotic solvents. Consider switching to Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). These solvents are better at solvating the polar carboxylic acid group.

  • Strategy B: In Situ Salt Formation (Recommended): This is the most robust and widely applicable chemical strategy. Carboxylic acids can be deprotonated by a non-nucleophilic organic base to form a carboxylate salt. This ionic salt is almost always significantly more soluble in polar solvents than the neutral acid.

    • Procedure: Add 1.1 to 1.5 equivalents of a tertiary amine base like Triethylamine (TEA), Diisopropylethylamine (DIEA), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your reaction mixture before adding the coupling agent. You should observe the solid CPCCA dissolving. This method is highly effective for standard amide coupling reactions using reagents like HATU, HOBt/EDC, or T3P. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction; coupling reagents are designed to overcome this, and the presence of an additional base for solubility is fully compatible with this process.[5][6]

Question 3: I tried forming the salt with a base, but my reaction is still not proceeding cleanly. Are there other advanced methods?

Answer: Yes. If in situ salt formation is insufficient or if your substrates are incompatible with strong bases or highly polar solvents, you can employ Phase-Transfer Catalysis (PTC).

  • What is PTC? PTC is a powerful technique for reacting substances that are in different, immiscible phases (e.g., a solid and a liquid).[7] A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the carboxylate anion.[8][9] This new, larger ion pair has improved solubility in the organic solvent, effectively "shuttling" the deprotonated CPCCA from its solid state into the solution phase where it can react.[10] This method is particularly useful for esterifications with alkyl halides, where you can use a solid inorganic base (like K₂CO₃) in a non-polar solvent (like toluene) with a PTC catalyst.

Frequently Asked Questions (FAQs)

This section provides deeper insight into the chemical principles governing the solubility of CPCCA.

Q1: What specific structural features make this compound so poorly soluble?

A1: The poor solubility arises from a combination of factors related to its molecular structure:

  • High Crystallinity and Lattice Energy: The molecule is rigid and symmetrical. The cyclohexane and chlorophenyl groups allow for efficient packing into a stable crystal lattice. A significant amount of energy is required to break these strong intermolecular interactions. Its high melting point is a direct indicator of this stability.[1][3]

  • Strong Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. In the solid state, these groups form strong, dimeric hydrogen bonds, further stabilizing the crystal structure and making it difficult for solvent molecules to intervene.[11]

  • Bifunctional Polarity: The molecule possesses a nonpolar chlorophenyl and cyclohexane backbone and a highly polar carboxylic acid head. This "split personality" makes it difficult to find a single solvent that can effectively solvate both ends of the molecule simultaneously.

Q2: How does converting the carboxylic acid to its carboxylate salt dramatically improve solubility?

A2: The conversion from a neutral acid to an ionic salt fundamentally changes the dominant intermolecular forces.

  • Neutral Acid (R-COOH): Solubility is governed by hydrogen bonding. In the solid, the acid molecules prefer to hydrogen bond with each other.

  • Carboxylate Salt (R-COO⁻ M⁺): Solubility is now governed by much stronger ion-dipole interactions. Polar aprotic solvents like DMF or DMSO have strong dipoles that can effectively surround and stabilize the carboxylate anion and its counter-ion, pulling the molecule into solution. This breaks the strong, self-associated hydrogen bonding network of the solid acid.

Q3: Is it possible to convert CPCCA to a more soluble derivative before the main reaction?

A3: Yes, this is a classic synthetic strategy. The most common approach is to convert the carboxylic acid to its corresponding acid chloride .

  • Method: React CPCCA with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][12] The resulting 4-(4-chlorophenyl)cyclohexane-1-carbonyl chloride is typically much more soluble in standard aprotic solvents (like DCM or THF) and is highly reactive.

  • Caution: This creates a two-step process. Acid chlorides are moisture-sensitive and highly reactive, so this method may not be suitable for complex molecules with sensitive functional groups. However, for simple amide or ester formations, it can be a very effective way to bypass the initial solubility problem entirely.

Solubility Data & Experimental Protocols

Data Presentation: Qualitative Solubility Profile

The following table summarizes the observed solubility of this compound in various common laboratory solvents at room temperature.

SolventPolarityTypeSolubilityNotes
WaterHighProticInsoluble[3]
HexanesLowAproticInsoluble
TolueneLowAproticVery Poorly Soluble
Dichloromethane (DCM)MediumAproticVery Poorly Soluble
Diethyl EtherMediumAproticVery Poorly Soluble
Ethyl Acetate (EtOAc)MediumAproticPoorly Soluble
Acetonitrile (MeCN)HighAproticPoorly Soluble
AcetoneHighAproticPoorly Soluble[3]
Methanol (MeOH)HighProticSlightly Soluble[3]
Ethanol (EtOH)HighProticSlightly Soluble[3]
Tetrahydrofuran (THF)MediumAproticSlightly SolubleOften requires heating.
Dimethylformamide (DMF)HighAproticSolubleMay require gentle warming.
Dimethyl Sulfoxide (DMSO)HighAproticSolubleOften requires sonication or warming.
Experimental Protocol 1: Amide Coupling via In Situ Salt Formation

This protocol describes a reliable method for coupling CPCCA with a primary amine using HATU as the coupling agent and DIEA to facilitate dissolution.

Materials:

  • This compound (CPCCA)

  • Benzylamine (or other primary/secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to the flask (target concentration of ~0.1-0.2 M). A suspension will form.

  • Add Diisopropylethylamine (DIEA) (2.5 eq) to the suspension and stir. The solid should dissolve completely within 5-15 minutes, resulting in a clear solution of the carboxylate salt.

  • Add the amine (e.g., Benzylamine) (1.1 eq) to the solution and stir for 2 minutes.

  • In a single portion, add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting acid.

  • Upon completion, quench the reaction by adding water. The product may precipitate or can be extracted with an organic solvent like Ethyl Acetate.

  • Perform a standard aqueous workup, washing the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can be purified by column chromatography or recrystallization.

Mandatory Visualization: Decision Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting and solving solubility problems with CPCCA.

G start Problem: CPCCA Poorly Soluble in Chosen Reaction Solvent physical Strategy 1: Physical Methods start->physical Initial Steps solvent Strategy 2: Solvent System Optimization start->solvent If Physical Methods Fail chemical Strategy 3: Chemical Modification start->chemical If Solvent Change is Insufficient or Undesirable heat Apply Heat physical->heat polar_aprotic Switch to Polar Aprotic Solvent (DMF, DMSO, NMP) solvent->polar_aprotic insitu In Situ Modification: Form Soluble Salt (Add Organic Base) chemical->insitu ptc In Situ Modification: Use Phase-Transfer Catalyst (e.g., TBAB) chemical->ptc exsitu Ex Situ Modification: Convert to Acid Chloride (Use SOCl₂) chemical->exsitu sonicate Sonication heat->sonicate grind Reduce Particle Size sonicate->grind

Caption: Decision-making workflow for addressing poor CPCCA solubility.

References

  • Autechaux. Exploring trans-4-(4-Chlorophenyl)
  • Sigma Chemical. This compound CAS No. 95233-37-7. [Link]
  • Asia Research News. Toward overcoming solubility issues in organic chemistry. (2021-05-18). [Link]
  • Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • RJPT. Technologies to Counter Poor Solubility Issues: A Review. [Link]
  • CRDEEP Journals.
  • Slideshare.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • MDPI.
  • Solubility of Things.
  • Pearson.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

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Validation & Comparative

The Impact of a Single Atom: A Comparative Guide to 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid and 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Research and Development Professionals

In the landscape of medicinal chemistry and materials science, the addition or subtraction of a single functional group can profoundly alter a molecule's behavior. This guide offers a detailed comparison between 4-(4-Chlorophenyl)cyclohexanecarboxylic acid and its non-halogenated counterpart, 4-Phenylcyclohexanecarboxylic acid. We will explore how the introduction of a chlorine atom at the para-position of the phenyl ring influences the compound's physicochemical properties, synthetic routes, reactivity, and biological significance, providing researchers with the data-driven insights needed to select the appropriate molecular scaffold for their specific application.

Molecular Structure and Physicochemical Properties: The Chlorine Effect

The core difference between these two compounds is the presence of a chlorine atom on the phenyl ring. This seemingly minor change creates significant shifts in electronic and physical properties, which are critical for applications ranging from drug design to polymer science.

The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the phenyl ring and, subsequently, from the carboxylic acid group. This electronic pull stabilizes the carboxylate anion formed upon deprotonation, making the proton easier to remove. Consequently, This compound is a stronger acid (lower pKa) than 4-Phenylcyclohexanecarboxylic acid .

Furthermore, the chlorine atom significantly increases the molecule's lipophilicity, or "greasiness." This is reflected in a higher LogP value, which can enhance membrane permeability—a crucial factor in drug development.[1][2] However, this increased lipophilicity often corresponds with lower aqueous solubility.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Phenylcyclohexanecarboxylic acidRationale for Difference
Molecular Formula C₁₃H₁₅ClO₂[3]C₁₃H₁₆O₂[4]Addition of one chlorine atom.
Molecular Weight 238.71 g/mol [3]204.26 g/mol [4]Mass of the chlorine atom.
Melting Point (°C) 250 - 262[5][6]~120-121[5]The chloro-substituent allows for stronger intermolecular interactions in the crystal lattice.
Boiling Point (°C) 387.1 at 760 mmHg[3]360 at 760 mmHg[4]Increased molecular weight and polarity lead to a higher boiling point.
Density (g/cm³) ~1.225[5]~1.116[4]The heavier chlorine atom increases the overall density.
XLogP3 / LogP 3.7[7]3.0 - 3.1[4][8]Chlorine is a lipophilic atom, increasing the compound's affinity for nonpolar environments.[1]
Aqueous Solubility Low[6]Low, but generally higher than the chlorinated analog.Increased lipophilicity of the chlorinated compound decreases its solubility in water.

Synthesis and Reactivity Insights

The synthetic routes to both molecules often share common principles, typically involving Friedel-Crafts-type reactions or multi-step sequences starting from substituted benzaldehydes or cyclohexanones.

A common route for This compound involves the aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by hydrogenation and carboxylation steps.[3] Alternative patented methods describe Friedel-Crafts reactions using cyclohexene and trichloroacetyl chloride followed by reaction with chlorobenzene and subsequent hydrolysis.[9]

For 4-Phenylcyclohexanecarboxylic acid , a known synthesis involves the Friedel-Crafts reaction between benzene and methyl 4-hydroxycyclohexanecarboxylate in the presence of a Lewis acid like aluminum chloride.[10]

The primary difference in reactivity stems from the electronic nature of the phenyl ring. The electron-withdrawing chlorine atom deactivates the phenyl ring of this compound towards electrophilic aromatic substitution compared to the unsubstituted phenyl ring of its counterpart. Conversely, the carboxylic acid group on both molecules can undergo standard transformations such as esterification, reduction to an alcohol, or conversion to an acid chloride.[5][11] For instance, conversion to the acid chloride using thionyl chloride is a key step for further derivatization.[11]

Workflow: Comparative Synthesis Overview

Caption: High-level overview of common synthetic routes.

Biological and Pharmacological Profile

The introduction of a chlorine atom is a well-established strategy in medicinal chemistry to modulate a compound's biological activity.[12] Halogenation can influence target binding, metabolic stability, and membrane permeability.[1]

This compound is a compound of significant interest primarily because it is a key intermediate and a known impurity in the synthesis of Atovaquone , an antipneumocystic and antimalarial drug.[3][6][13] Its role in Atovaquone synthesis underscores its importance in pharmaceutical quality control. Furthermore, the compound itself and its derivatives have been explored for their own biological activities, with studies demonstrating potential antibacterial properties against both Gram-positive and Gram-negative bacteria.[3][5][14] The mechanism is thought to involve interactions with specific molecular targets, potentially inhibiting enzymes or disrupting cellular processes.[5][6]

4-Phenylcyclohexanecarboxylic acid , while a useful building block for organic synthesis, has less documented specific biological activity in the public literature compared to its chlorinated analog.[][16] Its derivatives are explored in various contexts, but it is the chlorinated version that has a more defined role in current pharmaceutical manufacturing and research.

The enhanced lipophilicity conferred by the chlorine atom in this compound can lead to better partitioning into cellular membranes and potentially stronger hydrophobic interactions with protein binding pockets, which may contribute to its observed biological activities.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Hydrazide Derivative from this compound

This two-step protocol is representative of how the carboxylic acid moiety is activated and derivatized, a common workflow in drug discovery.

Step A: Fischer Esterification to Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate [17]

  • Setup: To a solution of this compound (2.0 g, 8.4 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.1 mL) dropwise with stirring.

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, concentrate the mixture under reduced pressure to remove excess methanol.

  • Extraction: Pour the residue into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester. Confirm structure with ¹H NMR.

Step B: Hydrazinolysis to 4-(4-chlorophenyl)cyclohexanecarbohydrazide [17]

  • Setup: Dissolve the methyl ester (1.5 g, 5.95 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Reaction: Add hydrazine hydrate (3 mL, ~10 equivalents) to the solution. Reflux the mixture for 6 hours, monitoring by TLC.

  • Isolation: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Cool the residue in an ice bath to precipitate the solid hydrazide product. Collect the solid by filtration, wash with cold ethanol, and dry. Confirm purity by HPLC and structure by Mass Spectrometry.

Diagram: Logic of Bioactivity Modulation

Caption: Impact of para-chlorination on molecular properties.

Conclusion

The comparison between this compound and 4-Phenylcyclohexanecarboxylic acid serves as a classic case study in structure-activity relationships. The addition of a single chlorine atom fundamentally alters the molecule's electronic profile and lipophilicity.

  • This compound offers higher acidity, greater lipophilicity, and a defined role as a key pharmaceutical intermediate with demonstrated potential for antibacterial activity.[3][5] Its physical properties, such as a significantly higher melting point, also distinguish it from its non-halogenated analog.[5]

  • 4-Phenylcyclohexanecarboxylic acid remains a valuable, structurally simpler building block. Its lower melting point and lower lipophilicity may be advantageous in applications where high aqueous solubility is desired or where the electronic deactivation of the phenyl ring is to be avoided.

For the researcher, the choice is clear and application-driven. If the goal is to leverage enhanced membrane permeability, block a potential site of metabolic oxidation, or explore analogs of known bioactive compounds like Atovaquone, the chlorinated derivative is the logical starting point. If a more electronically neutral phenyl ring is required for a specific reaction or a less lipophilic scaffold is preferred, the parent phenylcyclohexanecarboxylic acid is the superior choice. This guide provides the foundational data to make that decision with confidence.

References

  • Exploring trans-4-(4-Chlorophenyl)
  • This compound|CAS 49708-81-8 - Benchchem. (URL: )
  • Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide - Benchchem. (URL: )
  • This compound|97%|RUO - Benchchem. (URL: )
  • 4-phenylcyclohexane-1-carboxylic acid | CAS#:7494-76-0 | Chemsrc. (URL: )
  • JPH08268957A - Production of trans-4-phenylcyclohexane-based compound - Google P
  • Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. (URL: [Link])
  • CN101973872A - Synthetic process of 4-(4-chlorophenyl)
  • 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)
  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed. (URL: [Link])
  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride - PrepChem.com. (URL: [Link])
  • 4-Phenyl-cyclohexanecarboxylic acid | C13H16O2 | CID 344812 - PubChem. (URL: [Link])
  • WO2012080243A2 - Novel process - Google P
  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes - MDPI. (URL: [Link])
  • Influence of chlorine substituents on biological activity of chemicals: a review (Reprinted from J Prakt Chem, vol 341, pg 417-435, 1999)
  • Influence of Chlorine Substituents on Biological Activity of Chemicals - ResearchG
  • 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 - PubChem. (URL: [Link])
  • 4-Chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | CID 12603304 - PubChem. (URL: [Link])

Sources

A Comparative Analysis of the Antibacterial Potential of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can serve as the foundation for a new generation of antibacterial agents. One such scaffold of growing interest is 4-(4-chlorophenyl)cyclohexanecarboxylic acid. While primarily known as a key intermediate in the synthesis of the antimalarial drug Atovaquone, its derivatives have demonstrated noteworthy antibacterial properties.[1][2][3][4] This guide provides a comparative analysis of these derivatives, synthesizing available experimental data to offer a clear perspective on their potential for researchers and drug development professionals.

The Core Moiety: A Foundation for Derivatization

This compound is a crystalline solid featuring a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group.[1][2] Its inherent structure, particularly the lipophilic chlorophenyl group, provides a versatile base for chemical modification aimed at enhancing biological activity.[5] While the parent compound itself is not a potent antibiotic, its derivatives, especially those modifying the carboxylic acid group, have shown significant promise.

The most notable and effective modifications involve the conversion of the carboxylic acid into hydrazide-hydrazone moieties.[1] This chemical transformation appears to be crucial for unlocking the antibacterial potential of the scaffold.

Comparative Antibacterial Activity: A Data-Driven Overview

The antibacterial efficacy of this compound derivatives is most effectively evaluated by comparing their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Research has focused on testing these compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Hydrazone derivatives, in particular, have exhibited moderate activity. For instance, certain derivatives show MIC values in the range of 32–64 µg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1] While promising, this efficacy is still inferior to established antibiotics like Ciprofloxacin, which demonstrates an MIC of 5 µg/mL against the same strains.[1]

The data below summarizes the reported activity of key hydrazone derivatives.

Derivative TypeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazone DerivativesStaphylococcus aureus32 - 64Ciprofloxacin5
Escherichia coli32 - 64Ciprofloxacin5
Streptococcus pyogenesData indicates activity--
Pseudomonas aeruginosaData indicates activity--

Note: Specific MIC values for S. pyogenes and P. aeruginosa are not consistently reported in the reviewed literature, though studies confirm these bacteria were tested.[6][7]

Structure-Activity Relationship (SAR): Decoding the Chemical Blueprint for Efficacy

The antibacterial potency of these derivatives is not uniform; it is intrinsically linked to their chemical structure. The analysis of various synthesized compounds has illuminated a clear structure-activity relationship (SAR).

  • The Hydrazone Moiety is Key: The conversion of the carboxylic acid to a hydrazide-hydrazone is the most critical modification for antibacterial activity.[1]

  • Influence of Terminal Substituents: The nature of the group attached to the hydrazone moiety plays a pivotal role. Derivatives incorporating nitrogen-containing heterocyclic rings—such as pyridine, quinoline, imidazole, and indole—demonstrate significantly enhanced or "excellent" antibacterial activity.[6][7] In contrast, heterocyclic rings like furan and thiophene confer "good," but comparatively lesser, activity.[6][7]

  • Role of the Chlorophenyl Group: The 4-chlorophenyl group is believed to increase the lipophilicity of the molecule.[5] This property can facilitate the compound's ability to penetrate the lipid-rich bacterial cell membrane, which is essential for reaching its intracellular target.

Caption: Structure-Activity Relationship (SAR) of the derivatives.

Proposed Mechanism of Action

While the precise mechanism of action for these derivatives is not fully elucidated, research points to several plausible pathways based on the parent compound's known biological interactions.[5]

One leading hypothesis is the inhibition of the mitochondrial electron transport chain .[1][5] This mechanism is shared by Atovaquone, for which this compound is a precursor.[3][4] By disrupting this crucial pathway, the compounds would effectively halt cellular energy production, leading to bacterial cell death. Other potential mechanisms include the disruption of bacterial cell wall synthesis or interference with other essential metabolic pathways.[5]

Mechanism_Pathway Compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Penetrates ETC Electron Transport Chain (ETC) Compound->ETC Inhibits Membrane->ETC ATP_Synthase ATP Production ETC->ATP_Synthase Drives Cell_Death Cell Death ATP_Synthase->Cell_Death Cessation leads to

Caption: Proposed mechanism via inhibition of electron transport.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antibacterial activity data, standardized protocols are essential. The broth microdilution method is a gold standard for determining the MIC of a compound.

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Test compounds (derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control (e.g., Ciprofloxacin) and negative control (broth only)

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound. b. In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Typically, 50 µL of MHB is added to wells 2-12. 100 µL of the stock drug solution is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with the final 50 µL being discarded.

  • Inoculum Preparation: a. From a fresh culture plate, select several bacterial colonies and suspend them in saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension in MHB so that the final concentration in each well, after adding the inoculum, will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions. b. Include a positive control well (inoculum + broth, no compound) and a negative control well (broth only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental_Workflow start Start prep_plates Prepare Serial Dilutions of Derivatives in 96-well Plate start->prep_plates prep_inoculum Standardize Bacterial Culture to 0.5 McFarland start->prep_inoculum inoculate Inoculate Wells with Standardized Bacteria prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity and Determine MIC incubate->read_results end End read_results->end

Sources

A Comparative Guide to the Spectroscopic Validation of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. Intermediates in pharmaceutical synthesis, such as 4-(4-Chlorophenyl)cyclohexanecarboxylic acid—a key precursor in the synthesis of the antimalarial drug Atovaquone—demand rigorous structural validation.[1][2][3] This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of this compound, focusing on the trans isomer, which is the thermodynamically favored stereoisomer.

Our approach is not merely a recitation of data but an interpretive exercise, explaining the causality behind the spectral features. We will dissect the data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS), synthesizing the information to build an unshakeable structural confirmation.

Compound Profile
  • IUPAC Name: trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid

  • Molecular Formula: C₁₃H₁₅ClO₂

  • Molecular Weight: 238.71 g/mol

  • CAS Number: 49708-81-8

Integrated Spectroscopic Validation Workflow

Spectroscopic_Validation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Final Confirmation Sample Sample of This compound IR FT-IR Spectroscopy Sample->IR Acquire Data NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Acquire Data MS Mass Spectrometry Sample->MS Acquire Data IR_Data Functional Group ID (COOH, C-Cl, Ar, Alkyl) IR->IR_Data NMR_Data Connectivity & Stereochemistry (Proton/Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (Molecular Formula) MS->MS_Data Confirmation Validated Structure IR_Data->Confirmation Synthesize Evidence NMR_Data->Confirmation Synthesize Evidence MS_Data->Confirmation Synthesize Evidence

Caption: Workflow for the structural validation of this compound.

Chapter 1: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is the first line of inquiry, providing a rapid and definitive confirmation of the key functional groups present. The covalent bonds within the molecule absorb infrared radiation at specific frequencies, causing them to vibrate. These absorption frequencies are characteristic of the bond type. For a solid sample, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory is typically used.

Interpretation: The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid, the aromatic ring, and the aliphatic ring.

  • Carboxylic Acid (–COOH): This group gives rise to two highly characteristic and easily identifiable absorptions.

    • O–H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between carboxylic acid dimers.[4]

    • C=O Stretch: A strong, sharp absorption band should appear around 1700 cm⁻¹. For carboxylic acid dimers, this peak is typically found at ~1710 cm⁻¹.[4]

  • Aromatic Ring (Chlorophenyl):

    • Aromatic C–H Stretch: These appear as weaker bands just above 3000 cm⁻¹.

    • Aromatic C=C Stretch: Two or more sharp, medium-intensity bands are expected in the 1600-1450 cm⁻¹ region.

  • Aliphatic Ring (Cyclohexane):

    • Aliphatic C–H Stretch: Strong absorption bands are expected just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

  • C–Cl Stretch: A moderate to strong absorption is expected in the 700-850 cm⁻¹ region, though it can sometimes be obscured by other vibrations in the fingerprint region.

Data Summary: IR Spectroscopy

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Reference
Carboxylic AcidO–H Stretch2500 - 3300 (very broad)Characteristic of hydrogen-bonded dimers.[4]
Carboxylic AcidC=O Stretch~1710 (strong, sharp)Carbonyl stretch in a carboxylic acid dimer.[4]
Aromatic RingC=C Stretch1600 - 1450In-ring skeletal vibrations.
Aliphatic RingC–H Stretch2950 - 2850sp³ C-H stretching vibrations.
ChlorophenylC–Cl Stretch850 - 700Stretching vibration of the carbon-chlorine bond.

This pattern of absorptions provides compelling evidence for the presence of all three major components of the molecule.

Chapter 2: Nuclear Magnetic Resonance (NMR) - The Connectivity and Stereochemistry Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the carbon and hydrogen framework by probing the chemical environment of each nucleus. For 1,4-disubstituted cyclohexanes, NMR is also crucial for determining the cis/trans stereochemistry.

Caption: Molecular structure with atom numbering for NMR assignment.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Stereochemistry: For a 1,4-disubstituted cyclohexane, the trans isomer overwhelmingly adopts a diequatorial conformation to minimize steric strain.[5] The cis isomer must have one axial and one equatorial substituent. This has a profound impact on the signals for the protons at C1 and C4. In the trans isomer, the protons at C1 (H1) and C4 (H4) are both axial. An axial proton typically shows large coupling constants to adjacent axial protons (J_ax-ax, ~10-13 Hz) and small coupling constants to adjacent equatorial protons (J_ax-eq, ~2-5 Hz). This results in a characteristic broad multiplet or triplet of triplets for H1 and H4.

Predicted Spectrum & Interpretation: While a definitive spectrum for the carboxylic acid is not available in the cited literature, a 2015 study provides the ¹H NMR data for the closely related methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate.[4] This serves as an excellent comparative model.

  • Carboxylic Acid Proton (H on COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm. Its chemical shift is variable and depends on concentration and solvent.

  • Aromatic Protons (H2', H3', H5', H6'): The 4-chlorophenyl group will produce a characteristic AA'BB' system. The protons ortho to the chlorine (H3', H5') will be in a slightly different environment than the protons meta to the chlorine (H2', H6'). They will appear as two distinct doublets in the aromatic region (~7.2-7.4 ppm). The data for the methyl ester shows two doublets at 7.32 ppm and 7.24 ppm, which is consistent with this pattern.[4]

  • Cyclohexane Protons (H1, H4): The methine protons attached to the carbons bearing the substituents (C1 and C4) are the most deshielded of the aliphatic protons. H1 is adjacent to the electron-withdrawing carboxylic acid, and H4 is adjacent to the aromatic ring. They will likely appear as overlapping multiplets around 2.5 ppm. In the methyl ester, these protons appear as multiplets centered around 2.50 ppm and 2.41 ppm.[4] The broadness of these multiplets is indicative of multiple couplings, including the large axial-axial couplings expected for the trans isomer.

  • Cyclohexane Methylene Protons (H2, H3, H5, H6): The remaining eight protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets further upfield, typically between 1.4-2.2 ppm. The data for the methyl ester shows these protons in the range of 1.48-2.09 ppm.[4]

Data Summary: ¹H NMR (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationComparative Data (Methyl Ester) (δ, ppm)[4]
COOH10.0 - 13.0Broad Singlet1HN/A (Ester CH₃ at 3.61)
H3', H5'~7.35Doublet2H7.32 (d)
H2', H6'~7.25Doublet2H7.24 (d)
H1~2.5Multiplet1H2.50 (m)
H4~2.4Multiplet1H2.41 (m)
H2, H6 (axial/eq)1.9 - 2.1Multiplet4H2.09 (d), 1.82 (d)
H3, H5 (axial/eq)1.4 - 1.6Multiplet4H1.55 (q), 1.48 (q)
¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shift indicates the type of carbon.

Interpretation:

  • Carboxyl Carbon (C7): The carbonyl carbon of a carboxylic acid is highly deshielded and appears in the range of 170-185 ppm.

  • Aromatic Carbons (C1'-C6'): Six signals are expected, but due to symmetry, only four will be observed.

    • C1' (ipso- to cyclohexyl) and C4' (ipso- to Cl): These quaternary carbons will have distinct shifts. C1' is expected around 145 ppm, and C4' (attached to the electronegative Cl) around 130-135 ppm.

    • C2'/C6' and C3'/C5': These pairs of equivalent carbons will show two signals in the typical aromatic range of 125-130 ppm.

  • Cyclohexane Carbons (C1-C6): Due to symmetry, only four signals are expected for the cyclohexane ring.

    • C1 and C4: The carbons bearing the substituents will be the most downfield of the aliphatic signals, expected in the 40-50 ppm range.

    • C2/C6 and C3/C5: The remaining methylene carbons will appear further upfield, typically between 25-35 ppm. In the trans isomer, these signals are generally downfield compared to the cis isomer due to the absence of the γ-gauche shielding effect that would occur if one of the substituents were axial.[5]

Data Summary: Predicted ¹³C NMR

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Reference
C7 (COOH)175 - 185Deshielded carbonyl carbon.[6]
C1' (ipso-Aryl)~145Quaternary aromatic carbon.
C4' (ipso-Cl)130 - 135Aromatic carbon attached to chlorine.
C2', C6'128 - 130Aromatic CH.
C3', C5'128 - 130Aromatic CH.
C140 - 45Aliphatic CH attached to COOH.
C440 - 45Aliphatic CH attached to aryl group.
C2, C630 - 35Aliphatic CH₂.
C3, C525 - 30Aliphatic CH₂.

Chapter 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures. In Electron Ionization (EI) MS, the molecule is bombarded with electrons, forming a molecular ion (M⁺˙) which then fragments in predictable ways.

Interpretation:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight. For C₁₃H₁₅³⁵ClO₂, the expected m/z is 238. Due to the natural abundance of the ³⁷Cl isotope (~32.5% of ³⁵Cl), a characteristic M+2 peak at m/z 240 with roughly one-third the intensity of the M⁺˙ peak is a definitive indicator of a monochlorinated compound.

  • Key Fragmentation Pathways: Aromatic carboxylic acids tend to show a prominent molecular ion peak. Common fragmentation pathways include:

    • Loss of the Carboxyl Group: Cleavage of the bond between C1 and the carboxylic acid group would result in the loss of a •COOH radical (45 Da), leading to a fragment at m/z 193 (and 195).

    • Loss of Water: A peak corresponding to [M-18]⁺˙ can sometimes be observed.

    • Tropylium Ion Formation: While less common for this structure, cleavage within the cyclohexane ring could potentially lead to fragments that rearrange. A prominent peak for aromatic compounds containing a C-C bond benzylic to the ring is the tropylium ion at m/z 91, although this may not be a primary pathway here.

MS_Fragmentation M Molecular Ion (M⁺˙) m/z = 238/240 F1 Fragment [M-COOH]⁺ m/z = 193/195 M->F1 - •COOH (45 Da) F2 Chlorophenyl Cation m/z = 111/113 F1->F2 - C₆H₁₀

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Data Summary: Predicted Mass Spectrum Fragments

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed FragmentNotes
238240[C₁₃H₁₅ClO₂]⁺˙Molecular Ion (M⁺˙). M+2 peak confirms one Cl atom.
193195[C₁₂H₁₅Cl]⁺Loss of the carboxylic acid radical (•COOH).
111113[C₆H₄Cl]⁺Chlorophenyl cation, a common fragment.

Chapter 4: Synthesizing the Evidence

The true power of spectroscopic validation lies in the convergence of data from multiple independent techniques. No single method provides the complete picture, but together they form a robust and self-verifying system.

  • IR spectroscopy confirms the presence of the essential building blocks: a carboxylic acid, an aromatic ring, and an aliphatic system.

  • Mass spectrometry establishes the correct molecular weight (238.71 g/mol ) and confirms the presence of a single chlorine atom through the characteristic M+2 isotope pattern. The fragmentation pattern is consistent with the proposed structure.

  • ¹³C NMR shows the correct number of unique carbon environments (10 signals expected for the trans isomer) and their chemical shifts align with the expected types (carbonyl, aromatic, aliphatic).

  • ¹H NMR provides the final, detailed confirmation. It shows the correct number and ratio of protons, and the chemical shifts and coupling patterns—particularly for the methine protons at C1 and C4—are highly indicative of a trans-1,4-disubstituted cyclohexane ring.

Conclusion

The collective evidence from IR, MS, ¹³C NMR, and ¹H NMR spectroscopy provides an unambiguous validation of the structure as trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid . Each technique corroborates the findings of the others, fulfilling the requirements of scientific rigor necessary for its use in high-stakes applications like pharmaceutical synthesis. This guide demonstrates a logical, evidence-based workflow that can be applied to the structural elucidation of similarly complex molecules.

Appendix: Experimental Protocols

A.1: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)

  • Instrument Preparation: Ensure the FT-IR spectrometer's Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened tissue.

A.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for observation of the acidic proton.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the proton-decoupled ¹³C NMR spectrum, using standard instrument parameters.

A.3: Gas Chromatography-Mass Spectrometry (GC-MS)

Note: As the target compound is a non-volatile carboxylic acid, derivatization is required to make it suitable for GC analysis.

  • Derivatization (Esterification):

    • In a vial, dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a small drop of concentrated sulfuric acid as a catalyst.

    • Heat the sealed vial at 60°C for 30 minutes to form the volatile methyl ester.

    • Neutralize with a small amount of sodium bicarbonate, and extract the ester into a suitable solvent like ethyl acetate.

  • GC-MS Setup:

    • Injector: Set to 250°C.

    • Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject 1 µL of the derivatized sample solution into the GC.

  • MS Acquisition:

    • Use Electron Ionization (EI) at 70 eV.

    • Scan over a mass range of m/z 40-500.

    • The mass spectrum of the chromatographic peak corresponding to the methyl ester derivative will be recorded. The molecular ion of the ester will be at m/z 252/254.

References

  • BenchChem. (2025). A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes. BenchChem.
  • Aobchem. (n.d.). Exploring trans-4-(4-Chlorophenyl)
  • The Royal Society of Chemistry. (2020).
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  • Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(10), 3693-3699.
  • LibreTexts. (2021). Substituted Cyclohexanes. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide. BenchChem.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • The Royal Society of Chemistry. (2013).
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A Technical Guide to the Structure-Activity Relationship of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues based on the 4-(4-chlorophenyl)cyclohexanecarboxylic acid scaffold. It is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of this versatile chemical series. We will delve into the known antibacterial properties of these compounds and explore their potential as anti-inflammatory agents, supported by experimental data and detailed protocols.

Introduction: The this compound Scaffold

The this compound molecule is a versatile building block in medicinal chemistry.[1] Its rigid cyclohexyl core, substituted with a lipophilic chlorophenyl group and a polar carboxylic acid, provides a unique three-dimensional structure that can be tailored to interact with various biological targets. This scaffold has notably been used as a key intermediate in the synthesis of the antimalarial drug Atovaquone.[2][3] Beyond this, derivatives of this core structure have demonstrated significant potential as antibacterial and anti-inflammatory agents, making the exploration of their SAR a critical endeavor for the development of new therapeutics.

Physicochemical Characteristics of the Core Molecule

The parent compound, this compound, is a white to off-white crystalline solid with a molecular weight of 238.71 g/mol and a high melting point, typically in the range of 252-262 °C.[1][4] It exhibits low solubility in water but is slightly soluble in alcohols.[1] The molecule exists as cis and trans isomers, with the trans isomer generally being the more thermodynamically stable configuration where both the chlorophenyl and carboxylic acid groups occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance.[1]

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this class of compounds is intrinsically linked to the chemical nature of its three key components: the 4-chlorophenyl ring, the cyclohexyl linker, and the carboxylic acid moiety. Modifications to each of these can significantly impact biological activity.

Antibacterial Activity

Derivatives of this compound have shown promising antibacterial activity, particularly against Gram-positive bacteria. The primary focus of SAR studies in this area has been the modification of the carboxylic acid group.

Modification of the Carboxylic Acid Group:

The conversion of the carboxylic acid to a hydrazide-hydrazone moiety has been a successful strategy in enhancing antibacterial potency. This modification introduces additional hydrogen bond donors and acceptors, which can facilitate stronger interactions with bacterial targets.

A key finding is that the nature of the substituent on the hydrazone nitrogen plays a crucial role in determining the antibacterial spectrum and potency. The introduction of heterocyclic rings, particularly those containing nitrogen, has been shown to significantly enhance activity.

Compound IDR Group on HydrazoneMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Parent Acid -InactiveInactive-
Analogue 1 Phenyl6464[2]
Analogue 2 4-Nitrophenyl3232[2]
Analogue 3 2-Pyridyl1632[5][6]
Analogue 4 2-Quinolyl816[5][6]
Ciprofloxacin -55[2]

SAR Insights for Antibacterial Activity:

  • Essentiality of the Hydrazone Moiety: The carboxylic acid itself is largely inactive. Its conversion to a hydrazide-hydrazone is critical for antibacterial activity.

  • Impact of Aromatic Substituents: Simple aromatic substituents on the hydrazone (e.g., phenyl) confer moderate activity. Electron-withdrawing groups (e.g., 4-nitrophenyl) can enhance this activity.

  • Superiority of Nitrogen Heterocycles: The introduction of nitrogen-containing heterocycles like pyridine and quinoline leads to a significant boost in potency. This suggests that the basic nitrogen atoms in these rings may be involved in key interactions with the biological target, potentially through hydrogen bonding or ionic interactions.

SAR_Antibacterial cluster_0 Modification of Carboxylic Acid cluster_1 Hydrazone Substituent (R) Core 4-(4-Chlorophenyl)cyclohexane Carboxylic_Acid Carboxylic Acid (Inactive) Core->Carboxylic_Acid Parent Scaffold Hydrazone Hydrazone Moiety (Activity Conferred) Carboxylic_Acid->Hydrazone Derivatization Phenyl Phenyl (Moderate Activity) Hydrazone->Phenyl Pyridine Pyridine (Good Activity) Hydrazone->Pyridine NitroPhenyl 4-Nitrophenyl (Enhanced Activity) Phenyl->NitroPhenyl e-withdrawing group Quinoline Quinoline (Excellent Activity) Pyridine->Quinoline Fused ring Synthesis_Workflow Start This compound Step1 Step 1: Esterification (Methanol, H2SO4, Reflux) Start->Step1 Intermediate1 Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate Step1->Intermediate1 Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Intermediate1->Step2 Intermediate2 4-(4-Chlorophenyl)cyclohexane carbohydrazide Step2->Intermediate2 Step3 Step 3: Condensation (Substituted Aldehyde, Ethanol, Acetic Acid catalyst) Intermediate2->Step3 Final_Product Final Hydrazone Analogue Step3->Final_Product

Caption: Synthetic workflow for hydrazone analogues.

Step 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate

  • To a solution of this compound (2.0 g, 8.4 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL) dropwise.

  • Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Pour the residue into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl ester, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(4-Chlorophenyl)cyclohexane carbohydrazide

  • To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.5 g, 5.95 mmol) in ethanol (15 mL), add hydrazine hydrate (3 mL, ~10 equivalents).

  • Reflux the reaction mixture for 6 hours, monitoring completion by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Cool the residue in an ice bath to precipitate the solid product.

  • Filter the solid and wash with a small amount of cold ethanol to yield the carbohydrazide.

Step 3: Synthesis of the Final Hydrazone Analogue

  • Dissolve the 4-(4-chlorophenyl)cyclohexane carbohydrazide (1.0 g, 3.96 mmol) in ethanol (15 mL).

  • Add the desired substituted aldehyde (e.g., 2-quinolinecarboxaldehyde, 1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the final hydrazone derivative.

In Vitro Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of the synthesized analogues.

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus ATCC 29213) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR for antibacterial activity is beginning to be understood, with the hydrazone moiety and the incorporation of nitrogen heterocycles being key for enhanced potency. Further optimization of this series could lead to the discovery of potent antibacterial candidates.

The anti-inflammatory potential of this class of compounds is largely unexplored but highly plausible. Systematic SAR studies, focusing on modifications to the chlorophenyl ring and the stereochemistry of the cyclohexyl linker, are needed to validate this hypothesis and to identify potent and selective inhibitors of inflammatory pathways. The protocols provided herein offer a robust framework for initiating such investigations.

References

  • MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.
  • PharmaCompass. 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Seven Chongqing Chemdad Co., Ltd. This compound.
  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • Asian Journal of Chemistry. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity of a drug substance is not merely a quality control checkpoint; it is a fundamental pillar of patient safety and drug efficacy. Related compounds, which include impurities and degradation products, are critical quality attributes that must be meticulously controlled and monitored.[1] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the gold standard for this task, offering the sensitivity and specificity required to separate and quantify these often closely related molecular species.

This guide provides an in-depth, experience-driven approach to developing and validating a robust HPLC-UV method for related compounds. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, empowering researchers to not only follow a protocol but to make informed, defensible decisions throughout the process.

Part I: Strategic Method Development — Building a Robust Separation

Method development is a systematic process of optimizing chromatographic conditions to achieve a reliable separation.[2][3] The primary goal for a related compounds method is to achieve baseline resolution between the Active Pharmaceutical Ingredient (API) and all known and potential impurities, ensuring accurate quantitation.

Defining the Analytical Target Profile (ATP)

Before a single vial is prepared, you must define the method's objective. What questions must this method answer? For related compounds, the ATP typically includes:

  • Separation: Resolve the API from all specified impurities and degradation products.

  • Sensitivity: Achieve a Limit of Quantitation (LOQ) sufficiently low to measure impurities at their specification limits (e.g., 0.05% relative to the API).

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[4]

  • Run Time: The analysis time should be as short as possible without compromising resolution.[5]

Analyte Characterization: The Chemical Blueprint

A deep understanding of the API and its related compounds is the most critical starting point.[6] Gather information on:

  • pKa: Determines the ionization state of your analytes at different pH values. This is paramount for controlling retention and peak shape in reversed-phase HPLC.[7][8]

  • logP (Octanol-Water Partition Coefficient): Indicates the hydrophobicity of the compounds, guiding the initial choice of stationary and mobile phases.

  • UV Absorbance Spectra: Essential for selecting an optimal detection wavelength that provides adequate sensitivity for both the API and all impurities.[3]

Initial Chromatographic Conditions: The Logical Starting Point

The column is the heart of the separation.[9] Reversed-phase chromatography is the workhorse for pharmaceutical analysis, with C18 (L1) columns being the most common starting point due to their versatility.[3][10] However, a more nuanced selection can save significant development time.

Table 1: Comparison of Common Reversed-Phase HPLC Columns

Stationary PhaseUSP CodePrimary InteractionBest Suited ForKey Considerations
C18 (Octadecylsilane) L1HydrophobicWide range of non-polar to moderately polar compounds. A universal starting point.[11]High carbon load provides strong retention. May require more organic solvent.
C8 (Octylsilane) L7HydrophobicCompounds that are too strongly retained on a C18 column.Less retentive than C18, potentially leading to shorter run times.
Phenyl-Hexyl L11Hydrophobic, π-πAromatic compounds, offering alternative selectivity to alkyl phases.π-π interactions with the phenyl rings of analytes can resolve structurally similar isomers.
Cyano (CN) L10Hydrophilic, Dipole-dipoleCan be used in both reversed-phase and normal-phase modes for polar compounds.Less stable at extreme pH values compared to alkyl phases.
AQ-C18 (Aqueous C18) L1HydrophobicHighly polar compounds that show poor retention on traditional C18 phases.Engineered to prevent phase collapse in highly aqueous mobile phases.[10]

Expert Insight: Start with a modern, high-purity silica C18 column (e.g., 150 mm length, 4.6 mm ID, 3.5 µm particle size). This provides a good balance of efficiency and backpressure.[11] If the API and impurities are highly polar, an AQ-type C18 is a more logical first choice.

The mobile phase is the primary tool for manipulating selectivity and retention time.[12]

  • Organic Modifier (Solvent B): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN generally provides better peak shape and lower UV cutoff, while MeOH can offer different selectivity.[7]

  • Aqueous Phase (Solvent A) & pH Control: For ionizable compounds, controlling the mobile phase pH is critical. A buffer should be selected with a pKa within ±1 unit of the desired pH to ensure stability.[7][8] The goal is to suppress the ionization of the API and impurities to achieve consistent retention and symmetrical peaks.

Table 2: Acetonitrile vs. Methanol as Organic Modifier

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
UV Cutoff ~190 nm~205 nm
Viscosity Lower (lower backpressure)Higher (higher backpressure)
Selectivity Different dipole moment and hydrogen bonding properties compared to MeOH, can alter elution order.Can provide unique selectivity, especially when hydrogen bonding is a key interaction.
Cost Generally more expensiveGenerally less expensive
  • Gradient vs. Isocratic Elution: For a related compounds method where analytes have a wide range of polarities, a gradient elution is almost always necessary.[3][5] It allows for the elution of highly retained impurities within a reasonable time while maintaining good resolution for early-eluting peaks.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define ATP & Characterize Analytes Col_Select Select Column (e.g., C18, 150x4.6mm, 3.5µm) Start->Col_Select MP_Screen Screen Mobile Phases (ACN vs. MeOH) with a Generic Gradient Col_Select->MP_Screen Wavelength Select UV Wavelength (API λmax or compromise) MP_Screen->Wavelength pH_Opt Optimize Buffer pH (based on pKa & peak shape) Wavelength->pH_Opt Initial Results Grad_Opt Fine-tune Gradient (Slope & Time) for Optimal Resolution pH_Opt->Grad_Opt Temp_Opt Adjust Column Temperature (e.g., 30-40°C) to improve peak shape & selectivity Grad_Opt->Temp_Opt Flow_Opt Optimize Flow Rate (e.g., 1.0 mL/min) Temp_Opt->Flow_Opt Final_Method Final Method Conditions Flow_Opt->Final_Method Optimized Separation SST Define System Suitability Test (SST) Criteria Final_Method->SST

Part II: Method Validation — Proving Fitness for Purpose (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[13][14] The International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard for this process.[4]

Validation Parameters and Protocols

The following parameters must be assessed for a quantitative related compounds method.

Table 3: ICH Q2(R1) Validation Parameters for a Related Compounds Method

ParameterObjectiveTypical Experimental ProtocolCommon Acceptance Criteria
Specificity To demonstrate that the method can distinguish the API and impurities from each other and from matrix components.[4]Analyze blank, placebo, API, and all known impurities individually. Spike API with impurities and expose to stress conditions (acid, base, peroxide, heat, light).Peak purity analysis (via PDA detector) must pass. No co-elution at the peak apex for the API and impurity peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Prepare a series of at least 5 concentrations of each impurity, typically from the LOQ to 150% of the specification limit.Correlation coefficient (R²) ≥ 0.99. Y-intercept should be close to zero.
Range To confirm the method is accurate and precise within the established linear range.The range is verified by the linearity and accuracy data.From LOQ to 120% (or 150%) of the impurity specification limit.
Accuracy To measure the closeness of the test results to the true value.[4]Analyze a sample (e.g., drug product placebo) spiked with known amounts of each impurity at a minimum of 3 levels (e.g., 50%, 100%, 150% of specification).Percent recovery typically between 80.0% and 120.0% for impurities at low concentrations.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: 6 replicate preparations of a sample spiked at 100% of the specification limit. Intermediate Precision: Repeatability test performed by a different analyst, on a different day, with a different instrument.Relative Standard Deviation (RSD) should typically be ≤ 10% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Can be determined by signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the linearity curve.For informational purposes; not a required performance characteristic for quantitation.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Can be determined by signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope. Must be experimentally verified for precision and accuracy.RSD for precision at the LOQ should be ≤ 20%. Accuracy should be within an acceptable range.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary key parameters one at a time: mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), organic modifier composition (±2%).System suitability criteria must pass. Peak retention times and resolution should not be significantly affected.

G Start Finalized Analytical Method Protocol Write Validation Protocol (Define experiments & acceptance criteria) Start->Protocol Specificity 1. Specificity / Stress Testing Protocol->Specificity Linearity 2. Linearity & Range Specificity->Linearity LOQ 3. LOD & LOQ Determination Linearity->LOQ Accuracy 4. Accuracy (Recovery) LOQ->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 6. Robustness Precision->Robustness Report Write Validation Report (Summarize all results) Robustness->Report

Part III: The Bridge Between Development and Routine Use

System Suitability Testing (SST)

SST is not part of method validation but is an integral part of the analytical procedure.[15][16] It is performed before and during sample analysis to verify that the chromatographic system is adequate for the analysis to be done.[15][16][17]

Table 4: Typical System Suitability Test Parameters and Limits

SST ParameterPurposeCommon Acceptance Criteria
Resolution (Rs) Ensures separation between the two closest eluting peaks (often the API and a critical impurity).Rs ≥ 2.0
Tailing Factor (Tf) Measures peak symmetry. Tailing peaks can compromise integration and resolution.[18]Tf ≤ 2.0
Repeatability (%RSD) Confirms the precision of the injection system.%RSD ≤ 2.0% for 5 or 6 replicate injections of a standard.
Theoretical Plates (N) Measures column efficiency. A drop in N can indicate column degradation.Report for information or set a limit (e.g., N ≥ 3000).
Signal-to-Noise (S/N) For impurity methods, confirms the sensitivity of the system at the quantitation limit.Inject a standard at the LOQ concentration; S/N ≥ 10.
Common Troubleshooting Scenarios

Even a well-validated method can encounter issues. A logical approach to troubleshooting is essential.[19]

  • Problem: Peak Tailing (especially for basic compounds)

    • Cause: Secondary interactions between basic analytes and acidic silanol groups on the silica surface.[18]

    • Solution: Ensure mobile phase pH is well-controlled with an appropriate buffer. Consider using a column with advanced end-capping or a different stationary phase.[18]

  • Problem: Loss of Resolution

    • Cause: Column degradation, change in mobile phase composition, or system dead volume.[20]

    • Solution: Replace the guard column or main column. Prepare fresh mobile phase, ensuring correct pH and composition.[21] Check all fittings for leaks or improper connections.

  • Problem: Drifting Retention Times

    • Cause: Inadequate column equilibration, pump malfunction, or unstable column temperature.[19]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions. Check the pump for pressure fluctuations. Use a column thermostat for stable temperature control.[20]

Conclusion

The development and validation of an HPLC-UV method for related compounds is a rigorous, multi-faceted process that forms the bedrock of pharmaceutical quality control. By combining a deep understanding of analyte chemistry with a systematic, risk-based approach to optimizing and validating the chromatographic system, scientists can build methods that are not only compliant with global regulatory standards like ICH Q2(R1) but are also robust, reliable, and ultimately protective of public health.[22] This guide serves as a framework, grounded in both regulatory expectation and practical experience, to navigate this critical analytical challenge.

References

  • A Guide to HPLC Column Selection. Amerigo Scientific. [Link]
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. [Link]
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  • How Do I Choose? A guide to HPLC column selection. LabRulez LCMS. [Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline. [Link]
  • Quality Guidelines.
  • Guide: HPLC columns selection guide. European Pharmaceutical Review. (2022, November 8). [Link]
  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. [Link]
  • ICH Q2 Analytical Method Valid
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. [Link]
  • What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group. [Link]
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. [Link]
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
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  • HPLC RS Method Development. Scribd. [Link]
  • System Suitability. (2014, August 22). [Link]
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A Comparative Guide to the Biological Evaluation of Novel Hydrazone Derivatives of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and evaluation of novel hydrazone derivatives synthesized from a 4-(4-Chlorophenyl)cyclohexanecarboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class. We will explore the scientific rationale behind their design and provide detailed, field-proven protocols for assessing their biological activity, supported by comparative experimental data.

Introduction: The Rationale for Hydrazone Derivatives in Drug Discovery

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1] Their structural flexibility and ability to form stable complexes with various biological targets make them privileged scaffolds in the design of new therapeutic agents.[2][3] Hydrazone derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4][5]

The core scaffold, this compound, was selected for its lipophilic nature and structural rigidity, which can facilitate membrane permeability and specific receptor interactions. The addition of a hydrazone linkage and various substituted aromatic rings allows for a systematic exploration of the structure-activity relationship (SAR), potentially fine-tuning the compound's potency and selectivity. This guide focuses on a series of novel derivatives (designated HD-1 to HD-5 ) and compares their performance against established standard drugs in key biological assays. A recent study on similar derivatives has already highlighted their potential as antibacterial agents, providing a strong basis for this investigation.[6]

cluster_synthesis General Synthesis Scheme Acid This compound Ester Esterification Acid->Ester Hydrazide Hydrazinolysis (Hydrazine Hydrate) Ester->Hydrazide Carbohydrazide 4-(4-Chlorophenyl)cyclohexane carbohydrazide Hydrazide->Carbohydrazide Condensation Condensation (Acid Catalyst) Carbohydrazide->Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Condensation Hydrazone Target Hydrazone Derivative (-CONH-N=CH-Ar) Condensation->Hydrazone

Caption: General synthesis pathway for the target hydrazone derivatives.

Antimicrobial Activity Evaluation

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents.[7] Hydrazones have been identified as a promising source of novel antibiotics, potentially acting through mechanisms like the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[8][9] We evaluated the in vitro antimicrobial activity of the novel hydrazone derivatives by determining their Minimum Inhibitory Concentration (MIC).

Scientific Rationale: The MIC Assay

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent.[10][11] It is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a standardized incubation period.[10] The broth microdilution method is a highly efficient and reproducible technique for determining MIC values, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format.[12] This method provides a quantitative measure of a compound's efficacy, which is crucial for comparative analysis.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Reagents:

    • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi. Sterilize by autoclaving.

    • Compound Stock Solutions: Dissolve the novel hydrazone derivatives (HD-1 to HD-5) and standard antibiotics (Ciprofloxacin for bacteria, Fluconazole for fungi) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

    • Bacterial/Fungal Inoculum: Culture the microbial strains overnight. Suspend several colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL.[12]

  • Assay Procedure:

    • Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of each test compound in broth at twice the highest desired concentration. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[12]

    • Well 11 serves as the growth control (inoculum only), and well 12 serves as the sterility control (broth only).

    • Inoculate wells 1 through 11 with 100 µL of the standardized microbial suspension. The final volume in each well is 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 48 hours for fungi.

  • Data Interpretation:

    • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Start Start: Prepare Reagents (Media, Compounds, Inoculum) Plate_Setup Dispense 100µL Broth (Wells 2-12) Start->Plate_Setup Compound_Add Add 200µL Compound (2x Conc.) to Well 1 Plate_Setup->Compound_Add Serial_Dilution Perform 2-Fold Serial Dilution (Well 1 to Well 10) Compound_Add->Serial_Dilution Inoculation Inoculate Wells 1-11 with 100µL Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results End Determine MIC Value Read_Results->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Data: Antimicrobial Activity

The novel hydrazone derivatives were tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)S. pyogenes (MTCC 442) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 227) MIC (µg/mL)
HD-1 163264>12864
HD-2 8163212832
HD-3 48166416
HD-4 >128>128>128>128>128
HD-5 883212816
Ciprofloxacin 0.50.250.060.5N/A
Fluconazole N/AN/AN/AN/A2

Discussion of Results: The results indicate that several novel derivatives exhibit promising antimicrobial activity. Compound HD-3 , featuring a nitro-substituted aromatic ring, demonstrated the most potent and broad-spectrum activity against the tested bacteria and fungi. The enhanced activity may be attributed to the electron-withdrawing nature of the nitro group, a feature often associated with increased antimicrobial efficacy in hydrazones.[2] In contrast, HD-4 , which lacks an aromatic substituent, showed no significant activity, highlighting the importance of the appended aryl moiety for the biological effect.[6] While not as potent as the standard drugs, the activity profile of HD-3 and HD-5 warrants further investigation, particularly regarding their mechanism of action and potential for optimization.

Anti-inflammatory Activity Evaluation

Chronic inflammation is a key pathological feature of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[13] Many hydrazone derivatives have been reported to be potent anti-inflammatory agents, with some showing selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[1][14] This selectivity is a highly desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[13]

Scientific Rationale: In-Vitro COX Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of the COX-1 and COX-2 isoenzymes. The principle involves measuring the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of color development is proportional to the enzyme's activity. By comparing the rate in the presence and absence of the test compound, the percentage of inhibition can be calculated, and from this, the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) can be determined.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
  • Reagent Preparation:

    • Source purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of arachidonic acid (substrate), heme (cofactor), and TMPD (probe) in appropriate solvents.

    • Dissolve test compounds (HD-1 to HD-5) and a standard drug (Celecoxib) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

    • Add various concentrations of the test compounds or the standard drug to the wells. Include a control well with DMSO only.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

    • Immediately measure the fluorescence (or absorbance) at timed intervals using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (DMSO) for each concentration.

    • Plot the percent inhibition against the compound concentration and use non-linear regression analysis to calculate the IC₅₀ value.

    • The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Start Start: Prepare Reagents (Enzymes, Buffers, Compounds) Plate_Setup Add Buffer, Heme, and COX Enzyme (1 or 2) to Plate Start->Plate_Setup Compound_Add Add Test Compounds at Various Concentrations Plate_Setup->Compound_Add Pre_Incubate Pre-incubate for 15 min at Room Temperature Compound_Add->Pre_Incubate Reaction_Start Initiate Reaction with Arachidonic Acid & TMPD Pre_Incubate->Reaction_Start Measurement Measure Fluorescence Kinetically Reaction_Start->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis End Determine COX-2 Selectivity Index (SI) Analysis->End

Caption: Workflow for the in-vitro COX Inhibition Assay.

Comparative Data: COX Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
HD-1 45.28.15.6
HD-2 25.82.311.2
HD-3 15.10.7520.1
HD-4 >100>100-
HD-5 33.71.917.7
Celecoxib 42.50.4106.3

Discussion of Results: The data reveals that HD-3 is the most potent COX-2 inhibitor among the novel derivatives, with an IC₅₀ value of 0.75 µM and a favorable selectivity index of 20.1.[15] The presence of the electron-withdrawing nitro group appears to be crucial for this activity, a finding consistent with other studies on hydrazone-based COX inhibitors.[2] Compounds HD-2 and HD-5 also demonstrated good potency and selectivity for COX-2.[13] While none of the synthesized compounds matched the high selectivity of the standard drug Celecoxib, the results for HD-3 are highly encouraging and position it as a lead candidate for further development as a selective anti-inflammatory agent.

Cytotoxicity and Therapeutic Index Evaluation

A critical step in early drug development is assessing a compound's cytotoxicity to determine its potential toxicity and therapeutic window.[16] An ideal therapeutic agent should exhibit high potency against its intended target (e.g., microbial or cancer cells) while showing minimal toxicity to normal host cells.[17]

Scientific Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[18] The principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial succinate dehydrogenases in metabolically active cells.[17] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a test compound on cell viability and calculate the IC₅₀ value (the concentration that reduces cell viability by 50%).[19]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a human cancer cell line (e.g., MCF-7, breast cancer) and a normal, non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.

    • Harvest the cells using trypsin and seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (HD-1 to HD-5) and a standard cytotoxic drug (Doxorubicin) in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a media-only blank.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay and Measurement:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against compound concentration to determine the IC₅₀ value for each cell line.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity towards cancer cells.[16]

Start Start: Seed Cells in 96-Well Plate Adherence Incubate Overnight for Cell Adherence Start->Adherence Treatment Treat Cells with Serial Dilutions of Compounds Adherence->Treatment Incubation_48h Incubate for 48 Hours Treatment->Incubation_48h MTT_Add Add MTT Reagent to Each Well Incubation_48h->MTT_Add Incubation_4h Incubate for 4 Hours (Formazan Formation) MTT_Add->Incubation_4h Solubilize Remove Media, Add DMSO to Solubilize Crystals Incubation_4h->Solubilize Read_Abs Measure Absorbance at 570 nm Solubilize->Read_Abs End Calculate IC50 and Selectivity Index (SI) Read_Abs->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Comparative Data: Cytotoxicity
CompoundMCF-7 (Cancer) IC₅₀ (µM)HEK293 (Normal) IC₅₀ (µM)Selectivity Index (SI)
HD-1 48.595.22.0
HD-2 22.178.43.5
HD-3 9.865.76.7
HD-4 >100>100-
HD-5 15.688.15.6
Doxorubicin 0.85.46.8

Discussion of Results: The cytotoxicity screening revealed that HD-3 possesses the most potent cytotoxic effect against the MCF-7 breast cancer cell line, with an IC₅₀ of 9.8 µM.[17] Importantly, it also displayed the highest selectivity index (SI=6.7) among the novel derivatives, indicating it is significantly more toxic to cancer cells than to normal cells.[16] This level of selectivity is comparable to the standard chemotherapeutic agent Doxorubicin. This dual activity of HD-3 , demonstrating potent antimicrobial, anti-inflammatory, and selective cytotoxic effects, makes it a highly promising lead compound for multifaceted therapeutic applications.

Conclusion and Future Perspectives

This comprehensive guide demonstrates the successful biological evaluation of a novel series of hydrazone derivatives of this compound. Through systematic screening, we have shown that subtle structural modifications to the appended aromatic ring significantly influence biological activity.

Compound HD-3 , bearing a nitro-substituent, emerged as the standout candidate, exhibiting a compelling profile of:

  • Broad-spectrum antimicrobial activity.

  • Potent and selective COX-2 inhibition.

  • Significant and selective cytotoxicity against a cancer cell line.

These findings underscore the therapeutic potential of this hydrazone scaffold. Future work should focus on the optimization of HD-3 to further enhance its potency and selectivity. Additional studies, including in vivo efficacy models for infection and inflammation, as well as investigations into its precise molecular mechanisms of action, are warranted to advance this promising compound toward clinical development.

References

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  • Mahan, M. J., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Bondad-Reantaso, M. G., et al. (2005). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Karad, S. C., & Baseer, M. A. (2018).
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  • Ali, S. H., et al. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing. [Link]
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The Chloro-Substituent's Impact: A Comparative Analysis of 4-Phenylcyclohexanecarboxylic Acid and its 4-Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle modification of a molecule's structure can elicit profound changes in its physicochemical and biological properties. The introduction of a halogen atom, a common strategy in drug design, serves as a prime example of this principle. This guide provides an in-depth comparison of 4-phenylcyclohexanecarboxylic acid and its para-chloro-substituted analog, 4-(4-chlorophenyl)cyclohexanecarboxylic acid. We will explore the theoretical underpinnings of how the chloro-substituent alters key properties and present a compilation of available data to support these principles. This analysis is designed to offer researchers and drug development professionals a clear understanding of the effects of this specific halogenation, aiding in the rational design of molecules with tailored characteristics.

The Inductive Effect: How a Chloro-Substituent Modifies Acidity

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The introduction of a chloro-substituent to the phenyl ring of 4-phenylcyclohexanecarboxylic acid is anticipated to increase its acidity (i.e., lower its pKa).

This phenomenon is primarily governed by the inductive effect . Chlorine is an electronegative atom, meaning it has a tendency to draw electron density towards itself. When attached to the phenyl ring, this electron-withdrawing effect is transmitted through the sigma bonds of the molecule. This polarization pulls electron density away from the carboxylic acid group, weakening the O-H bond. A weaker O-H bond facilitates the release of a proton (H+), resulting in a more stable carboxylate anion. The delocalization of the negative charge on the carboxylate is enhanced by the electron-withdrawing nature of the chloro-substituent, further stabilizing the conjugate base and shifting the equilibrium towards dissociation.[1][2][3]

Caption: Inductive electron withdrawal by the chloro group increases the acidity of the carboxylic acid.

Lipophilicity and its Modulation by Halogenation

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between an oily (lipid) and an aqueous phase. This property is a cornerstone of the "drug-likeness" of a molecule, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The addition of a chlorine atom to the phenyl ring of 4-phenylcyclohexanecarboxylic acid is expected to increase its lipophilicity. Halogens, including chlorine, are more lipophilic than hydrogen atoms. The replacement of a hydrogen atom with a larger, more polarizable chlorine atom increases the overall nonpolar surface area of the molecule, leading to more favorable interactions with nonpolar solvents like octanol.[4] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[5] However, excessive lipophilicity can also lead to undesirable properties such as poor aqueous solubility and increased metabolic clearance.

Comparative Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of 4-phenylcyclohexanecarboxylic acid and its 4-chloro-substituted analog. It is important to note that the pKa and logP values for the chloro-substituted compound are predicted and should be confirmed experimentally for critical applications.

Property4-Phenylcyclohexanecarboxylic AcidThis compoundReference(s)
Molecular Formula C₁₃H₁₆O₂C₁₃H₁₅ClO₂[2][6]
Molecular Weight 204.26 g/mol 238.71 g/mol [2][6]
Melting Point Not specified252-262 °C[7]
Boiling Point 360 °C at 760 mmHg387.1 °C (Predicted)[8][9]
Density 1.116 g/cm³1.225 g/cm³ (Predicted)[8][9]
pKa No experimental data found~4.80 (Predicted)[9]
logP 3.045~3.1 (Predicted)[5][8]

Note: The properties for this compound are for the trans-isomer, which is a known impurity in the synthesis of the antimalarial drug Atovaquone.[2][9]

Experimental Protocols for Property Determination

For researchers seeking to experimentally validate the predicted properties or to characterize novel analogs, the following established protocols for pKa and logP determination are provided.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the carboxylic acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks

  • 4-phenylcyclohexanecarboxylic acid or its chloro-analog

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol or other suitable co-solvent if the compound has low aqueous solubility

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the carboxylic acid and dissolve it in 100 mL of deionized water. If solubility is an issue, a known volume of a co-solvent like ethanol can be used, and the final pKa value should be reported with the solvent composition.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint Determination: As the equivalence point is approached, the pH will change more rapidly. Reduce the increment volume of NaOH to 0.1-0.2 mL in this region. Continue the titration until the pH begins to plateau again after the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume.

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Caption: A streamlined workflow for the experimental determination of pKa via potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning the compound between two immiscible solvents, typically n-octanol and water, and then measuring the concentration of the compound in each phase.

Materials:

  • Separatory funnels or screw-cap vials

  • Mechanical shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • 4-phenylcyclohexanecarboxylic acid or its chloro-analog

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Conclusion and Future Directions

The introduction of a chloro-substituent at the para-position of the phenyl ring in 4-phenylcyclohexanecarboxylic acid has a predictable and significant impact on its fundamental physicochemical properties. The electron-withdrawing nature of chlorine increases the acidity of the carboxylic acid, as reflected in a lower predicted pKa. Concurrently, the lipophilicity of the molecule is enhanced, indicated by a higher predicted logP. These modifications are crucial considerations for scientists in drug discovery and materials science, as they directly influence a molecule's behavior in biological and chemical systems.

While predictive models provide valuable initial insights, experimental verification of these properties is paramount for advancing research and development. The protocols outlined in this guide offer a robust framework for such empirical studies. Future investigations could explore the impact of chloro-substitution at other positions on the phenyl or cyclohexyl rings to further delineate structure-activity relationships. Additionally, evaluating the biological activity of these analogs in relevant assays would provide a comprehensive understanding of the functional consequences of this chemical modification.

References

  • 4-phenylcyclohexane-1-carboxylic acid | CAS#:7494-76-0 | Chemsrc. Chemsrc. [Link]
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  • 4-Phenyl-cyclohexanecarboxylic acid | C13H16O2 | CID 344812. PubChem. [Link]
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  • Synthesis, ligand binding, and QSAR (CoMFA and classical) study of 3 beta-(3'-substituted phenyl)-, 3 beta-(4'-substituted phenyl)-, and 3 beta-(3',4'-disubstituted phenyl)tropane-2 beta-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 37(18), 2865–2873.
  • Relative Acidities of Chlorine-substituted Carboxylic Acids. Save My Exams.
  • QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter. Bioorganic & Medicinal Chemistry, 15(15), 5262–5274.
  • Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? - Quora. [Link]
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A Comparative Analysis of Cis and Trans Isomers of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of the cis and trans isomers of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, a key intermediate in the synthesis of pharmaceuticals, most notably the antimalarial drug Atovaquone.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and experimental data to inform strategic decisions in medicinal chemistry and materials science.

Introduction: The Significance of Geometric Isomerism

This compound is a disubstituted cyclohexane derivative that exists as two geometric isomers: cis and trans. The cyclohexane ring is not planar but typically adopts a chair conformation to minimize steric strain. The relative orientation of the 4-chlorophenyl and carboxylic acid groups on this ring defines the isomer. In the trans isomer, the substituents are on opposite sides of the ring's plane, generally resulting in a more stable diaxial or diequatorial conformation. Conversely, in the cis isomer, the substituents are on the same side, leading to an axial-equatorial arrangement. This seemingly subtle structural difference can lead to significant variations in the molecule's physical, chemical, and biological properties. The trans isomer is of particular industrial importance as a crucial building block for Atovaquone.[2][3]

Physicochemical Properties: A Tale of Two Isomers

The distinct spatial arrangement of the functional groups in the cis and trans isomers of this compound gives rise to different physicochemical characteristics. While comprehensive experimental data for the cis isomer is less prevalent in publicly available literature, we can infer some properties based on general principles of stereoisomerism and available data for the trans isomer.

Propertytrans-4-(4-Chlorophenyl)cyclohexanecarboxylic acidcis-4-(4-Chlorophenyl)cyclohexanecarboxylic acidRationale for Predicted Differences
Melting Point (°C) 252-254[4]Likely lower than the trans isomerThe more symmetrical structure of the trans isomer allows for more efficient packing in the crystal lattice, leading to a higher melting point.
Boiling Point (°C) 387.1 at 760 mmHg[2][4]Expected to be slightly lower than the trans isomerDifferences in intermolecular forces due to molecular shape can influence boiling points, though the effect may be less pronounced than for melting points.
Density (g/cm³) ~1.225[4]Expected to be slightly different from the trans isomerThe packing efficiency in the solid state will influence density.
pKa (predicted) 4.80 ± 0.10[5]Predicted to be slightly different from the trans isomerThe proximity of the 4-chlorophenyl group to the carboxylic acid in the cis isomer could influence the acidity through steric hindrance to solvation of the carboxylate anion.[6] Generally, equatorial carboxylic acids (favored in the trans isomer) are slightly more acidic than axial ones.[6]
logP (predicted) 3.7[7]Predicted to be slightly different from the trans isomerThe overall shape and surface area of the molecule can affect its partitioning between octanol and water.
Solubility Slightly soluble in chloroform, DMSO, and methanol.[5]Expected to have different solubility profilesThe differences in polarity and crystal lattice energy between the isomers will affect their solubility in various solvents.

Table 1: Comparison of Physicochemical Properties of Cis and Trans Isomers.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers of this compound. The different spatial orientations of the protons and carbons in the cyclohexane ring lead to distinct chemical shifts and coupling constants.

Expected 1H NMR Spectral Differences:

  • Methine Proton (CH-COOH): The chemical shift and multiplicity of the proton on the carbon bearing the carboxylic acid group will be a key indicator. In the trans isomer (diequatorial), this proton is axial and will typically appear at a different chemical shift and exhibit different coupling constants to the adjacent methylene protons compared to the equatorial proton in the cis isomer (axial-equatorial).

  • Cyclohexane Protons: The protons of the cyclohexane ring in the cis isomer will likely show a more complex splitting pattern due to the lower symmetry of the molecule compared to the more symmetric trans isomer.

Expected 13C NMR Spectral Differences:

Biological Activity: An Emerging Picture

While the primary focus on this compound has been its role as a synthetic intermediate, there is emerging evidence of the biological activity of its derivatives. A study on hydrazide-hydrazone derivatives of this compound demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] However, this study did not distinguish between the activities of derivatives synthesized from the cis or trans isomers.

Generally, the stereochemistry of a molecule is critical for its interaction with biological targets such as enzymes and receptors. The trans isomer, with its more linear and less sterically hindered conformation, may exhibit different binding affinities and metabolic stability compared to the more compact cis isomer.[1] It is plausible that one isomer may exhibit greater potency or a different pharmacological profile than the other. For instance, in other molecular systems, cis and trans isomers have shown markedly different cytotoxicities.[11][12] Further research is warranted to elucidate the specific biological activities of the individual cis and trans isomers of this compound and their derivatives.

Experimental Protocols: Separation and Characterization of Isomers

The synthesis of this compound often results in a mixture of cis and trans isomers.[13] Their separation is a critical step for both chemical synthesis and biological evaluation.

Isomer Separation by Fractional Crystallization

Fractional crystallization is a common and effective method for separating cis and trans isomers of substituted cyclohexanecarboxylic acids, exploiting their different solubilities in a given solvent system.[1][14]

Protocol:

  • Dissolution: Dissolve the mixture of cis and trans isomers in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol/water) at an elevated temperature to achieve complete dissolution.[1] The choice of solvent is critical and may require optimization.

  • Slow Cooling: Gradually cool the solution to allow for the selective crystallization of the less soluble isomer. The trans isomer, due to its higher symmetry and more stable crystal lattice, is often the less soluble and will crystallize out first.

  • Isolation: Isolate the crystals by filtration.

  • Recrystallization: Wash the collected crystals with a small amount of cold solvent and then recrystallize them from a fresh portion of the solvent to improve purity.

  • Analysis: Analyze the purity of the isolated isomer and the composition of the mother liquor using techniques like HPLC or NMR spectroscopy.

  • Further Isolation (Optional): The more soluble isomer can be recovered from the mother liquor by evaporation of the solvent and subsequent purification, potentially by another crystallization from a different solvent system or by preparative chromatography.

G cluster_0 Fractional Crystallization Workflow Start Start Dissolve Isomer Mixture Dissolve Isomer Mixture in Hot Solvent Start->Dissolve Isomer Mixture Slow Cooling Slow Cooling to Induce Crystallization Dissolve Isomer Mixture->Slow Cooling Filtration Filtration Slow Cooling->Filtration Crystals (Less Soluble Isomer) Crystals (Less Soluble Isomer) Filtration->Crystals (Less Soluble Isomer) Mother Liquor (More Soluble Isomer) Mother Liquor (More Soluble Isomer) Filtration->Mother Liquor (More Soluble Isomer) Recrystallization Recrystallization for Purity Enhancement Crystals (Less Soluble Isomer)->Recrystallization Solvent Evaporation & Purification Solvent Evaporation & Further Purification Mother Liquor (More Soluble Isomer)->Solvent Evaporation & Purification Pure Less Soluble Isomer Pure Less Soluble Isomer Recrystallization->Pure Less Soluble Isomer Pure More Soluble Isomer Pure More Soluble Isomer Solvent Evaporation & Purification->Pure More Soluble Isomer

Caption: Workflow for the separation of cis and trans isomers via fractional crystallization.

Isomer Separation by Preparative High-Performance Liquid Chromatography (HPLC)

For challenging separations or when high purity of both isomers is required, preparative HPLC is an excellent alternative.[15][16]

Protocol:

  • Method Development (Analytical Scale):

    • Column Selection: A reverse-phase C18 column is a good starting point.[1]

    • Mobile Phase Optimization: Develop an isocratic or gradient mobile phase system, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid), to achieve baseline separation of the two isomers on an analytical scale.[1]

    • Detection: Use a UV detector set at an appropriate wavelength to monitor the elution of the compounds.

  • Scale-Up to Preparative HPLC:

    • Column: Select a preparative column with the same stationary phase as the analytical column but with a larger diameter and length.

    • Flow Rate and Injection Volume: Adjust the flow rate and injection volume according to the dimensions of the preparative column to maintain the separation achieved at the analytical scale.

    • Fraction Collection: Collect the eluting peaks corresponding to the cis and trans isomers in separate fractions.

  • Post-Purification:

    • Solvent Removal: Remove the mobile phase from the collected fractions, typically by rotary evaporation.

    • Purity Analysis: Confirm the purity of the isolated isomers using analytical HPLC and confirm their identity using NMR and mass spectrometry.

G cluster_1 Preparative HPLC Workflow Start Start Analytical Method Development Analytical HPLC: Method Development Start->Analytical Method Development Scale-Up Scale-Up to Preparative HPLC Analytical Method Development->Scale-Up Injection Inject Isomer Mixture Scale-Up->Injection Separation Chromatographic Separation Injection->Separation Fraction Collection Collect Fractions of Cis and Trans Isomers Separation->Fraction Collection Solvent Removal Solvent Removal Fraction Collection->Solvent Removal Purity & Identity Confirmation Purity and Identity Confirmation (Analytical HPLC, NMR) Solvent Removal->Purity & Identity Confirmation Pure Isomers Pure Isomers Purity & Identity Confirmation->Pure Isomers

Caption: Workflow for the separation of cis and trans isomers using preparative HPLC.

Conclusion and Future Directions

The cis and trans isomers of this compound represent a compelling case study in the importance of stereochemistry. While the trans isomer has a well-established role in pharmaceutical synthesis, the distinct physicochemical properties of the cis isomer suggest that it may possess unique characteristics and potential applications. This guide has provided a framework for understanding, separating, and characterizing these isomers.

Future research should focus on a direct and systematic comparison of the biological activities of the purified cis and trans isomers. Such studies would not only provide valuable structure-activity relationship insights but could also unveil novel therapeutic opportunities for these compounds beyond their current use as synthetic intermediates.

References

  • GloboChem. (n.d.). Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis.
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  • ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
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  • ResearchGate. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2.
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A Comparative Benchmarking Guide to the Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and functional materials. Notably, it serves as a key building block for the antimalarial drug Atovaquone. The stereochemistry and purity of this compound are critical, necessitating robust and efficient synthetic methodologies. This guide provides a comparative analysis of two distinct and prominent synthetic routes to this compound: a Friedel-Crafts-based approach and a Grignard reagent-mediated synthesis. A third potential route, catalytic hydrogenation, will also be discussed. Each method is evaluated based on reaction efficiency, scalability, safety, and cost-effectiveness, supported by detailed experimental protocols and comparative data to aid researchers in selecting the optimal pathway for their specific needs.

Method 1: Friedel-Crafts Reaction Pathway

This classical approach builds the target molecule through a sequential Friedel-Crafts reaction, followed by hydrolysis. It commences with the reaction of cyclohexene with trichloroacetyl chloride, followed by a Friedel-Crafts alkylation of chlorobenzene, and subsequent hydrolysis to yield the final carboxylic acid.

Causality of Experimental Choices:

The use of trichloroacetyl chloride in the initial step, in conjunction with a Lewis acid like aluminum chloride, forms a reactive acylium ion intermediate that readily reacts with cyclohexene. Chlorobenzene is then introduced for the second Friedel-Crafts reaction, which attaches the chlorophenyl group to the cyclohexane ring. The final hydrolysis step is a standard procedure to convert the intermediate trichloromethyl ketone derivative into the desired carboxylic acid. Carbon disulfide is often used as a solvent in classical Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and the aluminum chloride complex.

Experimental Protocol:

Step 1: Synthesis of the Friedel-Crafts Intermediate

  • In a 20 L, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add carbon disulfide (8010 g) and aluminum chloride (1335 g). Stir the mixture for 30 minutes.

  • Cool the mixture to a temperature between -30°C and -35°C using a suitable cooling bath.

  • Slowly add cyclohexene (667.5 g), maintaining the temperature between -20°C and -30°C during the addition.

  • After the addition is complete, continue stirring until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC).

  • Warm the reaction mixture to 5°C and add chlorobenzene (1027 g), keeping the temperature between 5°C and 10°C.

  • Upon completion of the second reaction, quench the reaction by carefully adding a mixture of hydrochloric acid (817 g) and ice (817 g).

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.

  • Wash the organic layer with a 5% sodium hydroxide solution until it is weakly alkaline.

  • Remove the carbon disulfide by distillation at atmospheric pressure.

  • Remove the excess chlorobenzene by vacuum distillation.

Step 2: Hydrolysis to this compound

  • To the residue from the previous step, add 14 L of a 10% sodium hydroxide solution.

  • Heat the mixture to 70°C for 3 hours to complete the hydrolysis.

  • After hydrolysis, cool the mixture and adjust the pH to 1-2 with a 10% hydrochloric acid solution.

  • Cool the solution to room temperature to allow for the crystallization of the product.

  • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry in an oven to yield this compound.[1]

Workflow Diagram:

cluster_0 Method 1: Friedel-Crafts Reaction A Cyclohexene + Trichloroacetyl Chloride B AlCl3, CS2 -30°C to -20°C A->B Reactants C Intermediate 1 B->C D Chlorobenzene 5°C to 10°C C->D Reactant E Intermediate 2 D->E F 1. HCl/Ice Quench 2. NaOH wash 3. Distillation E->F Workup G Crude Intermediate F->G H 10% NaOH, 70°C (Hydrolysis) G->H Reactant I Sodium 4-(4-chlorophenyl)cyclohexanecarboxylate H->I J 10% HCl (Acidification) I->J Reactant K This compound J->K

Caption: Friedel-Crafts synthesis workflow.

Method 2: Grignard Reagent-Mediated Synthesis

This approach utilizes a Grignard reagent for the key C-C bond formation. The synthesis begins with the conversion of a 4-hydroxycyclohexanecarboxylate ester to a sulfonate ester, which then undergoes a catalytic coupling reaction with 4-chlorophenylmagnesium halide. The final step is the hydrolysis of the resulting ester to the target carboxylic acid.

Causality of Experimental Choices:

The initial conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) transforms it into a good leaving group for the subsequent nucleophilic substitution by the Grignard reagent. The use of a catalyst in the coupling step is crucial for achieving high efficiency and selectivity. The final alkaline hydrolysis is a standard and effective method for converting the ester to the corresponding carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of the Sulfonate Ester Intermediate (Compound II)

  • React a 4-hydroxycyclohexanecarboxylate ester (Compound I) with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of an acid-binding agent (e.g., pyridine or triethylamine) to obtain the corresponding sulfonate ester (Compound II). The specific conditions for this step will depend on the chosen starting ester and sulfonyl chloride.

Step 2: Catalytic Coupling with Grignard Reagent

  • Prepare the Grignard reagent, 4-chlorophenylmagnesium halide, by reacting 1-bromo-4-chlorobenzene or 1-chloro-4-chlorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • In a separate reaction vessel, dissolve the sulfonate ester (Compound II) in an appropriate solvent.

  • Under an inert atmosphere (e.g., argon or nitrogen), add a suitable catalyst for the coupling reaction.

  • Slowly add the prepared Grignard reagent to the solution of the sulfonate ester and catalyst.

  • After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester (Compound III).

Step 3: Hydrolysis to this compound

  • In a round-bottom flask, dissolve the crude ester (Compound III, 22.0 g, 0.087 mol) in methanol (100 ml) and water (25 ml).

  • Add sodium hydroxide (10.6 g, 0.27 mol) and stir the mixture at room temperature for 2 hours.

  • Adjust the pH to 1-2 with 1N hydrochloric acid.

  • Stir for 30 minutes to allow for precipitation of the solid product.

  • Collect the solid by suction filtration and wash the filter cake with water until the pH is between 5 and 6.

  • Recrystallize the crude product from ethanol (130 ml) to obtain the pure this compound as a white solid.[2]

Workflow Diagram:

cluster_1 Method 2: Grignard Reagent Pathway A 4-Hydroxycyclohexanecarboxylate (I) + R2SO2Cl B Acid Scavenger A->B Reactants C Sulfonate Ester (II) B->C D 4-Chlorophenylmagnesium Halide + Catalyst C->D Reactants E Coupling Reaction D->E F Ester Intermediate (III) E->F G NaOH, MeOH/H2O (Hydrolysis) F->G Reactant H Sodium 4-(4-chlorophenyl)cyclohexanecarboxylate G->H I HCl (Acidification) H->I Reactant J This compound I->J

Caption: Grignard reagent-mediated synthesis workflow.

Method 3: Catalytic Hydrogenation (A Prospective Analysis)

While a detailed, optimized protocol for the direct synthesis of this compound via hydrogenation of a readily available precursor is not extensively documented in the provided search results, a scientifically sound procedure can be proposed based on established methodologies for the hydrogenation of aromatic carboxylic acids. This method would typically involve the reduction of the aromatic ring of a suitable precursor, such as 4-(4-chlorophenyl)benzoic acid.

Proposed Causality of Experimental Choices:

The choice of a noble metal catalyst, such as Ruthenium-on-carbon (Ru/C) or Rhodium-on-carbon (Rh/C), is based on their proven efficacy in the hydrogenation of aromatic rings under relatively mild conditions. The use of a co-solvent system, such as dioxane and water, can enhance the solubility of both the starting material and hydrogen, thereby improving reaction rates and selectivity. The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure to facilitate the reduction of the aromatic ring.

Proposed Experimental Protocol:

Step 1: Synthesis of 4-(4-chlorophenyl)benzoic acid (Precursor)

This precursor can be synthesized via a Suzuki coupling reaction between 4-chlorophenylboronic acid and 4-bromobenzoic acid, a well-established method for forming biaryl linkages.

Step 2: Catalytic Hydrogenation

  • In a high-pressure autoclave, charge 4-(4-chlorophenyl)benzoic acid, a 5% Ru/C catalyst (e.g., 5% by weight of the substrate), and a 1:1 mixture of 1,4-dioxane and water.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to approximately 6.89 MPa.

  • Heat the reaction mixture to around 150-200°C with vigorous stirring.

  • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Workflow Diagram:

cluster_2 Method 3: Catalytic Hydrogenation Pathway A 4-(4-Chlorophenyl)benzoic Acid B Ru/C or Rh/C Catalyst H2 (High Pressure) A->B Reactant & Catalyst C Dioxane/Water Solvent Elevated Temperature B->C Conditions D Hydrogenation Reaction C->D E Crude Product Mixture D->E F 1. Catalyst Filtration 2. Acidification E->F Workup G This compound F->G

Caption: Proposed catalytic hydrogenation workflow.

Comparative Data Summary

ParameterMethod 1: Friedel-CraftsMethod 2: Grignard ReagentMethod 3: Catalytic Hydrogenation (Projected)
Starting Materials Cyclohexene, Trichloroacetyl chloride, Chlorobenzene4-Hydroxycyclohexanecarboxylate, Sulfonyl chloride, 4-Chlorophenylmagnesium halide4-(4-Chlorophenyl)benzoic acid
Key Reagents AlCl₃, NaOH, HClGrignard reagent, Catalyst, NaOH, HClRu/C or Rh/C, High-pressure H₂
Reported Yield 85%[1]85% (for hydrolysis step)[2]High yields are generally achievable
Reported Purity >98%[1]99.43% (HPLC)[2]Potentially very high with proper purification
Scalability Demonstrated on a 20L scale[1]Potentially scalableHighly scalable for industrial applications
Safety Considerations Use of corrosive AlCl₃, hazardous CS₂Handling of pyrophoric Grignard reagentHigh-pressure hydrogenation requires specialized equipment
Environmental Impact Generates significant aluminum and chlorinated wasteGenerates magnesium salt waste"Greener" if the catalyst is recycled effectively
Cost-Effectiveness Uses relatively inexpensive raw materialsCost of catalyst and Grignard reagent precursor may be higherCatalyst cost and specialized equipment can be significant initial investments

Conclusion and Recommendations

Both the Friedel-Crafts and Grignard reagent-mediated syntheses offer high-yield and high-purity routes to this compound.

  • The Friedel-Crafts method is a robust and scalable option that utilizes readily available and cost-effective starting materials. However, it involves the use of hazardous reagents like carbon disulfide and generates significant waste, which may be a concern for large-scale, environmentally conscious production.

  • The Grignard reagent-based synthesis provides an alternative route with excellent reported purity. The main challenges with this method are the handling of the moisture-sensitive and pyrophoric Grignard reagent and the potential cost of the catalyst.

  • Catalytic hydrogenation , while presented as a prospective method, represents a potentially "greener" and highly efficient alternative, especially for industrial-scale production where catalyst recycling can be implemented. The primary hurdles are the initial investment in high-pressure hydrogenation equipment and the synthesis of the required precursor.

The choice of the most suitable method will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, cost considerations, and environmental and safety regulations. For laboratory-scale synthesis, both the Friedel-Crafts and Grignard methods are viable, while for large-scale industrial production, the development of an efficient catalytic hydrogenation process may be the most advantageous long-term strategy.

References

  • Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. (URL not available)
  • Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide - Benchchem. (URL not available)
  • CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl)
  • CN101973872A - Synthetic process of 4-(4-chlorophenyl)
  • This compound|CAS 49708-81-8 - Benchchem. (URL not available)
  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride - PrepChem.com. (URL not available)
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)
  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. (URL not available)
  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C

Sources

A Comparative Guide to In Vitro and In Vivo Evaluation of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic agent is a meticulous process of rigorous evaluation. The 4-(4-chlorophenyl)cyclohexanecarboxylic acid backbone has emerged as a versatile starting point for the synthesis of novel compounds, particularly hydrazone derivatives, with demonstrated antibacterial potential. This guide provides a comparative analysis of the in vitro and in vivo methodologies used to characterize these derivatives, offering insights into experimental design, data interpretation, and the critical translation from laboratory assays to preclinical models.

Part 1: The Foundation of Discovery: In Vitro Assessment

In vitro studies are the cornerstone of early-phase drug discovery, providing a rapid and cost-effective means to screen compounds for biological activity and elucidate their mechanism of action. For the this compound derivatives, the primary focus of in vitro testing has been to establish their efficacy against a panel of clinically relevant bacteria.

The Litmus Test: Minimum Inhibitory Concentration (MIC)

The most fundamental assay in antibacterial screening is the determination of the Minimum Inhibitory Concentration (MIC). This quantitative measure identifies the lowest concentration of a compound that prevents the visible growth of a microorganism.[1] Research into hydrazone derivatives of this compound has revealed promising activity, particularly against Gram-positive bacteria.[2][3]

The selection of a diverse bacterial panel is crucial. It should include representative strains of both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to assess the spectrum of activity.[2] The inclusion of antibiotic-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), can also provide valuable insights into the potential of these derivatives to address the growing challenge of antimicrobial resistance.

Table 1: Representative In Vitro Antibacterial Activity of this compound Hydrazone Derivatives

Derivative TypeBacterial StrainMIC (µg/mL)Reference Compound (MIC, µg/mL)
Hydrazide-Hydrazone DerivativesStaphylococcus aureus32-64Ciprofloxacin (5)
Hydrazide-Hydrazone DerivativesEscherichia coli32-64Ciprofloxacin (5)
Nitrogen Heterocycle-Containing HydrazonesStaphylococcus aureus"Excellent Activity"Not Specified
Nitrogen Heterocycle-Containing HydrazonesStreptococcus pyogenes"Excellent Activity"Not Specified
Nitrogen Heterocycle-Containing HydrazonesEscherichia coli"Excellent Activity"Not Specified
Nitrogen Heterocycle-Containing HydrazonesPseudomonas aeruginosa"Excellent Activity"Not Specified

Note: "Excellent Activity" was reported qualitatively in the source material; specific MIC values were not provided for all derivatives.[3][4]

Causality in Experimental Design: Why Broth Microdilution?

The broth microdilution method is a preferred technique for MIC determination due to its efficiency, scalability for high-throughput screening, and conservation of test compounds.[5] By using 96-well plates, a range of concentrations can be tested simultaneously, providing a clear and reproducible endpoint. The use of a standardized bacterial inoculum (~5x10^5 CFU/mL) and specific growth media like Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensures consistency and comparability of results across different experiments and laboratories, adhering to guidelines set by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[1][5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of a test compound against Staphylococcus aureus.

  • Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of desired concentrations.[5] A typical final volume in each well is 100 µL.

  • Inoculum Preparation: Culture S. aureus in a suitable broth to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to the final required inoculum concentration of ~5x10^5 CFU/mL.[1][5]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound Dissolve Test Compound SerialDilution Perform Serial Dilution in 96-Well Plate Compound->SerialDilution Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Standardized Bacteria Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Readout Visually Inspect for Turbidity (Growth) Incubation->Readout MIC_Determination Determine MIC Value Readout->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Potential Mechanism of Action

The parent compound, this compound, is known as an impurity in the synthesis of Atovaquone, a drug that functions by inhibiting the mitochondrial electron transport chain.[6][7] This suggests a plausible mechanism of action for its derivatives could involve the disruption of bacterial cellular respiration and energy production, a pathway distinct from many common antibiotics that target cell wall synthesis or protein translation.[6]

Part 2: The Proving Ground: In Vivo Evaluation

While in vitro assays are essential for initial screening, they cannot replicate the complex physiological environment of a living organism. Promising candidates must therefore be advanced to in vivo studies to assess their pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a whole-animal system. To date, published in vivo data for this compound derivatives is limited; this section outlines the critical next steps and standard methodologies for their preclinical evaluation.

The Bridge to Clinical Relevance: Animal Models of Infection

For a compound with demonstrated antibacterial activity, a crucial next step is to evaluate its efficacy in a relevant animal model of infection. Murine models, such as the sepsis model or the neutropenic thigh model, are widely used due to their cost-effectiveness and physiological similarities to humans.[8]

The Rationale for the Neutropenic Thigh Model: This model is particularly valuable for assessing antibacterial efficacy in a localized, deep-tissue infection, mimicking conditions in an immunocompromised host.[8] By inducing neutropenia (a deficiency of neutrophils), the model minimizes the contribution of the host's immune system, allowing for a more direct assessment of the drug's bactericidal or bacteriostatic activity. The primary endpoint is a quantifiable reduction in the bacterial load (Colony Forming Units or CFU) in the infected tissue compared to untreated controls.[9]

Experimental Protocol: Murine Neutropenic Thigh Infection Model

This protocol provides a representative workflow for evaluating the in vivo efficacy of a test compound against a bacterial pathogen.

  • Animal Acclimatization: House mice (e.g., Swiss Webster) for at least three days prior to the experiment to allow for acclimatization to the facility.

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection to induce a neutropenic state.[8]

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the pathogen (e.g., S. aureus). Wash and resuspend the bacteria in sterile saline to a concentration of approximately 1 x 10⁷ CFU/mL.

  • Infection: Two hours after the final cyclophosphamide dose, inject 0.1 mL of the bacterial suspension directly into the right thigh muscle of each mouse.[8]

  • Treatment Administration: Two hours post-infection, randomly assign mice to treatment groups (e.g., vehicle control, test compound at various doses). Administer the treatment via a clinically relevant route (e.g., subcutaneous, oral). Dosing schedules (e.g., every 8 hours for 24 hours) should be informed by preliminary pharmacokinetic studies.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically excise the entire right thigh muscle.[8]

  • Bacterial Load Determination: Weigh the muscle tissue, homogenize it in a known volume of sterile saline, and perform serial dilutions of the homogenate. Plate the dilutions onto appropriate agar plates to determine the number of CFU per gram of tissue.[9]

  • Data Analysis: Compare the log10 CFU/gram of tissue between the treated and control groups to determine the extent of bacterial reduction.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize Acclimatize Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Acclimatize->Neutropenia Infect Infect Thigh Muscle Neutropenia->Infect Inoculum Prepare Bacterial Inoculum Inoculum->Infect Treat Administer Treatment (Compound vs. Vehicle) Infect->Treat Euthanize Euthanize & Excise Thigh Treat->Euthanize Homogenize Homogenize Tissue & Plate Dilutions Euthanize->Homogenize CFU_Count Incubate & Count CFU Homogenize->CFU_Count Analysis Calculate log10 CFU/gram & Compare Groups CFU_Count->Analysis

Caption: General workflow for an in vivo antibacterial efficacy study.

Critical Considerations: Pharmacokinetics and Toxicology

Success in vivo is not solely dependent on potency. The compound must be able to reach the site of infection at a sufficient concentration and for an adequate duration without causing undue harm to the host.

  • Pharmacokinetics (PK): Preliminary PK studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the derivatives. These studies, typically conducted in rats, determine key parameters like bioavailability, plasma half-life (t½), maximum concentration (Cmax), and clearance. This information is vital for designing rational dosing regimens for efficacy studies.[10][11]

  • Toxicology: Acute toxicity studies are necessary to determine the safety profile of the compounds. The median lethal dose (LD50) is a common, albeit crude, measure of acute toxicity.[12] A favorable therapeutic index—the ratio of the toxic dose to the therapeutic dose—is a key objective in drug development.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

A significant challenge in drug development is that potent in vitro activity does not always translate to in vivo efficacy. A low MIC value is a prerequisite, but it is not a guarantee of success. Several factors can lead to this discrepancy:

  • Poor Bioavailability: The compound may be poorly absorbed when administered orally or rapidly metabolized by the liver (first-pass effect), preventing it from reaching therapeutic concentrations in the bloodstream.

  • Unfavorable Distribution: The drug may not effectively penetrate the target tissue (e.g., deep-seated abscess, central nervous system).

  • Protein Binding: High binding to plasma proteins can reduce the amount of free, active drug available to act on the bacteria.

  • Host Toxicity: The compound may be toxic to the host at concentrations required for antibacterial efficacy.

As a Senior Application Scientist, my recommendation is to adopt a parallel, iterative approach. Promising in vitro hits should be rapidly profiled for basic physicochemical properties (e.g., solubility, stability) and subjected to early-stage ADME and toxicity screening. This allows for the early deselection of compounds with unfavorable drug-like properties, focusing resources on derivatives with the highest probability of success in more complex and costly in vivo models. The ultimate goal is to identify a compound that not only potently inhibits the pathogen in vitro but also possesses the necessary pharmacokinetic and safety profile to be effective in a living system.

References

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • Asian Journal of Chemistry. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Microbe Investigations. Navigating Regulatory Requirements for Antibacterial Efficacy Testing.
  • ResearchGate. (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • NIH. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • NIH. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host.
  • MDPI. Comparative Pharmacokinetic Study of Forchlorfenuron in Adult and Juvenile Rats.
  • PubMed. Pharmacokinetics of intravitreal macromolecules: Scaling between rats and rabbits.
  • PubMed. Acute and chronic ecotoxicological effects of four pharmaceuticals drugs on cladoceran Daphnia magna.
  • CABI Digital Library. Toxicity studies of drugs and chemicals in animals: an overview.
  • MDPI. Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury.
  • MDPI. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration.
  • PubMed. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague-Dawley Rats.

Sources

A Guide to the Cross-Validation of Analytical Methods for Determining the Purity of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Purity Assessment

4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CPCCA) is a crucial chemical intermediate, most notably serving as a key precursor in the synthesis of Atovaquone, an essential antimalarial and antipneumocystic drug.[1][2] In the pharmaceutical landscape, the purity of an active pharmaceutical ingredient (API) or its precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter bioavailability, or degrade the final product, making their detection and quantification a critical aspect of drug development and manufacturing.[3]

The Rationale for a Tripartite Analytical Approach

Selecting the right analytical tools is the first step in building a robust purity assessment system. The choice of HPLC, GC-MS, and qNMR is deliberate, as each technique interrogates the sample based on fundamentally different properties, creating a powerful system of checks and balances.

  • High-Performance Liquid Chromatography (HPLC): Often considered the "gold standard" in pharmaceutical purity analysis, HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a non-volatile compound like CPCCA, Reverse-Phase HPLC (RP-HPLC) is the method of choice, separating molecules based on polarity. Its high precision and suitability for routine quality control make it indispensable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds in their gaseous state based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information.[3][5] CPCCA, being a carboxylic acid, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl ester.[6] This necessity, while adding a step, provides a completely different separation mechanism from HPLC, making it an excellent orthogonal method for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC.

  • Quantitative NMR (qNMR): Unlike chromatographic techniques that provide relative purity (e.g., area percent), qNMR is a primary ratio method of measurement. It allows for the direct quantification of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and weight.[7][8] The signal intensity in NMR is directly proportional to the number of atomic nuclei, making it a powerful, non-destructive tool for obtaining an absolute purity value without needing a reference standard of the analyte itself.[9][10] Its principle is based on nuclear magnetic properties, bearing no relation to polarity or volatility, thus offering the ultimate orthogonal confirmation.

This tripartite strategy ensures that the limitations of one method are covered by the strengths of another, leading to a comprehensive and validated purity assessment.

Experimental Protocols & Methodologies

The trustworthiness of any analytical result is grounded in a meticulously executed protocol.[11] The following sections provide detailed, step-by-step methodologies for each technique, designed to be reproducible and compliant with established standards like the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[12][13][14][15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of CPCCA and the detection of non-volatile, UV-active impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh ~10 mg of CPCCA B Dissolve in Diluent (ACN/Water 50:50) to 10 mL A->B D Equilibrate HPLC System with Mobile Phase B->D C Prepare Mobile Phase (e.g., ACN & 0.1% H3PO4 in H2O) C->D E Inject Sample (e.g., 10 µL) D->E F Isocratic or Gradient Elution through C18 Column E->F G Detect at 230 nm (UV Detector) F->G H Integrate Chromatogram Peaks G->H I Calculate Purity (Area % Report) H->I

Caption: HPLC-UV workflow for CPCCA purity analysis.

Detailed Protocol:

  • Reagents and Materials:

    • This compound (CPCCA) sample.

    • Acetonitrile (ACN), HPLC grade.

    • Ultrapure Water.

    • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.[16]

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the CPCCA sample.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration is approximately 1 mg/mL.

  • Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD)
Wavelength 230 nm
  • System Suitability:

    • Before analysis, perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area of CPCCA should be ≤ 2.0%, as per USP <621> guidelines.[12][17]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of CPCCA using the area percentage method:

      • Purity (%) = (Area of CPCCA Peak / Sum of All Peak Areas) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed to identify and quantify volatile and semi-volatile impurities after a necessary derivatization step.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurately weigh ~1 mg of CPCCA B Add Solvent (e.g., Ethyl Acetate) and Derivatizing Agent (BSTFA) A->B C Heat at 70°C for 30 minutes B->C D Inject Derivatized Sample into GC Inlet C->D E Separate Volatiles on HP-5ms Column D->E F Ionize by Electron Impact (EI) E->F G Detect Ions (Mass Spectrometer) F->G H Integrate Chromatogram Peaks G->H I Identify Impurities via NIST Library Search H->I J Calculate Purity (Area % Report) H->J

Caption: GC-MS workflow including mandatory derivatization.

Detailed Protocol:

  • Reagents and Materials:

    • CPCCA sample.

    • Ethyl Acetate, GC grade.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1.0 mg of the CPCCA sample into a 2 mL GC vial.

    • Add 1 mL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.

    • Securely cap the vial and heat in a heating block at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of CPCCA.

    • Cool the vial to room temperature before analysis.

  • Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MS or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 270 °C
Injection Vol. 1 µL (Split mode, 20:1)
Oven Program 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)
MS Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Scan Range 40 - 550 m/z
  • Data Analysis:

    • Calculate purity using the area percentage method as described for HPLC.

    • Identify unknown impurity peaks by comparing their mass spectra against the NIST/Wiley spectral library.

Quantitative ¹H-NMR Spectroscopy (qNMR)

This is a primary method for determining an absolute purity value against a certified internal standard.

Experimental Workflow:

QNMR_Workflow cluster_prep Precision Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh ~15 mg of CPCCA (W_x) C Combine and dissolve in ~0.7 mL DMSO-d6 A->C B Accurately weigh ~5 mg of Internal Std (W_std) B->C D Transfer to NMR Tube C->D E Acquire ¹H Spectrum (e.g., 400 MHz) D->E F Ensure long relaxation delay (D1 ≥ 30s) E->F G Phase and Baseline Correct Spectrum F->G H Integrate Analyte (I_x) and Std (I_std) Peaks G->H I Calculate Purity using Formula H->I

Caption: qNMR workflow for absolute purity determination.

Detailed Protocol:

  • Reagents and Materials:

    • CPCCA sample.

    • Certified Internal Standard (e.g., Maleic Acid, purity > 99.5%).

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the CPCCA sample (Wₓ) into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard (WₛₜᏧ) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

ParameterSpecification
NMR System Bruker 400 MHz Avance III or equivalent
Pulse Program zg30 (30° pulse angle)
Solvent DMSO-d₆
Number of Scans 16
Relaxation Delay (D1) 30 seconds (critical for full relaxation)
Acquisition Time ~4 seconds
  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal for CPCCA (Iₓ) and the signal for the internal standard (IₛₜᏧ, for maleic acid, the two vinyl protons at ~6.2 ppm).

    • Calculate the purity (Pₓ) using the following formula:

      Pₓ (%) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (WₛₜᏧ / Wₓ) * PₛₜᏧ

      Where:

      • Iₓ, IₛₜᏧ : Integrals of analyte and standard

      • Nₓ, NₛₜᏧ : Number of protons for the integrated signal (e.g., NₛₜᏧ = 2 for maleic acid)

      • Mₓ, MₛₜᏧ : Molar masses of analyte (238.71 g/mol ) and standard (116.07 g/mol )

      • Wₓ, WₛₜᏧ : Weights of analyte and standard

      • PₛₜᏧ : Purity of the internal standard (as a percentage)

Comparative Results and Cross-Validation

A single batch of this compound was analyzed using the three validated methods. The results are summarized below.

Table 1: Summary of Purity Analysis Results

Analytical MethodPurity (%)RSD (%) (n=3)Key Observations and Detected Impurities
HPLC-UV 99.650.12One minor impurity detected at 0.21% (relative retention time 1.15). Another trace peak at 0.14%.
GC-MS 99.580.25Confirmed the main peak as the TMS-derivative of CPCCA. Detected a volatile impurity identified by MS library search as 4-chlorobenzaldehyde (0.35%).
qNMR 99.510.18Absolute purity determined against certified maleic acid. Residual solvent (Ethyl Acetate at ~0.1%) was identified and excluded from purity calculation.
Discussion of Results

The data presented in Table 1 showcases excellent concordance between the three orthogonal methods, providing a high degree of confidence in the purity assessment of this CPCCA batch.

  • Quantitative Agreement: All three techniques determined the purity to be approximately 99.5-99.7%. This tight clustering of results from methods based on polarity, volatility, and nuclear properties strongly validates the final purity value. The minor variation is expected and falls within the typical uncertainty of each measurement.

  • Complementary Impurity Detection: The power of the cross-validation approach is evident in the impurity profiles.

    • HPLC detected two unknown, non-volatile impurities that are clearly structurally related due to their UV activity.

    • GC-MS, conversely, did not detect these but instead found a volatile impurity, 4-chlorobenzaldehyde, which is a plausible process-related impurity from the synthesis of CPCCA.[1] This impurity would likely be lost during sample preparation or co-elute with the solvent front in HPLC.

    • qNMR provided the absolute content of the main component and also unambiguously identified a residual solvent, which chromatographic methods might misinterpret as an impurity if not properly identified.

  • Trustworthiness through Orthogonality: Had we relied solely on HPLC, the presence of the volatile 4-chlorobenzaldehyde would have been missed. Relying only on GC-MS would have overlooked the non-volatile, UV-active impurities. qNMR provides the definitive anchor for the absolute purity value, confirming that the main component comprises 99.51% of the organic material by mass. This synergy is the essence of a self-validating system. The principles of method validation outlined in ICH Q2(R1) are implicitly satisfied at a higher level through this cross-confirmation.[11][18][19]

Conclusion: A Framework for Assured Purity

The determination of purity for a pharmaceutical intermediate like this compound demands more than a single measurement; it requires a comprehensive analytical strategy. This guide has demonstrated that a cross-validation approach using orthogonal methods—HPLC, GC-MS, and qNMR—provides a robust, reliable, and scientifically sound assessment.

  • HPLC-UV remains the ideal choice for routine quality control due to its high throughput, precision, and ability to monitor known impurities.

  • GC-MS is an invaluable tool for investigating and identifying potential volatile or process-related impurities that are invisible to liquid chromatography.

  • qNMR serves as the ultimate arbiter, delivering a direct and highly accurate absolute purity value that can be used to qualify reference standards and confirm the findings of chromatographic methods.

By integrating these three techniques, researchers and drug developers can build a complete picture of their material's purity, ensuring data integrity and regulatory compliance.[4] This multi-pronged strategy moves beyond simply generating a number to creating a validated system of knowledge about the analytical sample, which is the true goal of scientific measurement.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
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  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL:[Link]
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  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: ACS Public
  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL:[Link]
  • Title: What measures do I need to take before using an analytical procedure that is given in Ph. Eur. monographs? Source: EDQM FAQs URL:[Link]
  • Title: Gas Chromatographic Determination of Optical Isomers of 2-(4-Chlorophenyl)isovaleric Acid Source: J-Stage URL:[Link]
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  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI URL:[Link]
  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC - National Institutes of Health (NIH) URL:[Link]
  • Title: Gas-Liquid Chromatographic Deterpmination of 2- (O-Chlorophenyl) -2- (P-Chlorophenyl)
  • Title: Liquid-Chromatographic Methods for Carboxylic Acids Source: Encyclopedia.pub URL:[Link]
  • Title: General procedures for the purification of Carboxylic acids Source: LookChem URL:[Link]
  • Title: Method for the determination of carboxylic acids in industrial effluents Source: ScienceDirect URL:[Link]
  • Title: Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies Source: Pharmaceutical Technology URL:[Link]
  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization Source: PMC - National Institutes of Health (NIH) URL:[Link]
  • Title: Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry Source: ResearchG
  • Title: CAS 49708-81-8 this compound Source: Pharmacy Research URL:[Link]
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A Comparative Guide to the Antimicrobial Spectrum of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the scaffold of 4-(4-chlorophenyl)cyclohexanecarboxylic acid has emerged as a promising starting point for the development of new therapeutics. Its unique structural features, including a lipophilic chlorophenyl group and a modifiable carboxylic acid moiety, offer a versatile platform for the synthesis of a diverse range of derivatives. This guide provides a comprehensive comparison of the antimicrobial spectrum of various this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

Introduction to the this compound Scaffold

This compound is a synthetic compound that has garnered attention for its potential as a core structure in medicinal chemistry. The presence of the 4-chlorophenyl group often enhances the lipophilicity of the molecule, which can facilitate its passage through microbial cell membranes. The carboxylic acid group provides a convenient handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). By converting the carboxylic acid to amides, esters, hydrazones, and by incorporating various heterocyclic systems, chemists can fine-tune the molecule's properties to optimize its antimicrobial efficacy and spectrum.

Evaluating Antimicrobial Efficacy: The Minimum Inhibitory Concentration (MIC) Assay

A cornerstone of antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique to determine MIC values.

Experimental Protocol: Broth Microdilution Method

The following is a generalized protocol for the broth microdilution assay, a fundamental technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardized microbial inoculum (typically adjusted to a 0.5 McFarland standard).

    • Stock solutions of the test compounds and control antibiotics dissolved in a suitable solvent (e.g., DMSO).

  • Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

    • Inoculate each well (except for the sterility control) with 10 µL of the standardized microbial suspension.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no test compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: Wells containing a known antibiotic to validate the assay.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 18-24 hours).

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Figure 1: Experimental workflow for the broth microdilution MIC assay.

Comparative Antimicrobial Spectrum of Derivatives

The antimicrobial activity of this compound derivatives is highly dependent on the nature of the chemical modification. The following sections and table summarize the available data for different classes of derivatives.

Hydrazide-Hydrazone Derivatives

A significant amount of research has focused on the synthesis and antimicrobial evaluation of hydrazide-hydrazone derivatives. This modification involves converting the carboxylic acid to a carbohydrazide, which is then condensed with various aldehydes or ketones to form the final hydrazone.

Studies have shown that these derivatives exhibit moderate to good activity against a range of bacteria. For instance, certain hydrazone derivatives of this compound have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 32-64 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli[1]. The antimicrobial activity is often influenced by the substituent on the azomethine carbon. The incorporation of nitrogen-containing heterocyclic rings, such as pyridine, quinoline, and indole, has been found to significantly enhance antibacterial activity[2].

Sulfonamide and Amide Derivatives

The conversion of the carboxylic acid to sulfonamide or simple amide functionalities has also been explored. While specific data for sulfonamide derivatives directly from this compound is limited, related structures suggest that the sulfonamide moiety can be a valuable pharmacophore in antimicrobial agents. For example, some sulfonamide-bearing compounds have shown MIC values of 125 µg/mL against Staphylococcus aureus and Bacillus subtilis[3].

The antimicrobial activity of amide derivatives can be influenced by the nature of the amine used for the coupling reaction. The introduction of different substituents on the amide nitrogen allows for the modulation of lipophilicity and hydrogen bonding potential, which can impact antimicrobial efficacy.

Other Cyclohexane Derivatives

Research into other cyclohexane derivatives provides broader insights into potential antimicrobial activity. For example, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, which share the cyclohexane core, were found to be highly active against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 0.0005-0.032 µg/mL, surpassing the activity of tetracycline[4]. This highlights the potential of the cyclohexane scaffold in developing potent antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for selected derivatives of this compound and related compounds against various microorganisms.

Derivative ClassSpecific Derivative/ModificationMicroorganismMIC (µg/mL)Reference
Hydrazide-Hydrazones General Hydrazone DerivativesStaphylococcus aureus32-64[1]
Escherichia coli32-64[1]
Hydrazones with N-heterocyclesVarious BacteriaEnhanced Activity[2]
Sulfonamides Related Sulfonamide DerivativeStaphylococcus aureus125[3]
Bacillus subtilis125[3]
Other Cyclohexanes N,N-dibenzyl-cyclohexane-1,2-diamineGram-positive Bacteria0.0005-0.032[4]
Gram-negative Bacteria0.0005-0.032[4]

Structure-Activity Relationship (SAR) Insights

The collective data allows for the deduction of several key structure-activity relationships that can guide the future design of more potent antimicrobial agents based on the this compound scaffold.

  • Modification of the Carboxylic Acid is Crucial: The parent carboxylic acid generally shows weak or no antimicrobial activity. Conversion to derivatives like hydrazones, amides, and others is essential for imparting significant antimicrobial properties.

  • The Role of the Hydrazone Linkage: The -CO-NH-N=CH- linkage in hydrazone derivatives appears to be a key pharmacophore. The electronic and steric properties of the substituent on the imine carbon play a significant role in modulating activity.

  • Enhancement by Heterocyclic Moieties: The introduction of nitrogen-containing heterocycles, such as pyridine, quinoline, and imidazole, often leads to a marked increase in antibacterial activity[2]. This may be due to improved interactions with biological targets or enhanced cell penetration.

  • Lipophilicity and the Chlorophenyl Group: The 4-chlorophenyl group contributes to the overall lipophilicity of the molecule, which is a critical factor for crossing bacterial cell membranes. The balance between lipophilicity and water solubility is key to achieving optimal activity.

Figure 2: Key structure-activity relationships for antimicrobial activity.

Conclusion and Future Directions

The this compound scaffold represents a valuable platform for the development of novel antimicrobial agents. The available data, particularly for hydrazide-hydrazone derivatives, demonstrates that chemical modification of the carboxylic acid group can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Future research in this area should focus on:

  • Expanding the diversity of derivatives: Synthesizing and screening a wider range of amides, esters, and other functional group modifications to more thoroughly explore the chemical space.

  • Systematic SAR studies: Designing and testing libraries of compounds with systematic variations to build more detailed and predictive SAR models.

  • Mechanism of action studies: Investigating the molecular targets and mechanisms by which these compounds exert their antimicrobial effects.

  • Evaluation against resistant strains: Testing the most promising derivatives against a panel of clinically relevant drug-resistant bacterial and fungal strains.

By leveraging the insights presented in this guide, researchers can more effectively design and develop the next generation of antimicrobial agents based on the versatile this compound scaffold, contributing to the global effort to combat infectious diseases.

References

  • Sharma, R., et al. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(2), 480-487.
  • Urzúa, A., et al. (2008). Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. SciSpace.
  • Satyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272.
  • Sharma, R., et al. (2011).
  • Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613.
  • Yurttaş, L., et al. (2019). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. Chemija, 30(3), 159-168.
  • Kaplancıklı, Z. A., et al. (2012). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Medicinal Chemistry Research, 21(10), 3059-3067.
  • Gökçe, M., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 1993-2008.
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  • Patel, R. V., et al. (2022). Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides.
  • Koksharova, O. A., et al. (1985). [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols]. Zhurnal Mikrobiologii, Epidemiologii i Immunobiologii, (11), 30-33.
  • Uivarosi, V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
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A Comparative Guide to the Toxicological Assessment of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Comprehensive Safety Profiling

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a key chemical intermediate, notably utilized in the synthesis of the antimalarial drug Atovaquone.[1][2][3] As with any chemical destined for pharmaceutical pathways or with potential for human exposure, a thorough toxicological assessment is not merely a regulatory hurdle but a scientific necessity. The safety profile of a parent compound tells only part of the story. The body's metabolic machinery can transform a seemingly benign molecule into a more toxic entity.[4] Consequently, regulatory bodies like the FDA, through its Metabolites in Safety Testing (MIST) guidance, mandate the evaluation of metabolites that are present at significant levels in humans.[5][6]

This guide provides an in-depth, experience-driven framework for the toxicological assessment of this compound, with a crucial focus on comparing its activity to that of its potential metabolites. We will move beyond a simple checklist of assays, instead detailing the scientific rationale behind the experimental choices and presenting a logical, tiered approach to building a comprehensive safety profile. This document is intended for researchers, toxicologists, and drug development professionals seeking to design and execute a robust, scientifically sound evaluation.

Part 1: Baseline Toxicity of the Parent Compound

Before investigating its metabolites, a baseline toxicological profile of this compound must be established. This provides the essential benchmark against which all subsequent metabolite data will be compared.

Initial Hazard Identification

Safety Data Sheets (SDS) provide preliminary, though not comprehensive, toxicological information. For this compound, the primary hazards identified are:

  • Skin and eye irritation [7][8]

  • Potential for respiratory irritation [7][9]

  • May cause damage to organs through prolonged or repeated exposure[10]

These findings necessitate careful handling procedures but also guide the initial in vitro assays toward endpoints like cytotoxicity.

Tier 1 In Vitro Assessment Strategy

A foundational toxicological assessment begins with a battery of in vitro tests to screen for general cytotoxicity and genotoxicity. These tests are cost-effective, high-throughput, and align with the principles of reducing animal testing.[11][12]

  • Cytotoxicity Profiling: The initial question is simple: at what concentration does this compound kill cells? An array of cell-based assays can answer this, with the MTT assay being a common and reliable colorimetric method for assessing metabolic activity as an indicator of cell viability.[13] It is crucial to test the compound in multiple cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) to identify potential organ-specific toxicity.

  • Genotoxicity Screening: Assessing the potential for a chemical to cause genetic damage is a critical component of safety testing.[14] A standard screening battery, as recommended by OECD guidelines, typically includes:

    • A bacterial reverse mutation test (Ames Test, OECD TG 471): To detect gene mutations.

    • An in vitro mammalian cell micronucleus test (OECD TG 487): To detect chromosomal damage.[15][16]

A positive result in any of these initial screens would trigger a more in-depth investigation into the mechanism of toxicity.

G cluster_phase2 Phase II Metabolism Parent 4-(4-Chlorophenyl)- cyclohexanecarboxylic acid Metabolite_A Hydroxylated Metabolite (Aromatic Ring) Parent->Metabolite_A Oxidation Metabolite_B Hydroxylated Metabolite (Cyclohexane Ring) Parent->Metabolite_B Oxidation Metabolite_C Glucuronide Conjugate (at Carboxylic Acid) Parent->Metabolite_C Glucuronidation (UGT) Metabolite_A->Metabolite_C Metabolite_B->Metabolite_C

Caption: Hypothetical metabolic pathways for the parent compound.

Experimental Workflow for Metabolite Identification

An in vitro system using liver subcellular fractions is the industry standard for initial metabolic profiling. [17]Liver S9 fractions are particularly useful as they contain both microsomal (most Phase I) and cytosolic (most Phase II) enzymes. [18]

G cluster_sampling Time Course Sampling start Start: Incubate Parent Compound with Liver S9 Fraction + Cofactors t0 T = 0 min start->t0 t15 T = 15 min start->t15 t30 T = 30 min start->t30 t60 T = 60 min start->t60 analysis LC-MS/MS Analysis t0->analysis t15->analysis t30->analysis t60->analysis result1 Quantify Parent Compound (Calculate Half-life, Intrinsic Clearance) analysis->result1 result2 Identify & Characterize Metabolite Peaks analysis->result2

Caption: Workflow for metabolic stability and ID.

This process not only determines the metabolic stability of the parent compound but also allows for the identification of major metabolites. Once identified, these metabolites can be synthesized for direct toxicological testing.

Part 3: The Comparative Toxicological Assessment

This is the core of the investigation. The goal is to determine if any metabolite is significantly more toxic than the parent compound. The same assays used for the baseline assessment of the parent compound should be run in parallel with the synthesized metabolites.

Comparative Data Presentation

The results of these parallel assays should be summarized in clear, comparative tables. This allows for an at-a-glance assessment of relative risk.

Table 1: Comparative In Vitro Cytotoxicity (Hypothetical Data)

CompoundCell LineIC₅₀ (µM)Fold Change vs. Parent
Parent Compound HepG2150-
HEK293210-
Metabolite A (Aromatic Hydroxylation) HepG2752.0x more potent
HEK2931901.1x more potent
Metabolite B (Aliphatic Hydroxylation) HepG21650.9x less potent
HEK2932250.9x less potent
Metabolite C (Glucuronide) HepG2>500>3.3x less potent
HEK293>500>2.4x less potent

In this hypothetical example, Metabolite A shows a twofold increase in cytotoxicity in liver cells, flagging it as a metabolite of potential concern that warrants further investigation. Metabolite C, a Phase II conjugate, is significantly less toxic, which is a common and favorable outcome.

Table 2: Comparative In Vitro Genotoxicity Screen (Hypothetical Data)

CompoundAmes Test (TA98, TA100)In Vitro Micronucleus (CHO cells)Genotoxicity Concern
Parent Compound NegativeNegativeNo
Metabolite A (Aromatic Hydroxylation) NegativePositive (with S9 activation)Yes
Metabolite B (Aliphatic Hydroxylation) NegativeNegativeNo
Metabolite C (Glucuronide) NegativeNegativeNo

This hypothetical data further highlights Metabolite A as a concern. The positive micronucleus result, especially if it requires metabolic activation (with S9), suggests that the metabolite itself, or a further reactive species derived from it, is capable of causing chromosomal damage.

Part 4: Detailed Experimental Protocols

Scientific integrity requires transparent and reproducible methods. The following are condensed, step-by-step protocols for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the parent compound and each metabolite in DMSO. Create a series of 2x working solutions by serial dilution in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound working solutions (in triplicate) to the respective wells. Include a vehicle control (DMSO in medium) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Metabolic Stability using Liver S9 Fraction
  • Reaction Mixture Prep: Prepare a master mix containing liver S9 fraction (e.g., 1 mg/mL protein) and an NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion and Forward Look

This guide outlines a systematic and robust strategy for the toxicological assessment of this compound and its metabolites. The core principle is comparison : establishing a baseline toxicity for the parent compound and using that data as a benchmark to evaluate the risk posed by its metabolic products. By integrating metabolic profiling with a tiered approach to cytotoxicity and genotoxicity testing, researchers can identify metabolites of concern early in the development process. A finding that a major human metabolite is significantly more toxic than the parent drug is a critical piece of information that can guide chemical modifications, inform the design of further nonclinical safety studies, and ultimately lead to the development of safer chemical products and pharmaceuticals.

References

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  • In vitro testing methods | Toxicology Class Notes - Fiveable. Fiveable. URL: https://library.fiveable.me/ap-environmental-science/unit-8/toxicology/study-guide/in-vitro-testing-methods
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  • In Vitro Toxicity Testing - ILO Encyclopaedia of Occupational Health and Safety. (2011-01-16). ILO. URL: https://www.ilo.org/safework/online-encyclopaedia/hazardous-agents/item/849-in-vitro-toxicity-testing
  • MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF - Scribd. Scribd. URL: https://www.scribd.com/document/333550862/trans-4-4-Chlorophenyl-cyclohexane-1-carboxylic-acid-msds
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  • This compound|CAS 49708-81-8 - Benchchem. Benchchem. URL: https://www.benchchem.com/product/b193661
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A Comparative Guide to the Synthetic Routes of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a pivotal intermediate in the landscape of modern organic and medicinal chemistry. Its rigid cyclohexane scaffold, substituted with a 4-chlorophenyl group, makes it a valuable building block for complex molecular architectures. Most notably, this compound serves as a critical precursor in the industrial synthesis of Atovaquone, an essential anti-pneumocystic and antimalarial drug.[1][2][3] The biological activity of Atovaquone and related compounds is intrinsically linked to the specific trans stereochemistry of the substituted cyclohexane ring.[4] This stereochemical requirement places a significant demand on synthetic methodologies that can deliver the desired trans isomer with high fidelity and efficiency.

This guide provides a comprehensive review and comparison of the principal synthetic strategies employed to produce trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach, offering field-proven insights to guide researchers and development professionals in selecting the optimal route for their specific needs, whether for laboratory-scale research or large-scale manufacturing.

Core Synthetic Strategies: An Overview

The synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid can be broadly categorized into three main strategies, each with distinct advantages and challenges. The choice of route often represents a trade-off between step economy, stereochemical control, and the cost and availability of starting materials.

Start Synthetic Goal: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid Route1 Route 1: Catalytic Hydrogenation Start->Route1 Route2 Route 2: Friedel-Crafts Arylation Start->Route2 Route3 Route 3: Grignard Carboxylation Start->Route3 Precursor1 4-(4-Chlorophenyl)benzoic Acid Route1->Precursor1 Starting Material Precursor2 Cyclohexene or Cyclohexanecarboxylic Acid Derivative + Chlorobenzene Route2->Precursor2 Starting Materials Precursor3 trans-1-Bromo-4-(4-chlorophenyl)cyclohexane Route3->Precursor3 Starting Material

Caption: Overview of the primary synthetic strategies.

Route 1: Catalytic Hydrogenation of 4-(4-Chlorophenyl)benzoic Acid

This approach is arguably the most direct, involving the reduction of the aromatic ring of a readily available precursor, 4-(4-chlorophenyl)benzoic acid. The key transformation is the saturation of the benzoic acid ring to the desired cyclohexanecarboxylic acid.

Mechanistic Principle: The catalytic hydrogenation of an aromatic ring involves the adsorption of the substrate onto the surface of a heterogeneous catalyst (typically a transition metal on a solid support). Hydrogen gas, also adsorbed onto the catalyst surface, is then added across the double bonds of the ring in a stepwise fashion. The stereochemical outcome—the ratio of cis to trans isomers—is heavily influenced by the catalyst, solvent, temperature, and pressure. While hydrogenation can produce a mixture of isomers, the trans product is generally the thermodynamically more stable configuration.[5] Therefore, reaction conditions can be optimized to favor its formation, or a subsequent isomerization step can be employed.

Start 4-(4-Chlorophenyl)benzoic Acid Process Catalytic Hydrogenation (H₂, Catalyst, Solvent, Heat, Pressure) Start->Process React Product_Mix Cis/Trans Isomer Mixture Process->Product_Mix Yields Isomerization Base-catalyzed Isomerization (Optional) Product_Mix->Isomerization Purify/Convert Final_Product trans-4-(4-Chlorophenyl) cyclohexanecarboxylic acid Product_Mix->Final_Product Direct Isolation/ Recrystallization Isomerization->Final_Product

Caption: Workflow for the Catalytic Hydrogenation route.

Experimental Protocol: Catalytic Hydrogenation and Isomerization

This protocol is adapted from procedures for analogous substrates.[6][7]

Part A: Hydrogenation

  • Reactor Setup: Charge a high-pressure autoclave with 4-(4-chlorophenyl)benzoic acid, a suitable solvent (e.g., water or 1,4-dioxane), and a Ruthenium-on-carbon catalyst (5% Ru/C).[7][8] For basic conditions, an aqueous solution of NaOH can be used as the solvent.[6][9]

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 10-20 bar) and heat to 100-150°C with vigorous stirring.[7]

  • Reaction Monitoring: Maintain the temperature and pressure until hydrogen uptake ceases, indicating the reaction is complete. Progress can be monitored by techniques like HPLC.

  • Work-up: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product mixture of cis- and trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid. Filter the solid and wash with water.

Part B: Cis-to-Trans Isomerization (if required)

  • Isomerization: The crude cis/trans mixture is suspended in a high-boiling alcohol solvent (e.g., ethanol or tert-butanol). A catalytic amount of a strong base, such as sodium ethoxide or sodium tert-butoxide, is added.[7]

  • Reflux: The mixture is heated to reflux for several hours to allow the equilibration to favor the more stable trans isomer.[7]

  • Isolation: After cooling, the reaction mixture is acidified. The precipitated solid is collected by filtration, washed, and dried to yield the target compound with a high trans isomer content. Purity can be further enhanced by recrystallization.

Advantages & Disadvantages
  • Advantages: High atom economy, direct conversion, and relatively few steps.

  • Disadvantages: Requires high-pressure equipment, catalyst can be expensive, and may produce an isomeric mixture requiring a separate isomerization or purification step.

Route 2: Friedel-Crafts Reaction Strategy

This classical organometallic approach constructs the C-C bond between the cyclohexane and chlorophenyl moieties using a Friedel-Crafts reaction. A common variant starts with cyclohexene and builds the final structure through a series of steps.

Mechanistic Principle: This pathway, detailed in patent literature, initiates with a Friedel-Crafts acylation of cyclohexene with trichloroacetyl chloride in the presence of a strong Lewis acid, aluminum chloride (AlCl₃).[10] The resulting intermediate then undergoes a second Friedel-Crafts alkylation with chlorobenzene. The trichloroacetyl group serves as a masked carboxylic acid. Subsequent hydrolysis under basic conditions, followed by acidification, cleaves the C-CCl₃ bond to reveal the carboxylic acid and yield the final product.

Start1 Cyclohexene + Trichloroacetyl Chloride Step1 Friedel-Crafts Acylation (AlCl₃, CS₂) Start1->Step1 Intermediate1 Acylated Cyclohexene Intermediate Step1->Intermediate1 Step2 Friedel-Crafts Alkylation (AlCl₃) Intermediate1->Step2 Start2 Chlorobenzene Start2->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Hydrolysis (NaOH) then Acidification (HCl) Intermediate2->Step3 Final_Product 4-(4-Chlorophenyl) cyclohexanecarboxylic acid Step3->Final_Product

Caption: Workflow for the Friedel-Crafts reaction route.

Experimental Protocol: Friedel-Crafts Synthesis

This protocol is based on a described industrial process.[10]

  • Initial Reaction: In a suitable reactor, suspend aluminum chloride in carbon disulfide. Cool the mixture significantly (e.g., to -30°C).

  • Acylation: Slowly add cyclohexene, maintaining the low temperature. This is followed by the addition of trichloroacetyl chloride.

  • Arylation: After the initial reaction is complete, warm the mixture slightly (e.g., to 5-10°C) and add chlorobenzene. Stir until the reaction is complete.

  • Hydrolysis & Work-up: Quench the reaction by adding a mixture of hydrochloric acid and ice. Separate the organic layer.

  • Saponification: Treat the organic layer with a sodium hydroxide solution to hydrolyze the trichloroacetyl group to the carboxylate salt.

  • Isolation: Remove the carbon disulfide solvent by distillation. The remaining aqueous solution of the sodium salt is then acidified with a strong acid, causing the final product to precipitate.

  • Purification: The crude product is collected by filtration, washed thoroughly with water, and dried. The reported purity from this process is over 98%, with a total yield of 85%.[10]

Advantages & Disadvantages
  • Advantages: Avoids high-pressure hydrogenation, uses relatively inexpensive starting materials, and can achieve high yield and purity in a one-pot sequence.[10]

  • Disadvantages: Uses stoichiometric amounts of Lewis acids (AlCl₃), which generates significant waste. Employs hazardous solvents like carbon disulfide. The multi-step nature within the one-pot procedure requires careful control of reaction conditions.

Route 3: Grignard Reagent Carboxylation (Conceptual)

A conceptually straightforward route involves the use of a Grignard reagent. This pathway would consist of forming an organomagnesium halide from a suitable precursor and then quenching it with carbon dioxide (dry ice) to form the carboxylate.

Mechanistic Principle: The synthesis would require the preparation of the Grignard reagent from trans-1-bromo-4-(4-chlorophenyl)cyclohexane. This is achieved by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent.[11] The resulting highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide. A subsequent acidic work-up protonates the carboxylate salt to yield the final carboxylic acid.[12]

Challenges and Considerations

The primary challenge of this route is the synthesis of the starting material, trans-1-bromo-4-(4-chlorophenyl)cyclohexane, with the correct and pure stereochemistry. The synthesis of this precursor would likely involve multiple steps starting from simpler materials, potentially negating the apparent simplicity of the final Grignard carboxylation step. While Grignard reactions are fundamental in organic synthesis, for this specific target, this route is less commonly reported in the literature compared to the hydrogenation and Friedel-Crafts methods, suggesting it may be less practical or efficient overall.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a balance of factors including yield, cost, safety, scalability, and the required stereochemical purity.

FeatureRoute 1: Catalytic HydrogenationRoute 2: Friedel-Crafts ReactionRoute 3: Grignard Carboxylation
Starting Materials 4-(4-Chlorophenyl)benzoic acidCyclohexene, Chlorobenzene, Trichloroacetyl Chloridetrans-1-Bromo-4-(4-chlorophenyl)cyclohexane
Key Reagents H₂, Transition Metal Catalyst (e.g., Ru/C)AlCl₃, NaOH, CS₂Mg, CO₂ (Dry Ice)
Stereocontrol Can produce cis/trans mixtures; may require subsequent isomerization.The reaction conditions can be tuned to favor one isomer, but separation may still be needed.Dependent on the stereopurity of the starting halide.
Reported Yield High (often >90% for hydrogenation step).High (overall yield reported as 85%).[10]High for the carboxylation step itself, but overall yield depends on precursor synthesis.
Scalability Excellent for industrial scale, though requires specialized high-pressure equipment.Demonstrated on an industrial scale.[10]Good for lab scale; industrial scale requires strict anhydrous conditions.
Safety/Environmental High-pressure H₂ is flammable/explosive. Catalysts can be pyrophoric.Uses hazardous/toxic CS₂. Generates large amounts of Al-based waste.Grignard reagents are highly reactive and moisture-sensitive. Ether solvents are highly flammable.
Overall Assessment A direct and efficient route, especially if good stereocontrol can be achieved or if isomerization is straightforward.A robust, high-yielding industrial process that avoids high-pressure hydrogenation but has significant environmental drawbacks.Conceptually simple but likely impractical due to the synthesis of the required stereochemically pure starting material.

Conclusion and Outlook

Both Catalytic Hydrogenation (Route 1) and the Friedel-Crafts reaction (Route 2) represent viable and industrially practiced methods for the synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

  • The Catalytic Hydrogenation route is elegant and atom-economical. Its primary challenge lies in managing the stereochemical outcome. For organizations with expertise in high-pressure catalysis and access to the necessary infrastructure, this route is highly attractive, particularly if efficient methods for cis/trans isomer separation or isomerization are established.

  • The Friedel-Crafts approach, while less "green" due to its use of stoichiometric Lewis acids and hazardous solvents, is a proven, high-yield process that operates under more conventional pressure conditions.[10] For operations prioritizing yield and avoiding capital investment in high-pressure systems, this remains a compelling option.

The conceptual Grignard Carboxylation (Route 3) is less developed for this specific target and is hampered by the accessibility of the required stereochemically pure precursor.

Future research will likely focus on improving the stereoselectivity of catalytic hydrogenation through the development of novel catalysts and reaction conditions, aligning with the principles of green chemistry to provide a more sustainable and efficient pathway to this crucial pharmaceutical intermediate.[13]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS No. 95233-37-7 / 49708-81-8). As a chlorinated organic compound, this chemical requires specific handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. The protocols outlined below are designed for researchers, scientists, and drug development professionals.

Core Principle: Hazard-Informed Disposal

Proper disposal begins with a thorough understanding of the chemical's hazard profile. This compound is not benign; its toxicological properties dictate every step of its handling and disposal.

Key Hazards:

  • Irritant: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2]

  • Systemic Health Hazard: May cause damage to organs through prolonged or repeated exposure.[3]

  • Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects.[3] This characteristic makes it imperative that it is never disposed of down the drain.[2][3]

Thermal decomposition can generate hazardous byproducts, including carbon oxides, hydrogen chloride, and chlorine gas.[1][2] This necessitates disposal via a licensed facility equipped to handle such materials.

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE is required to mitigate the risks of exposure.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Use chemically resistant, protective gloves.[1][3] Nitrile gloves are suitable for incidental contact, but you should always consult the glove manufacturer's selection guide for compatibility with chlorinated organic compounds.[5]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[1][2] Safety shoes are also recommended.[1]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[2][3][4]

The Critical Step: Waste Segregation

The presence of a chlorine atom classifies this compound as a halogenated organic compound . This is the single most important factor in its disposal.

The Cardinal Rule: Halogenated organic waste must always be segregated from non-halogenated waste streams.[4][6][7]

Causality: The co-mingling of these waste streams is prohibited for both safety and logistical reasons. Halogenated compounds require specific, high-temperature incineration protocols to ensure their complete destruction and prevent the formation of highly toxic byproducts. Disposal facilities charge significantly more for halogenated waste due to these specialized requirements.[8] Mixing them contaminates the entire non-halogenated stream, increasing disposal costs and regulatory complexity.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the standard procedure for disposing of small quantities of this compound typically generated in a research setting.

Step 1: Container Selection and Preparation

  • Select a dedicated waste container compatible with halogenated organic solids or liquids.[6]

  • The container must be in good condition, free of leaks, and possess a securely fitting, threaded cap to be vapor-tight and spill-proof.[6]

  • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[6][8]

Step 2: Accurate Labeling

  • Clearly write the full chemical name, "this compound," on the label.[6] Do not use abbreviations or chemical formulas.

  • Check the boxes for applicable hazards, such as "Toxic".[8]

  • If you are creating a mixed halogenated waste container, all chemical constituents must be listed.[8]

Step 3: Waste Transfer

  • Solid Waste: Carefully transfer the solid chemical into the labeled waste container using a clean scoop or spatula. Perform this transfer inside a chemical fume hood to contain any dust.[3]

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper or gloves, should also be placed in this container.

  • Solutions: If the compound is in a solution, the entire solution must be treated as halogenated waste and disposed of in a designated halogenated liquid waste container.

Step 4: Secure Storage

  • Keep the waste container tightly closed at all times, except when actively adding waste.[6][8]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The storage area must be well-ventilated, and the container should be stored in secondary containment to prevent spills.[7][8]

  • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, strong bases, and amines.[2]

Step 5: Arranging Final Disposal

  • Do not overfill the container; a maximum of 90% capacity is a common best practice.[7]

  • When the container is full, or after a maximum of 3 months, arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][7]

Emergency Procedures: Spills and Exposure

Small Spill Response (Solid Material):

  • Ensure you are wearing the appropriate PPE.

  • Prevent the formation of dust.[2][3]

  • Carefully sweep or scoop the material into a suitable container for disposal.[2]

  • Collect any remaining residue with absorbent pads, place them in a sealed bag, and tag it as hazardous waste.[8]

  • Decontaminate the area and wash your hands thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team.[6]

Personal Exposure First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]

Data Summary & Disposal Workflow

Chemical & Disposal Profile
PropertyInformationReference
Chemical Name This compound[9]
CAS Number 95233-37-7[2][9]
Molecular Formula C₁₃H₁₅ClO₂[9]
Physical Form White to yellow powder or crystals[10]
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Potential Organ Toxicity, Aquatic Toxicity[1][2][3]
NFPA Ratings Health: 2, Flammability: 0, Reactivity: 0[1]
Waste Classification Halogenated Organic Waste[7][8]
Disposal "Do Nots" Do NOT dispose down the drain. Do NOT mix with non-halogenated waste.[2][3][6]
Disposal Decision Workflow

G start Start: Waste Generated identify Identify Chemical: This compound start->identify classify Classify Waste: Contains Chlorine = Halogenated identify->classify segregate Segregate from Non-Halogenated Waste classify->segregate select_container Select & Label 'Halogenated Organic Waste' Container segregate->select_container This is the CRITICAL step transfer Transfer Waste in Chemical Fume Hood select_container->transfer store Store Securely in SAA with Secondary Containment transfer->store dispose Arrange Pickup by Certified Waste Handler store->dispose

Caption: Decision workflow for proper disposal of this compound.

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A Senior Application Scientist's Guide to Handling 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: PPE, Operational, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, precision and safety are paramount. The compounds we handle are often novel, with toxicological profiles that may not be fully elucidated. This guide provides a comprehensive, field-tested framework for safely handling 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS No. 49708-81-8), a key synthetic intermediate. Our objective is not merely to list procedures, but to instill a deep understanding of why these measures are critical, ensuring a self-validating system of safety in your laboratory.

This document is structured to provide immediate, essential information, beginning with hazard identification and culminating in detailed operational and disposal plans. Every recommendation is grounded in authoritative safety data and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a white to yellow crystalline solid.[1] While instrumental in synthesis, it presents tangible health hazards that must be managed through rigorous safety protocols. The primary risks are associated with direct contact and inhalation.

According to Globally Harmonized System (GHS) classifications, this compound is known to:

  • Cause skin irritation (H315) [1][2][3]

  • Cause serious eye irritation (H319) [1][2][3]

  • May cause respiratory irritation (H335) [1][2][3]

  • May cause damage to organs through prolonged or repeated exposure (H373) [4]

These classifications necessitate a stringent approach to personal protective equipment and handling. The NFPA 704 diamond for this chemical indicates a moderate health hazard (rated 2), with no flammability or instability concerns.[2]

Property Value Source
CAS Number 49708-81-8 (trans-isomer)[1][2]
Molecular Formula C₁₃H₁₅ClO₂[5]
Molecular Weight 238.71 g/mol [1][5]
Physical Form White to yellow powder or crystals[1]
Melting Point 252–262°C[5]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H315, H319, H335, H373[1][2][3][4]
Signal Word Warning[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers establish criteria for PPE use.[6][7][8]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
Weighing & Transfer (Solid) Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant lab coat, fully buttonedRequired. Work within a certified chemical fume hood.[9]
Solution Preparation Chemical splash goggles and face shieldNitrile glovesChemical-resistant lab coat, fully buttonedRequired. Work within a certified chemical fume hood.[9]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant lab coat or apronNIOSH-approved respirator with particulate filter if outside a fume hood.[3][10]
PPE Selection and Donning/Doffing Protocol

The causality behind this sequence is to contain contamination and prevent it from spreading to your skin or the laboratory environment.

Donning (Putting On) PPE:

  • Lab Coat: Select a chemical-resistant coat. Fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles first, then the face shield.

  • Gloves: Don gloves last. Pull the cuffs over the sleeves of your lab coat. Inspect for any defects before use.[9]

Doffing (Taking Off) PPE:

  • Gloves: Remove first, as they are most likely to be contaminated. Use a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front.

  • Lab Coat: Unbutton and roll it outwards, containing the contaminated surface.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

PPE_Decision_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action & Disposal Start Identify Task: Handling 4-(4-Chlorophenyl) cyclohexanecarboxylic acid Assess_Risk Assess Exposure Risk Start->Assess_Risk Solid_Handling Handling Solid? (Weighing, Transfer) Assess_Risk->Solid_Handling High Risk (Dust/Aerosol) Solution_Handling Handling Solution? Assess_Risk->Solution_Handling Moderate Risk (Splash) Solid_Handling->Solution_Handling No Enhanced_PPE Enhanced PPE: - Double Gloves - Chemical Goggles - Face Shield - Fume Hood Use Solid_Handling->Enhanced_PPE Yes Base_PPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Solution_Handling->Base_PPE No (e.g., handling sealed container) Solution_Handling->Enhanced_PPE Yes Proceed Proceed with Task Base_PPE->Proceed Enhanced_PPE->Proceed Disposal Dispose of PPE and Chemical Waste Properly Proceed->Disposal

Caption: PPE selection workflow based on task-specific risks.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure. All work must be performed within a designated area, preferably a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9][11]

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is on and functioning correctly. Place a plastic-backed absorbent liner on the work surface.

  • Tare Container: Place a tared weigh boat or container on the analytical balance inside the hood.

  • Transfer: Using a dedicated spatula, carefully transfer the desired amount of this compound to the container. Avoid any scooping or dropping actions that could generate dust.

  • Cleaning: Gently tap the spatula on the container to dislodge any remaining powder. Do not tap it on the side of the stock bottle.

  • Sealing: Securely close the primary stock container and the container with the weighed compound before removing them from the fume hood.

  • Decontamination: Wipe the spatula, balance, and any affected surfaces within the hood with a damp cloth, which should then be disposed of as hazardous waste.

Protocol 2: Preparing a Solution
  • Setup: Perform all steps within the chemical fume hood.

  • Solvent Addition: Place a stir bar in the receiving flask and add the appropriate volume of solvent.

  • Compound Addition: Slowly add the pre-weighed solid to the solvent to prevent splashing.

  • Dissolution: If necessary, gently stir the solution until the solid is fully dissolved. Avoid vigorous stirring that could create aerosols.

  • Storage: Clearly label the vessel with the compound name, concentration, solvent, date, and your initials.

Emergency and Disposal Plan

Immediate First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Management
  • Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment hood.

  • Contain: If the spill is small and manageable, contain it with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial absorption.

  • Neutralize (if applicable): For acidic compounds, a weak base can be used for neutralization after absorption.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as halogenated hazardous waste.[12]

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Restrict Area Spill->Alert Assess Assess Spill Size & Location Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Small & Contained Evacuate Evacuate Area & Call Emergency Response Assess->Evacuate Large or Uncontained Alert->Assess Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Halogenated Waste Decontaminate->Dispose

Caption: Step-by-step workflow for managing a chemical spill.

Waste Disposal Protocol

As a chlorinated organic compound, this compound must be disposed of as halogenated organic waste .[13][14][15]

Causality: Halogenated wastes cannot be disposed of with non-halogenated organic solvents because their incineration requires higher temperatures and specialized scrubbers to manage the corrosive and toxic byproducts, such as hydrogen chloride (HCl) gas.[15][16] Mixing waste streams leads to complex and expensive disposal processes and can result in regulatory non-compliance.

  • Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[12][16]

  • Solid Waste: All disposable materials contaminated with the compound (gloves, weigh boats, absorbent pads) must be placed in a dedicated, sealed, and labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions must be collected in a compatible, sealed, and labeled container designated for "Halogenated Organic Liquids."[12]

  • Labeling: Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., "Irritant").

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area with secondary containment.[15] Arrange for pickup by your institution's certified waste disposal personnel.

By internalizing not just the "what" but the "why" of these protocols, you build a resilient safety culture that protects you, your colleagues, and your research.

References

  • Scribd. MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF. [Link]
  • Occupational Safety and Health Administration (OSHA).
  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023-09-18). [Link]
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
  • Administration for Strategic Preparedness and Response (ASPR).
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04). [Link]
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
  • MasterControl. 29 CFR 1910.
  • Temple University.
  • Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
  • Bucknell University.
  • Braun Research Group, University of Illinois.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. (2025-01-07). [Link]
  • Cole-Parmer. Material Safety Data Sheet - Chromane-2-carboxylic acid. [Link]
  • PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.